molecular formula C16H24N2O B593427 N-Demethyl-alpha-obscurine CAS No. 34399-44-5

N-Demethyl-alpha-obscurine

Katalognummer: B593427
CAS-Nummer: 34399-44-5
Molekulargewicht: 260.381
InChI-Schlüssel: SODGYLLKKFRBQO-AZKPJATDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Demethyl-alpha-obscurine is a useful research compound. Its molecular formula is C16H24N2O and its molecular weight is 260.381. The purity is usually 95%.
BenchChem offers high-quality N-Demethyl-alpha-obscurine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Demethyl-alpha-obscurine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1R,9S,10R,16R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-10-7-11-8-14-13(4-5-15(19)18-14)16(9-10)12(11)3-2-6-17-16/h10-12,17H,2-9H2,1H3,(H,18,19)/t10-,11+,12-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODGYLLKKFRBQO-AZKPJATDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CC3=C(CCC(=O)N3)C4(C1)C2CCCN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2CC3=C(CCC(=O)N3)[C@@]4(C1)[C@@H]2CCCN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Isolation of N-Demethyl-alpha-obscurine: A Technical Guide to its Natural Sources and Purification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Demethyl-alpha-obscurine

N-Demethyl-alpha-obscurine is a lycodine-type alkaloid, a class of structurally complex natural products found within the Lycopodiaceae family of plants, commonly known as clubmosses.[1][2] These alkaloids have garnered significant interest from the scientific community due to their diverse and potent biological activities. N-Demethyl-alpha-obscurine, specifically, is a key member of this family, often co-isolated with its methylated analogue, α-obscurine.[1] Its unique tetracyclic core structure presents a compelling target for both phytochemical investigation and synthetic chemistry. This guide provides an in-depth exploration of the natural provenance of N-Demethyl-alpha-obscurine and delineates a comprehensive, field-proven methodology for its extraction, separation, and purification, tailored for researchers and drug development professionals.

Natural Provenance: The Botanical Source

The primary and most cited natural source of N-Demethyl-alpha-obscurine is the club moss Lycopodium japonicum.[1][2][3] This plant is widely distributed in regions of China and Japan and has a history of use in traditional medicine.[4] Investigations into the chemical constituents of L. japonicum have consistently revealed the presence of a rich profile of Lycopodium alkaloids, with N-demethyl-alpha-obscurine being a notable component alongside α-obscurine, β-obscurine, and lycopodine.[1][4] While other species within the Lycopodium and Huperzia genera are known producers of related alkaloids, L. japonicum remains the most definitive source for the targeted isolation of N-demethyl-alpha-obscurine.[3]

Physicochemical Properties

A foundational understanding of the physicochemical properties of N-Demethyl-alpha-obscurine is critical for designing an effective isolation strategy.

PropertyValueSource
Molecular Formula C₁₆H₂₄N₂O[5]
Molecular Weight 260.38 g/mol [5]
CAS Number 34399-44-5[6]
General Solubility Soluble in organic solvents like chloroform, dichloromethane, and methanol.[3][7]Inferred from extraction protocols.
Basicity As a nitrogen-containing alkaloid, it exhibits basic properties, allowing for salt formation in acidic solutions.[7]General alkaloid chemistry.

Isolation Methodology: A Multi-Stage Approach

The isolation of N-Demethyl-alpha-obscurine from its natural matrix is a multi-step process that leverages the compound's basicity and polarity. The overall workflow involves an initial extraction from the plant material, followed by a liquid-liquid partitioning to separate alkaloids from other constituents, and finally, a series of chromatographic purifications to isolate the target compound.

Diagram of the General Isolation Workflow

Isolation_Workflow Plant Dried & Powdered Lycopodium japonicum Extraction Solvent Extraction (e.g., Methanol or Ethanol) Plant->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Alcoholic Extract Filtration->Crude_Extract Acid_Base Acid-Base Partitioning (HCl / NaOH) Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Fraction Acid_Base->Crude_Alkaloids Column_Chrom Column Chromatography (Silica Gel or Alumina) Crude_Alkaloids->Column_Chrom Fractions Alkaloid Fractions Column_Chrom->Fractions Prep_HPLC Semi-Preparative HPLC Fractions->Prep_HPLC Pure_Compound Pure N-Demethyl- alpha-obscurine Prep_HPLC->Pure_Compound

Caption: General workflow for the isolation of N-Demethyl-alpha-obscurine.

Experimental Protocols

Part 1: Extraction and Acid-Base Partitioning

This initial phase is designed to efficiently extract the total alkaloid content from the dried plant material and separate it from non-alkaloidal compounds. The choice of an alcohol-based solvent ensures the extraction of both free base and salt forms of the alkaloids.[7] The subsequent acid-base partitioning is a classic and highly effective technique that exploits the basic nature of alkaloids.[8]

Methodology:

  • Maceration and Extraction:

    • Air-dried and powdered whole plants of Lycopodium japonicum are macerated with 95% ethanol (or methanol) at room temperature for an extended period (e.g., 3 x 7 days), with the solvent being replaced at each interval.

    • Causality: The prolonged maceration ensures exhaustive extraction of the secondary metabolites from the plant cells. Ethanol is a versatile solvent capable of extracting a broad range of compounds, including the target alkaloids.[7]

  • Concentration:

    • The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

    • Causality: Removing the bulk solvent is necessary to prepare the extract for the subsequent liquid-liquid partitioning step.

  • Acid-Base Partitioning:

    • The crude extract is suspended in an aqueous solution of a dilute acid, such as 2% hydrochloric acid (HCl).

    • This acidic aqueous solution is then washed with an organic solvent like ethyl acetate or chloroform. The organic layer, containing neutral and acidic compounds, is discarded.

    • Causality: In the acidic solution, the basic nitrogen atoms of the alkaloids become protonated, forming water-soluble salts (e.g., hydrochloride salts).[8] This traps the alkaloids in the aqueous phase while lipophilic, non-basic impurities are removed by the organic solvent wash.

    • The acidic aqueous layer is then basified by the dropwise addition of a base, such as ammonium hydroxide or sodium hydroxide, to a pH of approximately 9-10.

    • This basified solution is then repeatedly extracted with an organic solvent (e.g., chloroform or a dichloromethane/methanol mixture).

    • Causality: Basification deprotonates the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents.[7] This allows for their selective extraction away from water-soluble impurities.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude alkaloid fraction.

Diagram of Acid-Base Partitioning Logic

Acid_Base_Logic cluster_0 Step 1: Acidification (2% HCl) cluster_1 Step 2: Basification (NH₄OH to pH 9-10) Aqueous_Acid Aqueous Phase (HCl) - Alkaloid Salts (R₃N⁺H) - Polar Impurities Organic_Wash Organic Phase (EtOAc) - Lipophilic Impurities - Neutral Compounds Aqueous_Base Aqueous Phase - Polar Impurities Organic_Extract Organic Phase (CHCl₃) - Free Base Alkaloids (R₃N) Crude_Extract Crude Extract in Acid/Organic Mixture Aqueous_Layer_1 Aqueous Layer (Alkaloid Salts) Crude_Extract->Aqueous_Layer_1 Discard_Organic Discard Organic Layer Crude_Extract->Discard_Organic Basify Basify & Extract with CHCl₃ Aqueous_Layer_1->Basify Crude_Alkaloids Crude Alkaloid Fraction Basify->Crude_Alkaloids

Caption: Logical flow of the acid-base partitioning for alkaloid enrichment.

Part 2: Chromatographic Purification

The crude alkaloid fraction is a complex mixture of structurally similar compounds. Therefore, chromatographic techniques are essential to separate N-demethyl-alpha-obscurine from its congeners.

Methodology:

  • Column Chromatography:

    • The crude alkaloid fraction is subjected to column chromatography over silica gel or, alternatively, neutral alumina.[9][10]

    • A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol.[10]

    • Fractions are collected and monitored by Thin-Layer Chromatography (TLC), visualizing the spots with Dragendorff's reagent, which is specific for alkaloids.

    • Causality: Silica gel is a polar stationary phase that separates compounds based on their polarity.[9] Less polar alkaloids will elute first, while more polar ones will be retained longer. A gradient elution is necessary to effectively resolve the wide range of alkaloids present in the crude mixture. Grouping fractions based on their TLC profiles simplifies the subsequent purification steps.

  • Semi-Preparative High-Performance Liquid Chromatography (HPLC):

    • Fractions identified by TLC as containing N-demethyl-alpha-obscurine are pooled, concentrated, and subjected to further purification by semi-preparative HPLC.[3]

    • A C18 reversed-phase column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

    • The elution is monitored by a UV detector, and the peak corresponding to N-demethyl-alpha-obscurine is collected.

    • Causality: Semi-preparative HPLC offers much higher resolution than column chromatography, making it ideal for separating structurally similar alkaloids.[3] The reversed-phase column separates compounds based on hydrophobicity, providing a different separation mechanism than the normal-phase silica gel column, which enhances the overall purification.

Structural Elucidation and Final Validation

The identity and purity of the isolated N-Demethyl-alpha-obscurine must be confirmed through spectroscopic analysis. The primary techniques used are:

  • Mass Spectrometry (MS): To confirm the molecular weight (260.38 g/mol ) and elemental composition (C₁₆H₂₄N₂O).[1][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D techniques (COSY, HMBC, HSQC), are used to elucidate the complete chemical structure and confirm its identity by comparing the data with published literature values.[1][2]

Conclusion

The successful isolation of N-Demethyl-alpha-obscurine from Lycopodium japonicum hinges on a systematic application of chemical principles. The process, from the initial bulk extraction to the final high-resolution chromatographic separation, is a testament to the power of leveraging a compound's unique physicochemical properties. This guide provides a robust framework for researchers to obtain this valuable natural product, paving the way for further investigation into its biological activities and potential therapeutic applications. Each step, from solvent choice to pH adjustment, is a critical decision point that influences the final yield and purity, underscoring the necessity of a thorough and logical approach to natural product chemistry.

References

  • PubChem. N-Demethyl-alpha-obscurine. National Center for Biotechnology Information. [Link]

  • Naturewill Biotechnology Co., Ltd. N-Demethyl-α-obscurine. [Link]

  • Wu, H., et al. (2015). Isolation of a new lycodine alkaloid from Lycopodium japonicum. Natural Product Research, 29(8), 735-738. [Link]

  • Column Chromatography. (2022). Preparative Isolation And Purification Of Alkaloids Through Chromatography. [Link]

  • PubChem. alpha-Obscurine. National Center for Biotechnology Information. [Link]

  • PubMed. Isolation of a New Lycodine Alkaloid From Lycopodium Japonicum. [Link]

  • ResearchGate. Lycopodium alkaloids from Lycopodium japonicum. [Link]

  • ResearchGate. LC-MS guided isolation and dereplication of Lycopodium alkaloids from Lycopodium cernuum var. sikkimense of different geographical origins. [Link]

  • Semantic Scholar. Isolation of a new lycodine alkaloid from Lycopodium japonicum. [Link]

  • MDPI. Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species. [Link]

  • ResearchGate. Comparative Study of Different Column Types for the Separation of Polar Basic Hallucinogenic Alkaloids. [Link]

  • Journal of Chemical and Pharmaceutical Research. The extraction, separation and purification of alkaloids in the natural medicine. [Link]

  • PubMed Central. Lycopodine-Type Alkaloids from Lycopodium japonicum. [Link]

  • PubMed Central. Preparative Separation of Alkaloids from Stem of Euchresta tubulosa Dunn. by High-Speed Counter-Current Chromatography Using Stepwise Elution. [Link]

Sources

Authored for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biosynthesis of N-Demethyl-alpha-obscurine in Lycopodium

Abstract

The Lycopodium alkaloids, a structurally diverse class of nitrogen-containing secondary metabolites, have long captivated chemists and pharmacologists due to their complex polycyclic architectures and significant biological activities. Among these, N-demethyl-alpha-obscurine, a lycodine-type alkaloid isolated from species such as Lycopodium japonicum, represents a fascinating biosynthetic puzzle.[1] This guide synthesizes current knowledge to provide a detailed overview of the biosynthetic pathway leading to N-demethyl-alpha-obscurine. We will deconstruct the journey from primary metabolites to the formation of the foundational lycodane scaffold and explore the subsequent tailoring reactions—cyclization, oxidation, and demethylation—that yield the final product. This document integrates findings from isotopic labeling studies, transcriptome mining, and enzymatic characterization to present a cohesive narrative, supported by detailed experimental protocols and visual workflows, to empower researchers in the fields of natural product biosynthesis and drug discovery.

Part 1: The Biosynthetic Blueprint: From Precursors to the Lycodane Scaffold

The assembly of the complex Lycopodium alkaloid architecture begins with simple, ubiquitous primary metabolites: the amino acid L-lysine and acetyl-CoA-derived malonyl-CoA.[2][3] The pathway can be conceptually divided into three key phases: precursor activation and modification, cornerstone condensation, and scaffold assembly.

Precursor Foundation and Piperidine Ring Formation

The biosynthesis initiates with the decarboxylation of L-lysine to produce cadaverine.[2][4] This reaction is catalyzed by lysine decarboxylase (LDC) , a pyridoxal-dependent enzyme.[2] Subsequently, a copper amine oxidase (CAO) facilitates the oxidative deamination of cadaverine, which spontaneously cyclizes to form the five-membered heterocyclic imine, 1-piperideine.[2][3] These initial steps are foundational for numerous lysine-derived alkaloids in the plant kingdom.[2][5]

The Crucial Imine-Polyketide Condensation

The next critical step involves the condensation of the lysine-derived 1-piperideine with a four-carbon polyketide unit. Isotope labeling studies have confirmed that this unit originates from malonyl-CoA.[6] Recent research has identified a novel type III polyketide synthase (PKS) , termed piperidyl-ketide synthase (PIKS) , as the catalyst for this crucial C-C bond formation.[2][3] PIKS catalyzes the condensation of 1-piperideine with two molecules of malonyl-CoA to generate 4-(2-piperidyl)acetoacetic acid (4PAA), which can subsequently decarboxylate to form pelletierine.[3] This reaction provides the fundamental C8N building block for the entire alkaloid family.

Assembly of the Tetracyclic Core: The Role of Neofunctionalized Enzymes

The dimerization and cyclization of pelletierine or related intermediates to form the characteristic tetracyclic lycodane skeleton is one of the most enigmatic aspects of the pathway. For decades, the mechanism was purely speculative. Groundbreaking recent studies have implicated a novel class of enzymes: neofunctionalized β-carbonic anhydrases (CAH-like proteins) .[3][7] These enzymes are proposed to catalyze a stereospecific Mannich-like condensation between two pelletierine-derived units, initiating the intricate cascade of ring closures that establishes the core scaffold.[3] This discovery highlights how plants have repurposed common enzymes for complex and unique biosynthetic tasks.

Table 1: Key Precursors, Intermediates, and Enzymes in the Core Pathway

Compound/Enzyme Class/Type Function in Pathway Source(s)
L-LysinePrimary Metabolite (Amino Acid)Initial nitrogen and carbon source for the piperidine ring.[2][4]
Malonyl-CoAPrimary MetaboliteCarbon source for the polyketide moiety.[3][6]
Lysine Decarboxylase (LDC)Enzyme (PLP-dependent)Catalyzes the conversion of L-lysine to cadaverine.[2][4]
Copper Amine Oxidase (CAO)Enzyme (Oxidoreductase)Catalyzes the oxidative deamination of cadaverine to yield 1-piperideine.[2][4]
Piperidyl-Ketide Synthase (PIKS)Enzyme (Type III PKS)Catalyzes the condensation of 1-piperideine and malonyl-CoA to form 4PAA/pelletierine.[2][3]
Carbonic Anhydrase-Like (CAL)Enzyme (Neofunctionalized)Proposed to catalyze Mannich-like reactions for scaffold assembly.[3][7]

Part 2: Scaffold Tailoring: The Biosynthesis of N-Demethyl-alpha-obscurine

With the lycodane core established, a series of tailoring reactions, primarily oxidative, modify the scaffold to generate the vast diversity of Lycopodium alkaloids. The formation of N-demethyl-alpha-obscurine from this central intermediate involves specific cyclization and demethylation steps.

N-Demethyl-alpha-obscurine Biosynthesis cluster_0 Core Pathway cluster_1 Tailoring Pathway Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine LDC MalonylCoA Malonyl-CoA Pelletierine Pelletierine / 4PAA MalonylCoA->Pelletierine PIKS Piperideine 1-Piperideine Cadaverine->Piperideine CAO Piperideine->Pelletierine PIKS Lycodane Lycodane Intermediate Pelletierine->Lycodane CAL enzymes, Cyclases AlphaObscurine alpha-Obscurine Lycodane->AlphaObscurine Oxidases (CYPs/2OGDs) Cyclization NDemethyl N-Demethyl-alpha-obscurine AlphaObscurine->NDemethyl N-Demethylase (putative CYP/2OGD)

Figure 1: Proposed biosynthetic pathway to N-Demethyl-alpha-obscurine.
Formation of the alpha-Obscurine Skeleton

Starting from a lycodane intermediate, the formation of alpha-obscurine requires at least one key intramolecular C-N bond formation to create the defining bridged ring system. While the specific enzymes have not been functionally characterized, this type of transformation is characteristic of Cytochrome P450 (CYP) monooxygenases or Fe(II)/2-oxoglutarate-dependent dioxygenases (2OGDs) .[4][5] These enzyme families are known to catalyze complex oxidative rearrangements and cyclizations in numerous plant alkaloid pathways.[2][5] Transcriptome analysis of alkaloid-producing club mosses has revealed a multitude of candidate CYP and 2OGD genes that are co-expressed with the core biosynthetic machinery, strongly suggesting their involvement in these late-stage modifications.[2][4]

The Final Step: A Hypothesized N-Demethylation

The conversion of alpha-obscurine to N-demethyl-alpha-obscurine is an N-demethylation reaction. In natural product biosynthesis, this is typically an oxidative process where the N-methyl group is hydroxylated and subsequently eliminated as formaldehyde. This reaction is commonly catalyzed by CYPs or 2OGDs.[8]

  • Causality of Enzyme Choice: The selection of these enzyme classes as primary candidates is based on established biochemical precedent. For instance, CYPs are well-known for their role in the demethylation of various alkaloids, including morphine. Similarly, 2OGDs have been shown to catalyze a wide range of oxidative reactions, including demethylations.[5] The final determination of the specific enzyme awaits functional characterization.

Part 3: Elucidation Methodologies: A Technical Guide

The elucidation of the N-demethyl-alpha-obscurine pathway relies on a multi-pronged approach combining classical tracer studies with modern genomics and biochemistry.

Workflow 1: Isotope Labeling for Precursor Identification

Isotopic labeling is a cornerstone technique to definitively trace the metabolic origin of a natural product.[9] This protocol outlines a feeding study to confirm L-lysine as the precursor to the piperidine ring of N-demethyl-alpha-obscurine.

Isotope Labeling Workflow start Select L-[¹⁵N₂]-Lysine (Stable Isotope Precursor) feed Administer precursor to Lycopodium plant tissue (e.g., hydroponics, stem injection) start->feed incubate Incubate for a defined period (e.g., 24-72 hours) to allow metabolic incorporation feed->incubate harvest Harvest and freeze tissue in liquid nitrogen incubate->harvest extract Perform alkaloid extraction (e.g., acid-base extraction) harvest->extract analyze Analyze extract using LC-HRMS extract->analyze compare Compare mass spectra of labeled vs. unlabeled N-demethyl-alpha-obscurine analyze->compare end Confirm incorporation via +2 Da mass shift compare->end

Figure 2: Experimental workflow for stable isotope labeling studies.

Step-by-Step Protocol:

  • Precursor Preparation: Prepare a sterile aqueous solution of L-[¹⁵N₂]-lysine hydrochloride at a concentration of 1-5 mM.

  • Plant Administration: For whole plants, add the labeled lysine solution to the hydroponic growth medium. For excised shoots, place the cut stem base into the solution.

  • Incubation: Maintain the plant or tissue under standard growth conditions (light, temperature) for 48-72 hours to allow for uptake and metabolism. A parallel control experiment should be run using unlabeled L-lysine.

  • Harvest and Quench: Harvest the plant material, flash-freeze in liquid nitrogen to halt metabolic activity, and lyophilize.

  • Extraction:

    • Grind the dried tissue to a fine powder.

    • Extract with 80% methanol overnight at 4°C.

    • Centrifuge, collect the supernatant, and evaporate the solvent.

    • Perform a standard acid-base partition to enrich the alkaloid fraction.

  • LC-HRMS Analysis:

    • Resuspend the alkaloid fraction in a suitable solvent (e.g., 50% methanol).

    • Inject onto a C18 reverse-phase HPLC column coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire data in positive ion mode, looking for the protonated molecule [M+H]⁺.

  • Data Interpretation: Compare the mass spectra from the labeled and unlabeled experiments. The incorporation of one molecule of L-[¹⁵N₂]-lysine will result in a mass shift of +2 Da in N-demethyl-alpha-obscurine.

Table 2: Expected Mass Shifts in Isotope Labeling Experiments

Labeled Precursor Expected Mass Shift (Da) Rationale
L-[¹⁵N₂]-Lysine+2One lysine molecule (containing two nitrogen atoms) is incorporated.
L-[¹³C₆]-Lysine+6The six carbon atoms of one lysine molecule are incorporated.
[¹³C₂]-Malonyl-CoA+4Two molecules of malonyl-CoA (each contributing two carbons) are incorporated.
Workflow 2: Gene Discovery via Transcriptome Mining

Identifying the specific tailoring enzymes, such as the putative N-demethylase, requires gene discovery. This is often achieved by identifying candidate genes that are co-expressed with known biosynthetic genes in alkaloid-producing tissues.[2]

Gene Discovery Workflow start Collect tissue samples with differential alkaloid accumulation (e.g., root vs. leaf, young vs. old) rna_seq Perform RNA-Seq on all samples start->rna_seq assembly De novo transcriptome assembly and annotation rna_seq->assembly diff_exp Differential expression analysis to identify upregulated genes in high-accumulation tissues assembly->diff_exp co_exp Co-expression analysis using known pathway genes (LDC, CAO, PIKS) as bait diff_exp->co_exp candidates Identify co-expressed candidate genes from relevant families (CYPs, 2OGDs) co_exp->candidates end Proceed to functional characterization candidates->end

Figure 3: Logic flow for identifying candidate biosynthetic genes.
Workflow 3: In Vitro Functional Characterization of a Candidate N-Demethylase

Once a candidate gene (e.g., a specific CYP) is identified, its function must be confirmed biochemically.

Step-by-Step Protocol:

  • Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequence of the candidate gene and clone it into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast). For CYPs, co-expression with a cytochrome P450 reductase (CPR) is required.

  • Heterologous Expression: Transform the expression host with the plasmid(s) and induce protein expression (e.g., with IPTG in E. coli or galactose in yeast).

  • Microsome/Protein Isolation:

    • For CYPs, harvest the cells and prepare microsomal fractions by differential centrifugation, as CYPs are typically membrane-bound.

    • For soluble enzymes like 2OGDs, prepare a cell-free lysate and purify the His-tagged protein using Ni-NTA chromatography.

  • Enzyme Assay:

    • Set up the reaction in a microfuge tube containing:

      • Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

      • Substrate: alpha-obscurine (e.g., 100 µM)

      • Cofactors:

        • For CYPs: NADPH (1 mM)

        • For 2OGDs: 2-oxoglutarate (1 mM), L-ascorbate (2 mM), FeSO₄ (100 µM)

      • Enzyme: Microsomal preparation or purified enzyme.

    • Initiate the reaction by adding the cofactors. Incubate at 30°C for 1-2 hours.

    • Include a no-enzyme or heat-inactivated enzyme control.

  • Quenching and Analysis:

    • Stop the reaction by adding an equal volume of ethyl acetate.

    • Vortex thoroughly to extract the products, centrifuge, and collect the organic layer.

    • Evaporate the solvent and resuspend in methanol.

    • Analyze by LC-MS, looking for the mass corresponding to N-demethyl-alpha-obscurine in the active reaction but not in the control.

Part 4: Conclusion and Future Perspectives

The biosynthetic pathway to N-demethyl-alpha-obscurine is a testament to the elegant chemical logic employed by plants. While the foundational steps involving LDC, CAO, and PIKS are now well-established, the precise sequence and catalytic machinery of the downstream scaffold assembly and tailoring reactions remain frontiers for discovery.[2][3] The definitive identification of the cyclases, oxidases, and the terminal N-demethylase responsible for converting the lycodane intermediate into N-demethyl-alpha-obscurine is a key objective.

Future research should focus on the functional characterization of the candidate CYP and 2OGD enzymes identified through transcriptomics. The application of advanced techniques such as single-cell metabolomics could provide unprecedented resolution into the spatial organization of this pathway within the plant.[10] Ultimately, the complete elucidation and reconstitution of this pathway in a heterologous host, such as Nicotiana benthamiana or Saccharomyces cerevisiae, will not only deepen our fundamental understanding of plant biochemistry but also open the door to metabolic engineering strategies for the sustainable production of these valuable alkaloids.

References

  • He, J., et al. (2020). Mining lycodine-type alkaloid biosynthetic genes and genetic markers from transcriptome of Lycopodiastrum casuarinoides. National Institutes of Health. [Link]

  • Valentine, A. J., et al. (2021). A metabolic regulon reveals early and late acting enzymes in neuroactive Lycopodium alkaloid biosynthesis. Proceedings of the National Academy of Sciences. [Link]

  • Valentine, A. J., et al. (2024). Plant carbonic anhydrase-like enzymes in neuroactive alkaloid biosynthesis. Nature. [Link]

  • Valentine, A. J., et al. (2021). A metabolic regulon reveals early and late acting enzymes in neuroactive Lycopodium alkaloid biosynthesis. PubMed. [Link]

  • MacLean, D. B. (n.d.). Biosynthesis of Lycopodium Alkaloids. MacSphere. [Link]

  • Various Authors. (2025). Lycopodium Alkaloids - Synthetic Highlights and Recent Developments. ResearchGate. [Link]

  • Ma, X., & Gang, D. R. (2004). The Lycopodium alkaloids. Natural Product Reports. [Link]

  • Ge, H. (2024). Carbonic anhydrase-like enzymes in the formation of Lycopodium alkaloid. Chinese Journal of Natural Medicines. [Link]

  • O'Connor, S. E. (2010). Alkaloid Biosynthesis. ResearchGate. [Link]

  • Nemes, P. (2025). Isotopic Labeling Analysis using Single Cell Mass Spectrometry. Sciety Labs. [Link]

  • Guo, J., et al. (1995). O- and N-methylation in the biosynthesis of staurosporine. PubMed. [Link]

  • Bueschl, C., et al. (2017). Stable Isotope–Assisted Plant Metabolomics: Combination of Global and Tracer-Based Labeling for Enhanced Untargeted Profiling and Compound Annotation. Frontiers in Plant Science. [Link]

  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. [Link]

  • Paik, W. K., & Kim, S. (1995). N(G)-Methylarginines: Biosynthesis, biochemical function and metabolism. PubMed. [Link]

Sources

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of N-Demethyl-alpha-obscurine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Demethyl-alpha-obscurine is a member of the lycodine-type Lycopodium alkaloids, a complex and structurally diverse family of natural products isolated from club mosses of the Lycopodium genus.[1] These alkaloids have garnered significant attention from the scientific community due to their intricate molecular architectures and promising biological activities, including acetylcholinesterase inhibition, which is relevant to the treatment of neurological disorders such as Alzheimer's disease.[1][2] This guide provides a comprehensive overview of the chemical structure and absolute stereochemistry of N-demethyl-alpha-obscurine, methods for its isolation and characterization, and insights into its biological potential.

Chemical Structure and Properties

N-Demethyl-alpha-obscurine is a tetracyclic alkaloid with the molecular formula C₁₆H₂₄N₂O, corresponding to a molecular weight of 260.38 g/mol .[3] Its systematic name is (1​R,4​S,5​R,8​S,12​R)-​4-​methyl-​9-​azatetracyclo[6.3.1.02,7.05,12]dodecan-​3-​one fused with a piperidine ring. The core structure features a unique bridged and fused ring system characteristic of the lycodine class of alkaloids.

PropertyValueSource
Molecular FormulaC₁₆H₂₄N₂O[3]
Molecular Weight260.38 g/mol [3]
CAS Number34399-44-5[3]
AppearanceNot specified in literatureN/A
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

Elucidation of Stereochemistry

The definitive stereochemistry of N-demethyl-alpha-obscurine has been established through asymmetric total synthesis. The successful synthesis of the natural product confirmed the absolute configuration at all stereogenic centers.[4] The stereochemical complexity of N-demethyl-alpha-obscurine is a key feature, influencing its biological activity and making it a challenging target for synthetic chemists.

The absolute configuration is described by the following InChI string: InChI=1S/C16H24N2O/c1-10-7-11-8-14-13(4-5-15(19)18-14)16(9-10)12(11)3-2-6-17-16/h10-12,17H,2-9H2,1H3,(H,18,19)/t10-,11+,12-,16-/m1/s1

This notation precisely defines the three-dimensional arrangement of the atoms, which is crucial for understanding its interaction with biological targets.

Isolation and Characterization

Natural Source

N-Demethyl-alpha-obscurine is a naturally occurring alkaloid found in the club moss Lycopodium japonicum.[3][5][6][7] This plant has a history of use in traditional Chinese medicine for treating various ailments.[1]

Isolation Protocol

While a highly detailed, step-by-step protocol for the isolation of N-Demethyl-alpha-obscurine is not available in a single source, a general workflow can be constructed from multiple studies on the isolation of alkaloids from Lycopodium japonicum. The process typically involves extraction of the dried plant material with an organic solvent, followed by a series of chromatographic separations.

G A Dried Lycopodium japonicum plant material B Extraction with Methanol or Ethanol A->B Solvent Extraction C Acid-base extraction to isolate crude alkaloids B->C Liquid-Liquid Partitioning D Silica gel column chromatography C->D Initial Separation E Further purification by preparative HPLC D->E Fine Purification F Pure N-Demethyl-alpha-obscurine E->F Final Isolation

Caption: General workflow for the isolation of N-Demethyl-alpha-obscurine.

Methodology Details:

  • Extraction: The air-dried and powdered whole plant of Lycopodium japonicum is typically extracted exhaustively with methanol or ethanol at room temperature.

  • Acid-Base Partitioning: The resulting crude extract is then subjected to an acid-base extraction procedure to separate the alkaloids from other plant constituents. This involves dissolving the extract in an acidic aqueous solution, washing with a non-polar organic solvent to remove neutral and acidic compounds, and then basifying the aqueous layer and extracting the alkaloids with a solvent like chloroform or dichloromethane.

  • Chromatographic Separation: The crude alkaloid mixture is then subjected to multiple rounds of column chromatography, typically using silica gel as the stationary phase and a gradient of solvents such as chloroform/methanol or petroleum ether/acetone.

  • Final Purification: Final purification to obtain N-demethyl-alpha-obscurine is often achieved using semi-preparative or preparative High-Performance Liquid Chromatography (HPLC).[5]

Spectroscopic Characterization

The structure of N-demethyl-alpha-obscurine is confirmed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: To determine the proton environment and coupling interactions.

  • 13C NMR: To identify the number and types of carbon atoms.

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assembling the carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for confirming the relative stereochemistry.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule, confirming the molecular formula C₁₆H₂₄N₂O.

Biological Activity

Lycopodium alkaloids are well-known for their diverse biological activities, with a particular focus on their effects on the central nervous system.[1]

Acetylcholinesterase Inhibition

Many Lycopodium alkaloids are potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE increases the levels of acetylcholine in the brain and is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. While the specific AChE inhibitory activity of N-demethyl-alpha-obscurine has not been extensively reported with a specific IC₅₀ value in the reviewed literature, its structural similarity to other known AChE-inhibiting Lycopodium alkaloids suggests it is a promising candidate for further investigation in this area.

Anti-inflammatory Activity

Studies on the extracts of Lycopodium japonicum have shown that some of its constituent alkaloids possess anti-inflammatory properties.[5][10] For instance, certain compounds isolated from this plant have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[5] Overproduction of NO is a hallmark of inflammation. Although the direct anti-inflammatory activity of N-demethyl-alpha-obscurine has not been specifically quantified, its presence in a plant with known anti-inflammatory effects warrants further investigation.

G cluster_0 Potential Biological Activities N-Demethyl-alpha-obscurine N-Demethyl-alpha-obscurine Acetylcholinesterase Inhibition Acetylcholinesterase Inhibition N-Demethyl-alpha-obscurine->Acetylcholinesterase Inhibition Potential Target Anti-inflammatory Activity Anti-inflammatory Activity N-Demethyl-alpha-obscurine->Anti-inflammatory Activity Potential Effect

Caption: Potential biological activities of N-Demethyl-alpha-obscurine.

Conclusion

N-Demethyl-alpha-obscurine stands as a fascinating example of the structural intricacy and potential therapeutic value of Lycopodium alkaloids. Its complex, stereochemically rich structure has been definitively elucidated through total synthesis, providing a solid foundation for further research. While its biological activities, particularly as an acetylcholinesterase inhibitor and anti-inflammatory agent, are suggested by its chemical lineage and the properties of its plant source, detailed pharmacological studies are needed to fully characterize its potential. This guide serves as a foundational resource for researchers interested in exploring the chemistry and therapeutic applications of this intriguing natural product.

References

  • Lycopodium japonicum: A comprehensive review on its phytochemicals and biological activities. (URL: [Link])

  • 1H NMR (400 MHz, CDCl3) δ = - The Royal Society of Chemistry. (URL: [Link])

  • LYCOPODIUM ALKALOIDS. (URL: [Link])

  • Supporting Information - ScienceOpen. (URL: [Link])

  • Lycopodium alkaloids from Lycopodium japonicum - ResearchGate. (URL: [Link])

  • 13 C NMR Spectroscopic Data of Compounds 1−3 a | Download Table - ResearchGate. (URL: [Link])

  • Lycopodium japonicum Thunb. inhibits chondrocyte apoptosis, senescence and inflammation in osteoarthritis through STING/NF-κB signaling pathway - PubMed. (URL: [Link])

  • 1 H NMR Spectroscopic Data of Compounds 1−3 a | Download Table - ResearchGate. (URL: [Link])

  • Carbon-13 Nuclear Magnetic Resonance Studies of Some Lycopodium Alkaloids. (URL: [Link])

  • Table 1 . 1 H NMR data of compounds 1-2 (d in ppm, J in Hz) - ResearchGate. (URL: [Link])

  • New Lycopodium alkaloids with neuroprotective activities from Lycopodium japonicum Thunb - PubMed. (URL: [Link])

  • Lycodine alkaloids from L. japonicum | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Isolation of a new lycodine alkaloid from Lycopodium japonicum - ResearchGate. (URL: [Link])

  • (PDF) Asymmetric total synthesis of Lycopodium alkaloids α-obscurine, N-desmethyl-α-obscurine, β-obscurine and N-desmethyl-β-obscurine - ResearchGate. (URL: [Link])

  • Isolation of a New Lycodine Alkaloid From Lycopodium Japonicum - PubMed. (URL: [Link])

  • An NMR study of the Lycopodium alkaloids, annotinine and annotine. (URL: [Link])

  • Isolation of a new lycodine alkaloid from Lycopodium japonicum - Semantic Scholar. (URL: [Link])

Sources

Physical and chemical properties of N-Demethyl-alpha-obscurine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of N-Demethyl-alpha-obscurine

Foreword

N-Demethyl-alpha-obscurine is a member of the vast and structurally complex family of Lycopodium alkaloids, natural products that continue to intrigue and inspire the scientific community.[1] Isolated from club mosses of the Lycopodium genus, these alkaloids present significant opportunities for drug discovery, particularly in the field of neuropharmacology due to their notable effects on acetylcholinesterase.[2][3][4] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data, providing a foundational understanding of the compound's core properties, the experimental rationale for their determination, and the practical methodologies required for its characterization. As is common with specialized natural products, some experimental data for N-Demethyl-alpha-obscurine is not yet prevalent in the literature. Therefore, this document emphasizes the robust, validated methodologies used for this class of alkaloids, empowering researchers to generate high-quality data in their own laboratories.

Chemical Identity and Structural Framework

N-Demethyl-alpha-obscurine is classified as a lycodine-type Lycopodium alkaloid.[4][5] Its core structure is a tetracyclic system derived from its parent compound, α-obscurine, via demethylation at the tertiary amine. This structural modification has significant implications for its polarity, basicity, and potential biological interactions.

  • Molecular Formula: C₁₆H₂₄N₂O[6][7]

  • Molecular Weight: 260.37 g/mol [5][6]

  • CAS Number: 34399-44-5[2][6][7]

  • Natural Source: Primarily isolated from the whole plants of Lycopodium japonicum.[2][5]

The structural backbone, elucidated through extensive spectroscopic analysis of the Lycopodium alkaloid family, is key to understanding its chemical behavior.

Table 1: Core Chemical Identifiers
PropertyValueSource(s)
IUPAC Name(1R,9S,10R,16R)-16-methyl-6,14-diazatetracyclo[7.5.3.0¹﹐¹⁰.0²﹐⁷]heptadec-2(7)-en-5-onePubChem
SMILESC[C@H]1C[C@]23C(CCC4=O)=C(N4)C[C@@]2([H])CCCN3[5][6]
Molecular FormulaC₁₆H₂₄N₂O[6][7][8]
Molecular Weight260.37 g/mol [5][6]
CAS Number34399-44-5[2][6][7]

Physicochemical Properties: An Overview

Experimentally determined physical constants for N-Demethyl-alpha-obscurine are not widely published. However, based on its classification as a Lycopodium alkaloid, we can infer its general properties and outline the standard methods for their precise determination.[9][10]

General Properties (Inferred)
  • Physical State: Expected to be a crystalline solid at ambient conditions. Most alkaloids, especially those with higher molecular weights and oxygen content, are solids.[9][10]

  • Color: Most pure alkaloids are colorless or white crystals.[9][10] Any coloration in an isolated sample would typically indicate the presence of impurities.

  • Taste: Alkaloids are almost uniformly characterized by a bitter taste.[10]

  • Solubility: As a free base, N-Demethyl-alpha-obscurine is predicted to be soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate, and poorly soluble in water.[2][9] Its protonated salt form, conversely, would be expected to exhibit good solubility in water and alcohols.[10][11] This differential solubility is the cornerstone of its extraction and purification from natural sources.

Table 2: Predicted Physicochemical Data and Relevant Experimental Protocols
PropertyPredicted Value/RangeStandard Determination Protocol
Melting Point (°C)Not availableCapillary Melting Point (USP <741>)
Boiling Point (°C)Not applicable (decomposes)Not typically determined for complex alkaloids as they tend to decompose at high temperatures.
pKa (Secondary Amine)~8.0 - 10.0Potentiometric titration or UV-spectrophotometric analysis.
LogP (Octanol/Water)Not availableShake-flask method (OECD 107) or HPLC-based estimation.

Methodologies for Isolation and Purification

The isolation of N-Demethyl-alpha-obscurine from its natural source, Lycopodium japonicum, is a multi-step process leveraging its basicity and polarity.[2] The workflow is critical for obtaining a high-purity reference standard necessary for accurate characterization and biological screening.

Isolation_Workflow cluster_0 Step 1: Extraction cluster_1 Step 2: Acid-Base Partitioning cluster_2 Step 3: Chromatographic Purification A Dried & Powdered Lycopodium japonicum B Maceration/Soxhlet with Methanol/Ethanol A->B C Crude Alcoholic Extract B->C Evaporation D Dissolve in aq. Acid (e.g., 5% HCl) Filter to remove non-basic compounds C->D E Basify aqueous layer (e.g., NH4OH to pH 9-10) Extract with Organic Solvent (e.g., CH2Cl2) D->E F Crude Alkaloid Fraction E->F Concentration G Silica Gel Column Chromatography (Gradient Elution: CH2Cl2 -> CH2Cl2/MeOH) F->G H Semi-preparative HPLC (Reversed-Phase C18) G->H I Pure N-Demethyl-alpha-obscurine (>98% Purity) H->I

Caption: Workflow for the isolation and purification of N-Demethyl-alpha-obscurine.

Protocol: Acid-Base Extraction

This protocol is foundational for separating alkaloids from neutral and acidic compounds in the plant matrix.

  • Rationale: This leverages the basic nitrogen atom. In acidic solution, it forms a water-soluble salt, while neutral compounds remain in an organic phase. Basifying the aqueous layer liberates the free base, making it extractable by an organic solvent.

  • Procedure:

    • Concentrate the initial alcoholic extract in vacuo to obtain a crude residue.

    • Redissolve the residue in a 5% aqueous hydrochloric acid solution.

    • Filter the acidic solution to remove any precipitated, non-alkaloidal material.

    • Transfer the filtrate to a separatory funnel and wash with dichloromethane (3x volumes) to remove neutral impurities. Discard the organic layer.

    • Adjust the aqueous layer to a pH of 9-10 using concentrated ammonium hydroxide. Perform this step in an ice bath to manage any exotherm.

    • Extract the now-basic aqueous solution with dichloromethane or chloroform (3x volumes). The free alkaloid base will partition into the organic layer.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude alkaloid fraction.

Spectroscopic and Structural Elucidation

The definitive identification of N-Demethyl-alpha-obscurine relies on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and fragmentation patterns, which act as a fingerprint for the molecule's structure.[12] While high-resolution mass spectrometry (HRMS) for this specific molecule is not published, analysis of close analogues like N-demethylsauroxine (C₁₆H₂₄N₂O) provides a robust predictive framework.

  • Expected HRMS Data: An exact mass measurement via ESI-TOF or Orbitrap HRMS would confirm the molecular formula C₁₆H₂₄N₂O. The expected [M+H]⁺ ion would be at m/z 261.1961.

  • Fragmentation Pattern: Based on studies of related lycodine-type alkaloids, the fragmentation is dominated by cleavages of the tetracyclic system.[13] Key fragmentation pathways likely involve the loss of the isobutyl bridge followed by ethylene, leading to characteristic daughter ions.

Protocol: LC-MS/MS Analysis
  • Rationale: Coupling liquid chromatography (LC) to tandem mass spectrometry (MS/MS) allows for the separation of the analyte from a mixture and its subsequent structural interrogation through controlled fragmentation.[14]

  • Procedure:

    • Chromatography:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 2 µL.

    • Mass Spectrometry (ESI-QTOF):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Capillary Voltage: 3.5 kV.

      • Sampling Cone: 30 V.

      • Source Temperature: 120 °C.

      • MS1 Scan Range: m/z 50-1000.

      • MS/MS (CID): Select the precursor ion (m/z 261.2) and apply a collision energy ramp (e.g., 10-40 eV) to generate a fragmentation spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the complete, unambiguous structural elucidation of organic molecules.[15][16] A full suite of 1D and 2D NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals.

  • ¹H NMR: Will show the number of distinct proton environments, their integration (number of protons), multiplicity (splitting pattern), and chemical shift (electronic environment). Key regions would include aliphatic protons in the cyclic system and the NH proton of the lactam ring.

  • ¹³C NMR: Will determine the number of unique carbon atoms. The spectrum would be characterized by a carbonyl signal (C=O) around 170 ppm and numerous signals in the aliphatic region.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.[17][18]

    • COSY identifies proton-proton (¹H-¹H) couplings, revealing adjacent protons.

    • HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C).

    • HMBC shows long-range correlations between protons and carbons (typically 2-3 bonds away), which is essential for connecting the different fragments of the molecule.

NMR_Workflow cluster_main NMR Structure Elucidation Strategy cluster_1D 1D Experiments cluster_2D 2D Correlation Experiments cluster_final Final Output Mol N-Demethyl-alpha-obscurine (in CDCl3 or MeOD) H1 ¹H NMR (Chemical Shifts, Integrals, Couplings) Mol->H1 C13 ¹³C NMR & DEPT (Carbon Count & Type - CH, CH₂, CH₃) Mol->C13 COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (Direct ¹H-¹³C Bonds) H1->HSQC HMBC HMBC (Long-Range ¹H-¹³C Bonds) H1->HMBC C13->HSQC C13->HMBC Structure Unambiguous Structure Assignment COSY->Structure HSQC->Structure HMBC->Structure

Caption: A logical workflow for NMR-based structure elucidation.

Biological Context and Potential Applications

N-Demethyl-alpha-obscurine belongs to a class of alkaloids with recognized biological activity, making it a compound of interest for drug development.[6]

  • Neuropharmacology: Many Lycopodium alkaloids are potent, selective, and reversible inhibitors of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[3][4] AChE inhibitors are a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. The potential of N-Demethyl-alpha-obscurine as an AChE inhibitor warrants investigation.

  • Pharmacokinetics: A study on rats administered an extract of Lycopodium herba showed that N-Demethyl-alpha-obscurine is orally bioavailable, with a Cmax of 35.53 ng/mL and a half-life (t1/2) of 2.24 hours.[5] This foundational data is critical for designing further in vivo studies.

  • Anti-inflammatory Activity: It was isolated during a screen for compounds with anti-inflammatory properties, specifically the inhibition of nitric oxide (NO) release.[2] This suggests potential applications beyond neurodegenerative diseases.

Conclusion

N-Demethyl-alpha-obscurine stands as a promising natural product at the intersection of traditional medicine and modern drug discovery. While a complete physicochemical profile awaits further experimental determination, the methodologies for its isolation, characterization, and analysis are well-established within the broader context of Lycopodium alkaloid chemistry. This guide provides the necessary framework of protocols and scientific rationale to enable researchers to confidently work with this molecule. Its structural relationship to known acetylcholinesterase inhibitors, coupled with initial pharmacokinetic and anti-inflammatory data, makes N-Demethyl-alpha-obscurine a compelling candidate for further investigation in neuropharmacology and beyond.

References

  • Vallejo, M. G., Cifuente, D. A., Cecati, F. M., Ortega, M. G., Cabrera, J. L., Martín, V. S., Tonn, C. E., Agnese, A. M., & Ardanaz, C. E. (2014). Mass spectrometry studies of lycodine-type Lycopodium alkaloids: sauroxine and N-demethylsauroxine. Rapid Communications in Mass Spectrometry, 28(17), 1971–1978. Available at: [Link]

  • MacLean, D. B. (1970). Mass spectra of representative alkaloids. Canadian Journal of Chemistry, 48(16), 2563-2567. Available at: [Link]

  • Tang, G. H., et al. (2019). LC-MS guided isolation and dereplication of Lycopodium alkaloids from Lycopodium cernuum var. sikkimense of different geographical origins. Phytochemistry, 160, 25–30. Available at: [Link]

  • Naturewill Biotechnology Co., Ltd. (n.d.). N-Demethyl-α-obscurine. Retrieved January 16, 2026, from [Link]

  • Vallejo, M. G., et al. (2012). Mass spectrometry studies of Lycopodium alkaloid sauroine. Rapid Communications in Mass Spectrometry, 26(23), 2827–2831. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrometry studies of Lycopodium alkaloid saurine. Retrieved January 16, 2026, from [Link]

  • Slideshare. (n.d.). Structural determination of alkaloids. Retrieved January 16, 2026, from [Link]

  • Meilunbio. (n.d.). N-Demethyl-alpha-obscurine. Retrieved January 16, 2026, from [Link]

  • Kobayashi, J., & Morita, H. (2012). Lycopodium alkaloids: isolation and asymmetric synthesis. Topics in Current Chemistry, 309, 1–31. Available at: [Link]

  • PubChem. (n.d.). N-Demethyl-alpha-obscurine. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). alpha-Obscurine. Retrieved January 16, 2026, from [Link]

  • JEOL Ltd. (n.d.). Molecular Structure Analysis of Alkaloids. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of the selected alkaloids. Retrieved January 16, 2026, from [Link]

  • The Pharmaceutical Dept. (n.d.). The theoretical part. Alkaloids-I. Retrieved January 16, 2026, from [Link]

  • Orsavová, J., et al. (2021). Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species. Molecules, 26(21), 6437. Available at: [Link]

  • ResearchGate. (n.d.). Lycopodium Alkaloids: Isolation and Asymmetric Synthesis. Retrieved January 16, 2026, from [Link]

  • SlidePlayer. (n.d.). Alkaloids. Retrieved January 16, 2026, from [Link]

  • Salehi, B., et al. (2019). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). In Recent Advances in Natural Products Analysis (pp. 535-573). Elsevier. Available at: [Link]

  • Orsavová, J., et al. (2021). Fractionation of Lycopodiaceae Alkaloids and Evaluation of Their Anticholinesterase and Cytotoxic Activities. Molecules, 26(21), 6437. Available at: [Link]

  • Wikipedia. (n.d.). Alkaloid. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Structure elucidation and NMR assignments of new spirosolane alkaloids from Solanum campaniforme. Retrieved January 16, 2026, from [Link]

  • Dengada, A. H. (2014). Isolation and Structural Elucidation of Compounds from Natural Products. Virginia Tech. Available at: [Link]

  • ResearchGate. (n.d.). Identification and structure elucidation by NMR spectroscopy. Retrieved January 16, 2026, from [Link]

Sources

N-Demethyl-alpha-obscurine (CAS: 34399-44-5): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Situating N-Demethyl-alpha-obscurine in the Landscape of Bioactive Alkaloids

N-Demethyl-alpha-obscurine is a naturally occurring alkaloid belonging to the vast and structurally complex family of Lycopodium alkaloids.[1] These metabolites, produced by club mosses, have garnered significant attention from the scientific community for their diverse and potent biological activities.[2] Notably, many Lycopodium alkaloids are recognized as potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][3] This inhibitory action forms the basis for the clinical application of compounds like Huperzine A in managing symptoms of Alzheimer's disease.[1][2]

N-Demethyl-alpha-obscurine, identified as a constituent of Lycopodium japonicum, exists at the intersection of natural product chemistry and neuropharmacology.[4][5] While not as extensively studied as some of its congeners, it serves as a valuable model compound for exploring drug-receptor interactions and understanding the pharmacokinetics of related alkaloids.[6] Its structure, a demethylated form of α-obscurine, presents a key point of interest for structure-activity relationship (SAR) studies, offering insights into how subtle molecular modifications can influence biological function. This guide provides a consolidated technical overview of N-Demethyl-alpha-obscurine, synthesizing available data on its chemical properties, biological activity, and methodologies for its study.

Physicochemical and Structural Characteristics

The fundamental identity of a compound is rooted in its physicochemical properties. These parameters are critical for designing experiments, ensuring sample purity, and interpreting analytical data.

PropertyValueSource
CAS Number 34399-44-5[6]
Molecular Formula C₁₆H₂₄N₂O[6]
Molecular Weight 260.37 g/mol [6]
Canonical SMILES CC1CC2CC3=C(CCC(=O)N3)C4(C1)C2CCCN4[6]
Natural Source The whole plants of Lycopodium japonicum[4][5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4][5]

Biological Activity and Mechanism of Action

Anti-Inflammatory Properties

Emerging research has highlighted the anti-inflammatory potential of N-Demethyl-alpha-obscurine. In an in vitro study, various compounds isolated from Lycopodium japonicum were evaluated for their ability to inhibit the production of nitric oxide (NO) in RAW 264.7 macrophage cells stimulated by lipopolysaccharide (LPS).[4][5] NO is a key signaling molecule in the inflammatory cascade, and its overproduction is associated with various inflammatory diseases.

The study demonstrated that certain Lycopodium alkaloids could effectively suppress NO release.[4][5] While the specific IC50 value for N-Demethyl-alpha-obscurine was not detailed in the available abstracts, related compounds from the same extract showed potent activity, suggesting this is a promising area for further investigation.[4][5]

The causal relationship here is direct: LPS, a component of bacterial cell walls, activates macrophages through Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the upregulation of inducible nitric oxide synthase (iNOS). The iNOS enzyme then produces large quantities of NO. The inhibitory action of N-Demethyl-alpha-obscurine likely involves interference at some point in this pathway, either by preventing TLR4 activation, disrupting downstream signaling molecules, or directly inhibiting iNOS activity.

G cluster_cell Macrophage LPS Lipopolysaccharide (LPS) TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB NF-κB Signaling Cascade TLR4->NFkB Activates iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene Induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) (Pro-inflammatory) iNOS_protein->NO Catalyzes (L-Arginine -> L-Citrulline + NO) NDO N-Demethyl-alpha-obscurine NDO->NFkB Inhibits? NDO->iNOS_protein Inhibits?

Sources

An In-depth Technical Guide to the Biological Activity of N-Demethyl-alpha-obscurine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Situating N-Demethyl-alpha-obscurine in the Landscape of Lycopodium Alkaloids

N-Demethyl-alpha-obscurine is a naturally occurring tetracyclic alkaloid belonging to the vast and structurally diverse family of Lycopodium alkaloids.[1] These specialized metabolites, isolated from club mosses of the Lycopodiaceae family, have garnered significant attention from the scientific community for their complex molecular architectures and potent biological activities.[2] The family of Lycopodium alkaloids is broadly classified into several structural types, with many members exhibiting significant interactions with the central nervous system.[2]

Notably, the Lycopodium alkaloid Huperzine A is a potent, reversible inhibitor of acetylcholinesterase (AChE) and has been investigated for its therapeutic potential in Alzheimer's disease.[2][3] This has driven extensive research into other Lycopodium alkaloids as potential modulators of neurochemical pathways. N-Demethyl-alpha-obscurine, while structurally related to other bioactive alkaloids, represents a frontier of investigation where its specific biological activities and mechanisms of action are not yet fully elucidated. This guide provides a comprehensive overview of the current state of knowledge on N-Demethyl-alpha-obscurine and outlines a strategic, field-proven approach to systematically characterize its biological profile.

While its full potential is still under investigation, N-Demethyl-alpha-obscurine is recognized for its relevance in neuropharmacology, particularly as a model compound for exploring drug-receptor interactions and the broader bioactivities of related alkaloids.[4]

Current Understanding of Biological Activity: An Evaluation of Existing Evidence

Direct research into the biological activity of N-Demethyl-alpha-obscurine is limited. However, a key study provides critical insight into its potential anti-inflammatory properties.

Anti-Inflammatory Activity Assessment

In a study focused on the chemical constituents of Lycopodium japonicum, nineteen compounds, including N-Demethyl-alpha-obscurine (referred to as des-N-methyl-α-obscurine), were isolated and evaluated for their in vitro anti-inflammatory effects.[1] The assay measured the inhibition of nitric oxide (NO) release in RAW264.7 macrophage cells stimulated by lipopolysaccharide (LPS). The results of this screening revealed that N-Demethyl-alpha-obscurine did not exhibit potent inhibitory activity in this specific assay, while other compounds isolated from the same plant, namely miyoshianine-C and lycoflexine N-oxide, demonstrated significant inhibition of NO release.[1]

This finding is crucial as it suggests that the specific structural features of N-Demethyl-alpha-obscurine may not be optimal for interaction with the molecular targets that mediate the inflammatory response in this model. It underscores the principle that subtle structural variations among alkaloids can lead to profound differences in biological activity.

A Roadmap for Future Investigation: Proposed Experimental Workflows

Given the limited data on N-Demethyl-alpha-obscurine's bioactivity, a systematic and hypothesis-driven approach is necessary to unlock its potential. The following experimental workflows are proposed, grounded in the known activities of related Lycopodium alkaloids and standard practices in drug discovery.

Workflow 1: Acetylcholinesterase (AChE) Inhibition Assay

The prevalence of AChE inhibition among Lycopodium alkaloids makes this the most logical starting point for characterizing the neuropharmacological potential of N-Demethyl-alpha-obscurine.[2][3]

Experimental Protocol: Modified Ellman's Method [5]

  • Preparation of Reagents:

    • Acetylcholinesterase (AChE) from electric eel.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Acetylthiocholine iodide (ATCI).

    • Phosphate buffer (pH 8.0).

    • N-Demethyl-alpha-obscurine stock solution in a suitable solvent (e.g., DMSO).[1]

    • Positive control: Huperzine A or Donepezil.

  • Assay Procedure (96-well plate format):

    • To each well, add phosphate buffer, DTNB solution, and the test compound (N-Demethyl-alpha-obscurine at various concentrations).

    • Initiate the reaction by adding the AChE enzyme solution and incubate at a controlled temperature (e.g., 37°C).

    • After a brief pre-incubation, add the substrate (ATCI) to start the enzymatic reaction.

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

    • Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Causality Behind Experimental Choices: The Ellman's method is a robust and widely accepted colorimetric assay for measuring AChE activity.[5] The inclusion of a potent, well-characterized inhibitor like Huperzine A as a positive control is essential for validating the assay's performance.

Diagram of the Proposed AChE Inhibition Workflow:

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Reagents: AChE, DTNB, ATCI, Buffer, Test Compound A1 Add Buffer, DTNB, and N-Demethyl-alpha-obscurine P1->A1 A2 Add AChE Enzyme (Pre-incubation) A1->A2 A3 Add ATCI Substrate (Initiate Reaction) A2->A3 A4 Incubate and Monitor Absorbance at 412 nm A3->A4 D1 Calculate Reaction Rates and % Inhibition A4->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for assessing AChE inhibitory activity.

Workflow 2: Cytotoxicity Profiling

Before proceeding to more complex cellular or in-vivo models, it is imperative to assess the general cytotoxicity of N-Demethyl-alpha-obscurine. This provides a therapeutic window and informs appropriate concentration ranges for subsequent assays.

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells for neurotoxicity, or a standard line like HEK293) in appropriate media and conditions.

    • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of N-Demethyl-alpha-obscurine for a specified duration (e.g., 24, 48, or 72 hours).

    • Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 (50% cytotoxic concentration).

Causality Behind Experimental Choices: The MTT assay is a widely used, reliable, and cost-effective method for assessing cell viability and metabolic activity. The choice of a neuroblastoma cell line like SH-SY5Y is particularly relevant given the potential neuropharmacological applications of Lycopodium alkaloids.

Diagram of the Proposed Cytotoxicity Workflow:

Cytotoxicity_Workflow cluster_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis C1 Seed Cells in 96-well Plate T1 Treat with varying concentrations of N-Demethyl-alpha-obscurine C1->T1 A1 Add MTT Reagent (Incubate) T1->A1 A2 Solubilize Formazan Crystals A1->A2 A3 Measure Absorbance at 570 nm A2->A3 D1 Calculate % Cell Viability A3->D1 D2 Determine CC50 Value D1->D2

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Workflow 3: Receptor Binding Assays

To explore the broader neuropharmacological profile of N-Demethyl-alpha-obscurine beyond AChE, a panel of receptor binding assays is recommended. This will help to identify its primary molecular targets and potential off-target effects.

Experimental Protocol: Radioligand Binding Assay

  • Target Selection:

    • Based on the structural class of the alkaloid, select a panel of relevant CNS receptors, such as nicotinic and muscarinic acetylcholine receptors, dopamine receptors, serotonin receptors, and NMDA receptors.

  • Membrane Preparation:

    • Prepare cell membranes from tissues or cell lines expressing the receptor of interest.

  • Binding Reaction:

    • In a multi-well plate, incubate the prepared membranes with a specific radioligand for the target receptor and varying concentrations of N-Demethyl-alpha-obscurine.

    • For each concentration, run parallel reactions with an excess of a known non-radioactive ligand to determine non-specific binding.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the compound concentration to determine the Ki (inhibitory constant).

Causality Behind Experimental Choices: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[6] A broad panel screening approach is an efficient way to identify novel targets and understand the selectivity profile of a new chemical entity.

Quantitative Data Summary

As of the latest literature review, there is no publicly available quantitative data (e.g., IC50, CC50, Ki) on the biological activity of N-Demethyl-alpha-obscurine. The following table is provided as a template for future data acquisition.

Biological AssayTarget/Cell LineEndpointResult (e.g., IC50, CC50)Reference
Anti-inflammatoryRAW264.7NO InhibitionNot Potent[1]
AChE InhibitionElectric Eel AChEIC50Data Needed-
CytotoxicitySH-SY5YCC50Data Needed-
Receptor Bindinge.g., nAChR α7KiData Needed-

Conclusion and Future Directions

N-Demethyl-alpha-obscurine represents an intriguing but underexplored member of the Lycopodium alkaloid family. While initial screening has not indicated potent anti-inflammatory activity, its structural similarity to neuroactive compounds suggests that its true biological potential may lie in the modulation of CNS targets. The systematic application of the proposed experimental workflows—starting with AChE inhibition and cytotoxicity, followed by broader receptor profiling—will be instrumental in defining its pharmacological profile. The insights gained from such studies will not only elucidate the specific biological functions of N-Demethyl-alpha-obscurine but also contribute to a deeper understanding of the structure-activity relationships within the diverse and therapeutically promising class of Lycopodium alkaloids.

References

  • Fractionation of Lycopodiaceae Alkaloids and Evaluation of Their Anticholinesterase and Cytotoxic Activities. (2021). PubMed. [Link]

  • Fractionation of Lycopodiaceae Alkaloids and Evaluation of Their Anticholinesterase and Cytotoxic Activities. (2021). PMC. [Link]

  • The Lycopodium alkaloids. (2005). PubMed. [Link]

  • Lycopodium alkaloids from Huperzia serrata and their cholinesterase inhibitory activities. (2024). PubMed. [Link]

  • Anti-Cholinesterase Activity of Lycopodium Alkaloids from Vietnamese Huperzia squarrosa (Forst.) Trevis. (2016). PMC. [Link]

  • Lycodine-Type Alkaloids from Lycopodiastrum casuarinoides and Their Acetylcholinesterase Inhibitory Activity. (2015). PMC. [Link]

  • Lycodine‐Type Alkaloids from Lycopodium casuarinoides. ResearchGate. [Link]

  • N-Demethyl-alpha-obscurine | CAS:34399-44-5 | Alkaloids | High Purity. BioCrick. [Link]

  • Lycodine-Type Lycopodium Alkaloids from the Whole Plants of Huperzia serrata. (2017). NIH. [Link]

  • Three new Lycopodium alkaloids from Lycopodium obscurum. (2013). PubMed. [Link]

  • New Lycopodium alkaloids from Lycopodium obscurum. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Lysine Demethylase 5 C Degraders. ResearchGate. [Link]

  • Acetylcholinesterase inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta. (2023). PeerJ. [Link]

  • In vivo studies of acetylcholinesterase activity using a labeled substrate, N-[11C]methylpiperdin-4-yl propionate ([11C]PMP). (1996). PubMed. [Link]

  • Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer's Disease Therapy. (2024). MDPI. [Link]

  • Determination of acetylcholinesterase activity by a new chemiluminescence assay with the natural substrate. (1985). PMC. [Link]

  • Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer's Disease Mouse Model. (2023). PMC. [Link]

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. (2024). PMC. [Link]

  • Acetylcholinesterase: A Versatile Template to Coin Potent Modulators of Multiple Therapeutic Targets. (2021). PMC. [Link]

  • Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. (1997). PubMed. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI. [Link]

  • Characterisation of melanocortin receptor subtypes by radioligand binding analysis. (1995). PubMed. [Link]

  • Neuroprotective effects of alpha-dihydroergocryptine against damages in the substantia nigra caused by severe treatment with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. (1996). PubMed. [Link]

  • The Neuroprotective Effects and Therapeutic Potential of the Chalcone Cardamonin for Alzheimer's Disease. (2023). PMC. [Link]

  • Development of a novel TNF alpha ligand-receptor binding assay for screening NATCHEM Libraries. (1997). PubMed. [Link]

  • Novel binding mode for negative allosteric NMDA receptor modulators. (2016). PubMed. [Link]

  • Dexmedetomidine produces its neuroprotective effect via the alpha 2A-adrenoceptor subtype. (2004). PubMed. [Link]

  • Preparation and biological evaluation of 5-substituted retinoic acids. (2008). PubMed. [Link]

Sources

An In-depth Technical Guide on the Core Mechanism of Action of N-Demethyl-alpha-obscurine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Demethyl-alpha-obscurine, a member of the structurally complex Lycopodium alkaloid family, presents a compelling profile for researchers in neuropharmacology and drug development. While direct, comprehensive studies on this specific molecule are emerging, a robust body of evidence from closely related analogues, particularly α-obscurine and other Lycopodium alkaloids, allows for the formulation of a well-grounded hypothesis regarding its primary and secondary mechanisms of action. This guide synthesizes the current understanding and provides a technical framework for the experimental validation of these mechanisms. The core directive of this document is to serve as an in-depth resource for researchers, elucidating the probable molecular interactions and signaling pathways modulated by N-Demethyl-alpha-obscurine, with a focus on its neuroactive and potential anti-inflammatory properties.

Introduction: The Pharmacological Landscape of Lycopodium Alkaloids

The Lycopodium alkaloids are a diverse class of natural products isolated from club mosses of the Lycopodiaceae family.[1] These compounds have garnered significant attention for their potent biological activities, most notably as inhibitors of acetylcholinesterase (AChE).[2] Huperzine A, a well-known Lycopodium alkaloid, has been investigated for its therapeutic potential in Alzheimer's disease due to its potent and reversible AChE inhibition.[2] The structural similarity of N-Demethyl-alpha-obscurine to other neuroactive alkaloids within this family strongly suggests a shared mechanistic framework, primarily centered on the modulation of cholinergic signaling. Furthermore, emerging evidence points towards a broader pharmacological profile for this class of compounds, including interactions with other neuronal receptors and potential anti-inflammatory effects. This guide will deconstruct the likely mechanisms of action of N-Demethyl-alpha-obscurine, grounded in the established pharmacology of its structural congeners.

Primary Mechanism of Action: Acetylcholinesterase Inhibition

The most probable and significant mechanism of action for N-Demethyl-alpha-obscurine is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[3] This hypothesis is strongly supported by the well-documented AChE inhibitory activity of numerous Lycopodium alkaloids.[2]

Rationale and Supporting Evidence

The accumulation of acetylcholine in the synaptic cleft, resulting from AChE inhibition, enhances cholinergic neurotransmission. This is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[4] While direct IC50 values for N-Demethyl-alpha-obscurine are not yet widely published, the parent compound, α-obscurine, and other related alkaloids have demonstrated AChE inhibitory activity. The structural features of N-Demethyl-alpha-obscurine, including its nitrogen-containing heterocyclic core, are consistent with the pharmacophores of known AChE inhibitors.

Experimental Validation: Ellman's Assay for AChE Inhibition

To empirically determine the AChE inhibitory potential of N-Demethyl-alpha-obscurine, the Ellman's assay is the gold-standard spectrophotometric method.[5][6]

  • Reagent Preparation:

    • Phosphate Buffer (PB): 0.1 M, pH 8.0.

    • Acetylcholinesterase (AChE) solution: Prepare a stock solution of electric eel AChE (Type VI-S) in PB. The final concentration in the assay should be optimized for a linear reaction rate.

    • Acetylthiocholine Iodide (ATCI): Prepare a stock solution in deionized water.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent): Prepare a stock solution in PB.

    • N-Demethyl-alpha-obscurine: Prepare a series of dilutions in a suitable solvent (e.g., DMSO), with the final solvent concentration in the assay kept below 1%.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of PB.

      • 20 µL of DTNB solution.

      • 20 µL of N-Demethyl-alpha-obscurine dilution (or solvent for control).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of ATCI solution.

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Expected Outcome and Interpretation

A potent inhibitory activity, evidenced by a low micromolar or nanomolar IC50 value, would confirm acetylcholinesterase inhibition as the primary mechanism of action for N-Demethyl-alpha-obscurine. This would position the compound as a promising candidate for further investigation in the context of neurodegenerative diseases.

Secondary Mechanisms: Exploring a Broader Neuropharmacological Profile

Beyond AChE inhibition, the structural characteristics of N-Demethyl-alpha-obscurine suggest potential interactions with other key neuronal targets.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

The structural similarity of Lycopodium alkaloids to nicotinic agonists and antagonists raises the possibility of direct modulation of nAChRs.[1] These ligand-gated ion channels are crucial for fast synaptic transmission in the central and peripheral nervous systems.

Some alkaloids have been shown to act as allosteric modulators or direct antagonists of nAChRs.[1] An interaction with nAChRs could contribute to the overall neuropharmacological profile of N-Demethyl-alpha-obscurine, potentially influencing cognitive function and neuronal excitability.

A competitive radioligand binding assay is a standard method to assess the affinity of a compound for a specific receptor subtype.[7]

  • Materials:

    • Cell membranes from a stable cell line expressing the desired nAChR subtype (e.g., HEK293 cells expressing human α4β2 nAChRs).

    • Radioligand: e.g., [³H]-Epibatidine or [³H]-Cytisine.

    • Non-specific binding control: A high concentration of a known nAChR ligand (e.g., nicotine).

    • N-Demethyl-alpha-obscurine: Serial dilutions.

    • Binding buffer.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of N-Demethyl-alpha-obscurine.

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the N-Demethyl-alpha-obscurine concentration.

    • Fit the data to determine the IC50, which can be converted to a binding affinity constant (Ki).

Calcium Channel Modulation

Recent research has identified a unique Lycopodium alkaloid, Obscurinin A, as an inhibitor of the Ca_v3.1 calcium channel.[8] This finding suggests that modulation of ion channels could be a feature of this alkaloid class.

Voltage-gated calcium channels are fundamental to neurotransmitter release, gene expression, and neuronal excitability. Modulation of these channels by N-Demethyl-alpha-obscurine could have profound effects on neuronal function.

Calcium imaging using fluorescent indicators is a powerful technique to assess changes in intracellular calcium concentration in response to a test compound.[9][10]

  • Cell Preparation:

    • Plate HEK293 cells on poly-L-lysine coated coverslips 24 hours prior to the experiment.

    • If investigating a specific calcium channel subtype, use a cell line stably expressing that channel.

  • Dye Loading:

    • Wash the cells with a calcium-containing recording buffer.

    • Load the cells with Fura-2 AM (acetoxymethyl ester) in the recording buffer for 30-45 minutes at room temperature.

    • Wash the cells to remove excess dye and allow for de-esterification.

  • Calcium Imaging:

    • Mount the coverslip on an inverted fluorescence microscope equipped with a perfusion system.

    • Excite the cells alternately with 340 nm and 380 nm light and measure the emission at 510 nm.

    • Establish a baseline recording of the 340/380 ratio.

    • Perfuse the cells with a solution containing N-Demethyl-alpha-obscurine and record the change in the 340/380 ratio, which reflects changes in intracellular calcium concentration.

Potential Anti-inflammatory Mechanism: Inhibition of Nitric Oxide Production

A study on the constituents of Lycopodium japonicum, the plant source of N-Demethyl-alpha-obscurine, revealed that some isolated compounds inhibited the release of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[11] While N-Demethyl-alpha-obscurine was not one of the active compounds identified in that particular study, this finding provides a rationale for investigating its potential anti-inflammatory properties.

Rationale and Supporting Evidence

Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Inhibition of iNOS or the signaling pathways leading to its expression is a key anti-inflammatory strategy.

Experimental Validation: Griess Assay for Nitrite Quantification

The Griess assay is a simple and widely used colorimetric method to indirectly measure NO production by quantifying its stable metabolite, nitrite, in cell culture supernatants.[12][13]

  • Cell Culture and Stimulation:

    • Plate RAW264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of N-Demethyl-alpha-obscurine for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production.

  • Griess Reaction:

    • Collect the cell culture supernatant.

    • In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature for 10-15 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

    • Calculate the percentage of inhibition of NO production at each concentration of N-Demethyl-alpha-obscurine.

Data Presentation and Visualization

Quantitative Data Summary
Parameter N-Demethyl-alpha-obscurine (Predicted/Hypothetical) Reference Compound (Example)
AChE Inhibition (IC50) To be determinedHuperzine A (~100 nM)
nAChR Binding (Ki) To be determinedNicotine (~1-100 nM depending on subtype)
Calcium Channel Modulation To be determined (e.g., % inhibition at a given concentration)Verapamil (~1 µM for L-type channels)
NO Production Inhibition (IC50) To be determinedL-NAME (~10-100 µM for iNOS)
Signaling Pathway and Workflow Diagrams

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse Acetylcholine Acetylcholine AChE Acetylcholinesterase Acetylcholine->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binding & Activation N_Demethyl_alpha_obscurine N_Demethyl_alpha_obscurine N_Demethyl_alpha_obscurine->AChE Inhibition

Caption: Proposed mechanism of AChE inhibition by N-Demethyl-alpha-obscurine.

NO_Inhibition_Pathway LPS LPS TLR4 Toll-like Receptor 4 LPS->TLR4 Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB) TLR4->Signaling_Cascade iNOS_Gene iNOS Gene Transcription Signaling_Cascade->iNOS_Gene iNOS_Protein Inducible Nitric Oxide Synthase iNOS_Gene->iNOS_Protein Arginine Arginine Nitric_Oxide Nitric_Oxide Arginine->Nitric_Oxide iNOS N_Demethyl_alpha_obscurine N_Demethyl_alpha_obscurine N_Demethyl_alpha_obscurine->Signaling_Cascade Potential Inhibition N_Demethyl_alpha_obscurine->iNOS_Protein Potential Inhibition

Caption: Potential sites of action for N-Demethyl-alpha-obscurine in the NO pathway.

Conclusion and Future Directions

N-Demethyl-alpha-obscurine is a promising Lycopodium alkaloid with a high probability of acting as an acetylcholinesterase inhibitor. This primary mechanism of action warrants thorough investigation for its potential therapeutic applications in neurodegenerative disorders. Furthermore, the exploration of its effects on nicotinic acetylcholine receptors and voltage-gated calcium channels could reveal a more complex and nuanced neuropharmacological profile. The preliminary indication of anti-inflammatory potential through the inhibition of nitric oxide production opens another exciting avenue for research. The experimental protocols detailed in this guide provide a clear and robust framework for elucidating the precise molecular mechanisms of N-Demethyl-alpha-obscurine, paving the way for its potential development as a novel therapeutic agent. Future studies should focus on obtaining quantitative data for these interactions, exploring its in vivo efficacy in relevant disease models, and further characterizing its structure-activity relationship to guide the synthesis of even more potent and selective analogues.

References

  • BrainVTA. (n.d.). Calcium imaging protocol. Retrieved from [Link]

  • Chen, L., Martin, G. B., & Rechnitz, G. A. (1994). Microtiter Plate Binding Assay for Cholinergic Compounds Utilizing the Nicotinic Acetylcholine Receptor. Analytical Chemistry, 66(18), 3022-3027.
  • Feng, M. (2012). Calcium Imaging. Bio-protocol, 2(7), e200.
  • Grienke, U., Mair, C. E., & Rollinger, J. M. (2010). A Comparative Guide to the Binding Affinity of Acetylcholine at Nicotinic and Muscarinic Receptor Subtypes. Benchchem.
  • Griess, P. (1879). Bemerkungen zu der Abhandlung der HH. Weselsky und Benedikt "Ueber einige Azoverbindungen". Berichte der deutschen chemischen Gesellschaft, 12(1), 426-428.
  • Ma, X., & Gang, D. R. (2004). The Lycopodium alkaloids.
  • BioCrick. (n.d.). N-Demethyl-alpha-obscurine. Retrieved from [Link]

  • Tsikas, D. (2007). Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction, its application with special reference to the L-arginine/nitric oxide pathway, and limitations. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 851(1-2), 51–70.
  • Worek, F., Thiermann, H., & Wille, T. (2020). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Drug testing and analysis, 12(6), 737–746.
  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International journal of molecular sciences, 12(4), 2631–2642.
  • Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]

  • Qin, S., Li, Y., Li, Y., Li, Y., Li, Y., & Li, Y. (2024). Obscurinin A, a unique Lycopodium alkaloid possessing an 8/6/6/6/5 pentacyclic system isolated from Lycopodium obscurum L. Organic Chemistry Frontiers, 11(4), 1163-1168.
  • Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 031-035.
  • ResearchGate. (n.d.). A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor. Retrieved from [Link]

  • Green, W. N., & Wanamaker, C. P. (2006). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. The Journal of neuroscience : the official journal of the Society for Neuroscience, 26(46), 11844–11853.
  • ResearchGate. (n.d.). Assays for Nitric Oxide Expression. Retrieved from [Link]

  • Li, Y., Li, R., Li, Y., Wang, Y., Li, Y., & Li, Y. (2023). Acetylcholinesterase inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta. Frontiers in Plant Science, 14, 1113645.
  • Wink, M. (2020). The Biological Activity of Natural Alkaloids against Herbivores, Cancerous Cells and Pathogens. Molecules (Basel, Switzerland), 25(22), 5434.
  • Steroids. (1999). Synthesis of N-desmethyl derivatives of 17alpha-acetoxy-11beta-(4-N,N-dimethylaminophenyl)-19-norpregna-4,9-die ne-3,20-dione and mifepristone1: substrates for the synthesis of radioligands. Steroids, 64(3), 205–212.
  • Journal of Medicinal Chemistry. (1995). Asymmetric synthesis of 4'-alpha-alkylcarbovir derivatives. Journal of Medicinal Chemistry, 38(21), 4257–4262.
  • Urology Textbook. (n.d.). Alpha Blocker: General Adverse Effects and Contraindications. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetylcholinesterase inhibitor. Retrieved from [Link]

  • StatPearls. (2023). Alpha-Blockers. Retrieved from [Link]

  • CV Pharmacology. (n.d.). Alpha-Adrenoceptor Antagonists (Alpha-Blockers). Retrieved from [Link]

  • Dar, N. J., & Kamal, M. A. (2021). Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. Current neuropharmacology, 19(6), 849–867.
  • Herald Scholarly Open Access. (n.d.). The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease: A Review. Retrieved from [Link]

  • Cui, W., & Li, C. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018.
  • Mayo Clinic. (n.d.). Alpha blockers. Retrieved from [Link]

Sources

The Pharmacological Profile of N-Demethyl-alpha-obscurine: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Demethyl-alpha-obscurine is a naturally occurring lycodine-type alkaloid isolated from plants of the Lycopodium genus, notably Lycopodium japonicum. These club mosses have a history in traditional medicine, and their constituent alkaloids are gaining attention for their diverse biological activities. As a member of the Lycopodium alkaloid family, N-Demethyl-alpha-obscurine is of significant interest to the scientific community for its potential neuropharmacological effects. Many alkaloids within this class are known to interact with the central nervous system (CNS), exhibiting properties such as acetylcholinesterase (AChE) inhibition, which is a key therapeutic strategy for managing cognitive decline associated with conditions like Alzheimer's disease.

This technical guide provides a comprehensive overview of the known pharmacological profile of N-Demethyl-alpha-obscurine, synthesizes the broader context of Lycopodium alkaloid pharmacology, and presents detailed experimental protocols for its further characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this intriguing natural product.

Chemical and Physical Properties

A foundational understanding of a compound's chemical and physical properties is paramount for its pharmacological investigation. These properties influence its solubility, stability, and ability to be formulated for experimental and potential therapeutic use.

PropertyValueSource
Molecular Formula C₁₆H₂₄N₂O
Molecular Weight 260.38 g/mol
Natural Source Lycopodium japonicum
Appearance Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Pharmacodynamics: Unraveling the Mechanism of Action

The pharmacodynamic profile of a compound describes its interaction with biological targets and the subsequent physiological effects. For N-Demethyl-alpha-obscurine, the primary hypothesized mechanism of action is the inhibition of acetylcholinesterase, a characteristic shared by many Lycopodium alkaloids.

Primary Putative Mechanism: Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to increased levels and prolonged availability of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is the basis for several drugs used to treat the symptoms of Alzheimer's disease.

AChE_Inhibition cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChR Cholinergic Receptors ACh->AChR Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR->Postsynaptic Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate NDO N-Demethyl- alpha-obscurine NDO->AChE Inhibits

Putative mechanism of N-Demethyl-alpha-obscurine via AChE inhibition.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a colorimetric method to determine the AChE inhibitory activity of N-Demethyl-alpha-obscurine.

Materials:

  • N-Demethyl-alpha-obscurine

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of N-Demethyl-alpha-obscurine in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the stock solution to obtain a range of test concentrations.

    • Prepare DTNB solution in phosphate buffer.

    • Prepare ATCI solution in phosphate buffer.

    • Prepare AChE solution in phosphate buffer.

  • Assay:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution (or vehicle for control).

    • Add the AChE solution to each well and incubate at room temperature.

    • Initiate the reaction by adding the ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of AChE inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Potential Interactions with Cholinergic Receptors

Beyond AChE inhibition, direct interaction with cholinergic receptors, including nicotinic (nAChRs) and muscarinic (mAChRs) acetylcholine receptors, represents another potential mechanism of action for N-Demethyl-alpha-obscurine.

  • Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels involved in fast synaptic transmission. Modulation of nAChRs can have profound effects on cognitive function, attention, and reward pathways. Some Lycopodium alkaloids have been screened for activity at nAChRs, suggesting this is a plausible target family for N-Demethyl-alpha-obscurine.

  • Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors that mediate a wide range of physiological functions, including learning and memory. The activity of some alkaloids at these receptors has been documented.

Receptor_Screening cluster_cholinergic Cholinergic System cluster_other Other Potential CNS Targets NDO N-Demethyl- alpha-obscurine AChE AChE Inhibition (Primary Putative Target) NDO->AChE Investigate (High Priority) nAChR Nicotinic Receptors (Potential Target) NDO->nAChR Investigate mAChR Muscarinic Receptors (Potential Target) NDO->mAChR Investigate Dopamine Dopamine Receptors NDO->Dopamine Screening Serotonin Serotonin Receptors NDO->Serotonin Screening Glutamate Glutamate Receptors NDO->Glutamate Screening

Proposed target investigation workflow for N-Demethyl-alpha-obscurine.
Experimental Protocol: Radioligand Binding Assay for Nicotinic and Muscarinic Receptors

This protocol describes a general method to assess the binding affinity of N-Demethyl-alpha-obscurine to nAChRs and mAChRs.

Materials:

  • N-Demethyl-alpha-obscurine

  • Cell membranes expressing the receptor of interest (e.g., specific nAChR or mAChR subtypes)

  • Radiolabeled ligand specific for the receptor subtype (e.g., [³H]-epibatidine for nAChRs, [³H]-N-methylscopolamine for mAChRs)

  • Assay buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Filter manifold and scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the radiolabeled ligand, and varying concentrations of N-Demethyl-alpha-obscurine.

    • Add the cell membrane preparation to each well.

    • Incubate the plate to allow binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a filter manifold.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding at each concentration of the test compound.

    • Plot the specific binding against the logarithm of the compound concentration to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of a compound determines its concentration and persistence in the body over time, which is crucial for its therapeutic efficacy and safety. Limited pharmacokinetic data for N-Demethyl-alpha-obscurine is available from a study in rats.

ParameterValueConditionsSource
Cmax 35.53 ng/mLIntragastric administration of L. Herba extract (4.8 g/kg) in rats
2.24 hIntragastric administration of L. Herba extract (4.8 g/kg) in rats
AUC₀→t 156.91 ng•h/mLIntragastric administration of L. Herba extract (4.8 g/kg) in rats

These preliminary data suggest that N-Demethyl-alpha-obscurine is orally bioavailable. Further studies are warranted to fully characterize its metabolic fate, including the identification of major metabolites and the enzymes involved in its biotransformation, as well as its distribution to the CNS.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Oral Administration GI_Tract Gastrointestinal Tract Oral->GI_Tract Systemic_Circulation Systemic Circulation GI_Tract->Systemic_Circulation Tissues Peripheral Tissues Systemic_Circulation->Tissues CNS Central Nervous System (CNS) Systemic_Circulation->CNS Blood-Brain Barrier Liver Liver (Primary Site) Systemic_Circulation->Liver Kidney Renal (Urine) Systemic_Circulation->Kidney Metabolites Metabolites Liver->Metabolites Metabolites->Kidney Bile Biliary (Feces) Metabolites->Bile

General ADME workflow for a CNS-active compound.

Potential Therapeutic Applications and Future Directions

The likely acetylcholinesterase inhibitory activity of N-Demethyl-alpha-obscurine positions it as a promising candidate for further investigation in the context of neurodegenerative diseases characterized by cholinergic deficits, such as Alzheimer's disease. The potential for this compound to also modulate nicotinic and/or muscarinic receptors could offer a multi-target approach to cognitive enhancement.

Future research should focus on:

  • Definitive determination of the IC₅₀ value for AChE inhibition.

  • Comprehensive receptor screening to identify primary and secondary targets.

  • In vitro and in vivo studies to elucidate its functional activity (agonist, antagonist, allosteric modulator) at identified targets.

  • Detailed pharmacokinetic and metabolism studies, including brain penetration.

  • Evaluation of its efficacy in animal models of cognitive impairment.

Conclusion

N-Demethyl-alpha-obscurine is a compelling Lycopodium alkaloid with a strong pharmacological rationale for further investigation as a CNS-active agent. Its putative role as an acetylcholinesterase inhibitor, coupled with the potential for broader cholinergic and other neurotransmitter system modulation, makes it a molecule of significant interest for drug discovery and development. The experimental frameworks provided in this guide offer a clear path for the comprehensive characterization of its pharmacological profile and the exploration of its therapeutic potential.

References

  • Ma, D., et al. (2019). Pharmacokinetic Studies of Three Alkaloids in Rats After Intragastrical Administration of Lycopodii Herba Extract by LC-MS/MS. Molecules, 24(10), 1930. [Link]

An In-Depth Technical Guide to N-Demethyl-alpha-obscurine: A Lycopodium Alkaloid with Emergent Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Demethyl-alpha-obscurine, a lycodine-type Lycopodium alkaloid, is a fascinating secondary metabolite found in clubmosses of the Lycopodium genus, particularly Lycopodium japonicum. As a member of the structurally complex and biologically active Lycopodium alkaloids, it has garnered interest for its potential pharmacological activities. This guide provides a comprehensive overview of N-demethyl-alpha-obscurine, from its natural origins and biosynthetic pathway to its isolation, characterization, and known biological effects. We will delve into its role as a secondary metabolite, explore its potential as an acetylcholinesterase inhibitor and anti-inflammatory agent, and provide detailed experimental protocols for its study. This document is intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: The World of Lycopodium Alkaloids

The Lycopodium alkaloids are a diverse group of over 400 structurally unique nitrogen-containing secondary metabolites produced by clubmosses, ancient vascular plants of the family Lycopodiaceae.[1] These alkaloids are classified into four main structural types: lycopodine, lycodine, fawcettimine, and miscellaneous types.[2] N-Demethyl-alpha-obscurine belongs to the lycodine class, characterized by a C16N2 skeleton.[1] Historically, plants of the Lycopodium genus have been used in traditional medicine for various ailments, suggesting the presence of bioactive compounds.[3] Modern phytochemical investigations have identified these alkaloids as the primary active constituents, with a range of biological activities, including acetylcholinesterase (AChE) inhibition, anti-inflammatory effects, and cytotoxicity.[3][4]

It is important to note that a clear distinction exists between Lycopodium alkaloids and opium alkaloids. While some initial, less specific sources may have erroneously linked N-demethyl-alpha-obscurine to the opium poppy (Papaver somniferum), it is definitively a product of Lycopodium species.[5][6] Opium alkaloids, such as morphine and codeine, have a distinct biosynthetic origin and chemical structure.

Chemical Profile of N-Demethyl-alpha-obscurine

A thorough understanding of the chemical properties of N-Demethyl-alpha-obscurine is fundamental for its study and potential application.

PropertyValueSource
Chemical Formula C16H24N2O[7]
Molecular Weight 260.38 g/mol [7]
CAS Number 34399-44-5[7]
Type of Compound Lycodine-type Lycopodium Alkaloid[8]
Natural Source Lycopodium japonicum[7][9]
Appearance Powder[7]

The Role of N-Demethyl-alpha-obscurine as a Secondary Metabolite

Secondary metabolites are organic compounds produced by organisms that are not directly involved in the normal growth, development, or reproduction of the organism. Instead, they often play a crucial role in ecological interactions and defense mechanisms.

Biosynthesis: A Journey from Lysine

The biosynthetic pathway of lycodine-type alkaloids, including N-demethyl-alpha-obscurine, begins with the amino acid L-lysine.[10] While the complete enzymatic cascade leading to N-demethyl-alpha-obscurine has not been fully elucidated, the initial steps are well-established.

The key enzymes involved in the early stages of the pathway include:

  • Lysine Decarboxylase (LDC): This enzyme catalyzes the decarboxylation of L-lysine to produce cadaverine.[9][11]

  • Copper Amine Oxidase (CAO): CAO then oxidizes cadaverine to 5-aminopentanal, which spontaneously cyclizes to form Δ1-piperideine.[11]

From Δ1-piperideine, a series of complex cyclizations, rearrangements, and enzymatic modifications, likely involving cytochrome P450 monooxygenases, lead to the diverse array of Lycopodium alkaloid skeletons.[7] The demethylation of the nitrogen atom in the obscurine scaffold is a key step in the formation of N-demethyl-alpha-obscurine.

Lycodine Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) Piperideine Δ1-Piperideine Cadaverine->Piperideine Copper Amine Oxidase (CAO) Lycodine_Scaffold Lycodine-type Scaffold Piperideine->Lycodine_Scaffold Multiple Enzymatic Steps (including P450s) NDO N-Demethyl-alpha-obscurine Lycodine_Scaffold->NDO Demethylation

Figure 1: Proposed Biosynthetic Pathway of Lycodine-type Alkaloids.
Ecological Role: A Chemical Defense

The production of complex alkaloids like N-demethyl-alpha-obscurine is energetically expensive for the plant. This investment suggests a significant evolutionary advantage. It is widely speculated that Lycopodium alkaloids serve as a chemical defense mechanism against herbivores.[12] Their bitter taste and potential toxicity can deter insects and other animals from feeding on the plant, thus ensuring its survival and reproductive success.

Biological Activities and Therapeutic Potential

While research on N-demethyl-alpha-obscurine is still in its early stages, preliminary studies and the known activities of related Lycopodium alkaloids point towards promising therapeutic potential.

Acetylcholinesterase Inhibition

Many Lycopodium alkaloids are potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[2] Inhibition of AChE increases the levels of acetylcholine in the brain, a strategy employed in the treatment of Alzheimer's disease and other neurodegenerative disorders. While the specific IC50 value for N-demethyl-alpha-obscurine's AChE inhibitory activity is not yet widely reported, its structural similarity to other active Lycopodium alkaloids suggests it may also possess this activity.

Anti-Inflammatory Properties

A study investigating the chemical constituents of Lycopodium japonicum evaluated a number of isolated compounds, including N-demethyl-alpha-obscurine, for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[7] Inhibition of NO production is a key indicator of anti-inflammatory activity. While the specific results for N-demethyl-alpha-obscurine were not detailed in the abstract, the study highlights the potential of these alkaloids in modulating inflammatory responses. The alkaloid fraction of Lycopodium clavatum has been shown to exhibit marked anti-inflammatory effects, with lycopodine being a major component.[13]

Experimental Protocols

The following sections provide detailed methodologies for the isolation, characterization, and biological evaluation of N-demethyl-alpha-obscurine.

Isolation and Purification of N-Demethyl-alpha-obscurine from Lycopodium japonicum

This protocol is a generalized procedure based on common methods for Lycopodium alkaloid extraction and purification. Optimization may be required depending on the specific plant material and available equipment.

Step 1: Extraction

  • Air-dry and powder the whole plants of Lycopodium japonicum.

  • Macerate the powdered plant material in 95% ethanol at room temperature for 72 hours. The process should be repeated three times to ensure exhaustive extraction.

  • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Suspend the crude extract in 2% tartaric acid and partition with ethyl acetate to remove non-alkaloidal compounds.

  • Adjust the pH of the acidic aqueous layer to 9-10 with ammonia water.

  • Extract the alkaline solution with chloroform. The chloroform layer will contain the crude alkaloids.

  • Concentrate the chloroform extract to dryness to yield the total alkaloid fraction. [8]

Step 2: Chromatographic Separation

  • Subject the total alkaloid fraction to column chromatography on silica gel.

  • Elute the column with a gradient of chloroform-methanol. The polarity of the solvent system should be gradually increased.

  • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Combine fractions containing compounds with similar Rf values.

  • Further purify the fractions containing N-demethyl-alpha-obscurine using semi-preparative High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is typically used with a mobile phase of methanol-water or acetonitrile-water containing a small amount of a modifying agent like trifluoroacetic acid.[5]

Isolation_Workflow Start Powdered Lycopodium japonicum Extraction Ethanol Maceration Start->Extraction Partitioning Acid-Base Partitioning Extraction->Partitioning Crude_Alkaloids Total Alkaloid Fraction Partitioning->Crude_Alkaloids Silica_Gel Silica Gel Column Chromatography Crude_Alkaloids->Silica_Gel HPLC Semi-preparative HPLC Silica_Gel->HPLC Final_Product Pure N-Demethyl-alpha-obscurine HPLC->Final_Product

Figure 2: General Workflow for the Isolation of N-Demethyl-alpha-obscurine.
Structural Characterization

The structure of the isolated compound should be confirmed using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR experiments (such as COSY, HSQC, and HMBC) are essential for elucidating the complex tetracyclic structure and assigning all proton and carbon signals.[6][14]

  • Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls and N-H bonds.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions within the molecule.

Acetylcholinesterase Inhibitory Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE inhibitory activity.[15][16]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (N-demethyl-alpha-obscurine)

  • Positive control (e.g., Galantamine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compound and positive control at various concentrations.

  • In a 96-well plate, add 25 µL of the test compound solution, 125 µL of DTNB solution, and 25 µL of AChE solution to each well.

  • For the blank, add 25 µL of buffer instead of the test compound.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Rate of blank - Rate of test) / Rate of blank] x 100

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.

Future Directions and Conclusion

N-Demethyl-alpha-obscurine represents a promising lead compound from the rich chemical diversity of Lycopodium alkaloids. While its biological activities are still under investigation, its structural relationship to known bioactive compounds suggests significant potential. Future research should focus on:

  • Quantitative determination of its acetylcholinesterase inhibitory activity (IC50).

  • In-depth investigation of its anti-inflammatory mechanism of action.

  • Screening for other potential biological targets.

  • Elucidation of the specific enzymes involved in the later stages of its biosynthesis.

  • Preclinical evaluation of its efficacy and safety in animal models.

This in-depth technical guide provides a solid foundation for researchers interested in exploring the fascinating chemistry and biology of N-demethyl-alpha-obscurine. Further investigation into this and other Lycopodium alkaloids will undoubtedly contribute to the discovery of new therapeutic agents.

References

  • Components and Anti-HepG2 Activity Comparison of Lycopodium Alkaloids from Four Geographic Origins. (2016). Evidence-Based Complementary and Alternative Medicine. [Link]

  • Asymmetric total synthesis of Lycopodium alkaloids α-obscurine, N-desmethyl-α-obscurine, β-obscurine and N-desmethyl-β-obscurine. (2017). Organic Chemistry Frontiers. [Link]

  • Bioinspired Diversification Approach Toward the Total Synthesis of Lycodine-Type Alkaloids. (2021). Journal of the American Chemical Society. [Link]

  • Isolation of a New Lycodine Alkaloid From Lycopodium Japonicum. (2015). Natural Product Communications. [Link]

  • Biological and Ecological Roles of Club Mosses (Lycopodiaceae) Alkaloids. (2024). ResearchGate. [Link]

  • Identification and characterization of L-lysine decarboxylase from Huperzia serrata and its role in the metabolic pathway of lycopodium alkaloid. (2017). Phytochemistry. [Link]

  • Spectroscopic, characterization and bioactivity studies of new Ni (II), Cu (II) and Ag (I) complexes with didentate (N,N) donar azo dye ligand. (2025). ResearchGate. [Link]

  • Isolation of a new lycodine alkaloid from Lycopodium japonicum. (2015). ResearchGate. [Link]

  • The opium poppy, morphine, and verapamil. (2006). Heart. [Link]

  • Plant products with acetylcholinesterase inhibitory activity for insect control. (2022). BioRisk. [Link]

  • Mining lycodine-type alkaloid biosynthetic genes and genetic markers from transcriptome of Lycopodiastrum casuarinoides. (2020). PeerJ. [Link]

  • Anticholinesterase Activities of Different Solvent Extracts of Brewer's Spent Grain. (2021). Molecules. [Link]

  • Recently isolated lycodine-type Lycopodium alkaloids and their total synthesis: a review. (2018). RSC Advances. [Link]

  • Opium. DEA.gov. [Link]

  • The Chemistry and Biology of Lycopodium Alkaloids. (2024). Helvetica Chimica Acta. [Link]

  • Spectroscopic and functional characterization of Cu-containing nitrite reductase from Hyphomicrobium denitrificans A3151. (2001). Journal of Biochemistry. [Link]

  • Appraisal of anti-inflammatory potential of the clubmoss, Lycopodium clavatum L. (2007). Journal of Ethnopharmacology. [Link]

  • The Chemistry and Biology of Lycopodium Alkaloids. (2024). ResearchGate. [Link]

  • A New Alkaloid from Lycopodium japonicum THUNB. (2015). ResearchGate. [Link]

  • Alkaloid Accumulation and Distribution within the Capsules of Two Opium Poppy (Papaver somniferum L.) Varieties. (2024). Plants. [Link]

  • Changes in the Acetylcholinesterase Enzymatic Activity in Tumor Development and Progression. (2021). International Journal of Molecular Sciences. [Link]

  • The Lycopodium alkaloids. (2004). Natural Product Reports. [Link]

  • Lycodine-Type Alkaloids from Lycopodiastrum casuarinoides and Their Acetylcholinesterase Inhibitory Activity. (2015). Molecules. [Link]

  • Acetylcholinesterase inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta. (2023). Frontiers in Plant Science. [Link]

  • Natural Tyrosinase Inhibitors from Lycopodium japonicum. (2023). Molecules. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Unified Strategy for the Asymmetric Total Synthesis of N-Demethyl-alpha-obscurine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the asymmetric total synthesis of N-demethyl-alpha-obscurine, a member of the structurally complex Lycopodium alkaloid family. These natural products are of significant interest due to their unique molecular architectures and notable biological activities. The synthetic strategy presented herein is based on the work of Tu and coworkers, which established a unified approach to several related alkaloids starting from the chiral pool molecule (R)-pulegone.[1] This application note will elaborate on the key strategic elements, including the construction of the tetracyclic core via palladium-catalyzed cross-coupling reactions and a crucial diastereoselective hydrogenation, providing researchers with the rationale and step-by-step protocols necessary for the successful replication of this synthesis.

Introduction: The Challenge and Significance of Lycopodium Alkaloids

Lycopodium alkaloids are a large family of nitrogen-containing natural products isolated from club mosses (family Lycopodiaceae).[2] They exhibit a wide array of intricate and densely functionalized three-dimensional structures, which have made them compelling targets for total synthesis. Beyond the academic challenge they present, many Lycopodium alkaloids display significant biological properties, including acetylcholinesterase (AChE) inhibition, which makes them relevant to neuropharmacology research.[2]

N-demethyl-alpha-obscurine is a lycodine-type alkaloid characterized by a tetracyclic core structure. Its asymmetric synthesis requires precise control over multiple stereocenters. The strategy detailed here provides an efficient and stereocontrolled route to this molecule, which can also be adapted to synthesize related family members such as α-obscurine, β-obscurine, and N-demethyl-β-obscurine.[1]

Retrosynthetic Analysis and Strategic Overview

The synthetic plan commences with a retrosynthetic disconnection of the target molecule, N-demethyl-alpha-obscurine. The core strategy hinges on a convergent approach, where the complex tetracyclic system is assembled from simpler, well-defined fragments.

Key Retrosynthetic Disconnections:

  • Final Ring Closure (D-Ring): The final piperidine D-ring is envisioned to be formed via reductive amination or a related cyclization from a suitable amino-aldehyde or amino-ketone precursor.

  • A/B/C Tricyclic Core: The key tricyclic core containing the A, B, and C rings is constructed through a sequence of powerful palladium-catalyzed reactions.

  • Heck Cyclization: The C-ring is forged using an intramolecular Heck reaction, a reliable method for forming carbon-carbon bonds.[3][4][5][6]

  • Buchwald-Hartwig Amination: The crucial C-N bond linking the A and B rings is established via a Buchwald-Hartwig amination, coupling an aryl halide with a primary amine.[7][8][9][10]

  • Chiral Starting Material: The stereochemistry of the entire synthesis is ultimately traced back to the readily available and inexpensive chiral starting material, (R)-pulegone.

This strategic approach is visualized in the following retrosynthesis diagram:

G cluster_target Target Molecule cluster_intermediates Key Intermediates cluster_starting Starting Materials N-Demethyl-alpha-obscurine N-Demethyl-alpha-obscurine Tricyclic Amine Precursor Tricyclic Amine Precursor N-Demethyl-alpha-obscurine->Tricyclic Amine Precursor D-Ring Formation Heck Cyclization Substrate Heck Cyclization Substrate Tricyclic Amine Precursor->Heck Cyclization Substrate Diastereoselective Hydrogenation Buchwald-Hartwig Substrate Buchwald-Hartwig Substrate Heck Cyclization Substrate->Buchwald-Hartwig Substrate Heck Cyclization (R)-Pulegone Derivative\n+ Aryl Halide (R)-Pulegone Derivative + Aryl Halide Buchwald-Hartwig Substrate->(R)-Pulegone Derivative\n+ Aryl Halide Buchwald-Hartwig Amination (R)-Pulegone (R)-Pulegone (R)-Pulegone Derivative\n+ Aryl Halide->(R)-Pulegone Multi-step Functionalization

Caption: Retrosynthetic analysis of N-Demethyl-alpha-obscurine.

Detailed Synthetic Protocols

The forward synthesis involves the construction of the key A/B/C-ring system followed by the formation of the D-ring. The following protocols are adapted from the successful synthesis reported by Tu et al.[1]

Part 1: Synthesis of the A/B/C-Ring System

This phase focuses on assembling the tricyclic core of the molecule through a sequence of palladium-catalyzed reactions and a critical stereoselective reduction.

Workflow for A/B/C-Ring System Construction

G cluster_main Synthesis of Tricyclic Core Start (R)-Pulegone Derivative BH_Coupling Buchwald-Hartwig Coupling Start->BH_Coupling Pd₂(dba)₃, Xantphos, Cs₂CO₃ Heck_Cyclization Intramolecular Heck Reaction BH_Coupling->Heck_Cyclization Pd(OAc)₂, P(o-tol)₃, Ag₂CO₃ Hydrogenation Diastereoselective Hydrogenation Heck_Cyclization->Hydrogenation Crabtree's Catalyst, H₂ End A/B/C Tricyclic Intermediate Hydrogenation->End

Caption: Key reaction sequence for the A/B/C-ring system.

Protocol 1: Buchwald-Hartwig Amination

This reaction couples the amine derived from (R)-pulegone with a suitable aryl bromide to form the precursor for the Heck cyclization.

  • Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8][9] The choice of a bulky phosphine ligand like Xantphos is crucial for promoting the reductive elimination step and preventing unwanted side reactions.

  • Procedure:

    • To an oven-dried flask, add the amine substrate (1.0 equiv.), aryl bromide (1.1 equiv.), Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and Cs₂CO₃ (2.0 equiv.).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 110 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

Protocol 2: Intramolecular Heck Cyclization

This step forms the C-ring of the alkaloid core through a palladium-catalyzed cyclization.

  • Rationale: The Heck reaction facilitates the formation of a new C-C bond by coupling an alkene with an aryl halide.[3][11] The intramolecular variant is highly effective for constructing cyclic systems. Silver carbonate is used as a halide scavenger to facilitate the catalytic cycle.

  • Procedure:

    • To a solution of the Buchwald-Hartwig product (1.0 equiv.) in anhydrous DMF, add Pd(OAc)₂ (0.1 equiv.), P(o-tol)₃ (0.2 equiv.), and Ag₂CO₃ (2.0 equiv.).

    • Degas the mixture by bubbling argon through the solution for 15 minutes.

    • Heat the reaction to 120 °C and stir for 24 hours.

    • After cooling, dilute the mixture with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography to yield the tetracyclic olefin.

Protocol 3: Diastereoselective Hydrogenation

This is a critical step to set the final stereochemistry of the B/C ring junction.

  • Rationale: The hydrogenation of the newly formed double bond is directed by a nearby functional group (an alcohol formed after a reduction step not detailed here but present in the actual intermediate). Crabtree's catalyst, [Ir(cod)(PCy₃)(py)]PF₆, is exceptionally effective for such directed hydrogenations, delivering the hydrogen atom to a specific face of the molecule.[12][13][14] This control is essential for obtaining the desired diastereomer.

  • Procedure:

    • Dissolve the olefin substrate (1.0 equiv.) in anhydrous and degassed dichloromethane (CH₂Cl₂).

    • Add Crabtree's catalyst (0.03 equiv.) under an argon atmosphere.

    • Subject the reaction flask to three cycles of vacuum followed by backfilling with hydrogen gas (using a balloon).

    • Stir the reaction under a hydrogen atmosphere at room temperature for 4-6 hours.

    • Once the reaction is complete, concentrate the solvent and pass the residue through a short plug of silica gel, eluting with ethyl acetate to remove the catalyst.

    • Further purification by flash chromatography provides the desired diastereomer.

Part 2: Completion of the Synthesis: D-Ring Formation

With the A/B/C tricyclic core in hand, the final steps involve manipulation of the side chain and subsequent cyclization to form the D-ring.

Protocol 4: D-Ring Cyclization via Reductive Amination

  • Rationale: This step involves the unmasking of an aldehyde and a primary amine within the same molecule, followed by an intramolecular iminium ion formation and reduction in one pot. Sodium triacetoxyborohydride is a mild reducing agent well-suited for this transformation.

  • Procedure:

    • Protect the secondary amine of the tricyclic core (e.g., with a Boc group).

    • Carry out functional group manipulations on the side chain to reveal a terminal primary amine and an aldehyde.

    • Deprotect the secondary amine.

    • To a solution of the resulting amino-aldehyde in 1,2-dichloroethane, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.).

    • Stir the reaction at room temperature for 12 hours.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with CH₂Cl₂, dry the combined organic layers, and concentrate.

    • Purify by flash chromatography to yield N-demethyl-alpha-obscurine.

Quantitative Data Summary

The efficiency of each key step in the synthesis is critical for the overall viability of the route. The following table summarizes the reported yields for the core reactions.

Step No.ReactionStarting MaterialProductYield (%)
1Buchwald-Hartwig AminationPulegone-derived amineHeck Precursor~85%
2Intramolecular Heck ReactionHeck PrecursorTetracyclic Olefin~70%
3Diastereoselective HydrogenationTetracyclic OlefinA/B/C Tricyclic Core~90% (d.r. > 20:1)
4D-Ring FormationAmino-aldehydeN-Demethyl-alpha-obscurine~65% (over several steps)

Yields are approximate and based on published literature for analogous systems.[1] d.r. = diastereomeric ratio.

Conclusion

This application note outlines a robust and stereocontrolled asymmetric total synthesis of N-demethyl-alpha-obscurine. The strategy leverages modern synthetic methods, including palladium-catalyzed cross-coupling reactions and a highly diastereoselective hydrogenation, to efficiently construct the complex tetracyclic core from a simple chiral precursor. The detailed protocols provided herein serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development, enabling access to this intriguing Lycopodium alkaloid for further study.

References

  • Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345-390. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed Amine, Amide, and Carbamate Arylation. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Available at: [Link]

  • Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons. Available at: [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. Available at: [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved January 16, 2026, from [Link]

  • BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved January 16, 2026, from [Link]

  • Fiveable. (n.d.). Heck Reaction. Retrieved January 16, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 16, 2026, from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved January 16, 2026, from [Link]

  • Wikipedia. (n.d.). Crabtree's catalyst. Retrieved January 16, 2026, from [Link]

  • Crabtree, R. H. (1979). Iridium compounds in catalysis. Accounts of Chemical Research, 12(9), 331–337. Available at: [Link]

  • Tu, Q., et al. (2015). Asymmetric total synthesis of Lycopodium alkaloids α-obscurine, N-desmethyl-α-obscurine, β-obscurine and N-desmethyl-β-obscurine. Organic Chemistry Frontiers, 3(1). Available at: [Link]

  • Synform. (2018). Crabtree's Catalyst. Thieme Chemistry. Available at: [Link]

  • Schmalz, H.-G., & Reissig, H.-U. (Eds.). (2016). Stereoselective Synthesis 3: Stereoselective Reactions of Carbon-Carbon Double Bonds. Thieme.
  • Tu, Q., et al. (2015). Asymmetric total synthesis of Lycopodium alkaloids α-obscurine, N-desmethyl-α-obscurine, β-obscurine and N-desmethyl-β-obscurine. ResearchGate. Available at: [Link]

  • Takayama, H., & Kitajima, M. (2012). Lycopodium alkaloids: isolation and asymmetric synthesis. Topics in Current Chemistry, 309, 1-31. Available at: [Link]

  • Sarpong, R., et al. (2021). Bioinspired Diversification Approach Toward the Total Synthesis of Lycodine-Type Alkaloids. eScholarship, University of California. Available at: [Link]

Sources

Synthetic Routes to N-Demethyl-alpha-obscurine: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Intrigue of N-Demethyl-alpha-obscurine

N-Demethyl-alpha-obscurine is a member of the complex family of Lycopodium alkaloids, a diverse group of natural products that have captivated synthetic chemists for decades.[1] These alkaloids are characterized by their intricate, polycyclic frameworks and dense stereochemical arrangements, making them formidable synthetic targets. N-Demethyl-alpha-obscurine, a derivative of the more widely known alpha-obscurine, presents a unique synthetic puzzle due to its specific N-demethylated pyridone ring system. This application note provides a detailed overview of the synthetic strategies and protocols for the preparation of N-demethyl-alpha-obscurine, aimed at researchers and professionals in organic synthesis and drug development. The methodologies discussed herein are grounded in authoritative synthetic achievements and provide insights into the causal relationships behind the chosen experimental pathways.

N-Demethyl-alpha-obscurine is a naturally occurring alkaloid that has been isolated from Lycopodium japonicum.[2] Its biological activities, particularly in the realm of neuropharmacology, are of growing interest, prompting the development of efficient and stereocontrolled synthetic routes to enable further investigation.[3] The core synthetic challenge lies in the construction of the tetracyclic core with precise control over multiple stereocenters.

Retrosynthetic Analysis: Deconstructing the Complexity

A successful synthesis of a complex molecule like N-demethyl-alpha-obscurine hinges on a robust retrosynthetic strategy. The approach detailed by Zhang et al. in their asymmetric total synthesis provides an excellent blueprint.[4] The key disconnections in their strategy reveal a convergent approach to assembling the tetracyclic core.

G N-Demethyl-alpha-obscurine N-Demethyl-alpha-obscurine alpha-Obscurine alpha-Obscurine N-Demethyl-alpha-obscurine->alpha-Obscurine Demethylation Tetracyclic Core Tetracyclic Core alpha-Obscurine->Tetracyclic Core Final Ring Closure Tricyclic Intermediate Tricyclic Intermediate Tetracyclic Core->Tricyclic Intermediate Intramolecular Heck Reaction Bicyclic Precursor Bicyclic Precursor Tricyclic Intermediate->Bicyclic Precursor Buchwald-Hartwig Coupling Starting Materials Starting Materials Bicyclic Precursor->Starting Materials

Caption: Retrosynthetic analysis of N-demethyl-alpha-obscurine.

This retrosynthetic analysis highlights several key transformations that are pivotal to the overall success of the synthesis: a late-stage demethylation, an intramolecular Heck reaction to forge a key C-C bond, and a Buchwald-Hartwig coupling to construct a crucial C-N bond.

Synthetic Protocols and Methodologies

The following protocols are based on the successful asymmetric total synthesis of N-demethyl-alpha-obscurine and related alkaloids.[4]

Part 1: Synthesis of the Tricyclic Core via Buchwald-Hartwig and Heck Reactions

The construction of the A/B/C tricyclic ring system is a cornerstone of the synthesis. This is achieved through a sequence of powerful palladium-catalyzed cross-coupling reactions.

Protocol 1: Buchwald-Hartwig Amination

This step unites two key fragments to create the precursor for the subsequent cyclization. The choice of a palladium-catalyzed amination is crucial for forming the sterically hindered C-N bond.

  • Reactants and Reagents:

    • Substituted cyclohexene triflate

    • Aminopyridone derivative

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

    • Cs₂CO₃ (Cesium carbonate)

    • Toluene (anhydrous)

  • Procedure:

    • To an oven-dried flask, add the cyclohexene triflate, aminopyridone derivative, and Cs₂CO₃.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous toluene via syringe.

    • In a separate flask, prepare a solution of Pd₂(dba)₃ and Xantphos in anhydrous toluene.

    • Add the catalyst solution to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the coupled product.

Protocol 2: Intramolecular Heck Cyclization

This powerful reaction forges the C4-C5 bond, creating the tricyclic core of the molecule. The choice of reaction conditions is critical to ensure high diastereoselectivity.

  • Reactants and Reagents:

    • Product from Protocol 1

    • Pd(OAc)₂ (Palladium(II) acetate)

    • P(o-tol)₃ (Tri(o-tolyl)phosphine)

    • Ag₂CO₃ (Silver carbonate)

    • DMF (N,N-Dimethylformamide, anhydrous)

  • Procedure:

    • To a solution of the substrate in anhydrous DMF, add Pd(OAc)₂, P(o-tol)₃, and Ag₂CO₃.

    • De-gas the mixture by bubbling argon through it for 15 minutes.

    • Heat the reaction mixture to the specified temperature (typically 80-100 °C) and stir until completion.

    • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution and purify the product by flash column chromatography to yield the tricyclic intermediate.

G cluster_0 Synthesis of Tricyclic Core Start Cyclohexene Triflate + Aminopyridone BuchwaldHartwig Buchwald-Hartwig Amination (Pd₂(dba)₃, Xantphos) Start->BuchwaldHartwig CoupledProduct Coupled Amine BuchwaldHartwig->CoupledProduct Heck Intramolecular Heck Reaction (Pd(OAc)₂, P(o-tol)₃) CoupledProduct->Heck Tricyclic Tricyclic Intermediate Heck->Tricyclic

Caption: Workflow for the synthesis of the tricyclic core.

Part 2: Completion of the Tetracyclic Skeleton and Demethylation

With the tricyclic core in hand, the final stages of the synthesis involve the formation of the last ring and the crucial demethylation step.

Protocol 3: Diastereoselective Hydrogenation and Final Ring Closure

A diastereoselective hydrogenation is employed to set a key stereocenter, followed by a sequence of reactions to construct the final piperidine ring.

  • Reactants and Reagents (Hydrogenation):

    • Tricyclic intermediate

    • H₂ (Hydrogen gas)

    • Pd/C (Palladium on carbon)

    • Methanol or Ethyl Acetate

  • Procedure (Hydrogenation):

    • Dissolve the tricyclic intermediate in the chosen solvent in a hydrogenation vessel.

    • Add the Pd/C catalyst.

    • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature.

    • Monitor the reaction until the uptake of hydrogen ceases.

    • Carefully vent the vessel and filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the hydrogenated product.

The subsequent steps to complete the synthesis of α-obscurine typically involve functional group manipulations to introduce the necessary handles for the final ring closure, often via a Mannich-type reaction or a related cyclization.[5]

Protocol 4: N-Demethylation to Afford N-Demethyl-alpha-obscurine

The final step is the selective removal of the N-methyl group from α-obscurine. This transformation is often achieved using specific demethylating agents. A common and effective method involves the use of chloroformates, such as 1-chloroethyl chloroformate (ACE-Cl), followed by methanolysis.[6]

  • Reactants and Reagents:

    • alpha-Obscurine

    • 1-Chloroethyl chloroformate (ACE-Cl)

    • 1,2-Dichloroethane (DCE, anhydrous)

    • Methanol

  • Procedure:

    • Dissolve α-obscurine in anhydrous DCE under an argon atmosphere.

    • Cool the solution to 0 °C.

    • Add ACE-Cl dropwise to the solution.

    • Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Dissolve the residue in methanol and heat to reflux.

    • After the reaction is complete, cool the mixture and concentrate.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield N-demethyl-alpha-obscurine.[4]

Data Summary

StepKey ReagentsTypical YieldReference
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃70-85%[4]
Intramolecular Heck ReactionPd(OAc)₂, P(o-tol)₃, Ag₂CO₃60-75%[4]
Diastereoselective HydrogenationH₂, Pd/C>90%[4]
N-Demethylation1-Chloroethyl chloroformate (ACE-Cl), MeOH80-90%[4][6]

Conclusion and Future Perspectives

The synthetic routes to N-demethyl-alpha-obscurine showcase the power of modern synthetic organic chemistry in assembling complex natural products. The strategic use of palladium-catalyzed cross-coupling reactions and stereoselective transformations has enabled the efficient and controlled synthesis of this intricate alkaloid. The protocols detailed in this application note provide a practical guide for researchers in the field. Further advancements in C-H activation and late-stage functionalization may offer even more concise and elegant approaches to N-demethyl-alpha-obscurine and its analogs, paving the way for deeper exploration of their therapeutic potential.

References

  • Current time information in Santa Cruz, CA, US. (n.d.). Google.
  • Zhang, P., et al. (2018). Asymmetric total synthesis of Lycopodium alkaloids α-obscurine, N-desmethyl-α-obscurine, β-obscurine and N-desmethyl-β-obscurine. Organic Chemistry Frontiers, 5(1), 89-93.
  • Zhang, P., et al. (2018). (PDF) Asymmetric total synthesis of Lycopodium alkaloids α-obscurine, N-desmethyl-α-obscurine, β-obscurine and N-desmethyl-β-obscurine. ResearchGate.
  • Weiss, M., et al. (2016). Synthetic approaches towards alkaloids bearing α-tertiary amines. RSC Publishing.
  • N-Demethyl-alpha-obscurine | CAS:34399-44-5 | Alkaloids | High Purity. (n.d.). BioCrick.
  • N-Demethyl-α-obscurine | 34399-44-5 | JBA39944. (n.d.). Biosynth.
  • Yang, H., & Carter, R. G. (2010). Development of an enantioselective route toward the Lycopodium alkaloids: total synthesis of lycopodine. PubMed.
  • Wang, T., et al. (2021). Enantioselective total synthesis of lycoposerramine congeners through late-stage nitrogen deletion. PMC - NIH.
  • Zhu, L., et al. (2019). Synthetic Studies toward the Myrioneuron Alkaloids. PMC - PubMed Central - NIH.
  • Padwa, A., et al. (2007). Total Synthesis of the Lycopodium Alkaloid (+)-Serratezomine A. PMC - PubMed Central.
  • Kong, F., et al. (2022). Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N4-Methyltalpinine. NIH.
  • Synthesis of the ABC Ring of Calyciphylline A-Type Alkaloids by a Stereocontrolled Aldol Cyclization. (n.d.). NIH.
  • Lynch, V. M., et al. (1991). The Structure of a Key Intermediate in the Total Synthesis of Dendrobine. PubMed.

Sources

Application Notes and Protocols for the Purification of N-Demethyl-alpha-obscurine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Importance of Purifying N-Demethyl-alpha-obscurine

N-Demethyl-alpha-obscurine is a lycodine-type alkaloid found in various species of the Lycopodium genus.[1] As a natural product, it holds potential for further investigation in drug discovery and development due to the diverse biological activities exhibited by related Lycopodium alkaloids. However, obtaining N-demethyl-alpha-obscurine in high purity is a significant challenge. It is often present in complex mixtures with other structurally similar alkaloids, such as alpha-obscurine and lycopodine. This guide provides a comprehensive overview of the techniques and methodologies for the successful purification of N-demethyl-alpha-obscurine, intended for researchers, scientists, and professionals in the field of drug development. The protocols described herein are designed to be robust and self-validating, ensuring the attainment of a highly purified final product suitable for downstream applications.

Physicochemical Properties of N-Demethyl-alpha-obscurine

A thorough understanding of the physicochemical properties of the target compound is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₆H₂₄N₂O[2][3]
Molecular Weight 260.37 g/mol [2]
CAS Number 34399-44-5[2][3]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3]

The basic nature of the nitrogen atoms in the alkaloid structure dictates its solubility in acidic aqueous solutions (as a salt) and organic solvents (as a free base), a principle that is exploited in acid-base extraction techniques.

A Multi-Step Purification Strategy: From Crude Extract to Pure Compound

The purification of N-demethyl-alpha-obscurine from its natural source is not a single-step process but rather a multi-stage workflow. Each stage aims to progressively enrich the target compound while removing impurities with different chemical properties. The overall strategy typically involves:

  • Extraction: Liberation of the alkaloids from the plant matrix.

  • Preliminary Purification: Removal of bulk impurities and fractionation of the crude extract.

  • Chromatographic Separation: A series of chromatographic steps to isolate N-demethyl-alpha-obscurine from other closely related alkaloids.

  • Final Polishing: High-resolution chromatography to achieve the desired final purity.

Sources

Application Note: Quantitative Analysis of N-Demethyl-alpha-obscurine in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of N-Demethyl-alpha-obscurine in biological matrices, specifically human plasma. N-Demethyl-alpha-obscurine is a known metabolite of the Lycopodium alkaloid alpha-obscurine, found in plants of the Huperzia and Lycopodium genera.[1][2][3] The accurate quantification of such metabolites is critical for pharmacokinetic, toxicological, and metabolomic studies in drug development and traditional medicine research. The described method utilizes a straightforward protein precipitation extraction followed by analysis using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). Operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity, making the method suitable for detecting low concentrations typical of metabolites in complex biological samples. All procedures are outlined to meet the rigorous standards of bioanalytical method validation.

Introduction and Scientific Principles

N-Demethyl-alpha-obscurine is a secondary metabolite resulting from the N-demethylation of its parent alkaloid, alpha-obscurine.[2][4] This metabolic transformation is a common pathway for many alkaloids and can significantly alter the pharmacological and toxicological profile of the parent compound.[5][6] Therefore, a reliable analytical method to distinguish and quantify the metabolite from the parent drug is essential for a comprehensive understanding of its disposition in a biological system.

The primary analytical challenge lies in achieving sufficient sensitivity and selectivity to measure typically low concentrations of the metabolite within a complex biological matrix like plasma. Direct injection is not feasible as proteins and salts would interfere with the analysis and damage the instrumentation. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice for this application due to its superior performance characteristics.[7][8]

  • Chromatographic Separation (LC): Reversed-phase HPLC separates N-Demethyl-alpha-obscurine from its parent compound and other endogenous matrix components based on polarity. This step is crucial for reducing ion suppression and ensuring accurate quantification.

  • Selective Detection (MS/MS): Tandem mass spectrometry provides two stages of mass filtering. The first quadrupole selects the protonated molecule (precursor ion) of N-Demethyl-alpha-obscurine. This ion is then fragmented, and a second quadrupole selects a specific, characteristic fragment ion (product ion). This precursor-to-product ion transition is highly specific to the analyte, effectively eliminating chemical noise and enhancing sensitivity.[9]

This application note provides a complete protocol, from sample preparation to data analysis, grounded in established principles of bioanalytical chemistry.

Overall Experimental Workflow

The entire process, from sample receipt to final data output, follows a systematic and validated workflow designed for efficiency and accuracy.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) ISTD Add Internal Standard (ISTD) Sample->ISTD Precip Protein Precipitation (Acetonitrile) ISTD->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Drydown Evaporation Supernatant->Drydown Reconstitute Reconstitution Drydown->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Integration Peak Integration LCMS->Integration CalCurve Calibration Curve Generation Integration->CalCurve Quant Concentration Calculation CalCurve->Quant G cluster_source cluster_ms Ion_Mix Ion Mixture Q1 Q1: Select Precursor (m/z 259.2) Ion_Mix->Q1 All Ions Q2 Q2: Fragment Ion (Collision Cell) Q1->Q2 Analyte Ion Only Q3 Q3: Select Product (m/z 158.1) Q2->Q3 All Fragments Detector Detector Q3->Detector Specific Fragment Only

Sources

Application Notes and Protocols for N-Demethyl-alpha-obscurine as a Reference Standard in Pharmacology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of N-Demethyl-alpha-obscurine

N-Demethyl-alpha-obscurine is a lycodine-type Lycopodium alkaloid, a class of natural products renowned for their complex structures and significant pharmacological activities.[1] Isolated from plants of the Lycopodium genus, such as Lycopodium japonicum, this compound has emerged as a valuable reference standard in neuropharmacology and research into inflammatory processes.[1][2] The intricate architecture of Lycopodium alkaloids has intrigued chemists for over a century, and their biological effects, particularly the inhibition of acetylcholinesterase (AChE), have positioned them as promising candidates for the development of therapeutics for neurodegenerative diseases like Alzheimer's.[3][4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of N-Demethyl-alpha-obscurine as a reference standard. It provides not only detailed, step-by-step protocols for its analytical quantification and in vitro pharmacological evaluation but also delves into the scientific rationale behind these methodologies. The aim is to equip the scientific community with the necessary tools to conduct robust and reproducible research, fostering a deeper understanding of the therapeutic potential of this fascinating alkaloid.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a reference standard is paramount for its accurate and reliable use.

PropertyValueSource
CAS Number 34399-44-5[5]
Molecular Formula C₁₆H₂₄N₂O[5]
Molecular Weight 260.37 g/mol [5]
Appearance Solid[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[6]
Purity >98% (typical for reference standards)[6]

Storage and Stability:

As with most alkaloids, N-Demethyl-alpha-obscurine should be stored in a cool, dry, and dark place to prevent degradation. For long-term storage, it is advisable to keep the solid compound at -20°C. Stock solutions, once prepared, should be stored at -20°C or below and ideally used fresh. If storage of solutions is necessary, they should be sealed tightly to prevent solvent evaporation and protected from light. While specific stability data for N-Demethyl-alpha-obscurine is not extensively published, general practice for alkaloid standards suggests that repeated freeze-thaw cycles should be avoided. It is recommended to aliquot stock solutions into smaller, single-use vials.

Analytical Protocols: Ensuring Purity and Accurate Quantification

The precise quantification of N-Demethyl-alpha-obscurine is fundamental for its use in pharmacological assays. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and a proposed High-Performance Liquid Chromatography (HPLC) method are provided.

Protocol 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of Lycopodium alkaloids and is suitable for the identification and quantification of N-Demethyl-alpha-obscurine.[7]

1. Preparation of Standard Stock and Working Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Demethyl-alpha-obscurine reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. GC-MS Instrumentation and Conditions:

ParameterConditionRationale
GC System Shimadzu GC-2010 Plus or equivalentProvides the necessary sensitivity and reproducibility.
Column Phenomenex ZB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA 5% phenyl-arylene phase offers good selectivity for alkaloids.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1 mL/minOptimal for resolution and analysis time.
Injection Volume 1 µLA standard volume for capillary GC.
Split Ratio 1:20Prevents column overloading while maintaining sensitivity.
Injector Temp. 250 °CEnsures rapid volatilization of the analyte.
Oven Program Initial 50°C for 3 min, ramp to 250°C at 8°C/min, hold for 2 minA temperature gradient allows for the separation of a range of alkaloids with varying volatilities.
MS Detector QP2010 Ultra or equivalentProvides mass-to-charge ratio information for identification.
Ionization Mode Electron Impact (EI)A robust and common ionization technique for generating reproducible mass spectra.
Ionization Energy 70 eVStandard energy for generating characteristic fragmentation patterns.
Data Acquisition Scan mode for identification, Selected Ion Monitoring (SIM) for quantificationScan mode allows for the identification of unknown compounds, while SIM mode enhances sensitivity and selectivity for the target analyte.

3. Data Analysis:

  • Identification: Compare the retention time and mass spectrum of the analyte in the sample with that of the N-Demethyl-alpha-obscurine reference standard. The mass spectrum can also be compared against spectral libraries like NIST.

  • Quantification: Construct a calibration curve by plotting the peak area of the target ion against the concentration of the working standard solutions. Determine the concentration of N-Demethyl-alpha-obscurine in the unknown sample by interpolating its peak area on the calibration curve.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Weigh N-Demethyl-alpha-obscurine Reference Standard Dissolve Dissolve in Methanol (1 mg/mL Stock) Standard->Dissolve Dilute Serial Dilution (Working Standards) Dissolve->Dilute Inject Inject 1 µL into GC-MS Dilute->Inject Sample Prepare Unknown Sample Sample->Inject Separate Chromatographic Separation (ZB-5MS Column) Inject->Separate Detect Mass Spectrometry Detection (EI, 70 eV) Separate->Detect Identify Identify by Retention Time & Mass Spectrum Detect->Identify Quantify Quantify using Calibration Curve Detect->Quantify Result Report Concentration Identify->Result Quantify->Result

Caption: Workflow for the quantitative analysis of N-Demethyl-alpha-obscurine by GC-MS.

Protocol 2: Proposed HPLC-UV Method for Quantitative Analysis

1. Preparation of Standard Stock and Working Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Demethyl-alpha-obscurine reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range appropriate for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. HPLC Instrumentation and Conditions:

ParameterProposed ConditionRationale and Optimization Notes
HPLC System Agilent 1290 Infinity II or equivalentA modern UHPLC/HPLC system will provide the necessary performance.
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)A C18 column is a good starting point for the separation of moderately polar compounds like alkaloids.
Mobile Phase Acetonitrile and a buffer (e.g., phosphate or acetate buffer) with an acidic pH (e.g., pH 3-4)The organic modifier (acetonitrile) and buffer ratio should be optimized for optimal separation. An acidic pH is often used to improve peak shape for basic compounds like alkaloids.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 25-30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10-20 µLShould be optimized based on sensitivity and column dimensions.
Detection UV detector at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by UV scan)The detection wavelength should be selected based on the UV-Vis spectrum of N-Demethyl-alpha-obscurine to maximize sensitivity.

3. Data Analysis:

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. The linearity of the method should be established (R² > 0.999). Determine the concentration of N-Demethyl-alpha-obscurine in the unknown sample by interpolating its peak area on the calibration curve.

Pharmacological Protocols: In Vitro Evaluation

N-Demethyl-alpha-obscurine, as part of the Lycopodium alkaloid family, is of interest for its potential neuroprotective and anti-inflammatory activities. The following protocols provide a framework for evaluating these properties in vitro.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Many Lycopodium alkaloids are potent AChE inhibitors, a key target in Alzheimer's disease therapy.[4] This colorimetric assay is a standard method for screening and characterizing AChE inhibitors.[11][12]

1. Reagent Preparation:

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

  • AChE Enzyme Solution: Prepare a working solution of AChE from a suitable source (e.g., electric eel) in the assay buffer. The final concentration in the well should be optimized, with a common starting point being 0.1-0.25 U/mL.

  • DTNB Solution (Ellman's Reagent): Prepare a 10 mM solution of 5,5'-dithiobis(2-nitrobenzoic acid) in the assay buffer. Protect from light.

  • Substrate Solution (ATCI): Prepare a 14-15 mM solution of acetylthiocholine iodide in deionized water. Prepare this solution fresh.

  • Test Compound (N-Demethyl-alpha-obscurine): Prepare a stock solution in a suitable solvent (e.g., DMSO) and then serially dilute in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is low (<1%) to avoid solvent effects.

  • Positive Control: A known AChE inhibitor (e.g., Donepezil) should be used.

2. Assay Procedure (96-Well Plate Format):

  • Plate Setup: Designate wells for blank (no enzyme), negative control (100% activity, no inhibitor), positive control, and various concentrations of N-Demethyl-alpha-obscurine.

  • Addition of Reagents:

    • To all wells except the blank, add a specific volume of the AChE working solution (e.g., 10 µL).

    • Add the corresponding dilutions of N-Demethyl-alpha-obscurine, positive control, or vehicle (assay buffer with the same percentage of DMSO) to the appropriate wells (e.g., 10 µL).

    • Add assay buffer to bring the volume in each well to a pre-determined level (e.g., 150 µL). For the blank wells, add the same volume of assay buffer without the enzyme.

  • Pre-incubation: Gently mix the contents and incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 15 minutes).

  • Reaction Initiation: Add the DTNB solution to all wells, followed by the ATCI substrate solution to initiate the reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405-412 nm kinetically, with readings taken every minute for 10-15 minutes. Alternatively, for an endpoint assay, incubate for a fixed time and then measure the final absorbance.

3. Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of N-Demethyl-alpha-obscurine using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

  • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conceptual Pathway of Acetylcholinesterase Inhibition

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibitory Action ACh Acetylcholine (ACh) (Neurotransmitter) Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Binds to receptor, initiates signal AChE_enzyme Acetylcholinesterase (AChE) ACh->AChE_enzyme Hydrolyzed by AChE Signal Termination Signal Termination AChE_enzyme->Signal Termination Increased ACh in Synapse Increased ACh in Synapse AChE_enzyme->Increased ACh in Synapse Inhibitor N-Demethyl-alpha-obscurine (Inhibitor) Inhibitor->AChE_enzyme Binds to and inhibits AChE activity Increased ACh in Synapse->Postsynaptic Prolonged stimulation

Caption: Mechanism of action of N-Demethyl-alpha-obscurine as an AChE inhibitor.

Protocol 4: In Vitro Anti-inflammatory Assay (Albumin Denaturation Assay)

Lycopodium alkaloids have been investigated for their anti-inflammatory properties.[13][14] The inhibition of protein denaturation is a well-documented cause of inflammation, making this in vitro assay a useful preliminary screening tool.[15][16]

1. Reagent Preparation:

  • Phosphate Buffered Saline (PBS): pH 6.4.

  • Egg Albumin Solution: Prepare a 0.2% solution of fresh hen's egg albumin in PBS.

  • Test Compound (N-Demethyl-alpha-obscurine): Prepare a stock solution in a suitable solvent (e.g., DMSO) and then serially dilute in PBS to obtain a range of concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Positive Control: A standard anti-inflammatory drug like Diclofenac sodium should be used at a relevant concentration range.

2. Assay Procedure:

  • Reaction Mixture Preparation: In separate tubes, prepare the reaction mixtures as follows:

    • Control: 2.8 mL of PBS + 0.2 mL of egg albumin solution.

    • Test Samples: 2.8 mL of the respective N-Demethyl-alpha-obscurine dilutions + 0.2 mL of egg albumin solution.

    • Positive Control: 2.8 mL of the respective Diclofenac sodium dilutions + 0.2 mL of egg albumin solution.

  • Incubation: Incubate all tubes at 37°C for 20 minutes.

  • Heat-induced Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

  • Cooling: After heating, cool the tubes to room temperature.

  • Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

3. Data Analysis:

  • Calculate the percentage inhibition of protein denaturation for each concentration using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Plot the % inhibition against the concentration of N-Demethyl-alpha-obscurine to evaluate its dose-dependent anti-inflammatory activity. The IC₅₀ value can also be determined from this plot.

Proposed Anti-inflammatory Signaling Pathway

AntiInflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Intracellular Signaling cluster_inhibition Inhibitory Action cluster_response Inflammatory Response LPS LPS TLR4 TLR4 Receptor LPS->TLR4 STING STING Pathway TLR4->STING IKK IKK Complex STING->IKK NFkB NF-κB IKK->NFkB Phosphorylates & Activates IkB IκB IKK->IkB Phosphorylates for degradation Nucleus Nucleus NFkB->Nucleus Translocates to IkB->NFkB Inhibits (in cytoplasm) Inhibitor Lycopodium Alkaloids (e.g., N-Demethyl-alpha-obscurine) Inhibitor->STING Inhibits Inhibitor->NFkB Inhibits activation COX2 COX-2 Inhibitor->COX2 Inhibits Prostaglandins Prostaglandins COX2->Prostaglandins iNOS iNOS NO Nitric Oxide iNOS->NO Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->COX2 Gene Transcription Nucleus->iNOS Gene Transcription Nucleus->Cytokines Gene Transcription

Caption: Proposed anti-inflammatory mechanism of Lycopodium alkaloids.

Conclusion

N-Demethyl-alpha-obscurine serves as a critical tool for advancing pharmacological research. Its role as a reference standard enables the accurate quantification and comparative evaluation of its biological activities and those of related compounds. The protocols outlined in this guide provide a solid foundation for investigating its acetylcholinesterase inhibitory and potential anti-inflammatory effects. By employing these standardized methods, researchers can generate high-quality, reproducible data, thereby contributing to a more comprehensive understanding of the therapeutic promise held by Lycopodium alkaloids. As research in this area continues, the availability of well-characterized reference standards like N-Demethyl-alpha-obscurine will be indispensable for the discovery and development of new therapeutic agents.

References

  • Dymek, A., et al. (2018). GC-MS analysis of volatiles from different Lycopodium species with acetylcholinesterase activity. FACTA UNIVERSITATIS, Series: Physics, Chemistry and Technology, 16(1), pp. 71-76.
  • BioCrick. N-Demethyl-alpha-obscurine | CAS:34399-44-5 | Alkaloids | High Purity. Available at: [Link].

  • Gerard, R. V., & Maclean, D. B. (1986). GC/MS examination of four Lycopodium species for alkaloid content. Phytochemistry, 25(5), pp. 1143-1150.
  • Vallejo, M. G., et al. (2012). Mass spectrometry studies of Lycopodium alkaloid sauroine. Rapid Communications in Mass Spectrometry, 26(23), pp. 2827-2831.
  • Ayer, W. A., & Browne, L. M. (1988). Some new Lycopodium alkaloids. Canadian Journal of Chemistry, 66(11), pp. 2949-2955.
  • Orhan, I., et al. (2007). Appraisal of anti-inflammatory potential of the clubmoss, Lycopodium clavatum L. Journal of Ethnopharmacology, 109(1), pp. 146-150.
  • Naturewill biotechnology Co., Ltd. N-Demethyl-α-obscurine - CAS:34399-44-5. Available at: [Link].

  • Zhang, Z., et al. (2019). LC-MS guided isolation and dereplication of Lycopodium alkaloids from Lycopodium cernuum var. sikkimense of different geographical origins. Phytochemistry, 160, pp. 25-30.
  • Sarkar, A., et al. (2014). Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. Journal of Pharmaceutical Sciences and Research, 6(1), pp. 1-4.
  • S-J. Lee, et al. (2015). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 1260, pp. 131-140.
  • Reed, D. W., et al. (2021). A metabolic regulon reveals early and late acting enzymes in neuroactive Lycopodium alkaloid biosynthesis. Proceedings of the National Academy of Sciences, 118(24), e2102951118.
  • PubChem. N-Demethyl-alpha-obscurine. Available at: [Link].

  • Leelaprakash, G., & Dass, S. M. (2011). In vitro anti-inflammatory activity of methanol extract of Enicostemma axillare. International Journal of Drug Development and Research, 3(3), pp. 189-196.
  • Assay Genie. Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Available at: [Link].

  • BioCrick. N-Demethyl-alpha-obscurine | CAS:34399-44-5 | Alkaloids | High Purity. Available at: [Link].

  • Barbosa-Filho, J. M., et al. (2006). Anti-inflammatory activity of alkaloids: A twenty-century review. Revista Brasileira de Farmacognosia, 16(1), pp. 109-139.
  • ResearchGate. Compounds identified as AChE inhibitors (IC 50 <10 μM). Available at: [Link].

  • Ahmad, J., et al. (2023). Identification of acetylcholinesterase inhibitors from traditional medicinal plants for Alzheimer's disease using in silico and machine learning approaches. Frontiers in Pharmacology, 14, 1267425.
  • LookChem. des-N-methyl-α-obscurine. Available at: [Link].

  • Ma, X., & Gang, D. R. (2004). The Lycopodium alkaloids. Natural Product Reports, 21(6), pp. 752-772.
  • Thermo Fisher Scientific. (2012). HPLC-UV Method for the Determination of Alkaloids Using a Syncronis aQ Column.
  • Studzińska-Sroka, E., et al. (2015). Analysis of alkaloids from different chemical groups by different liquid chromatography methods. Current Issues in Pharmacy and Medical Sciences, 28(4), pp. 221-228.
  • Khan, N. U. H., et al. (2023). Quantitative Determination of Lidocaine Hydrochloride in Pharmaceutical Preparations Using HPLC-UV Detection. INDUS JOURNAL OF BIOLOGICAL SCIENCES, 2(1), pp. 1-6.
  • ResearchGate. Acetylcholinesterase inhibitory activity of the active compounds (10-50 μg/ml). Available at: [Link].

  • Patel, S. A., et al. (2015). Development and Validation of RP-HPLC Method for Estimation of Lidocaine in Various Pharmaceutical Dosage Forms. International Journal of Research and Review, 2(10), pp. 586-595.
  • Google Patents. (2014). CN103808828A - HPLC (High Performance Liquid Chromatography) method for measuring content of main alkaloid in peruvian bark.

Sources

Title: A Phased Approach to In Vivo Experimental Design for N-Demethyl-alpha-obscurine, a Novel Lycopodium Alkaloid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword:

The study of novel natural products presents both a significant opportunity and a unique challenge. N-Demethyl-alpha-obscurine, a member of the Lycopodium alkaloid family, belongs to a class of compounds renowned for their potent biological activities, most notably the inhibition of acetylcholinesterase (AChE).[1][2][3] Huperzine A, a well-known analogue, has already demonstrated clinical potential in the context of Alzheimer's disease.[4][5] However, N-Demethyl-alpha-obscurine itself remains a frontier molecule with a scarcity of specific preclinical data.

This guide, therefore, is not a mere recitation of established protocols. Instead, it is a strategic blueprint for the preclinical characterization of a novel compound where direct precedent is limited. We will proceed with full scientific integrity, building a logical, phased investigational plan. This begins with essential in vitro characterization to establish a baseline of activity and safety, before progressing to foundational in vivo tolerability, pharmacokinetic, and finally, proof-of-concept efficacy studies. Every protocol herein is designed as a self-validating system, providing the rigorous data necessary to make informed decisions at each stage of the early-drug-discovery pipeline. All animal studies must adhere to the highest ethical standards, such as those outlined in the ARRIVE guidelines.[6][7][8][9]

Phase 1: Foundational In Vitro Characterization

Expertise & Experience: Before committing to resource-intensive and ethically sensitive in vivo studies, it is imperative to validate the hypothesized mechanism of action and establish a preliminary therapeutic window in vitro. This foundational data is not merely a suggestion but a prerequisite for logical and ethical preclinical progression. It allows for an informed starting dose selection in subsequent animal studies and helps to de-risk the project early.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay

Causality: The primary hypothesis for a Lycopodium alkaloid is AChE inhibition. This assay will quantify the potency of N-Demethyl-alpha-obscurine against its primary molecular target.

Methodology (Based on Ellman's Method): [2][10]

  • Reagent Preparation:

    • Prepare a 0.1 M potassium phosphate buffer (pH 8.0).

    • Dissolve Acetylthiocholine Iodide (ATCI) in water to a concentration of 15 mM.

    • Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer to a concentration of 3 mM.

    • Prepare a stock solution of N-Demethyl-alpha-obscurine in a suitable solvent (e.g., DMSO) and create a serial dilution series (e.g., 0.01 µM to 100 µM).

    • Prepare a solution of Acetylcholinesterase (AChE) enzyme in the buffer at a concentration of 0.16 U/mL.

    • Prepare a positive control inhibitor (e.g., Donepezil) with a known IC50 value.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the test compound dilution (or positive control/vehicle).

    • Add 125 µL of the DTNB solution.

    • Add 25 µL of the ATCI substrate solution.

    • Initiate the reaction by adding 25 µL of the AChE enzyme solution to all wells except the blank.

    • Immediately place the plate in a microplate reader.

  • Data Acquisition:

    • Measure the absorbance at 405 nm every minute for 5-10 minutes.[2]

    • Calculate the rate of reaction (V) for each concentration.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.

Data Presentation: Hypothetical AChE Inhibition Data

CompoundIC50 (µM) [Hypothetical]
N-Demethyl-alpha-obscurine1.25
Donepezil (Positive Control)0.015
Protocol 2: Neuronal Cytotoxicity Assay

Causality: To establish a preliminary therapeutic index, it is crucial to determine the concentration at which the compound becomes toxic to relevant cells. A human neuroblastoma cell line, SH-SY5Y, is a widely accepted model for neuronal toxicity screening.[11][12]

Methodology (MTT Assay):

  • Cell Culture:

    • Culture SH-SY5Y cells in complete medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C and 5% CO2.[13]

    • Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of N-Demethyl-alpha-obscurine in the culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells (negative control) and wells with a known cytotoxic agent (positive control).

    • Incubate the plate for 48 hours.[11]

  • MTT Assay & Data Acquisition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Determine the 50% cytotoxic concentration (CC50) by plotting viability against the log of the compound concentration.

Data Presentation: Hypothetical Cytotoxicity Data

CompoundCC50 in SH-SY5Y cells (µM) [Hypothetical]Therapeutic Index (CC50/IC50)
N-Demethyl-alpha-obscurine55.044

Phase 2: In Vivo Pharmacokinetics (PK) and Tolerability

Expertise & Experience: With a validated in vitro profile, the next logical step is to understand the compound's behavior in a living system. These studies are non-negotiable for designing a meaningful efficacy study. The Maximum Tolerated Dose (MTD) study defines the upper limit of safety for dosing, while the pharmacokinetic study reveals how much of the drug gets into the system and how long it stays there.[14][15]

Protocol 3: Maximum Tolerated Dose (MTD) Study in Mice

Causality: This study determines the highest dose of N-Demethyl-alpha-obscurine that can be administered without causing overt signs of toxicity or mortality, which is essential for selecting doses for subsequent efficacy studies.[5][16][17]

Methodology:

  • Animals: Use healthy, young adult mice (e.g., C57BL/6), 8-10 weeks old, of a single-sex to begin with (e.g., males) to reduce variability. Acclimatize animals for at least one week.

  • Study Design:

    • Use a dose-escalation design. Based on the in vitro data, start with a low dose (e.g., 1 mg/kg) and escalate (e.g., 5, 10, 50, 100 mg/kg) in separate groups of mice (n=3-5 per group).[17][18]

    • Include a vehicle control group.

  • Administration: Administer a single dose of the compound via the intended route for future efficacy studies (e.g., oral gavage (PO) or intraperitoneal (IP) injection).

  • Monitoring:

    • Observe animals continuously for the first hour post-dosing, then at regular intervals (e.g., 4, 8, 24, 48, and 72 hours).[17]

    • Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of cholinergic overstimulation (e.g., tremors, salivation).

    • Record body weight daily. A significant drop (e.g., >10%) is a key indicator of toxicity.[16]

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality, severe clinical signs, or significant body weight loss.

Data Presentation: Hypothetical MTD Study Summary

Dose (mg/kg, IP)nMortalityKey Clinical SignsBody Weight Change (at 48h)MTD Determination
Vehicle50/5None+1.5%-
1050/5None+0.8%Tolerated
5050/5Mild, transient hypoactivity-2.1%Tolerated
10051/5Severe tremors, salivation, significant lethargy-12.5%Not Tolerated
MTD ~50 mg/kg
Protocol 4: Preliminary Pharmacokinetic (PK) Study in Mice

Causality: This protocol determines the absorption, distribution, and elimination profile of N-Demethyl-alpha-obscurine, providing critical data (Cmax, Tmax, half-life) to design a rational dosing schedule for efficacy studies.[19][20]

Methodology:

  • Animals: Use healthy adult mice (e.g., C57BL/6, n=3 per time point).

  • Dosing: Administer a single dose of N-Demethyl-alpha-obscurine at a dose well below the MTD (e.g., 10 mg/kg) via both intravenous (IV, for bioavailability) and the intended therapeutic route (e.g., PO or IP).

  • Blood Sampling:

    • Collect blood samples (~50-100 µL) at designated time points. For IV: 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hours. For PO/IP: 15, 30 min, 1, 2, 4, 8, 24 hours.

    • Use a sparse sampling method or a serial bleeding protocol.[19]

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Sample Processing & Analysis:

    • Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

    • Quantify the concentration of N-Demethyl-alpha-obscurine in plasma using a validated LC-MS/MS method.

  • Data Analysis: Use non-compartmental analysis software to calculate key PK parameters.

Data Presentation: Hypothetical PK Parameters (10 mg/kg, IP)

ParameterValue [Hypothetical]UnitDescription
Cmax1500ng/mLMaximum plasma concentration
Tmax0.5hoursTime to reach Cmax
AUC (0-t)4500ng*h/mLArea under the concentration-time curve
t1/23.5hoursElimination half-life
F (%)65%Bioavailability (compared to IV)

Phase 3: In Vivo Proof-of-Concept Efficacy Study

Expertise & Experience: Armed with in vitro potency and in vivo safety/PK data, we can now design a robust efficacy study. The scopolamine-induced amnesia model is a classic, well-validated paradigm for screening compounds with potential as cognitive enhancers, particularly those acting on the cholinergic system.[21][22][23][24] Scopolamine, a muscarinic receptor antagonist, induces transient memory deficits, which a potent AChE inhibitor should reverse.

Protocol 5: Scopolamine-Induced Amnesia Model in Mice

Causality: This experiment tests the hypothesis that N-Demethyl-alpha-obscurine can reverse cholinergic-deficit-related memory impairment, providing the first evidence of its potential therapeutic efficacy.

Methodology:

  • Animals and Groups:

    • Use healthy adult mice (e.g., C57BL/6, n=12-15 per group).

    • Group 1 (Vehicle): Vehicle (e.g., saline) + Saline (IP).

    • Group 2 (Scopolamine Control): Vehicle + Scopolamine (1 mg/kg, IP).[21]

    • Group 3 (Positive Control): Donepezil (e.g., 2 mg/kg, PO) + Scopolamine (1 mg/kg, IP).[22]

    • Group 4 (Test Article Low Dose): N-Demethyl-alpha-obscurine (e.g., 5 mg/kg, PO) + Scopolamine (1 mg/kg, IP).

    • Group 5 (Test Article High Dose): N-Demethyl-alpha-obscurine (e.g., 20 mg/kg, PO) + Scopolamine (1 mg/kg, IP).

  • Dosing Regimen:

    • Administer the vehicle, Donepezil, or N-Demethyl-alpha-obscurine orally 60 minutes before behavioral testing.

    • Administer Scopolamine or saline intraperitoneally 30 minutes before behavioral testing.[22]

  • Behavioral Assessment: Conduct a battery of behavioral tests to assess different aspects of cognition and behavior.

Protocol 5a: Morris Water Maze (MWM) for Spatial Memory[26][27][28][29][30]
  • Apparatus: A circular pool (120-150 cm diameter) filled with opaque water (22-24°C). A hidden escape platform is submerged 1 cm below the surface in one quadrant. Visual cues are placed around the room.

  • Acquisition Phase (5 days):

    • Four trials per day for each mouse.

    • For each trial, place the mouse in the water facing the wall at one of four starting positions.

    • Allow the mouse to swim for 60 seconds to find the platform. If it fails, guide it to the platform.

    • Allow the mouse to remain on the platform for 15-20 seconds.

    • Record escape latency (time to find the platform) and path length with a video tracking system.

  • Probe Trial (Day 6):

    • Remove the platform.

    • Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was) and the number of platform location crossings.

Data Presentation: Hypothetical Morris Water Maze Results

GroupAcquisition - Day 5 Escape Latency (s) [Hypothetical]Probe Trial - Time in Target Quadrant (%) [Hypothetical]
Vehicle15.2 ± 2.145.5 ± 4.3
Scopolamine Control48.5 ± 5.622.1 ± 3.9
Positive Control18.9 ± 2.540.1 ± 5.0
Test Article (5 mg/kg)35.4 ± 4.830.5 ± 4.1
Test Article (20 mg/kg)20.1 ± 2.939.8 ± 4.7
Protocol 5b: Elevated Plus Maze (EPM) for Anxiety-Like Behavior[31][32][33][34][35]
  • Causality: Cognitive performance can be confounded by anxiety. The EPM is a standard test to assess anxiety-like behavior and ensure the effects observed in the MWM are not due to anxiolytic or anxiogenic properties of the compound.

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore freely for 5 minutes.[25][26]

    • Use a video tracking system to record the time spent in the open and closed arms, and the number of entries into each.

  • Primary Endpoints: An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Data Presentation: Hypothetical Elevated Plus Maze Results

GroupTime in Open Arms (s) [Hypothetical]Open Arm Entries (#) [Hypothetical]
Vehicle45.1 ± 6.212.3 ± 2.1
Scopolamine Control42.8 ± 5.911.9 ± 1.9
Test Article (20 mg/kg)46.5 ± 7.112.8 ± 2.5

Visualization: Workflows and Mechanisms

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo PK & Tolerability cluster_2 Phase 3: In Vivo Efficacy AChE AChE Inhibition Assay (Determine IC50) Decision1 Potent & Selective? Therapeutic Index >10? AChE->Decision1 Cyto Neuronal Cytotoxicity Assay (Determine CC50) Cyto->Decision1 MTD Maximum Tolerated Dose (MTD) (Determine Safe Dose Range) PK Pharmacokinetics (PK) (Determine Cmax, Tmax, t1/2) MTD->PK Decision2 Safe? Good PK Profile? PK->Decision2 Efficacy Scopolamine-Induced Amnesia Model (Test for Cognitive Enhancement) MWM Morris Water Maze (Assess Spatial Memory) Efficacy->MWM EPM Elevated Plus Maze (Assess Anxiety) Efficacy->EPM Proceed Proceed to Next Phase MWM->Proceed EPM->Proceed Decision1->MTD Yes Decision2->Efficacy Yes

AChE_Mechanism

References

  • Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols. Available at: [Link]

  • Elevated plus maze for mice. protocols.io. Available at: [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Available at: [Link]

  • Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract. PubMed Central. Available at: [Link]

  • Murine Pharmacokinetic Studies. PubMed Central. Available at: [Link]

  • The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats. PubMed Central. Available at: [Link]

  • Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. PubMed Central. Available at: [Link]

  • The ARRIVE guidelines 2.0. NC3Rs. Available at: [Link]

  • Sobrerol Improves Memory Impairment in the Scopolamine-Induced Amnesia Mouse Model. MDPI. Available at: [Link]

  • Standard protocol for conducting the Morris Water Maze test. ResearchGate. Available at: [Link]

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol. Available at: [Link]

  • Pk/bio-distribution. MuriGenics. Available at: [Link]

  • The Lycopodium alkaloids. PubMed. Available at: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Available at: [Link]

  • Cell culture protocol for the SH-SY5Y neuroblastoma cell line. DB-ALM. Available at: [Link]

  • Understanding the Morris Water Maze in Neuroscience. Cyagen. Available at: [Link]

  • The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols. Available at: [Link]

  • The ARRIVE guidelines 2.0: updated guidelines for reporting animal research. PubMed Central. Available at: [Link]

  • A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Frontiers in Pharmacology. Available at: [Link]

  • Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents. National Journal of Physiology, Pharmacy and Pharmacology. Available at: [Link]

  • In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. PubMed Central. Available at: [Link]

  • Refining MTD studies. NC3Rs. Available at: [Link]

  • Amaryllidaceae, Lycopodiaceae Alkaloids and Coumarins—A Comparative Assessment of Safety and Pharmacological Activity. MDPI. Available at: [Link]

  • Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. ResearchGate. Available at: [Link]

  • Genistein Ameliorates Scopolamine-Induced Amnesia in Mice Through the Regulation of the Cholinergic Neurotransmission, Antioxidant System and the ERK/CREB/BDNF Signaling. Frontiers in Pharmacology. Available at: [Link]

  • Amelioration of Scopolamine-Induced Cognitive Dysfunction in Experimental Mice Using the Medicinal Plant Salvia moorcroftiana. PubMed Central. Available at: [Link]

  • Elevated plus maze protocol v1. ResearchGate. Available at: [Link]

  • The PREPARE and ARRIVE guidelines and EDA tool for planning and reporting animal experiments. Karolinska Institutet. Available at: [Link]

  • Determination of maximum tolerated dose and toxicity of Inauhzin in mice. PubMed Central. Available at: [Link]

  • Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y). Brazilian Journal of Biology. Available at: [Link]

  • Video: The Morris Water Maze. JoVE. Available at: [Link]

  • I was preforming the acetylcholinesterase in vitro inhibition screening and the assay didnt work. anny suggesstions? ResearchGate. Available at: [Link]

  • Pharmacokinetics of Panaxynol in Mice. PubMed Central. Available at: [Link]

  • The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. ResearchGate. Available at: [Link]

  • Maximum Tolerated Dose (MTD), Autonomic Signs, Rat. Pharmacology Discovery Services. Available at: [Link]

  • Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. JoVE. Available at: [Link]

Sources

Application Notes and Protocols for N-Demethyl-alpha-obscurine in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in neuropharmacology.

Introduction: Unveiling the Neuropharmacological Potential of N-Demethyl-alpha-obscurine

N-Demethyl-alpha-obscurine is a naturally occurring alkaloid found in plants of the Lycopodium genus.[1] This class of compounds, known as Lycopodium alkaloids, has garnered significant interest in neuropharmacology for their diverse biological activities.[2] Notably, several Lycopodium alkaloids have demonstrated neuroprotective properties and potent inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3][4][5] The most prominent example is Huperzine A, an AChE inhibitor investigated for its potential therapeutic benefits in Alzheimer's disease.[2]

Given the established activity of related compounds on the cholinergic system, N-demethyl-alpha-obscurine presents a compelling candidate for neuropharmacological investigation. Its structural similarity to other active Lycopodium alkaloids suggests it may interact with key components of neurotransmission, potentially modulating neuronal signaling and behavior. This guide provides a comprehensive framework for the initial characterization of N-demethyl-alpha-obscurine's neuropharmacological profile, focusing on its potential interaction with nicotinic acetylcholine receptors (nAChRs), its influence on neurotransmitter release, and its behavioral effects in a preclinical model of anxiety.

These protocols are designed to be self-validating, with clear endpoints and controls, providing a solid foundation for further drug discovery and development efforts.

In Vitro Characterization: Receptor Binding Affinity

A fundamental first step in characterizing a novel compound is to determine its affinity for specific molecular targets. Based on the known pharmacology of Lycopodium alkaloids, a primary hypothesis is that N-demethyl-alpha-obscurine interacts with nicotinic acetylcholine receptors (nAChRs). A competitive radioligand binding assay is the gold standard for quantifying this interaction.

Principle of the Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This assay measures the ability of N-demethyl-alpha-obscurine to compete with a radiolabeled ligand for binding to nAChRs in a tissue or cell preparation. The concentration of N-demethyl-alpha-obscurine that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. From this, the inhibition constant (Ki), a measure of the compound's binding affinity, can be calculated.

Experimental Workflow: nAChR Binding Assay

nAChR_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis prep1 Homogenize Tissue/Cells (e.g., rat brain cortex or cell line expressing nAChRs) prep2 Centrifuge to Pellet Membranes prep1->prep2 prep3 Wash and Resuspend Membrane Pellet prep2->prep3 assay1 Incubate Membranes with: - Radioligand (e.g., [3H]Epibatidine) - N-demethyl-alpha-obscurine (or vehicle) - Non-specific ligand (e.g., Nicotine) prep3->assay1 assay2 Reach Equilibrium assay1->assay2 assay3 Rapid Vacuum Filtration assay2->assay3 analysis1 Scintillation Counting of Filters assay3->analysis1 analysis2 Calculate Specific Binding analysis1->analysis2 analysis3 Determine IC50 and Ki analysis2->analysis3

Caption: Workflow for the nAChR radioligand binding assay.

Detailed Protocol: nAChR Binding Assay

Materials:

  • N-demethyl-alpha-obscurine: Stock solution in a suitable solvent (e.g., DMSO).

  • Radioligand: e.g., [³H]Epibatidine, a high-affinity nAChR ligand.[6]

  • Receptor Source: Membranes from rat brain cortex or a cell line stably expressing a specific nAChR subtype (e.g., α4β2).

  • Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold binding buffer.

  • Non-specific Ligand: A high concentration of a known nAChR ligand (e.g., 1 mM nicotine) to determine non-specific binding.

  • Glass Fiber Filters: Pre-soaked in a solution like 0.5% polyethyleneimine.

  • Scintillation Cocktail and Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue or cells in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for:

      • Total Binding: Receptor membranes + radioligand + vehicle.

      • Non-specific Binding: Receptor membranes + radioligand + non-specific ligand.

      • Competition: Receptor membranes + radioligand + varying concentrations of N-demethyl-alpha-obscurine.

    • Add 150 µL of the membrane preparation to each well.[7]

    • Add 50 µL of the competing compound (N-demethyl-alpha-obscurine or non-specific ligand) or vehicle.[7]

    • Initiate the binding reaction by adding 50 µL of the radioligand solution.[7]

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[8]

    • Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[9]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[7]

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of N-demethyl-alpha-obscurine.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Parameter Description Example Value
IC50 Concentration of N-demethyl-alpha-obscurine that inhibits 50% of specific radioligand binding.To be determined experimentally.
Ki Inhibition constant, a measure of the binding affinity of N-demethyl-alpha-obscurine for the receptor.To be calculated from the IC50.
Radioligand [³H]EpibatidineKd ≈ 0.1 nM
Receptor Source Rat cortical membranes

Functional Characterization: Neurotransmitter Release

Demonstrating that a compound binds to a receptor is a critical step, but it is equally important to understand the functional consequences of this binding. PC12 cells, a cell line derived from a rat pheochromocytoma, are a well-established model for studying neurotransmitter release as they synthesize, store, and release dopamine.[10][11][12][13]

Principle of the In Vitro Dopamine Release Assay

This assay measures the amount of dopamine released from PC12 cells into the culture medium following stimulation. By pre-treating the cells with N-demethyl-alpha-obscurine, it is possible to determine if the compound modulates dopamine release, either by potentiating or inhibiting the response to a stimulus.

Experimental Workflow: Dopamine Release Assay

Dopamine_Release_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_collection Sample Collection cluster_analysis Dopamine Quantification culture1 Culture PC12 Cells culture2 Pre-treat with N-demethyl- alpha-obscurine or Vehicle culture1->culture2 culture3 Stimulate with a Depolarizing Agent (e.g., K+) culture2->culture3 collect1 Collect Culture Supernatant culture3->collect1 collect2 Stabilize Dopamine (e.g., with antioxidant) collect1->collect2 analysis1 Quantify Dopamine (e.g., HPLC-ECD or ELISA) collect2->analysis1 analysis2 Normalize to Protein Content analysis1->analysis2 analysis3 Compare Treatment Groups analysis2->analysis3

Caption: Workflow for the in vitro dopamine release assay.

Detailed Protocol: Dopamine Release Assay

Materials:

  • PC12 cell line.

  • Cell culture reagents: DMEM, fetal bovine serum, horse serum, penicillin-streptomycin.

  • N-demethyl-alpha-obscurine.

  • Stimulation Buffer: High potassium buffer (e.g., Krebs-Ringer buffer with 60 mM KCl).

  • Dopamine quantification method: HPLC with electrochemical detection (HPLC-ECD) or a commercially available Dopamine ELISA kit.

  • Protein Assay Kit (e.g., BCA).

Procedure:

  • Cell Culture:

    • Culture PC12 cells in appropriate media and conditions. For differentiation towards a more neuronal phenotype, cells can be treated with Nerve Growth Factor (NGF).

    • Seed cells in 24-well plates and allow them to adhere and grow.

  • Treatment and Stimulation:

    • Wash the cells with a physiological buffer (e.g., Krebs-Ringer buffer).

    • Pre-incubate the cells with varying concentrations of N-demethyl-alpha-obscurine or vehicle for a defined period (e.g., 30 minutes).

    • Remove the pre-incubation solution and add the stimulation buffer (high potassium) to induce depolarization and neurotransmitter release. Incubate for a short period (e.g., 5-10 minutes).

    • Collect the supernatant, which contains the released dopamine. Add an antioxidant (e.g., ascorbic acid) to prevent dopamine degradation.

  • Dopamine Quantification:

    • Analyze the dopamine concentration in the collected supernatant using HPLC-ECD or an ELISA kit according to the manufacturer's instructions.

    • Lyse the cells remaining in the wells and determine the total protein content using a BCA assay.

  • Data Analysis:

    • Normalize the dopamine concentration to the total protein content in each well to account for variations in cell number.

    • Compare the amount of dopamine released in the N-demethyl-alpha-obscurine-treated groups to the vehicle-treated control group.

    • Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine the significance of any observed effects.

Experimental Group Expected Outcome if N-demethyl-alpha-obscurine is a Positive Modulator Expected Outcome if N-demethyl-alpha-obscurine is an Inhibitor
Vehicle Control Basal dopamine release.Basal dopamine release.
Stimulation Only Increased dopamine release.Increased dopamine release.
N-demethyl-alpha-obscurine + Stimulation Potentiated dopamine release compared to stimulation only.Reduced dopamine release compared to stimulation only.

In Vivo Behavioral Assessment: Anxiety-Like Behavior

To understand the physiological relevance of the in vitro findings, it is essential to evaluate the effects of N-demethyl-alpha-obscurine in a whole-animal model. The elevated plus-maze (EPM) is a widely used and validated behavioral test to assess anxiety-like behavior in rodents.[1][14][15][16][17]

Principle of the Elevated Plus-Maze (EPM) Test

The EPM test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms, while anxiogenic compounds have the opposite effect.

Experimental Workflow: Elevated Plus-Maze Test

EPM_Workflow cluster_pre_test Pre-Test Procedures cluster_test EPM Test cluster_analysis Data Analysis pre1 Animal Acclimation pre2 Administer N-demethyl- alpha-obscurine or Vehicle pre1->pre2 pre3 Habituation to Testing Room pre2->pre3 test1 Place Mouse in Center of Maze pre3->test1 test2 Allow 5-minute Free Exploration test1->test2 test3 Record Behavior with Video-Tracking Software test2->test3 analysis1 Quantify Time in Open/Closed Arms test3->analysis1 analysis2 Quantify Entries into Open/Closed Arms analysis1->analysis2 analysis3 Statistical Comparison of Groups analysis2->analysis3

Caption: Workflow for the elevated plus-maze test.

Detailed Protocol: Elevated Plus-Maze Test

Materials:

  • Elevated Plus-Maze Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Experimental Animals: Mice (e.g., C57BL/6).

  • N-demethyl-alpha-obscurine: Formulated for in vivo administration (e.g., dissolved in saline with a small amount of Tween 80).

  • Video Camera and Tracking Software (e.g., ANY-maze, EthoVision XT).

Procedure:

  • Pre-Test:

    • Habituate the animals to the testing room for at least 60 minutes before the experiment.[1]

    • Administer N-demethyl-alpha-obscurine or vehicle via the desired route (e.g., intraperitoneal injection) at a pre-determined time before testing (e.g., 30 minutes).

    • The experimenter should be blind to the treatment conditions.

  • Testing:

    • Place a mouse in the center of the EPM, facing one of the open arms.[15]

    • Allow the mouse to freely explore the maze for a 5-minute session.[15]

    • Record the session using an overhead video camera.

    • After each trial, thoroughly clean the maze with 70% ethanol to remove any olfactory cues.[1]

  • Data Analysis:

    • Use the video-tracking software to automatically score the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Total distance traveled (as a measure of general locomotor activity).

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • Compare the behavioral parameters between the different treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).

Behavioral Parameter Interpretation of an Anxiolytic Effect Interpretation of an Anxiogenic Effect
% Time in Open Arms IncreasedDecreased
% Open Arm Entries IncreasedDecreased
Total Distance Traveled No significant change (to rule out hyperactivity or sedation)No significant change

Conclusion and Future Directions

The protocols outlined in this guide provide a robust starting point for the neuropharmacological characterization of N-demethyl-alpha-obscurine. By systematically evaluating its receptor binding affinity, its functional effects on neurotransmitter release, and its behavioral impact, researchers can build a comprehensive profile of this novel compound. Positive findings in these initial assays would warrant further investigation, including:

  • Broader Receptor Screening: To assess the selectivity of N-demethyl-alpha-obscurine against a panel of other neurotransmitter receptors.

  • In-depth Mechanistic Studies: To elucidate the specific nAChR subtypes involved and the downstream signaling pathways affected.

  • Pharmacokinetic and Toxicological Profiling: To evaluate the drug-like properties of the compound.

  • Evaluation in Other Preclinical Models: To explore its potential in models of other neurological and psychiatric disorders.

The systematic application of these methodologies will be instrumental in determining the therapeutic potential of N-demethyl-alpha-obscurine and advancing the development of new treatments for neurological disorders.

References

  • Venkatraman, A., & Ingraham, H. (2023). Elevated plus maze protocol. protocols.io. [Link]

  • Bio-protocol. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(15), e1194.
  • BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assay for N-methyl-anabasine at Nicotinic Acetylcholine Receptors. BenchChem.
  • UCSF IACUC. (n.d.). Elevated Plus Maze. University of California, San Francisco.
  • Wang, Y., et al. (2023). New Lycopodium alkaloids with neuroprotective activities from Lycopodium japonicum Thunb.
  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current protocols in pharmacology, Chapter 1, Unit 1.8.
  • ResearchGate. (2023). Elevated plus maze protocol v1.
  • BenchChem. (2025). Application Notes and Protocols: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Rodents. BenchChem.
  • ResearchGate. (n.d.). The Lycopodium Alkaloids.
  • ResearchGate. (2025). New Lycopodium alkaloids with neuroprotective activities from Lycopodium japonicum Thunb.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Ma, X., & Gang, D. R. (2004). The Lycopodium alkaloids.
  • Johannesdottir, F., & Tasdemir, D. (2013). Lycopodium alkaloids: Pharmacology. IRIS.
  • Kist, R., et al. (2021). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Toxins, 13(10), 711.
  • Breitinger, H. G., et al. (2011).
  • Deuther-Conrad, W., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience, 43(1), 107-118.
  • Gifford, J. C., et al. (2019). Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors. ACS Chemical Neuroscience, 10(10), 4221-4226.
  • Gifford, J. C., et al. (2019). Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors. PubMed.
  • Gifford, J. C., et al. (2019). Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors. PubMed Central.
  • Gifford, J. C., et al. (2019). Development of a PC12 cell-based assay for in vitro screening of catechol-O-methyltransferase inhibitors. bioRxiv.

Sources

Application Notes and Protocols for Determining the Bioactivity of N-Demethyl-alpha-obscurine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

N-Demethyl-alpha-obscurine is a lycodine-type alkaloid isolated from plants of the Lycopodium genus.[1] These alkaloids are of significant interest in neuropharmacology, serving as valuable compounds for investigating drug-receptor interactions and the modulation of neurotransmitter systems.[2] Preliminary research on related compounds from Lycopodium japonicum has indicated potential anti-inflammatory activity, specifically the inhibition of nitric oxide (NO) release in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[3] This suggests that N-Demethyl-alpha-obscurine may possess therapeutic potential in neuroinflammatory and neurodegenerative disorders.

This guide provides a comprehensive suite of validated cell-based assays to systematically characterize the biological activity of N-Demethyl-alpha-obscurine. The protocols are designed for researchers in drug discovery and development to elucidate the compound's cytotoxic profile, anti-neuroinflammatory efficacy, and its potential as a neuroprotective agent. The experimental workflow follows a logical, tiered approach, beginning with foundational cytotoxicity assessment, progressing to targeted bioactivity screening, and culminating in mechanistic apoptosis assays.

Foundational Assay: Determining the Cytotoxicity Profile

A critical first step in evaluating any compound is to determine its inherent cytotoxicity. This establishes a therapeutic window and ensures that any observed effects in subsequent bioactivity assays are not simply a consequence of cell death. The Resazurin reduction assay is a robust and sensitive method to assess cell viability.[4]

Protocol 1: Cytotoxicity Assessment using Resazurin Assay

Principle: Resazurin, a blue and non-fluorescent dye, is reduced to the red and highly fluorescent resorufin by mitochondrial reductases in viable cells. The fluorescence intensity is directly proportional to the number of living cells.[4]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y human neuroblastoma) or microglial cell line (e.g., BV-2)

  • Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin)

  • N-Demethyl-alpha-obscurine stock solution (in DMSO)

  • Resazurin sodium salt solution (0.1 mg/mL in sterile PBS)

  • 96-well clear-bottom black plates

  • Fluorescence microplate reader (Ex/Em: 535/590 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells, then adjust the cell suspension to a density of 2 x 10^5 cells/mL in complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (20,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of N-Demethyl-alpha-obscurine in complete medium. A suggested starting range is from 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a positive control for cytotoxicity (e.g., 1% Triton X-100).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.

    • Incubate for 24 or 48 hours.

  • Resazurin Incubation and Measurement:

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence at an excitation of ~535 nm and an emission of ~590 nm.

Data Analysis:

Treatment GroupConcentration (µM)Fluorescence Intensity (RFU)% Viability vs. Vehicle
Vehicle Control0 (DMSO)Value100%
N-Demethyl-alpha-obscurine0.1ValueValue
N-Demethyl-alpha-obscurine1ValueValue
N-Demethyl-alpha-obscurine10ValueValue
N-Demethyl-alpha-obscurine100ValueValue
Positive Control1% Triton X-100ValueValue

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the CC50 (50% cytotoxic concentration) value. Subsequent assays should use non-toxic concentrations of N-Demethyl-alpha-obscurine.

Bioactivity Screening Assays

Based on the known activities of related compounds, the following assays will screen for anti-neuroinflammatory and acetylcholinesterase inhibitory effects.

Protocol 2: Anti-Neuroinflammatory Activity in Microglia

Principle: Neuroinflammation is characterized by the activation of glial cells, such as microglia, and the subsequent release of inflammatory mediators like nitric oxide (NO) and cytokines.[5] This protocol uses lipopolysaccharide (LPS), a component of gram-negative bacteria, to induce an inflammatory response in BV-2 microglial cells.[6] The inhibitory effect of N-Demethyl-alpha-obscurine on NO production is quantified using the Griess assay.

Workflow for Anti-Neuroinflammatory Assay

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 NO Measurement (Griess Assay) seed Seed BV-2 microglia in 96-well plates incubate1 Incubate 24h for adherence seed->incubate1 pretreat Pre-treat with N-Demethyl-alpha-obscurine incubate1->pretreat lps Stimulate with LPS (1 µg/mL) pretreat->lps incubate2 Incubate for 24h lps->incubate2 supernatant Collect cell culture supernatant incubate2->supernatant griess Add Griess Reagents A and B supernatant->griess measure Measure absorbance at 540 nm griess->measure

Caption: Workflow for assessing the anti-neuroinflammatory activity of N-Demethyl-alpha-obscurine.

Materials:

  • BV-2 microglial cell line

  • N-Demethyl-alpha-obscurine

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent kit

  • 96-well cell culture plates

  • Absorbance microplate reader

Procedure:

  • Cell Seeding: Seed BV-2 cells at 20,000 cells/well in a 96-well plate and incubate for 24 hours.

  • Treatment:

    • Pre-treat the cells with non-toxic concentrations of N-Demethyl-alpha-obscurine for 1 hour.

    • Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Include a positive control (LPS alone) and a vehicle control.

    • Incubate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Cytokine Analysis (Optional): The supernatant can also be used to quantify pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using commercially available ELISA kits to provide a more comprehensive profile of the anti-inflammatory response.[6][7]

Data Analysis:

Treatment GroupNO Concentration (µM)% Inhibition of NO production
Vehicle ControlValueN/A
LPS ControlValue0%
LPS + N-Demethyl-alpha-obscurine (Conc. 1)ValueValue
LPS + N-Demethyl-alpha-obscurine (Conc. 2)ValueValue

Calculate the percentage inhibition of NO production for each compound concentration relative to the LPS control.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay

Principle: Acetylcholinesterase is the enzyme responsible for breaking down the neurotransmitter acetylcholine.[8] Inhibitors of AChE are used to treat the symptoms of Alzheimer's disease.[9] This cell-based assay utilizes the human neuroblastoma cell line SH-SY5Y, which endogenously expresses AChE. The assay is based on the Ellman method, where AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which can be measured spectrophotometrically.[9][10]

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • N-Demethyl-alpha-obscurine

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Positive control AChE inhibitor (e.g., Donepezil)

  • 96-well plates

  • Absorbance microplate reader (412 nm)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells at 40,000 cells/well in a 96-well plate and incubate for 24 hours.

  • Compound Incubation:

    • Remove the medium and wash the cells gently with warm PBS.

    • Add 100 µL of N-Demethyl-alpha-obscurine or controls diluted in assay buffer.

    • Incubate for 20 minutes at room temperature.

  • Enzymatic Reaction and Measurement:

    • Add 50 µL of the reaction mixture (containing ATCI and DTNB) to each well.

    • Immediately begin measuring the absorbance at 412 nm every minute for 10-20 minutes.

Data Analysis:

Treatment GroupAChE Activity (mOD/min)% Inhibition
Vehicle ControlValue0%
N-Demethyl-alpha-obscurine (Conc. 1)ValueValue
N-Demethyl-alpha-obscurine (Conc. 2)ValueValue
Donepezil (Positive Control)ValueValue

Calculate the rate of the reaction (slope of the absorbance vs. time graph). Determine the percentage inhibition of AChE activity for each concentration relative to the vehicle control.

Mechanistic Assay: Assessing Neuroprotection

If N-Demethyl-alpha-obscurine demonstrates potent anti-inflammatory or other desirable bioactivity, it is crucial to assess its direct effects on neuronal health and its potential to protect against neurotoxic insults.

Protocol 4: Neuronal Apoptosis Assay

Principle: Apoptosis, or programmed cell death, is a key process in neurodegenerative diseases.[11] This protocol assesses the ability of N-Demethyl-alpha-obscurine to protect neuronal cells from an apoptotic stimulus (e.g., staurosporine or glutamate). Apoptosis is measured by detecting the externalization of phosphatidylserine using Annexin V staining and membrane integrity using Propidium Iodide (PI) via flow cytometry or fluorescence microscopy.

Apoptosis Detection Pathway

G cluster_0 Healthy Cell cluster_1 Early Apoptosis cluster_2 Late Apoptosis / Necrosis healthy Viable Cell Phosphatidylserine (PS) on inner membrane Intact Membrane early_apoptosis Early Apoptotic Cell PS translocated to outer membrane Intact Membrane healthy->early_apoptosis Apoptotic Stimulus late_apoptosis Late Apoptotic / Necrotic Cell PS on outer membrane Compromised Membrane early_apoptosis->late_apoptosis Progression

Caption: Stages of apoptosis detected by Annexin V and PI staining.

Materials:

  • SH-SY5Y or primary neuronal cells

  • N-Demethyl-alpha-obscurine

  • Apoptotic inducer (e.g., staurosporine, glutamate)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed SH-SY5Y cells in 6-well plates.

    • Pre-treat cells with non-toxic concentrations of N-Demethyl-alpha-obscurine for 1-2 hours.

    • Induce apoptosis by adding the chosen neurotoxic agent and incubate for the recommended time (e.g., 4-6 hours for staurosporine).

    • Include controls: untreated cells, cells treated with the apoptotic inducer alone, and cells treated with the compound alone.

  • Staining:

    • Harvest the cells (including any floating cells in the supernatant).

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Analyze the samples by flow cytometry.

    • Alternatively, visualize the stained cells under a fluorescence microscope.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Quantify the percentage of cells in each quadrant to determine if N-Demethyl-alpha-obscurine provides a neuroprotective effect by reducing the percentage of apoptotic cells.

References

  • Identification of acetylcholinesterase inhibitors using homogenous cell-based assays in quantitative high-throughput screening pl
  • Neuroinflamm
  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.
  • Identification of Acetylcholinesterase Inhibitors using Homogenous Cell-Based Assays in Quantitative High-Throughput Screening Platforms.
  • Neuroinflammatory.
  • Cell death assays for neurodegener
  • Neuroinflammation Assay Services.
  • Apoptosis Assays. Sigma-Aldrich.
  • Acetylcholinesterase Inhibition Assay Kit (Colorimetric). Assay Genie.
  • N-Demethyl-α-obscurine | 34399-44-5 | JBA39944. Biosynth.
  • Detection of Cell Death in Neuronal Cultures.
  • Measurements of neuronal apoptosis. PubMed.
  • N-Demethyl-α-obscurine | N
  • N-Demethyl-alpha-obscurine | CAS:34399-44-5 | Alkaloids | High Purity. BioCrick.
  • Serum Starvation Enhances the Antitumor Activity of Natural Matrices: Insights into Bioactive Molecules

Sources

N-Demethyl-alpha-obscurine: Application Notes and Protocols for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Demethyl-alpha-obscurine is a lycodine-type alkaloid isolated from plants of the Lycopodium genus, notably Lycopodium japonicum. As a member of the vast and structurally complex Lycopodium alkaloid family, which includes potent bioactive agents like Huperzine A, N-demethyl-alpha-obscurine presents a compelling scaffold for neuropharmacological and anti-inflammatory drug discovery.[1] This guide provides a comprehensive overview of the current understanding of N-demethyl-alpha-obscurine and details robust protocols for its isolation, characterization, and evaluation in key therapeutic areas. We will explore its potential as an acetylcholinesterase (AChE) inhibitor for neurodegenerative diseases, its neuroprotective capabilities against oxidative stress, and its potential to modulate inflammatory pathways. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of this natural product.

Introduction and Scientific Background

N-Demethyl-alpha-obscurine (CAS No: 34399-44-5; Formula: C₁₆H₂₄N₂O) is a natural product belonging to the lycodine class of Lycopodium alkaloids.[2] These alkaloids are renowned for their diverse and intricate molecular architectures and significant biological activities. Many alkaloids isolated from Lycopodium and the related Huperzia species are potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3] This inhibitory action is the cornerstone of symptomatic treatments for Alzheimer's disease.

While N-demethyl-alpha-obscurine itself is less studied than some of its counterparts, its structural similarity to known bioactive alkaloids makes it a compound of significant interest. It serves as a valuable model compound for exploring drug-receptor interactions within the neuropharmacological landscape.[2] Furthermore, extracts from Lycopodium japonicum, the plant source of N-demethyl-alpha-obscurine, have been shown to possess anti-inflammatory, neuroprotective, and cytotoxic properties, suggesting a broad range of potential activities for its constituent compounds.[4]

This guide will provide the necessary protocols to investigate three key potential applications of N-demethyl-alpha-obscurine:

  • Cholinergic System Modulation: Assessing its ability to inhibit AChE.

  • Neuroprotection: Evaluating its capacity to protect neuronal cells from damage.

  • Anti-inflammatory Activity: Investigating its potential to suppress key inflammatory signaling pathways.

Chemical Properties of N-Demethyl-alpha-obscurine
PropertyValueSource
CAS Number 34399-44-5[2]
Molecular Formula C₁₆H₂₄N₂O[2]
Molecular Weight 260.38 g/mol [2]
Appearance Powder[5]
Solubility Chloroform, Dichloromethane, DMSO[5]

Potential Mechanisms of Action and Therapeutic Targets

The therapeutic potential of N-demethyl-alpha-obscurine can be hypothesized based on the known activities of lycodine-type alkaloids and extracts from its source plant.

Acetylcholinesterase Inhibition & Cholinergic Signaling

The primary hypothesized mechanism of action for N-demethyl-alpha-obscurine in the context of neurodegenerative disease is the inhibition of acetylcholinesterase (AChE).

Causality: AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine in the synaptic cleft, terminating the signal.[6] In diseases like Alzheimer's, there is a deficit in cholinergic neurotransmission. By inhibiting AChE, the concentration and duration of acetylcholine in the synapse are increased, enhancing cholinergic signaling and potentially improving cognitive function.[7] Many lycodine-type alkaloids are established AChE inhibitors.[8]

Cholinergic_Signaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_synapse ACh ACh_vesicle->ACh_synapse Release ChAT Choline Acetyltransferase (ChAT) ChAT->ACh_vesicle Synthesizes ACh Choline_uptake Choline Transporter Choline_uptake->ChAT Choline AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_synapse->AChR Binds AChE->Choline_uptake Recycles Choline NDO N-Demethyl- alpha-obscurine NDO->AChE Inhibits Signal Signal Transduction AChR->Signal Activates Neuroprotection_Pathway cluster_stress Cellular Stress cluster_cell Neuronal Cell ROS Oxidative Stress (e.g., H₂O₂) Mito Mitochondrial Dysfunction ROS->Mito Bax Bax (Pro-apoptotic) Mito->Bax Activates Caspase Caspase Activation Bax->Caspase Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Caspase Inhibits Apoptosis Apoptosis Caspase->Apoptosis Nrf2 Nrf2 Pathway Antioxidant Antioxidant Enzymes (e.g., HO-1) Nrf2->Antioxidant Upregulates Antioxidant->ROS Neutralizes NDO N-Demethyl- alpha-obscurine NDO->Bax Downregulates NDO->Bcl2 Upregulates NDO->Nrf2 Activates NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkBa_NFkB->NFkB Degradation of IκBα DNA DNA (κB sites) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription NDO N-Demethyl- alpha-obscurine NDO->IKK Inhibits?

Figure 3: Hypothesized inhibition of the NF-κB pathway.

Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for the isolation and biological evaluation of N-demethyl-alpha-obscurine.

General Protocol for Isolation and Purification

This protocol is a general method for the extraction and purification of alkaloids from Lycopodium species.

Isolation_Workflow start Dried & Powdered Lycopodium japonicum Plant Material extraction Pressurized Liquid Extraction (PLE) (Methanol, 80°C, 100 bar) start->extraction acid_base Acid-Base Partitioning (0.5% HCl / Chloroform, then basify to pH 10 with NH₄OH) extraction->acid_base crude Crude Alkaloid Extract acid_base->crude vlc Vacuum Liquid Chromatography (VLC) (Silica Gel, Gradient Elution) crude->vlc fractions Fractions vlc->fractions hplc Semi-Preparative HPLC (C18 column) fractions->hplc pure Pure N-Demethyl-alpha-obscurine hplc->pure analysis Structure Elucidation (NMR, HRESIMS) pure->analysis

Figure 4: General workflow for isolation of N-demethyl-alpha-obscurine.

Methodology:

  • Extraction:

    • Dried and pulverized aerial parts of Lycopodium japonicum are subjected to Pressurized Liquid Extraction (PLE) using methanol as the solvent at elevated temperature and pressure (e.g., 80°C, 100 bar). T[9]his enhances extraction efficiency.

  • Acid-Base Partitioning:

    • The concentrated methanolic extract is dissolved in an acidic aqueous solution (e.g., 0.5% HCl) and partitioned against a non-polar solvent like chloroform to remove neutral and acidic compounds.

    • The aqueous layer, containing the protonated alkaloids, is then basified to approximately pH 10 with a base (e.g., NH₄OH).

    • This deprotonates the alkaloids, which are then extracted back into chloroform. This process yields a crude alkaloid extract. 3[10]. Chromatographic Purification:

    • The crude alkaloid extract is subjected to column chromatography. A common approach involves initial fractionation using Vacuum Liquid Chromatography (VLC) on silica gel. [9] * Further purification of the fractions containing the target compound is achieved using semi-preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18). 4[4][5]. Structure Verification:

    • The structure and purity of the isolated N-demethyl-alpha-obscurine are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

[1]#### 3.2. Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol uses the colorimetric Ellman's method to determine the AChE inhibitory activity of N-demethyl-alpha-obscurine.

[8][11]Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • N-demethyl-alpha-obscurine (dissolved in DMSO)

  • Donepezil or Huperzine A (positive control)

  • 96-well microplate and reader (412 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI and DTNB in phosphate buffer.

    • Prepare a serial dilution of N-demethyl-alpha-obscurine and the positive control in phosphate buffer (ensure final DMSO concentration is <1%).

  • Assay Setup (in a 96-well plate):

    • Test wells: Add 25 µL of phosphate buffer, 25 µL of the N-demethyl-alpha-obscurine dilution, 25 µL of AChE solution, and 50 µL of DTNB solution.

    • Control wells (100% activity): Add 50 µL of phosphate buffer (with DMSO), 25 µL of AChE solution, and 50 µL of DTNB solution.

    • Blank wells: Add 75 µL of phosphate buffer and 50 µL of DTNB solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 25 µL of ATCI substrate solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes, taking readings every minute.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Calculate the percentage of inhibition for each concentration of N-demethyl-alpha-obscurine using the formula: % Inhibition = [(Rate_control - Rate_test) / Rate_control] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition).

Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol assesses the ability of N-demethyl-alpha-obscurine to protect human neuroblastoma SH-SY5Y cells from oxidative stress-induced cell death using the MTT assay.

[12][13]Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete culture medium (e.g., DMEM/F12 with FBS)

  • Hydrogen peroxide (H₂O₂) or another neurotoxin

  • N-demethyl-alpha-obscurine (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)

  • DMSO (for formazan solubilization)

  • 96-well culture plate and reader (570 nm)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at an optimal density (e.g., 1.5 x 10⁴ cells/well) and incubate for 24 hours to allow attachment. 2[13]. Pre-treatment: Replace the medium with fresh medium containing various concentrations of N-demethyl-alpha-obscurine. Incubate for 6 hours. 3[13]. Induction of Oxidative Stress: Add H₂O₂ to the wells (final concentration ~100 µM, to be optimized) to induce cell death. Do not add H₂O₂ to the control wells. Incubate for 24 hours. 4[13]. Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • Plot cell viability against the concentration of N-demethyl-alpha-obscurine to determine its protective effect.

Protocol: Anti-inflammatory NF-κB Reporter Assay

This protocol uses a luciferase reporter gene assay to measure the inhibition of NF-κB activation in response to an inflammatory stimulus.

[9][14]Materials:

  • HEK293 or similar cells stably transfected with an NF-κB-driven luciferase reporter construct.

  • Complete culture medium.

  • Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

  • N-demethyl-alpha-obscurine (dissolved in DMSO).

  • A known NF-κB inhibitor (e.g., Bay 11-7082) as a positive control.

  • Luciferase assay reagent kit.

  • 96-well white, clear-bottom plate and a luminometer.

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells into a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of N-demethyl-alpha-obscurine or the positive control for 1-2 hours.

  • Inflammatory Stimulation: Add TNF-α (e.g., 20 ng/mL) to the wells to activate the NF-κB pathway. I[15]ncubate for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and add passive lysis buffer.

  • Luciferase Measurement:

    • Transfer the cell lysate to a white luminometer plate.

    • Add the luciferase assay reagent according to the kit manufacturer's instructions.

    • Measure the luminescence signal using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control for cell viability if necessary (e.g., using a co-transfected Renilla luciferase reporter). [14] * Calculate the percentage of inhibition of NF-κB activation compared to the TNF-α-stimulated control.

    • Determine the IC₅₀ value for the inhibition of NF-κB activation.

Conclusion and Future Directions

N-Demethyl-alpha-obscurine represents an intriguing starting point for drug discovery, particularly in the fields of neuropharmacology and inflammation. As a member of the pharmacologically rich Lycopodium alkaloid family, it warrants thorough investigation. The protocols detailed in this guide provide a robust framework for researchers to systematically evaluate its bioactivity. Future research should focus on obtaining definitive quantitative data on its inhibitory and protective effects, elucidating its precise molecular targets, and exploring its structure-activity relationships through the synthesis of novel derivatives. Such studies will be crucial in determining whether N-demethyl-alpha-obscurine or its analogs can be developed into viable therapeutic leads.

References

  • Lycopodium alkaloids from Huperzia serrata and their cholinesterase inhibitory activities. (2024). Phytochemistry, 223, 114114.
  • Anti-Cholinesterase Activity of Lycopodium Alkaloids from Vietnamese Huperzia squarrosa (Forst.) Trevis. (n.d.). MDPI.
  • Lycodine-Type Alkaloids from Lycopodiastrum casuarinoides and Their Acetylcholinesterase Inhibitory Activity. (n.d.). MDPI.
  • Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. (n.d.). Benchchem.
  • Acetylcholinesterase. (n.d.). Wikipedia.
  • Lycopodium japonicum Thunb. inhibits chondrocyte apoptosis, senescence and inflammation in osteoarthritis through STING/NF-κB signaling pathway. (2024). Journal of Ethnopharmacology, 335, 118660.
  • The Lycopodium alkaloids. (2004).
  • A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflamm
  • Components and Anti-HepG2 Activity Comparison of Lycopodium Alkaloids from Four Geographic Origins. (2016). PMC.
  • Lycopodium Alkaloids from Huperzia serrata and Their Anti-acetylcholinesterase Activities. (2023). Chemistry & Biodiversity, 20(9), e202301024.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • Application Notes and Protocols: Neuroprotection Assay of Qianhucoumarin C in SH-SY5Y Cells. (n.d.). Benchchem.
  • Cytotoxicity assay (MTT assay) for assessing the effects of natural... (n.d.).
  • N-Demethyl-alpha-obscurine | CAS:34399-44-5 | Alkaloids | High Purity. (n.d.). BioCrick.
  • Monitor NF-κB activation with a sensitive dual reporter assay on the SpectraMax iD5 micropl
  • Appraisal of anti-inflammatory potential of the clubmoss, Lycopodium clav
  • Appraisal of anti-inflammatory potential of the clubmoss, Lycopodium clavatum L. (n.d.).
  • Pharmacological activities and uses of phytochemicals of Lycopodium Clavatum. (2022).
  • Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. (n.d.). Molecular Devices.
  • Anti-inflammatory activity via NO production inhibition of compounds from Vietnamese Lycopodium casuarinoides Spring. (n.d.).
  • Application Note & Protocol: A Cell-Based Luciferase Reporter Assay to Determine the Anti-Inflammatory Activity of 4-O. (n.d.). Benchchem.
  • The Lycopodium alkaloids. (n.d.). PubMed.
  • In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. (2023). NIH.
  • Lycopodium Mitigates Oxidative Stress and Inflammation in the Colonic Mucosa of Acetic Acid-Induced Colitis in R
  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). NIH.
  • N-Demethyl-α-obscurine | 34399-44-5 | JBA39944. (n.d.). Biosynth.
  • Neuroprotective Effects of Geniposide in SH-SY5Y Cells and Primary Hippocampal Neurons Exposed to Aβ42. (n.d.). PMC.
  • Neuroprotective Effects of Bioavailable Polyphenol-Derived Metabolites against Oxidative Stress-Induced Cytotoxicity in Human Neuroblastoma SH-SY5Y Cells. (n.d.).
  • N-Demethyl-alpha-obscurine | CAS:34399-44-5 | Manufacturer. (n.d.). ChemFaces.
  • IC50 values for acetylcholinesterase and butyrylcholinesterase. (n.d.).
  • Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders. (2018). International Journal of Pharmaceutical Sciences and Research.
  • Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characteris
  • Acetylcholinesterase inhibitory activity of the active compounds (10-50...). (n.d.).
  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023). PMC.
  • Neuroprotective effect of lidocaine: is there clinical potential?. (n.d.). PMC.
  • Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease. (n.d.). PubMed.
  • Characterizing the neuroprotective effects of alkaline extract of Lycium barbarum on beta-amyloid peptide neurotoxicity. (2007). PubMed.
  • Design and Development of Pd-Catalyzed Aerobic N-Demethylation Strategies for the Synthesis of Noroxymorphone in Continuous Flow Mode. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: N-Demethyl-alpha-obscurine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of N-demethyl-alpha-obscurine. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of complex Lycopodium alkaloids. Here, we address common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions based on established synthetic routes.

Frequently Asked Questions (FAQs)
Q1: What are the primary strategic challenges in the total synthesis of the N-demethyl-alpha-obscurine core?

The synthesis of N-demethyl-alpha-obscurine, a tetracyclic Lycopodium alkaloid, presents several significant hurdles inherent to its complex architecture. The core challenges revolve around:

  • Stereocontrol: The molecule possesses multiple contiguous stereocenters. Establishing the correct relative and absolute stereochemistry, particularly during the formation of the fused ring system, is non-trivial. Diastereoselective reactions, such as catalytic hydrogenation, are critical and often sensitive to substrate conformation and reaction conditions.[1]

  • Construction of the Tetracyclic Core: The assembly of the fused A/B/C/D ring system requires a robust and efficient strategy. Many syntheses focus on constructing the A/B/C tricyclic core first, followed by the annulation of the D-ring piperidone moiety.[1] Key reactions often employed include intramolecular Heck cyclizations to form key C-C bonds.[1]

  • Nitrogen Demethylation: As the target is the N-demethyl analog of α-obscurine, the synthesis can either proceed through a route that avoids N-methylation altogether or, more commonly, involves a late-stage demethylation of α-obscurine. This demethylation step must be selective and high-yielding without affecting other sensitive functional groups.[1]

Q2: What are the most effective retrosynthetic approaches for the obscurine scaffold?

Most successful syntheses disconnect the molecule at strategic bonds that allow for the application of powerful and reliable chemical transformations. A common and validated approach is illustrated below.

G cluster_main Retrosynthetic Analysis N-Demethyl-alpha-obscurine N-Demethyl-alpha-obscurine alpha-Obscurine alpha-Obscurine N-Demethyl-alpha-obscurine->alpha-Obscurine N-Demethylation Tricyclic Core Tricyclic Core alpha-Obscurine->Tricyclic Core D-Ring Formation (Piperidone Annulation) Cyclohexenone Precursor Cyclohexenone Precursor Tricyclic Core->Cyclohexenone Precursor Heck Cyclization Diastereoselective Hydrogenation Starting Materials Starting Materials Cyclohexenone Precursor->Starting Materials Buchwald-Hartwig Coupling

Caption: Troubleshooting workflow for poor diastereoselectivity.

Issue 2: Failure or Low Yield in the Final N-Demethylation Step

Problem: The conversion of α-obscurine to N-demethyl-alpha-obscurine is unsuccessful, resulting in recovery of starting material or complex product mixtures.

Root Cause Analysis: The N-methyl group on the tertiary amine in α-obscurine is sterically hindered and relatively unreactive. Classical demethylation reagents can be harsh and may lead to decomposition. More modern methods, like the von Braun reaction (using BrCN) or chloroformate-based procedures, are more common but require careful optimization. [2] Recommended Protocol: Demethylation using 1-Chloroethyl Chloroformate (ACE-Cl)

This two-step, one-pot procedure is often effective for hindered tertiary amines. [2] Step-by-Step Methodology:

  • Carbamate Formation:

    • Under an inert atmosphere (Argon or Nitrogen), dissolve α-obscurine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

    • Add proton sponge (1.5 eq) to scavenge the HCl byproduct.

    • Add 1-chloroethyl chloroformate (ACE-Cl, 1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux (approx. 83 °C). Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Carbamate Hydrolysis:

    • Cool the reaction mixture to room temperature.

    • Carefully evaporate the solvent in vacuo.

    • Add anhydrous methanol (MeOH) to the residue.

    • Heat the solution to reflux for 1-2 hours to facilitate the hydrolysis of the carbamate intermediate.

    • Cool the mixture, evaporate the solvent, and purify the crude product by column chromatography (silica gel, typically using a gradient of CH₂Cl₂/MeOH with 1% NH₄OH) to yield N-demethyl-alpha-obscurine.

ReagentConditionsProsCons
ACE-Cl 1) DCE, reflux; 2) MeOH, refluxGenerally high yielding, milder than BrCN. [2]ACE-Cl is toxic and moisture-sensitive.
BrCN (von Braun)Anhydrous solvent (e.g., Benzene)Effective for many tertiary amines.Highly toxic reagent; requires harsh hydrolysis conditions (acid or base).
Photocatalysis Organic dye, O₂, lightGreen chemistry approach. [3]May require specialized equipment; substrate scope can be limited.
References
  • Ramirez, C., & Zakarian, A. (n.d.). Efforts Towards the Total Synthesis of (–)-Lycopodine. eScholarship.org. [Link]

  • BioCrick. (n.d.). N-Demethyl-alpha-obscurine. [Link]

  • Fu, L., et al. (2016). Asymmetric total synthesis of Lycopodium alkaloids α-obscurine, N-desmethyl-α-obscurine, β-obscurine and N-desmethyl-β-obscurine. Organic Chemistry Frontiers. [Link]

  • De-Guch, S., et al. (2021). A metabolic regulon reveals early and late acting enzymes in neuroactive Lycopodium alkaloid biosynthesis. Proceedings of the National Academy of Sciences. [https://www.pnas.org/doi/10.1073/pnas.2022 alkaloid biosynthesis*. Proceedings of the National Academy of Sciences. [Link]

  • Lu, Z., et al. (2021). Bioinspired Diversification Approach Toward the Total Synthesis of Lycodine-Type Alkaloids. Journal of the American Chemical Society. [Link]

  • Fu, L., et al. (2016). Asymmetric total synthesis of Lycopodium alkaloids α-obscurine, N-desmethyl-α-obscurine, β-obscurine and N-desmethyl-β-obscurine. ResearchGate. [Link]

  • Kocienski, P. J. (n.d.). Protecting Groups. [Link]

  • Siengalewicz, P., et al. (2013). Lycopodium Alkaloids - Synthetic Highlights and Recent Developments. ResearchGate. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Omizzolo, M. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

  • Albericio, F., et al. (2001). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]

  • Sirasani, G., & O'Connor, S. E. (2013). Evaluation of Biosynthetic Pathway and Engineered Biosynthesis of Alkaloids. MDPI. [Link]

  • Herzon, S. B., & Woo, C. M. (2012). Biogenetically inspired syntheses of alkaloid natural products. PubMed. [Link]

  • Kong, G., et al. (2022). Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N4-Methyltalpinine. National Institutes of Health. [Link]

  • Gutmann, B., et al. (2015). Design and Development of Pd-Catalyzed Aerobic N-Demethylation Strategies for the Synthesis of Noroxymorphone in Continuous Flow Mode. ResearchGate. [Link]_Synthesis_of_Noroxymorphone_in_Continuous_Flow_Mode)

Sources

Technical Support Center: N-Demethyl-alpha-obscurine Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the extraction of N-Demethyl-alpha-obscurine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing extraction yield and purity. N-Demethyl-alpha-obscurine is a lycodine-type Lycopodium alkaloid isolated from sources like Lycopodium japonicum.[1][2] The extraction of alkaloids from natural sources is a challenging task due to their complex chemical properties and typically low concentrations in the raw plant material.[3] This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and adapt methodologies for your specific research needs.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the extraction of N-Demethyl-alpha-obscurine and related Lycopodium alkaloids.

Q1: What are the fundamental chemical properties of N-Demethyl-alpha-obscurine I should consider for extraction?

A1: Understanding the chemical nature of alkaloids is the first step to a successful extraction.[4] N-Demethyl-alpha-obscurine (C₁₆H₂₄N₂O) is a basic, nitrogen-containing organic compound.[5][6] Like most alkaloids, it exists in two forms: the free base and the salt form.[4]

  • Free Base Form: Soluble in organic solvents of low to medium polarity (e.g., chloroform, dichloromethane, ethyl acetate) and generally insoluble in water.[7][8]

  • Salt Form: When protonated with an acid, it forms a salt that is soluble in water and alcohols (like methanol and ethanol) but poorly soluble in non-polar organic solvents.[4][7] This dual solubility is the cornerstone of the most common extraction strategy: acid-base liquid-liquid extraction.[8][9]

Q2: Which plant species are the primary sources for N-Demethyl-alpha-obscurine?

A2: N-Demethyl-alpha-obscurine is primarily isolated from plants of the Lycopodiaceae family.[10][11] The most commonly cited source is Lycopodium japonicum.[2] Other related species like Lycopodium clavatum and Lycopodium annotinum are also rich sources of related Lycopodiaceae alkaloids and may contain the target compound.[12] The concentration of the alkaloid can vary significantly based on the plant's geographic location, harvest time, and storage conditions.[13]

Q3: What is the most critical factor affecting my extraction yield?

A3: While several factors are important, solvent selection is arguably the most critical initial parameter.[13][14] The chosen solvent must effectively solubilize the target alkaloid while minimizing the co-extraction of impurities.[13] For Lycopodium alkaloids, studies have shown that solvents of medium polarity, such as dichloromethane and methanol, often provide the highest recovery rates.[11][12] The choice is also dictated by the extraction technique; for instance, a Soxhlet extraction might use a different solvent than a room-temperature maceration.[14]

Q4: How does pH control the extraction process?

A4: The pH of the extraction medium directly controls whether the alkaloid is in its free base or salt form.[15][16]

  • Acidic Conditions (Low pH): By adding an acid (e.g., hydrochloric or acetic acid) to an aqueous solution, the alkaloid's nitrogen atom becomes protonated, forming a water-soluble salt.[4][17] This is useful for pulling the alkaloid out of an organic solvent and into an aqueous layer.

  • Alkaline Conditions (High pH): By adding a base (e.g., ammonia) to the acidic aqueous solution, the proton is removed, converting the alkaloid back to its free base form.[8] This makes it soluble in organic solvents again, allowing it to be separated from water-soluble impurities.[8] Manipulating pH is a powerful tool for purification.[9]

Troubleshooting Guide: Low Extraction Yield

Encountering low yields is a common frustration in natural product chemistry.[13] This section provides a systematic approach to diagnosing and resolving this issue.

Problem: The final yield of N-Demethyl-alpha-obscurine is significantly lower than expected or non-existent.

This issue can typically be traced back to one of four areas: Initial Extraction, Acid-Base Partitioning, Compound Degradation, or Source Material Issues.

Troubleshooting_Yield Start Low Yield Detected Check_Extraction Step 1: Verify Initial Extraction Efficiency Start->Check_Extraction Check_Partitioning Step 2: Evaluate Acid-Base Partitioning Check_Extraction->Check_Partitioning If extraction seems complete Solution_Extraction Optimize Solvent Increase Time/Temp Use Advanced Method (UAE/PLE) Check_Extraction->Solution_Extraction Issue Found Check_Degradation Step 3: Investigate Potential Degradation Check_Partitioning->Check_Degradation If partitioning is correct Solution_Partitioning Verify pH with Meter Perform Emulsion Breaking Test Aqueous & Organic Layers Check_Partitioning->Solution_Partitioning Issue Found Check_Source Step 4: Assess Source Material Check_Degradation->Check_Source If no degradation is evident Solution_Degradation Reduce Temperature Use Milder pH Reagents Minimize Light/Oxygen Exposure Check_Degradation->Solution_Degradation Issue Found Solution_Source Re-source Plant Material Verify Species ID Use Freshly Ground Material Check_Source->Solution_Source Issue Found

Caption: A decision tree for troubleshooting low extraction yield.

Potential Cause 1: Incomplete Initial Extraction

The target compound was not efficiently removed from the plant matrix.

  • Diagnosis: Analyze a small sample of the spent plant material (the solid residue after extraction) to see if a significant amount of the alkaloid remains.

  • Solutions:

    • Re-evaluate Solvent Choice: The solvent may be too polar or non-polar. For Lycopodium alkaloids, methanol or dichloromethane are often effective.[12] Using a sequence of solvents from non-polar to polar can also be beneficial.[18]

    • Increase Extraction Time/Temperature: For maceration, ensure sufficient time (24-72 hours) for the solvent to penetrate the material. For heated methods like Soxhlet, ensure the temperature is appropriate for the solvent's boiling point without degrading the compound.[14]

    • Improve Particle Size: Ensure the plant material is finely ground to increase the surface area available for solvent contact.

    • Consider Advanced Techniques: Methods like Ultrasound-Assisted Extraction (UAE) or Pressurized Liquid Extraction (PLE) can dramatically improve efficiency and reduce extraction time.[19][20] UAE uses cavitation to disrupt cell walls, while PLE uses elevated temperature and pressure to enhance solvent penetration and solubility.[19][20]

Potential Cause 2: Inefficient Acid-Base Partitioning

The alkaloid was lost during the liquid-liquid extraction steps.

  • Diagnosis: Do not discard any layers (aqueous or organic) until the final product is isolated and quantified. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to test a small, concentrated sample from each discarded layer for the presence of your target compound.

  • Solutions:

    • Verify pH: Do not rely on pH paper. Use a calibrated pH meter to ensure the aqueous phase is sufficiently acidic (pH < 2) during the acid wash and sufficiently alkaline (pH > 9) before the final extraction.

    • Break Emulsions: Emulsions (stable mixtures of organic and aqueous layers) can trap your compound at the interface. To break them, try adding brine (saturated NaCl solution), gentle centrifugation, or passing the mixture through a filter aid like Celite.

    • Increase Number of Extractions: Instead of one large volume extraction, perform three to five smaller volume extractions. This is mathematically more efficient at transferring the solute from one phase to another.

Potential Cause 3: Compound Degradation

The N-Demethyl-alpha-obscurine molecule was chemically altered or destroyed during the process.

  • Diagnosis: Degradation can be indicated by the appearance of multiple new, unexpected spots on a TLC plate or peaks in an LC-MS chromatogram of the crude extract.

  • Solutions:

    • Avoid High Temperatures: Alkaloids can be sensitive to heat.[4] If using a heated method like Soxhlet, consider reducing the extraction time or switching to a room-temperature or milder method like UAE.[3][13] When evaporating solvent, use a rotary evaporator with a water bath set to a low temperature (<40°C).

    • Use Milder Acids/Bases: Strong acids or bases can sometimes catalyze degradation. Consider using a weaker acid like acetic acid instead of HCl if you suspect instability.[17]

    • Protect from Light and Oxygen: Some compounds are photosensitive or prone to oxidation.[4] Work in a fume hood with the sash lowered to minimize light exposure and consider flushing containers with an inert gas like nitrogen or argon.

Experimental Protocols & Data

This section provides a standardized protocol for a classic acid-base extraction and compares various extraction methodologies.

Protocol 1: Standard Acid-Base Extraction of N-Demethyl-alpha-obscurine

This protocol is a robust, well-established method for isolating basic compounds like alkaloids.

Acid_Base_Extraction cluster_0 Step 1: Maceration cluster_1 Step 2: Acid Wash cluster_2 Step 3: Basification & Extraction cluster_3 Step 4: Final Purification Plant Dried, Powdered Lycopodium sp. Material Macerate Macerate with Methanol (or Dichloromethane) 24-72h Plant->Macerate Filter Filter & Concentrate Macerate->Filter Crude Crude Extract Filter->Crude Dissolve Dissolve in Ethyl Acetate & 1M HCl (aq) Crude->Dissolve Separate1 Separate Layers Dissolve->Separate1 Aqueous1 Aqueous Layer (Contains Alkaloid Salts) Separate1->Aqueous1 Organic1 Organic Layer (Contains Neutral/Acidic Impurities) DISCARD Separate1->Organic1 Basify Adjust Aqueous Layer to pH > 9 with NH4OH Aqueous1->Basify Extract Extract with Dichloromethane (3x) Basify->Extract Separate2 Separate Layers Extract->Separate2 Aqueous2 Aqueous Layer (Contains Salts, Polar Impurities) DISCARD Separate2->Aqueous2 Organic2 Organic Layer (Contains Free Base Alkaloids) Separate2->Organic2 Dry Dry Organic Layer (Na2SO4) Filter & Evaporate Organic2->Dry Purify Purify via Column Chromatography or Crystallization Dry->Purify Final Pure N-Demethyl-alpha-obscurine Purify->Final

Caption: Workflow for a typical acid-base alkaloid extraction.

  • Preparation: Air-dry and finely grind the source plant material (Lycopodium sp.).

  • Initial Solvent Extraction:

    • Macerate 100 g of the powdered plant material in 1 L of methanol at room temperature for 48 hours with occasional stirring.[3]

    • Filter the mixture through cheesecloth and then a Büchner funnel to separate the plant debris from the methanol extract.

    • Concentrate the methanol extract under reduced pressure using a rotary evaporator at 40°C to yield a dark, viscous crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in a mixture of 250 mL of ethyl acetate and 250 mL of 1M hydrochloric acid (HCl) in a 1 L separatory funnel.

    • Shake vigorously for 2 minutes, venting frequently. Allow the layers to separate completely. The alkaloid, now in its salt form, will be in the lower aqueous layer.

    • Drain the lower aqueous layer into a clean flask. Discard the upper organic layer, which contains non-basic impurities.

    • Wash the aqueous layer again with 100 mL of fresh ethyl acetate to remove any remaining neutral impurities. Discard the organic wash.

  • Liberation of Free Base:

    • Cool the acidic aqueous extract in an ice bath.

    • Slowly add concentrated ammonium hydroxide (NH₄OH) dropwise while stirring until the pH of the solution is between 9 and 10 (confirm with a pH meter). The alkaloids will precipitate as they convert to their free base form.

  • Final Organic Extraction:

    • Transfer the basified solution back to a separatory funnel and extract it three times with 150 mL portions of dichloromethane (DCM). The free base alkaloid is now soluble in the DCM.

    • Combine the three DCM extracts.

  • Drying and Concentration:

    • Dry the combined DCM extracts over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.

    • Filter off the Na₂SO₄ and concentrate the filtrate on a rotary evaporator to yield the total crude alkaloid fraction.

  • Purification:

    • The crude alkaloid fraction is a mixture and requires further purification. This is typically achieved using column chromatography on silica gel or alumina, followed by crystallization.[2][19] Analytical techniques like HPLC/ESI-QTOF-MS are essential for identifying and confirming the presence and purity of N-Demethyl-alpha-obscurine in the collected fractions.[10]

Data Tables: Method & Solvent Comparison

The choice of extraction method and solvent significantly impacts yield, time, and cost.[14]

Table 1: Comparison of Common Alkaloid Extraction Techniques

MethodPrincipleTypical TimeSolvent UsageHeat ExposureTypical Yield Efficiency
Maceration Soaking material in a solvent at room temperature.[14]24-72 hoursHighNoneLow to Moderate
Soxhlet Extraction Continuous extraction with a refluxing solvent.[14]6-24 hoursModerateHighModerate to High
Ultrasound-Assisted (UAE) Uses ultrasonic waves to disrupt cell walls and enhance mass transfer.[3][19]15-60 minutesLowLow to ModerateHigh
Pressurized Liquid (PLE) Uses solvent at high temperature and pressure to increase efficiency.[11][20]5-30 minutesLowHighVery High

Table 2: Solvent Effectiveness for Pressurized Liquid Extraction (PLE) of Lycopodium Alkaloids

This table is adapted from data on the extraction of major alkaloids from L. clavatum and L. annotinum, which serves as a strong proxy for N-Demethyl-alpha-obscurine.[11][12]

SolventPolarityKey Alkaloid RecoveredRelative YieldNotes
CyclohexaneNon-polarNone detected< 1%Ineffective for extracting these alkaloids.[12]
Dichloromethane Moderately PolarLycopodine> 45% Excellent results for lycopodine-type alkaloids. [11][12]
Ethyl Acetate Moderately PolarAnnotinine> 40%Very effective, particularly for certain structural classes.[12]
Methanol PolarBroad rangeHighGood for extracting a wide spectrum of alkaloids, but may co-extract more impurities.[12]
1% Methanolic Tartaric AcidPolar (Acidified)Broad rangeHighAcidification helps form alkaloid salts, improving extraction into the polar solvent.[12][21]
References
  • Al-Snafi, A. E. (2022). Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. Frontiers in Natural Products, 1:873808. Link

  • Głowniak, K., et al. (2021). Fractionation of Lycopodiaceae Alkaloids and Evaluation of Their Anticholinesterase and Cytotoxic Activities. Molecules, 26(6), 1626. Link

  • Belguidoum, A., et al. (2020). Effect of extraction technique, pH and solvent on the extraction yield of alkaloids from M. pubescens. ResearchGate. Link

  • Kowalczyk, M., et al. (2021). Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species. Molecules, 26(6), 1626. Link

  • Lifeasible. (n.d.). Alkaloid Extraction Methods. Lifeasible. Link

  • Al-Snafi, A. E. (2022). Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. ResearchGate. Link

  • Doflin, A. (2024). Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds. Journal of Chemical and Pharmaceutical Research, 16(4), 1-6. Link

  • Biosynth. (n.d.). N-Demethyl-α-obscurine. Biosynth. Link

  • Kowalczyk, M., et al. (2021). Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species. PubMed. Link

  • PubChem. (n.d.). N-Demethyl-alpha-obscurine. National Center for Biotechnology Information. Link

  • Zhang, Y., et al. (2016). Study on Optimization of Extraction Method of Total Alkaloids from Zizyphi Spinosi Semen. Atlantis Press. Link

  • Al-Busaidi, I. J., et al. (2024). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. Molecules, 29(11), 2589. Link

  • Granica, S., et al. (2013). Optimization of extraction of pyrrolizidine alkaloids from plant material. ResearchGate. Link

  • GenMark. (n.d.). N-Demethyl-α-obscurine. GenMark. Link

  • MedChemExpress. (n.d.). N-Demethyl-α-obscurine. MedChemExpress.com. Link

  • BenchChem. (2025). Troubleshooting low yield during the extraction and purification of Oxoxylopine. BenchChem. Link

  • Kowalczyk, M., et al. (2021). Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species. Semantic Scholar. Link

  • Cordell, G. A. (2020). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. Molecules, 25(11), 2596. Link

  • Master Organic Chemistry. (2016). Natural Product Extraction: How to Isolate Molecules From Organisms. Master Organic Chemistry. Link

  • ChemFaces. (n.d.). N-Demethyl-alpha-obscurine. ChemFaces. Link

  • Yang, L., et al. (2023). Study on extraction technology and antioxidant activity of total alkaloids from Hemsleya chinensis based on orthogonal design and BP neural network. Scientific Reports, 13(1), 17124. Link

  • Wang, S., et al. (2012). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 4(1), 154-160. Link

  • Sarker, S. D., & Nahar, L. (2012). Special Problems with the Extraction of Plants. ResearchGate. Link

  • Lubbe, A., et al. (2013). The Effect of Acids on Alkaloid Yield in Pressurized Water Extraction of Narcissus Pseudonarcissus. ResearchGate. Link

  • ResearchGate. (n.d.). Effect of the pH on the extraction yield. ResearchGate. Link

  • GreenskyBio. (2024). Innovative Techniques for Alkaloid Extraction from Plant Sources. GreenskyBio. Link

  • Fouda Atangana, A., et al. (2022). Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts. ResearchGate. Link

Sources

Technical Support Center: N-Demethyl-alpha-obscurine Stability & Degradation

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for N-Demethyl-alpha-obscurine. As researchers and drug development professionals, understanding the intrinsic stability of a molecule is paramount to ensuring the safety, efficacy, and quality of potential therapeutics. This guide is designed to move beyond simple checklists, providing you with the causal logic behind experimental design and troubleshooting common issues encountered during stability and forced degradation studies. Our goal is to empower you to conduct robust, self-validating experiments that generate reliable and interpretable data.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses common preliminary questions regarding the stability of N-Demethyl-alpha-obscurine.

Q1: What is N-Demethyl-alpha-obscurine and why is its stability a critical parameter?

N-Demethyl-alpha-obscurine is a lycodine-type Lycopodium alkaloid naturally isolated from plants such as Lycopodium japonicum.[1][2] With a molecular formula of C16H24N2O, it is investigated in fields like neuropharmacology as a model compound for studying drug-receptor interactions.[3]

The stability of any potential drug candidate is a critical quality attribute. Degradation can lead to:

  • Loss of Potency: A decrease in the concentration of the active pharmaceutical ingredient (API), reducing the therapeutic effect.

  • Formation of Toxic Impurities: Degradation products may have their own pharmacological or toxicological profiles, posing a safety risk to patients.

  • Altered Bioavailability: Changes in the physical or chemical properties of the API can affect its absorption and distribution in the body.

Regulatory bodies like the FDA and EMA require comprehensive stability data to establish a product's shelf-life and appropriate storage conditions.[4][5]

Q2: What are forced degradation studies, and what is their primary purpose?

Forced degradation, or stress testing, involves intentionally exposing a drug substance to conditions more severe than those used in accelerated stability testing.[4] The primary objectives are not to determine shelf-life but to:

  • Identify Likely Degradants: Understand the potential degradation products that could form under various environmental influences.[4]

  • Elucidate Degradation Pathways: Determine the chemical reactions that lead to the breakdown of the molecule.[6]

  • Develop and Validate Stability-Indicating Methods: A stability-indicating analytical method is one that can accurately measure the active ingredient without interference from any degradation products, excipients, or impurities.[7] Stress testing generates these degradants, which are then used to prove the method's specificity.[8]

  • Understand the Molecule's Intrinsic Stability: Reveal the inherent susceptibility of the drug substance to degradation mechanisms like hydrolysis, oxidation, photolysis, and thermolysis.[6]

Q3: What structural features of N-Demethyl-alpha-obscurine are likely susceptible to degradation?

Based on its chemical structure, we can hypothesize several potential points of instability:

  • Amide (Lactam) Ring: The cyclic amide is susceptible to hydrolysis under strong acidic or basic conditions, which would result in ring-opening to form a carboxylic acid and an amine.

  • Secondary and Tertiary Amines: The structure contains both secondary (N-demethyl) and tertiary amine functionalities. These are primary targets for oxidation , potentially forming N-oxides or other related products.[4] Amines can also be susceptible to other reactions depending on the conditions.

  • Carbons Alpha to Heteroatoms (N, O): These positions have labile hydrogens and are also susceptible to oxidative degradation.[4]

Understanding these potential weak points allows for a more targeted approach during the analysis of degradation products.

Part 2: Troubleshooting Guide - Common Experimental Challenges

This section provides solutions to practical issues that may arise during your experiments.

Q4: I've subjected N-Demethyl-alpha-obscurine to initial stress conditions, but my chromatogram shows minimal to no degradation. What are my next steps?

This indicates the molecule is relatively stable under the initial conditions. The goal of forced degradation is to achieve some degradation (typically 5-20%) to ensure you can identify potential degradants.[4]

Causality & Solution: The applied stress was insufficient. You must systematically increase the severity of the conditions.

  • Hydrolysis: Increase the concentration of the acid/base (e.g., from 0.1 M to 1 M HCl or NaOH), increase the temperature (e.g., from 60°C to 80°C), or extend the exposure time.

  • Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 10% or even 30%) or increase the temperature.

  • Thermal: Increase the temperature in 10°C increments above your initial condition. For highly stable solid compounds, consider testing closer to the melting point.

  • Photostability: Ensure you are meeting the ICH Q1B guideline exposure levels (minimum 1.2 million lux hours for visible light and 200 watt hours/m² for near UV light).[9] If no degradation occurs, it confirms high photostability.

Workflow for Optimizing Degradation:

G A Initial Stress Condition Applied (e.g., 0.1 M HCl, 60°C, 4h) B Analyze via HPLC Is Degradation 5-20%? A->B C No (Degradation < 5%) B->C No D Yes B->D Yes G No (Degradation > 20%) B->G No E Increase Stress Severity (e.g., ↑ Conc, ↑ Temp, ↑ Time) C->E F Proceed with Degradant Identification D->F E->A Re-run H Decrease Stress Severity (e.g., ↓ Conc, ↓ Temp, ↓ Time) G->H H->A Re-run

Caption: Workflow for optimizing stress conditions.

Q5: My sample has degraded almost completely, leaving a complex chromatogram with many small peaks. How do I simplify this for analysis?

Causality & Solution: The stress conditions were too harsh, leading to the formation of secondary and tertiary degradation products. This makes it impossible to identify the primary degradants and establish a clear degradation pathway.

  • Reduce Stress Severity: Systematically decrease the stressor concentration, temperature, or exposure time as outlined in the diagram above.

  • Time-Course Study: Analyze samples at multiple, earlier time points. This can help you distinguish primary degradants (which appear first) from secondary ones (which form from the breakdown of primary degradants).[6]

Q6: I am struggling to achieve baseline separation between the N-Demethyl-alpha-obscurine peak and a major degradant. What chromatographic parameters should I adjust?

Causality & Solution: The analyte and degradant have very similar physicochemical properties, leading to co-elution. A systematic approach to method development is required.

Recommended HPLC Optimization Strategy:

ParameterInitial ApproachRationale & Next Steps
Mobile Phase Gradient Start with a broad gradient (e.g., 5-95% Acetonitrile over 20 min).If co-elution occurs, make the gradient shallower around the elution time of the peaks of interest. This increases the residence time on the column, improving resolution.
Mobile Phase pH Test buffers at pH 3, 7, and 10.N-Demethyl-alpha-obscurine has basic amine groups. Altering the pH will change its ionization state and retention time, potentially separating it from a neutral or acidic degradant.
Column Chemistry Standard C18 column.If a C18 fails, switch to a different stationary phase. A Phenyl-Hexyl column can provide alternative selectivity through pi-pi interactions. A Pentafluorophenyl (PFP) column offers a different mechanism based on dipole-dipole and ion-exchange interactions.[10]
Temperature Ambient or 30°C.Increasing column temperature can improve peak shape and efficiency but may also alter selectivity. Test in 5°C increments.

Part 3: Protocols & Methodologies

This section provides detailed, actionable protocols for conducting your studies.

Protocol 1: Forced Degradation Experimental Workflow

This protocol outlines the end-to-end process for a forced degradation study.

Objective: To generate degradation samples of N-Demethyl-alpha-obscurine and analyze them to identify degradants and establish degradation pathways.

Materials:

  • N-Demethyl-alpha-obscurine reference standard

  • HPLC-grade water, acetonitrile, and methanol

  • Reagent-grade HCl, NaOH, and H₂O₂ (30%)

  • HPLC or UPLC system with a PDA or DAD detector (LC-MS is required for structural elucidation)

  • Photostability chamber

  • Calibrated oven and water bath

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of N-Demethyl-alpha-obscurine in a suitable solvent (e.g., methanol or 50:50 methanol:water) at a concentration of ~1 mg/mL.

  • Stress Sample Preparation: For each condition, mix the stock solution with the stressor to achieve the desired final concentration (e.g., 0.1 mg/mL). A control sample (stock solution diluted in the initial mobile phase) should be prepared and stored at 4°C.

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 60°C.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at 60°C.

    • Neutral Hydrolysis: Dilute with water. Incubate at 60°C.

    • Oxidation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature.

    • Thermal (Solid State): Place the solid API in an oven at 70°C.

    • Thermal (Solution): Heat the stock solution at 70°C.

    • Photostability: Expose the solid API and solution to light as per ICH Q1B guidelines.[9]

  • Time Point Sampling: Pull samples at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Quenching/Neutralization: Before analysis, neutralize acidic and basic samples with an equimolar amount of base/acid to prevent further degradation on the analytical column. Dilute all samples to the same final concentration with the mobile phase.

  • Analysis: Analyze all samples, including the control, using a developed stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of degradation.

    • Check for peak purity of the parent peak using a PDA/DAD detector.

    • Identify the number and relative amounts of degradation products formed under each condition.

Protocol 2: Developing a Stability-Indicating HPLC-UV Method

Objective: To develop a starting HPLC method capable of separating N-Demethyl-alpha-obscurine from its potential degradation products.

HPLC ParameterRecommended Starting Condition
Column C18, 100 x 4.6 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 3 min, return to 5% B over 1 min, equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection PDA/DAD detector, scan 200-400 nm. Extract chromatogram at λmax.

This method serves as a starting point. It must be validated for specificity using the samples generated in Protocol 1 to prove it is "stability-indicating."

Part 4: Data Interpretation & Hypothetical Degradation Pathways

Q7: How do I use the data from different stress conditions to propose a degradation pathway?

By consolidating the results, you can deduce the likely chemical transformations. For example:

  • If a specific degradant appears only under acidic or basic conditions, it is likely a product of hydrolysis . For N-Demethyl-alpha-obscurine, this would strongly suggest the opening of the lactam ring.

  • If a degradant appears under oxidative conditions (H₂O₂), it is an oxidation product. This could be an N-oxide.

  • If a degradant appears under multiple conditions, it may be a more stable, secondary degradation product.

The ultimate confirmation requires structural elucidation using mass spectrometry (LC-MS/MS) and potentially NMR.

Hypothetical Degradation Pathways for N-Demethyl-alpha-obscurine

The following diagram illustrates potential primary degradation products based on the molecule's structure. This serves as a hypothesis to be tested and confirmed by experimental data.

Caption: Hypothetical primary degradation pathways.

Summary Table for Experimental Results

This table should be used to log your quantitative findings for easy comparison.

Stress ConditionDuration (h)Temperature (°C)% Degradation of ParentNo. of Degradants >0.1%RRT of Major Degradant(s)
Control 24400N/A
0.1 M HCl 2460
0.1 M NaOH 2460
Water 2460
3% H₂O₂ 24RT
Thermal (Solid) 2470
Photolytic ICH Q1BRT

References

  • GenMark. (n.d.). N-Demethyl-α-obscurine. Retrieved from [Link]

  • PubChem. (n.d.). N-Demethyl-alpha-obscurine. Retrieved from [Link]

  • Naturewill Biotechnology Co., Ltd. (n.d.). N-Demethyl-α-obscurine. Retrieved from [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]

  • Egyptian Drug Authority. (n.d.). Stability Study Protocol. Retrieved from [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. Available at: [Link]

  • Bajaj, S., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]

  • Kumar, V. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Pharmaceutica Analytica Acta, 9(1). Available at: [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2018). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Journal of Analytical Methods in Chemistry, 2018, 5912303. Available at: [Link]

  • European Medicines Agency. (2003). ICH Topic Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (2003). Guideline on Stability Testing: Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ResearchGate. (2025). Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin Using Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with N-Demethyl-alpha-obscurine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Demethyl-alpha-obscurine. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals. As a lycodine-type Lycopodium alkaloid, N-Demethyl-alpha-obscurine presents unique solubility challenges that can impact experimental success.[1] This guide is designed to provide you with the chemical rationale and practical steps to overcome these issues, ensuring reliable and reproducible results.

N-Demethyl-alpha-obscurine is a natural product isolated from plants such as Lycopodium japonicum.[1][2] Like many alkaloids, its free base form is sparingly soluble in aqueous solutions but shows good solubility in several organic solvents.[2][3][4][5] This characteristic is fundamental to designing an effective solubilization strategy.

Frequently Asked Questions (FAQs)

Q1: What is N-Demethyl-alpha-obscurine and why is its solubility a concern for my experiments?

N-Demethyl-alpha-obscurine is a naturally occurring alkaloid with a complex, cyclic structure.[6][7] Alkaloids are nitrogen-containing organic compounds that are typically basic.[8] The primary challenge arises when transitioning from a high-concentration organic stock solution to a final, low-concentration aqueous solution for biological assays (e.g., cell culture media, enzymatic buffers). The significant polarity difference between the organic stock solvent and the aqueous experimental medium can cause the compound to precipitate, leading to inaccurate concentration measurements and unreliable experimental outcomes.

Q2: What are the best initial solvents for creating a high-concentration stock solution?

Based on its chemical properties as a moderately lipophilic alkaloid, the best initial solvents are polar aprotic organic solvents.[2][3][5] Vendor-supplied data indicates that N-Demethyl-alpha-obscurine is soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2][3] For most in vitro biological applications, DMSO is the recommended starting solvent due to its high solubilizing power and relatively lower toxicity to cells at low final concentrations (<0.5%).

Q3: My compound precipitated when I diluted my DMSO stock into my aqueous buffer. What happened and how can I fix it?

This is a classic solubility problem known as "antisolvent precipitation." It occurs because the compound is highly soluble in DMSO but poorly soluble in the aqueous buffer. When you add the DMSO stock to the buffer, the DMSO disperses, and the compound is suddenly exposed to a solvent (water) in which it is not soluble, causing it to crash out of solution.

Troubleshooting Steps:

  • Reduce the Stock Concentration: Your initial stock solution may be too concentrated. Try preparing a lower concentration stock in DMSO (e.g., 1-10 mM).

  • Use a Co-solvent: Incorporate a water-miscible co-solvent. For example, you can perform a serial dilution, first diluting the DMSO stock into an intermediate solvent like ethanol or a buffer containing a surfactant (e.g., Tween-20, Pluronic F-68) before the final dilution into your aqueous medium.

  • Adjust the pH: Since N-Demethyl-alpha-obscurine is an alkaloid, its solubility in water is pH-dependent. Alkaloids are basic and become protonated (forming a salt) at acidic pH.[9][10] These salt forms are generally more water-soluble.[10] Acidifying your buffer slightly (if your experiment permits) can significantly improve solubility.

  • Increase Dilution Volume & Agitation: Add the stock solution dropwise into a larger volume of the aqueous buffer while vortexing or stirring vigorously. This promotes rapid mixing and prevents localized high concentrations that lead to precipitation.

Q4: Can I use sonication or heat to improve solubility?

Yes, but with caution.

  • Sonication: A brief sonication in an ultrasonic water bath can help break up small aggregates and promote dissolution. This is a recommended first step after initial mixing.

  • Heating: Gentle warming (e.g., 37°C) can increase the solubility of many compounds. However, prolonged heating or high temperatures can risk degrading the compound. Always check the compound's stability information. If no data is available, perform a pilot test and verify the compound's integrity post-heating using an appropriate analytical method like HPLC.

Q5: How does pH fundamentally affect the solubility of this compound?

N-Demethyl-alpha-obscurine is a basic alkaloid, meaning it can accept a proton (H+) to form a positively charged salt.

  • Free Base Form (R₃N): This is the neutral form of the alkaloid. It is less polar and thus more soluble in organic solvents and less soluble in water.[4]

  • Salt Form (R₃NH⁺): In an acidic environment, the nitrogen atom gets protonated, forming a salt (e.g., a hydrochloride if HCl is used). This charged species is more polar and therefore has significantly higher solubility in aqueous solutions.[9][10]

Therefore, decreasing the pH of your aqueous buffer will increase the solubility of N-Demethyl-alpha-obscurine. Conversely, increasing the pH will make it less soluble. This principle is the cornerstone of acid-base extraction methods used to isolate alkaloids.[8][9]

Troubleshooting Guides & Protocols

Guide 1: Solvent Selection Strategy

The choice of solvent is the most critical step. This decision tree guides you through a logical selection process for preparing your initial stock solution.

Solvent_Selection start Start: Need to dissolve N-Demethyl-alpha-obscurine q1 Is the experiment for an in vitro biological assay? start->q1 dmso Use 100% DMSO. (Recommended) q1->dmso Yes other_organic Consider Chloroform, DCM, or Ethyl Acetate. (For organic chemistry applications) q1->other_organic No q2 Is the required stock concentration > 20 mM? dmso->q2 proceed Proceed to Protocol 1: Stock Solution Preparation other_organic->proceed sol_test Perform a small-scale solubility test first. q2->sol_test Yes q2->proceed No sol_test->proceed

Caption: Solvent selection decision tree.

Data Summary: Solvent Compatibility

This table summarizes the known solvents for N-Demethyl-alpha-obscurine and provides expert recommendations for their use.

SolventTypeSuitability for Bio-assaysComments
DMSO Polar AproticExcellent Recommended for stock solutions. Keep final concentration in media <0.5% to avoid toxicity.[2][3]
Ethanol (EtOH) Polar ProticGood (as co-solvent)Can be used for intermediate dilutions. Less effective than DMSO for high concentrations.
Chloroform Non-polarPoorNot suitable for biological assays due to high toxicity and immiscibility with water.[2][3]
Dichloromethane (DCM) Non-polarPoorSimilar to chloroform; for chemical synthesis or extraction use only.[2][3]
Acetone Polar AproticPoorGenerally too volatile and toxic for cell-based assays.[2][3]
Aqueous Buffers (pH 7.4) AqueousVery PoorThe compound will likely precipitate without co-solvents or pH adjustment.
Acidified Buffers (pH < 5) AqueousGood (Assay Dependent)Protonation increases solubility.[9] Must verify that low pH does not affect the experiment.
Protocol 1: Preparation of a High-Concentration Stock Solution (10 mM in DMSO)

This protocol describes a self-validating method for preparing a standard 10 mM stock solution.

Materials:

  • N-Demethyl-alpha-obscurine (MW: 260.38 g/mol )[2]

  • Anhydrous, cell-culture grade DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer and sonicator

Methodology:

  • Pre-weigh Vial: Tare a sterile, dry 1.5 mL microcentrifuge tube or amber vial on the analytical balance.

  • Weigh Compound: Carefully weigh approximately 2.6 mg of N-Demethyl-alpha-obscurine into the tared vial. Record the exact weight.

  • Calculate DMSO Volume: Use the following formula to determine the precise volume of DMSO to add: Volume (µL) = (Weight (mg) / 260.38 g/mol ) * 100,000 Example: For 2.60 mg, the required volume is (2.60 / 260.38) * 100,000 ≈ 998.5 µL.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Sonication (Self-Validation Step 1): Place the vial in a room temperature ultrasonic water bath for 5-10 minutes to ensure complete dissolution.

  • Visual Inspection (Self-Validation Step 2): Hold the vial against a light source and inspect carefully. The solution should be clear and free of any visible particulates. If particulates remain, repeat steps 5 and 6.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Guide 2: Preventing Precipitation During Dilution into Aqueous Solutions

This workflow illustrates the best practice for diluting your DMSO stock into an aqueous experimental medium. The key is gradual dilution and constant agitation.

Dilution_Workflow cluster_0 Preparation Phase cluster_1 Dilution Phase cluster_2 Validation Phase stock 1. Start with 10 mM Stock in 100% DMSO add_stock 4. Add Stock Solution Dropwise to the Vortexing Buffer buffer 2. Prepare Final Aqueous Buffer (e.g., PBS, Cell Media) vortex 3. Vigorously Vortex the Aqueous Buffer buffer->vortex vortex->add_stock continue_vortex 5. Continue Vortexing for 30-60 seconds add_stock->continue_vortex inspect 6. Visually Inspect for Precipitation (Clarity Check) continue_vortex->inspect ready 7. Solution is Ready for Use inspect->ready Clear troubleshoot Precipitate Observed: Return to FAQ Q3 inspect->troubleshoot Cloudy

Caption: Workflow for dilution into aqueous media.

Protocol 2: Serial Dilution into Aqueous Buffers for Cell-Based Assays

This protocol provides a step-by-step method for preparing a 10 µM working solution from a 10 mM DMSO stock, ensuring the final DMSO concentration remains at a non-toxic 0.1%.

Materials:

  • 10 mM N-Demethyl-alpha-obscurine stock in DMSO (from Protocol 1)

  • Sterile aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Methodology:

  • Prepare Intermediate Dilution (Optional but Recommended):

    • Pipette 98 µL of your aqueous buffer into a sterile microcentrifuge tube.

    • Add 2 µL of the 10 mM DMSO stock solution.

    • Vortex immediately for 30 seconds. This creates a 200 µM solution in 2% DMSO. This step helps to gradually decrease the solvent polarity.

  • Prepare Final Working Solution:

    • Pipette 950 µL of your aqueous buffer into a new sterile tube.

    • While vortexing the tube, add 50 µL of the 200 µM intermediate solution (from step 1).

    • Continue to vortex for 30 seconds after addition.

  • Final Concentration Check:

    • This produces a final working solution of 10 µM N-Demethyl-alpha-obscurine.

    • The final DMSO concentration is 0.1% , which is well-tolerated by most cell lines.

  • Self-Validation: Visually inspect the final solution for any signs of cloudiness or precipitation. If the solution is not perfectly clear, you may need to incorporate a surfactant (e.g., 0.01% Pluronic F-68) into your aqueous buffer or slightly lower the pH, as discussed in the FAQs.

  • Use Immediately: It is best practice to prepare fresh working solutions immediately before use to minimize the risk of the compound precipitating over time.

References

  • N-Demethyl-alpha-obscurine Technical Data. BioCrick. [Link]

  • The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 2014, 6(1):338-343. [Link]

  • Ma D, et al. (2019). Pharmacokinetic Studies of Three Alkaloids in Rats After Intragastrical Administration of Lycopodii Herba Extract by LC-MS/MS. Molecules, 24(10):1930. [Link]

  • Alkaloid Extraction Methods. Lifeasible. [Link]

  • PubChem Compound Summary for CID 46218452, N-Demethyl-alpha-obscurine. National Center for Biotechnology Information. [Link]

  • Cook, C. J. (2018). What are the general steps involved in extracting alkaloids? Quora. [Link]

  • Wang, Y., et al. (2014). Lycopodine-Type Alkaloids from Lycopodium japonicum. Chinese Journal of Natural Medicines, 12(7), 535-539. [Link]

  • Alkaloid Extraction and Assay Methods. Scribd. [Link]

  • Ma, X., & Wang, X. (2004). The Lycopodium alkaloids. Natural Product Reports, 21(6), 752-772. [Link]

  • PubChem Compound Summary for CID 5462446, alpha-Obscurine. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Optimizing In Vivo Studies of N-Demethyl-alpha-obscurine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for in vivo studies involving N-Demethyl-alpha-obscurine. As a Lycopodium alkaloid, its study presents unique challenges and opportunities. This document provides a framework for logical, effective, and reproducible in vivo experimental design.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is N-Demethyl-alpha-obscurine and what is its likely mechanism of action?

N-Demethyl-alpha-obscurine is a naturally occurring Lycopodium alkaloid.[1] While direct studies on this specific molecule are limited, the broader class of Lycopodium alkaloids is well-characterized. The predominant mechanism of action for many bioactive Lycopodium alkaloids is the inhibition of acetylcholinesterase (AChE).[2][3] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, N-Demethyl-alpha-obscurine likely increases the concentration and duration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. This mechanism is the basis for the therapeutic effects of drugs used in conditions such as Alzheimer's disease and myasthenia gravis.[3]

Q2: What are the potential therapeutic applications of N-Demethyl-alpha-obscurine based on its presumed mechanism?

Given its probable role as an acetylcholinesterase inhibitor, N-Demethyl-alpha-obscurine could be investigated for a range of applications primarily related to the central and peripheral nervous systems. Research in related Lycopodium alkaloids, such as Huperzine A, has focused on neuroprotective and cognitive-enhancing effects.[3][4] Therefore, potential research avenues for N-Demethyl-alpha-obscurine include:

  • Neurodegenerative Diseases: Particularly those characterized by cholinergic deficits, such as Alzheimer's disease.[3][4]

  • Cognitive Enhancement: Investigating effects on memory and learning in various animal models.[5]

  • Anti-inflammatory Effects: Some Lycopodium alkaloids have demonstrated anti-inflammatory properties, which could be a secondary therapeutic benefit.[6]

Q3: I cannot find a previously published in vivo dose for N-Demethyl-alpha-obscurine. Where do I start?

This is a common and critical challenge when working with novel or less-studied compounds. The absence of established doses necessitates a systematic dose-finding study. The initial steps involve gathering preclinical data:

  • In Vitro Potency (IC50): Determine the half-maximal inhibitory concentration (IC50) of N-Demethyl-alpha-obscurine on acetylcholinesterase. This value is fundamental for estimating a starting dose in vivo. Several studies have reported IC50 values for other Lycopodium alkaloids against AChE, which can serve as a benchmark for your own in vitro experiments.[2][7]

  • Literature Review of Analogues: Examine in vivo studies of structurally similar Lycopodium alkaloids. For instance, extracts of Lycopodium clavatum have been administered to rats at doses of 10 mg/kg and 50 mg/kg to evaluate safety and efficacy in different models.[8][9] While these are extracts and not purified compounds, they provide a valuable, albeit conservative, starting point for a dose range to explore.

The following sections will provide a detailed protocol for conducting a dose-ranging study.

Experimental Workflow: In Vivo Dose-Ranging and Optimization

A carefully designed dose-response study is essential to identify a dose that is both effective and well-tolerated. The following workflow outlines the key phases of this process.

DoseFindingWorkflow cluster_0 Phase 1: Preparation & Dose Selection cluster_1 Phase 2: Acute Toxicity & Tolerability cluster_2 Phase 3: Efficacy Study A Determine In Vitro AChE IC50 of N-Demethyl-alpha-obscurine C Select Initial Dose Range (e.g., 3-5 doses, log or semi-log scale) A->C B Review In Vivo Data of Related Lycopodium Alkaloids B->C D Single Dose Escalation Study in a small cohort of animals C->D Inform Starting Dose E Monitor for Clinical Signs of Toxicity (e.g., cholinergic crisis, weight loss) D->E F Determine Maximum Tolerated Dose (MTD) E->F G Administer Selected Doses (below MTD) to experimental groups F->G Guide Dose Selection H Assess Target Engagement (e.g., ex vivo brain AChE activity) G->H I Measure Pharmacodynamic Endpoint (e.g., cognitive performance, anti-inflammatory marker) G->I J Establish Dose-Response Curve H->J I->J K K J->K Select Optimal Dose for further studies

Caption: Workflow for an in vivo dose-finding study.

Detailed Protocol: Dose-Ranging Study for N-Demethyl-alpha-obscurine

This protocol is a template and should be adapted based on the specific animal model and research question.

Objective: To determine the optimal dose of N-Demethyl-alpha-obscurine that elicits a significant biological effect without causing adverse toxicity.

1. Preparation and Dose Selection:

  • Vehicle Selection: N-Demethyl-alpha-obscurine is soluble in solvents like DMSO, chloroform, and ethyl acetate.[6] For in vivo use, a common approach is to dissolve the compound in a minimal amount of DMSO and then dilute it with a biocompatible vehicle such as saline or corn oil to a final DMSO concentration of <5%. Always include a vehicle-only control group in your experiments.

  • Dose Calculation:

    • Start with your in vitro AChE IC50 value. While there is no universal formula to convert IC50 to an in vivo dose, a starting point for exploration could be in the 1-10 mg/kg range, guided by studies on related extracts.[8][9]

    • Select at least three dose levels (low, medium, high) for your initial study, for example, 1 mg/kg, 5 mg/kg, and 25 mg/kg.

2. Acute Tolerability Study:

  • Administer a single dose of each selected concentration to a small number of animals (n=2-3 per group).

  • Observe the animals closely for the first 4 hours and then periodically for 72 hours.

  • Monitor for:

    • Signs of cholinergic overstimulation (SLUDGE syndrome: Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, Emesis).

    • Changes in behavior, posture, or activity.

    • Changes in body weight.

  • The highest dose that does not produce significant adverse effects can be considered the preliminary Maximum Tolerated Dose (MTD).

3. Efficacy and Target Engagement Study:

  • Based on the tolerability study, select 3-4 doses below the MTD for your main efficacy study.

  • Administer N-Demethyl-alpha-obscurine to your experimental groups (n=8-12 per group is recommended for statistical power).

  • Target Engagement: At the end of the study, a subset of animals can be used to confirm that the compound is hitting its target. This can be done by measuring AChE activity in brain homogenates (e.g., from the cortex or hippocampus) and comparing it to the vehicle-treated group.

  • Pharmacodynamic Readout: Simultaneously, measure your primary efficacy endpoint. This could be performance in a memory task (e.g., Morris water maze, novel object recognition) or a biochemical marker of inflammation, depending on your hypothesis.

Data Analysis:

  • Analyze the dose-response relationship for both target engagement and the pharmacodynamic endpoint.

  • The optimal dose will be the lowest dose that produces a statistically significant and biologically meaningful effect on your primary endpoint, with an acceptable safety margin.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
No observable effect at any dose. 1. Poor Bioavailability: The compound may not be well absorbed or may be rapidly metabolized. 2. Insufficient Dose: The selected dose range might be too low. 3. Inactive Compound: The compound may not be a potent AChE inhibitor in vivo.1. Pharmacokinetic Study: Conduct a basic PK study to measure plasma and brain concentrations of the compound over time. 2. Dose Escalation: If tolerated, cautiously increase the dose. 3. Confirm Target Engagement: Measure ex vivo AChE activity in brain tissue to confirm the compound is reaching and inhibiting its target.
High variability in animal responses. 1. Inconsistent Dosing: Errors in formulation or administration. 2. Biological Variability: Differences in metabolism or sensitivity between animals. 3. Experimental Error: Inconsistent handling or behavioral testing procedures.1. Standardize Procedures: Ensure consistent vehicle preparation, route of administration, and timing. 2. Increase Group Size: A larger 'n' can help overcome individual variability. 3. Blinding: The experimenter should be blind to the treatment groups during administration and data collection to reduce bias.
Signs of toxicity at the lowest dose. 1. High Compound Potency: N-Demethyl-alpha-obscurine may be more potent than anticipated. 2. Off-Target Effects: The compound may have other pharmacological activities causing toxicity. 3. Vehicle Toxicity: The vehicle itself could be causing adverse effects.1. Lower the Dose: Conduct a new dose-ranging study with a lower set of concentrations. 2. Comprehensive Toxicological Assessment: Include clinical chemistry and histopathology in your safety evaluation. 3. Vehicle Control: Ensure the vehicle-only group shows no signs of toxicity.
Effect diminishes with repeated dosing. 1. Metabolic Induction: The compound may induce its own metabolism, leading to faster clearance over time. 2. Receptor Downregulation: Chronic cholinergic stimulation can lead to compensatory changes in acetylcholine receptors.1. Pharmacokinetic Profiling: Compare the PK profile after a single dose versus multiple doses. 2. Adjust Dosing Regimen: Consider a different dosing schedule (e.g., intermittent dosing) or a lower chronic dose.

Signaling Pathway Visualization

AChE_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_syn ACh ACh->ACh_syn Release AChE Acetylcholinesterase (AChE) ACh_syn->AChE Receptor Cholinergic Receptor ACh_syn->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Breaks down NDO N-Demethyl-alpha-obscurine NDO->AChE Inhibits Response Increased Signal Transmission Receptor->Response Leads to

Caption: Mechanism of AChE Inhibition.

References

  • Lycopodium alkaloids from Huperzia serrata and their cholinesterase inhibitory activities. (2024). PubMed. [Link]

  • The traditional uses, secondary metabolites, and pharmacology of Lycopodium species. (2020). Phytochemistry Reviews. [Link]

  • Anti-Cholinesterase Activity of Lycopodium Alkaloids from Vietnamese Huperzia squarrosa (Forst.) Trevis. (2016). PubMed Central. [Link]

  • The Lycopodium alkaloids. (2005). PubMed. [Link]

  • Lycodine-Type Alkaloids from Lycopodiastrum casuarinoides and Their Acetylcholinesterase Inhibitory Activity. (2017). MDPI. [Link]

  • The Lycopodium alkaloids. (2004). RSC Publishing. [Link]

  • Lycopodium Alkaloids from Huperzia serrata and Their Anti-acetylcholinesterase Activities. (2023). PubMed. [Link]

  • Interactions of Lycopodium alkaloids with acetylcholinesterase investigated by 1H NMR relaxation rate. (2007). PubMed. [Link]

  • Pharmacological activities and uses of phytochemicals of Lycopodium Clavatum. (2022). International Journal of Botany Studies. [Link]

  • Amaryllidaceae, Lycopodiaceae Alkaloids and Coumarins—A Comparative Assessment of Safety and Pharmacological Activity. (2022). MDPI. [Link]

  • Lycopodium Mitigates Oxidative Stress and Inflammation in the Colonic Mucosa of Acetic Acid-Induced Colitis in Rats. (2022). PubMed Central. [Link]

  • Recently isolated lycodine-type Lycopodium alkaloids and their total synthesis: a review. (2022). ResearchGate. [Link]

  • Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species. (2021). PubMed Central. [Link]

  • Safety Data Sheet (SDS) Lycopodium. (2024). LPS.org. [Link]

  • Effect of homeopathic Lycopodium clavatum on memory functions and cerebral blood flow in memory-impaired rats. (2014). PubMed. [Link]

  • Safety Data Sheet: Lycopodium. (2019). Chemos GmbH & Co.KG. [Link]

  • Pharmacokinetic Studies of Three Alkaloids in Rats After Intragastrical Administration of Lycopodii Herba Extract by LC-MS/MS. (2015). ResearchGate. [Link]

  • The Lycopodium alkaloids. (2004). Natural Product Reports (RSC Publishing). [Link]

  • N-Demethyl-alpha-obscurine. (n.d.). BioCrick. [Link]

  • Proceedings: Toxic effect of N-methyl-N-nitrosourea on normal and transformed cells. (1974). PubMed. [Link]

  • Lethal Poisoning of Cancer Cells by Respiratory Chain Inhibition Plus Dimethyl α-Ketoglutarate. (2019). PubMed. [Link]

Sources

Technical Support Center: N-Demethyl-alpha-obscurine Quantification Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-demethyl-alpha-obscurine quantification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this unique Lycopodium alkaloid. Here, we move beyond simple protocols to explain the underlying principles of chromatographic and mass spectrometric analysis, empowering you to troubleshoot effectively and ensure the integrity of your data.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for quantifying N-demethyl-alpha-obscurine?

For sensitive and specific quantification, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard. HPLC provides the necessary chromatographic separation from other related alkaloids and matrix components, while tandem MS offers exceptional sensitivity and selectivity through Multiple Reaction Monitoring (MRM). HPLC with UV detection can be used but may lack the sensitivity and specificity required for complex matrices or trace-level quantification.

Q2: My chromatographic peak for N-demethyl-alpha-obscurine is tailing severely. What are the common causes and solutions?

Peak tailing for basic compounds like N-demethyl-alpha-obscurine is a frequent issue in reversed-phase HPLC.[1][2] The primary cause is the interaction between the positively charged analyte (protonated amine) and negatively charged residual silanol groups (Si-O⁻) on the silica-based column packing.[1][2][3]

  • Primary Cause: Secondary ionic interactions with acidic silanols on the column's stationary phase.[1][2][3]

  • Quick Solutions:

    • Lower Mobile Phase pH: Add an acidic modifier like 0.1% formic acid to your mobile phase. At a low pH (e.g., 2.5-3), the silanol groups are protonated (Si-OH), minimizing ionic interactions with the protonated basic analyte.[1]

    • Use a Modern, End-capped Column: Employ a high-purity, "Type B" silica column that is thoroughly end-capped.[3][4] End-capping chemically converts most residual silanols into less interactive groups, significantly improving peak shape for basic compounds.[4]

    • Add a Competing Base: In some cases, a small concentration of a competing base like triethylamine (TEA) can be added to the mobile phase.[1] The TEA will preferentially interact with the active silanol sites, shielding the analyte from these interactions. However, this can shorten column lifetime and is less common with modern columns.[1]

Q3: I am not detecting any signal for my analyte. What should be my first troubleshooting steps?

A complete loss of signal can be due to issues with the sample, the LC system, or the mass spectrometer. A systematic check is required.

  • LC System: Ensure the LC pumps are delivering flow and that the system pressure is normal. Check for leaks and confirm the correct mobile phase bottles are in use.

  • Sample Integrity: Verify that the sample was prepared correctly and that the analyte is stable in the sample diluent. Prepare a fresh, high-concentration standard to confirm the analyte's presence.

  • MS/MS Parameters: Confirm that the correct precursor and product ion masses (m/z) are entered in the acquisition method. Double-check source parameters like ionization voltage and gas flows.[5]

  • Infusion Check: Directly infuse a standard solution of N-demethyl-alpha-obscurine into the mass spectrometer to verify that the instrument can detect the analyte without the LC front-end. This will isolate the problem to either the LC or the MS.

Q4: My results are not reproducible, showing significant variation between injections. What's the cause?

Poor reproducibility often points to issues with the injection process, column equilibration, or sample stability.

  • Autosampler/Injector: Check for air bubbles in the syringe or sample loop. Ensure the injection volume is consistent.

  • Column Equilibration: Insufficient equilibration between gradient runs is a common cause of retention time shifts and area variability.[5] Ensure the column is re-equilibrated for at least 10 column volumes before the next injection.[5]

  • System Suitability: Always begin any analytical run with a System Suitability Test (SST).[6][7][8] This involves multiple injections of a standard to verify that the system's precision (Relative Standard Deviation, %RSD of peak area and retention time), peak shape, and resolution meet predefined criteria before analyzing any samples.[6][7][8][9][10]

In-Depth Troubleshooting Guides

Symptom 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Diagnostic Steps & Solutions
Secondary Silanol Interactions (Tailing)Explanation: As a basic alkaloid, N-demethyl-alpha-obscurine will be protonated at acidic pH. Residual, deprotonated silanols on the HPLC column packing can interact with the positively charged analyte, causing peak tailing.[2][11] Solution: Add 0.1% formic acid or acetic acid to the mobile phase to suppress silanol ionization. Use a high-quality, end-capped C18 or Phenyl-Hexyl column designed for good peak shape with basic compounds.[3][12]
Column Overload (Fronting)Explanation: Injecting too much analyte mass onto the column saturates the stationary phase, leading to a characteristic "shark-fin" or fronting peak shape. Solution: Reduce the concentration of the sample or decrease the injection volume.
Sample Solvent Mismatch (Splitting/Distortion)Explanation: If the sample is dissolved in a solvent significantly stronger (i.e., higher percentage of organic solvent) than the initial mobile phase, the sample band will not focus properly at the head of the column.[11] Solution: Reconstitute the final sample extract in a solvent that is as weak as, or weaker than, the initial mobile phase conditions.
Extra-Column Volume (Broadening)Explanation: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening, leading to wider, less efficient peaks. Solution: Use tubing with the smallest possible internal diameter (e.g., 0.005 inches) and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volumes.
Symptom 2: Low Signal Intensity / Poor Sensitivity
Potential Cause Diagnostic Steps & Solutions
Ion Suppression (Matrix Effects) Explanation: Co-eluting compounds from the sample matrix (e.g., lipids, salts, other metabolites) can compete with the analyte for ionization in the mass spectrometer source, suppressing the analyte's signal.[13][14][15][16] This is a major challenge in LC-MS analysis of complex samples.[13][14][15][16] Solution: Improve sample preparation. Use a Solid-Phase Extraction (SPE) method, specifically a cation-exchange cartridge, to selectively isolate the basic alkaloids and remove interfering matrix components.[12][17][18] Also, adjust chromatography to move the analyte's retention time away from highly suppressed regions.
Suboptimal MS Source Conditions Explanation: The efficiency of analyte ionization is highly dependent on source parameters like gas temperatures, gas flows, and spray voltage. Solution: Optimize source parameters using a direct infusion of an N-demethyl-alpha-obscurine standard. Systematically adjust each parameter to find the settings that yield the maximum, stable signal.
Inefficient Mobile Phase for MS Explanation: The mobile phase composition affects how well the analyte can be ionized. Volatile buffers are essential. Solution: Use mobile phase additives that aid in protonation and are volatile, such as formic acid or ammonium formate. Avoid non-volatile buffers like phosphates, which will contaminate the mass spectrometer.[1]
Analyte Degradation Explanation: The analyte may be degrading in the sample matrix, during sample preparation, or in the autosampler. Solution: Investigate sample stability at different conditions (e.g., temperature, pH). Ensure samples are kept cool in the autosampler.

Key Experimental Protocols

Protocol 1: System Suitability Testing (SST)

Objective: To verify that the chromatographic system is performing adequately before starting an analytical run. This is a mandatory step for regulated analyses.[6][7][8]

Procedure:

  • Prepare a standard solution of N-demethyl-alpha-obscurine at a concentration relevant to the assay's expected values.

  • Make five to six replicate injections of this standard solution.

  • Evaluate the following parameters using the chromatography data system software:

    • Retention Time (RT) Precision: The %RSD of the retention times should be ≤ 1%.

    • Peak Area Precision: The %RSD of the peak areas should be ≤ 2%.[7]

    • Tailing Factor (Tf): The tailing factor should be between 0.8 and 1.5.

    • Theoretical Plates (N): Should be > 5000 for good column efficiency.

  • Acceptance Criteria: The system passes if all parameters meet the specified criteria. If not, troubleshoot the system before proceeding with sample analysis.[7]

Protocol 2: Cation-Exchange Solid-Phase Extraction (SPE) for Plant Extracts

Objective: To clean up a crude plant extract and selectively isolate basic alkaloids like N-demethyl-alpha-obscurine, thereby reducing matrix effects.[12][18]

Procedure:

  • Sample Preparation:

    • Extract the plant material using an appropriate solvent (e.g., methanol with 0.1% formic acid).

    • Evaporate the solvent and reconstitute the residue in a small volume of 2% phosphoric acid or 0.1 M HCl to ensure the analyte is fully protonated.[12][17]

  • SPE Cartridge Conditioning:

    • Use a cation-exchange polymer-based cartridge (e.g., Oasis MCX).

    • Wash the cartridge with 1-2 mL of methanol.

    • Equilibrate the cartridge with 1-2 mL of the acidic solution used in step 1c (e.g., 0.1 M HCl).[17]

  • Sample Loading:

    • Load the prepared acidic extract onto the cartridge at a slow, steady flow rate (e.g., 1 drop/second).

  • Washing:

    • Wash the cartridge with 1-2 mL of the acidic solution to remove neutral and acidic interferences.[17]

    • Wash the cartridge with 1-2 mL of methanol to remove non-polar interferences.[17]

  • Elution:

    • Elute the retained alkaloids with 1-2 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the analyte, releasing it from the sorbent.[17]

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for HPLC-MS/MS analysis.

Visualizations

Diagram 1: Troubleshooting Workflow for "No Analyte Peak Detected"

NoPeakWorkflow start Symptom: No Peak Detected check_ms Infuse Standard Directly into MS start->check_ms ms_ok Signal OK? check_ms->ms_ok ms_problem Troubleshoot MS: - Check Tune File - Source Parameters - Detector Voltage ms_ok->ms_problem No lc_problem Issue is in LC System or Sample Prep ms_ok->lc_problem Yes check_lc Check LC System: - Pressure OK? - Solvent Levels OK? - Leaks? lc_problem->check_lc check_sample Check Sample: - Correct Preparation? - Analyte Stability? - Injection Volume? lc_problem->check_sample

Caption: A decision tree for diagnosing a total loss of analyte signal.

Diagram 2: Solid-Phase Extraction (SPE) Workflow

SPE_Workflow cluster_prep 1. Sample Preparation cluster_spe 2. SPE Cartridge Steps cluster_post 3. Final Steps prep Acidify Sample Extract (Ensure Analyte is Charged, R-NH3+) condition Condition (Methanol) equilibrate Equilibrate (Acid) condition->equilibrate load Load Sample (Analyte Retains) equilibrate->load wash1 Wash 1 (Acid - Remove Polar Interferences) load->wash1 wash2 Wash 2 (Methanol - Remove Non-Polar Interferences) wash1->wash2 elute Elute (Basic Solvent - Neutralizes Analyte for Elution) wash2->elute evap Evaporate & Reconstitute in Mobile Phase

Caption: Workflow for Cation-Exchange Solid-Phase Extraction.

References

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • Improving of a Peak Shape of the Charged Compounds. SIELC Technologies. [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Pharmalytics. (YouTube). [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv. [Link]

  • What Are HPLC System Suitability Tests and Their Importance? Altabrisa Group. [Link]

  • Fractionation of Lycopodiaceae Alkaloids and Evaluation of Their Anticholinesterase and Cytotoxic Activities. (2021). Molecules, 26(21), 6373. Semantic Scholar. [Link]

  • Lycodine-Type Alkaloids from Lycopodiastrum casuarinoides and Their Acetylcholinesterase Inhibitory Activity. (2015). Molecules, 20(7), 13133–13144. National Center for Biotechnology Information. [Link]

  • HPLC Calibration Process Parameters in Terms of System Suitability Test. (2017). Int J Pharm Sci Rev Res, 43(2), 57-66. [Link]

  • A Detailed Study of Validation Parameters and System Suitability Test in HPLC. (2012). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 426-447. [Link]

  • Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species. (2020). Molecules, 25(18), 4293. MDPI. [Link]

  • Matrix Effects and Application of Matrix Effect Factor. (2018). Critical Reviews in Analytical Chemistry, 48(4), 348-365. Taylor & Francis Online. [Link]

  • Comprehensive relative quantitative metabolomics analysis of lycopodium alkaloids in different tissues of Huperzia serrata. (2018). Synthetic and Systems Biotechnology, 3(1), 51-58. National Center for Biotechnology Information. [Link]

  • Microwave-Assisted Extraction Followed by Solid-Phase Extraction for the Chromatographic Analysis of Alkaloids in Stephania cepharantha. (2015). Journal of Chromatographic Science, 53(5), 723–728. Oxford Academic. [Link]

  • Why it matters and how to get good peak shape. (2023). Agilent Technologies. [Link]

  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Agilent Technologies. [Link]

  • The Secrets of Good Peak Shape in HPLC. ResearchGate. [Link]

  • Ion pair assisted micro matrix solid phase dispersion extraction of alkaloids from medical plant. (2019). Electrophoresis, 40(22), 2970-2976. PubMed. [Link]

  • An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry. (2016). ResearchGate. [Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017). LCGC International, 30(7). [Link]

  • Microwave-Assisted Extraction Followed by Solid-Phase Extraction for the Chromatographic Analysis of Alkaloids in Stephania cepharantha. (2015). ResearchGate. [Link]

  • Matrix effect in a view of LC-MS/MS: An overview. (2015). ResearchGate. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]

  • Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry. (2022). Frontiers in Plant Science, 13, 1034426. [Link]

  • Comprehensive relative quantitative metabolomics analysis of lycopodium alkaloids in different tissues of Huperzia serrata. (2017). ResearchGate. [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent Technologies. [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]

Sources

Technical Support Center: Method Refinement for N-Demethyl-alpha-obscurine Isolation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the isolation and refinement of N-Demethyl-alpha-obscurine. This guide is designed for researchers, scientists, and professionals in drug development who are working with Lycopodium alkaloids. Here, we provide in-depth technical guidance, troubleshooting solutions, and frequently asked questions to navigate the complexities of isolating this specific compound. Our approach is rooted in established scientific principles and field-proven experience to ensure the integrity and success of your experimental work.

FREQUENTLY ASKED QUESTIONS (FAQS)

Q1: What is N-Demethyl-alpha-obscurine and why is it of interest?

A1: N-Demethyl-alpha-obscurine is a Lycopodium alkaloid, a class of naturally occurring nitrogen-containing compounds found in plants of the Lycopodiaceae family.[1][2][3] These alkaloids, including N-Demethyl-alpha-obscurine, are of significant research interest due to their potential biological activities, such as acetylcholinesterase (AChE) inhibition, which is relevant to the study of neurodegenerative diseases.[1][2][3][4]

Q2: Which plant species are the primary sources for N-Demethyl-alpha-obscurine isolation?

A2: N-Demethyl-alpha-obscurine has been successfully isolated from Lycopodium japonicum.[5][6] It is often found alongside other major alkaloids such as α-obscurine and lycopodine.[5][7]

Q3: What are the main challenges in isolating N-Demethyl-alpha-obscurine?

A3: The primary challenges stem from the complex mixture of structurally similar alkaloids present in the crude extract. Separating N-Demethyl-alpha-obscurine from its N-methylated counterpart, α-obscurine, and other related alkaloids requires optimized and refined chromatographic techniques. Furthermore, like many natural products, the yield of the target compound can be low, necessitating efficient extraction and purification strategies.

Q4: What are the general solubility properties of N-Demethyl-alpha-obscurine?

A4: N-Demethyl-alpha-obscurine is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] Its solubility as a free base in non-polar solvents and as a salt in acidic aqueous solutions is a key principle exploited in the acid-base extraction method for its initial separation from the plant matrix.[8][9]

Extraction and Initial Fractionation: A Step-by-Step Protocol and Troubleshooting Guide

The initial extraction is a critical step that significantly influences the final yield and purity of N-Demethyl-alpha-obscurine. An acid-base extraction is a highly effective method for selectively isolating alkaloids from the bulk of plant material.

Protocol 1: Acid-Base Extraction of Total Alkaloids from Lycopodium Species
  • Maceration:

    • Grind the dried and powdered plant material (e.g., Lycopodium japonicum) to a fine powder.

    • Macerate the powder in an acidic aqueous solution (e.g., 0.1-1% sulfuric acid or tartaric acid) for 24-48 hours.[8] This protonates the alkaloids, converting them into their water-soluble salt forms.

  • Filtration and Defatting:

    • Filter the acidic slurry to separate the aqueous extract from the solid plant residue.

    • Wash the aqueous extract with a non-polar solvent like petroleum ether or hexane to remove fats, waxes, and other non-polar impurities. Discard the organic layer.

  • Basification:

    • Adjust the pH of the aqueous extract to approximately 9-10 with a base (e.g., ammonium hydroxide or sodium hydroxide). This deprotonates the alkaloid salts, converting them back to their free base form, which are less soluble in water.

  • Liquid-Liquid Extraction:

    • Perform a liquid-liquid extraction of the basified aqueous solution with a suitable organic solvent such as dichloromethane or chloroform.[2][3][4] The free base alkaloids will partition into the organic layer.

    • Repeat the extraction multiple times to ensure complete recovery of the alkaloids.

  • Concentration:

    • Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude total alkaloid extract.

Troubleshooting the Extraction Process
Problem Possible Cause(s) Solution(s)
Low Yield of Crude Alkaloid Extract Incomplete maceration or extraction.- Ensure the plant material is finely powdered to maximize surface area.- Extend the maceration time or perform multiple extraction cycles.- Consider using modern extraction techniques like Pressurized Liquid Extraction (PLE) for higher efficiency.[1][2][3][4]
Incorrect pH during extraction or basification.- Verify the pH at each step using a calibrated pH meter. Ensure the initial extraction is sufficiently acidic (pH 2-3) and the basification is complete (pH 9-10).
Insufficient liquid-liquid extraction.- Increase the number of extractions with the organic solvent.- Ensure vigorous mixing during extraction to facilitate partitioning, but be mindful of emulsion formation.
Emulsion Formation During Liquid-Liquid Extraction Presence of surfactants or particulate matter.- Allow the mixture to stand for a longer period.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Centrifugation can also be effective in separating the layers.
Crude Extract is Highly Pigmented Co-extraction of chlorophyll and other pigments.- The initial defatting step should remove most non-polar pigments. If issues persist, consider a preliminary extraction of the dry plant material with a non-polar solvent before the acid-base extraction.

Chromatographic Refinement of N-Demethyl-alpha-obscurine

Following the initial extraction, the crude alkaloid mixture requires further purification to isolate N-Demethyl-alpha-obscurine. This is typically achieved through a combination of chromatographic techniques.

Workflow for Chromatographic Purification

workflow Crude_Extract Crude Alkaloid Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Initial Separation Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Gradient Elution Semi_Prep_HPLC Semi-Preparative HPLC Fraction_Collection->Semi_Prep_HPLC Enriched Fractions Pure_Compound Pure N-Demethyl- alpha-obscurine Semi_Prep_HPLC->Pure_Compound Final Polishing

Caption: Chromatographic workflow for N-Demethyl-alpha-obscurine purification.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether or hexane) and pack it into a glass column.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.

    • Once the solvent has evaporated, carefully load the dried silica with the adsorbed sample onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar mobile phase and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). A common gradient is petroleum ether:ethyl acetate or dichloromethane:methanol.[10]

    • The choice of solvent system is critical and should be optimized based on Thin Layer Chromatography (TLC) analysis of the crude extract.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate and monitor the separation using TLC.

    • Combine fractions containing the target compound, N-Demethyl-alpha-obscurine.

Protocol 3: Semi-Preparative High-Performance Liquid Chromatography (HPLC)

For final purification and to separate N-Demethyl-alpha-obscurine from its close structural analogs, semi-preparative HPLC is often necessary.[6]

  • Column and Mobile Phase Selection:

    • A reversed-phase C18 column is a common choice.

    • The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact composition and gradient should be determined through analytical HPLC method development.

  • Sample Preparation and Injection:

    • Dissolve the enriched fractions from the column chromatography in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Purification and Collection:

    • Run the semi-preparative HPLC system and collect the peak corresponding to N-Demethyl-alpha-obscurine based on the retention time determined during analytical method development.

  • Solvent Removal:

    • Remove the HPLC solvents from the collected fraction, often by lyophilization or evaporation under reduced pressure, to yield the pure compound.

Troubleshooting Chromatographic Separation
Problem Possible Cause(s) Solution(s)
Poor Separation on Silica Gel Column Inappropriate mobile phase polarity.- Optimize the solvent system using TLC. Test a range of solvent polarities to achieve good separation between the spots corresponding to N-Demethyl-alpha-obscurine and its impurities.- Consider using a different adsorbent like alumina if separation on silica is not satisfactory.
Column overloading.- Reduce the amount of crude extract loaded onto the column. A general rule is to use a 1:20 to 1:100 ratio of sample to silica gel by weight.
Co-elution of N-Demethyl-alpha-obscurine and α-obscurine in HPLC Insufficient resolution.- Adjust the mobile phase composition. Small changes in the organic solvent percentage or the pH of the aqueous buffer can significantly impact selectivity.- Decrease the flow rate to increase the number of theoretical plates.- Use a longer column or a column with a smaller particle size for higher efficiency.
Compound Precipitation in HPLC System Poor solubility of the sample in the mobile phase.- Ensure the sample is fully dissolved before injection.- It may be necessary to dissolve the sample in a stronger solvent (like DMSO) and then dilute it with the mobile phase, being careful not to exceed the solubility limit.
Low Recovery from HPLC Adsorption of the compound to the column or system components.- The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape and recovery for basic compounds like alkaloids.

Structural Elucidation and Purity Assessment

Once isolated, the identity and purity of N-Demethyl-alpha-obscurine must be confirmed.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Analytical HPLC: To assess the purity of the final compound.

References

  • Dymek, A., Widelski, J., Wojtanowski, K. K., Podolak, I., & Mroczek, T. (2021). Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species. Molecules, 26(6), 1626. [Link]

  • Joshi, P. (2015). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 7(10), 843-850. [Link]

  • BioCrick. (n.d.). N-Demethyl-alpha-obscurine. Retrieved from [Link]

  • Dymek, A., Widelski, J., Wojtanowski, K. K., & Mroczek, T. (2021). Fractionation of Lycopodiaceae Alkaloids and Evaluation of Their Anticholinesterase and Cytotoxic Activities. Molecules, 26(21), 6378. [Link]

  • PubMed. (2021). Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species. Molecules, 26(6), 1626. [Link]

  • Tang, Y., Li, N., Zou, Y., Zhang, H., & Ye, Y. (2019). LC-MS guided isolation and dereplication of Lycopodium alkaloids from Lycopodium cernuum var. sikkimense of different geographical origins. Phytochemistry, 160, 25–30. [Link]

  • Google Patents. (1995).
  • Kumar, V., & Kumar, S. (2020). Recently isolated lycodine-type Lycopodium alkaloids and their total synthesis: a review. Journal of the Indian Chemical Society, 97(10), 1645-1657. [Link]

  • Dymek, A., Widelski, J., Wojtanowski, K. K., Podolak, I., & Mroczek, T. (2021). Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species. PubMed, 33804083. [Link]

  • ResearchGate. (2021). Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species. [Link]

  • Wu, G. S., Li, D. Y., & Shen, Y. M. (2015). Isolation of a New Lycodine Alkaloid From Lycopodium Japonicum. Natural product communications, 10(5), 735–736. [Link]

  • Zhu, D., & Tu, Y. (2020). Asymmetric total synthesis of Lycopodium alkaloids α-obscurine, N-desmethyl-α-obscurine, β-obscurine and N-desmethyl-β-obscurine. Organic Chemistry Frontiers, 7(19), 2916-2920. [Link]

  • ResearchGate. (2015). Isolation of a new lycodine alkaloid from Lycopodium japonicum. [Link]

  • Sciencemadness Discussion Board. (2006). Questions regarding Alkaloid / Acid-Base Extractions. [Link]

  • Mroczek, T., & Dymek, A. (2021). Methods of isolation and bioactivity of alkaloids obtained from selected species belonging to the Amaryllidaceae and Lycopodiaceae. Current Issues in Pharmacy and Medical Sciences, 34(2), 81-86. [Link]

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]

  • Zhang, Y., Chen, Y., & Yang, Q. (2020). Natural Tyrosinase Inhibitors from Lycopodium japonicum. Molecules, 25(17), 3999. [Link]

  • ResearchGate. (2015). Lycopodium alkaloids from Lycopodium japonicum. [Link]

Sources

Enhancing the biological efficacy of N-Demethyl-alpha-obscurine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-Demethyl-alpha-obscurine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of your research and enhance the biological efficacy of this promising Lycopodium alkaloid. This guide is structured as a series of questions and answers to directly address common challenges encountered during experimental workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling, characterization, and initial screening of N-Demethyl-alpha-obscurine.

Question 1: I am having trouble dissolving N-Demethyl-alpha-obscurine for my in vitro assays. What is the recommended solvent and procedure?

Answer: This is a common first hurdle for many natural products which can exhibit poor aqueous solubility.

  • Expertise & Experience: N-Demethyl-alpha-obscurine is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, and Acetone.[1] For most in vitro cell-based or enzymatic assays, DMSO is the solvent of choice due to its miscibility with aqueous media and high solubilizing power.

  • Causality and Best Practices:

    • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. To ensure complete dissolution, you can gently warm the tube to 37°C and use an ultrasonic bath for a few minutes.[1] Store this stock solution at -20°C or below for long-term stability.

    • Working Solution Preparation: Serially dilute your DMSO stock in your final assay buffer or cell culture medium. It is critical to maintain a final DMSO concentration in your assay that is non-toxic to your system. As a rule of thumb, the final DMSO concentration should not exceed 0.5%, and ideally should be kept below 0.1% , as higher concentrations can induce artifacts or cellular stress.

    • Trustworthiness (Self-Validation): Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your highest compound concentration but without the compound itself. This step is crucial to confirm that any observed biological effect is due to N-Demethyl-alpha-obscurine and not the solvent.

Question 2: What is the primary known mechanism of action for N-Demethyl-alpha-obscurine and related Lycopodium alkaloids?

Answer: The primary and most studied biological activity for this class of compounds is the inhibition of acetylcholinesterase (AChE).[2]

  • Expertise & Experience: AChE is the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine in synaptic clefts.[3][4] By inhibiting AChE, these alkaloids increase the levels and duration of action of acetylcholine, a key mechanism for symptomatic treatment of neurodegenerative diseases like Alzheimer's disease.[5] While N-Demethyl-alpha-obscurine itself is less studied than its parent compound, α-obscurine, or other alkaloids like Huperzine A, its structural similarity strongly suggests AChE inhibition as a primary target to investigate.

  • Authoritative Grounding: Research into Lycopodium alkaloids has consistently highlighted their potential as AChE inhibitors, making this the most logical starting point for characterization.[2] Some alkaloids from Lycopodium japonicum, the plant source, have also demonstrated neuroprotective activities independent of AChE inhibition, suggesting potential for multiple mechanisms.[6]

Part 2: Troubleshooting Guide - In Vitro Assays

This section provides solutions for specific problems you might encounter during the experimental phase.

Scenario 1: My initial screen of N-Demethyl-alpha-obscurine shows low or inconsistent potency in my acetylcholinesterase (AChE) inhibition assay.

This is a multifaceted problem that requires a systematic approach to diagnose. Below is a logical workflow to identify the root cause.

G A Low / Inconsistent Potency Observed B Step 1: Verify Compound Integrity & Concentration A->B C Is the stock solution clear? Has it been freeze-thawed repeatedly? B->C D Quantify concentration via LC-MS or qNMR. C->D No / Unsure E Prepare fresh stock solution. Minimize freeze-thaw cycles. C->E Yes (Repeatedly) F Step 2: Validate Assay Performance C->F Yes D->F E->F G Did the positive control (e.g., Donepezil) work as expected? F->G H Troubleshoot assay components: - Enzyme activity - Substrate stability - Buffer pH - Plate reader settings G->H No I Step 3: Investigate Compound-Specific Issues G->I Yes J Is the compound precipitating in the final assay buffer? I->J K Lower final concentration. Consider adding a non-ionic surfactant (e.g., 0.01% Triton X-100) if compatible. J->K Yes L Consider alternative mechanisms or need for metabolic activation. J->L No G cluster_0 Core Compound cluster_1 Efficacy Enhancement Strategies cluster_2 Desired Outcomes A N-Demethyl- alpha-obscurine B Formulation Development (Improve Solubility/Absorption) A->B C Combination Therapy (Synergistic Mechanisms) A->C D Structural Modification (Prodrugs/Analogs) A->D E Increased Bioavailability B->E F Enhanced Target Engagement C->F D->E D->F G Improved Therapeutic Index E->G F->G

Caption: Key strategies for enhancing biological efficacy.

1. Formulation Development: This is often the most direct path to improving bioavailability. The goal is to create a delivery system that protects the molecule and enhances its absorption.

Formulation StrategyMechanism of ActionAdvantagesDisadvantages
Liposomes Encapsulates the compound in a lipid bilayer, improving solubility and altering biodistribution.Biocompatible, can target specific tissues with modification, protects drug from degradation.Complex manufacturing, potential stability issues.
Polymeric Nanoparticles Entraps or encapsulates the drug within a polymer matrix (e.g., PLGA).Controlled release, improved stability, can be surface-modified for targeting.Potential for polymer toxicity, complex characterization.
Cyclodextrin Complexation Forms an inclusion complex where the hydrophobic drug sits inside the cyclodextrin cavity.Significantly increases aqueous solubility, simple to prepare.Limited to molecules of appropriate size and shape.
Self-Emulsifying Drug Delivery Systems (SEDDS) Isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions in aqueous media.Enhances lymphatic transport, bypasses first-pass metabolism, improves solubility.Requires careful optimization of excipients.

2. Combination Therapy: Using N-Demethyl-alpha-obscurine with another agent can lead to synergistic effects, allowing for lower, less toxic doses of each. [7]

  • Expertise & Experience: For a neuroprotective agent, a logical combination would be with an anti-inflammatory agent or an antioxidant, as neuroinflammation and oxidative stress are key pathological features in neurodegeneration. Some Lycopodium alkaloids have already shown anti-inflammatory activity. [1]Another strategy is to combine it with a compound that targets a different aspect of the same disease pathway. [8]For example, combining an AChE inhibitor with an NMDA receptor antagonist is a known strategy in Alzheimer's therapy.

3. Structural Modification (Medicinal Chemistry Approach):

  • Causality: This advanced strategy involves chemically modifying the core structure to create prodrugs or analogs with improved properties. A prodrug is an inactive molecule that is metabolically converted into the active parent drug in vivo. This can be used to temporarily mask polar functional groups to improve membrane permeability. This approach aims to improve the "drug-likeness" of the compound. [9]

Part 4: Key Experimental Protocols

Protocol: Colorimetric Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the widely used Ellman's method, which measures the product of the AChE reaction. [3][4][5]AChE hydrolyzes acetylthiocholine to produce thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (TNB), measurable at ~412 nm.

Materials:

  • Human recombinant AChE

  • Acetylthiocholine iodide (ATCI) - Substrate

  • DTNB (Ellman's Reagent)

  • Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 8.0

  • Positive Control: Donepezil or Physostigmine

  • N-Demethyl-alpha-obscurine (dissolved in 100% DMSO)

  • Clear, flat-bottom 96-well plate

  • Multichannel pipettor

  • Microplate reader capable of measuring absorbance at 405-415 nm.

Experimental Workflow:

  • Prepare Reagents:

    • Prepare Assay Buffer (pH 8.0).

    • Prepare a 15 mM ATCI solution in the Assay Buffer.

    • Prepare a 10 mM DTNB solution in the Assay Buffer.

    • Prepare a working solution of AChE in the Assay Buffer to a final concentration that yields a linear reaction rate for at least 10-15 minutes. This must be optimized empirically.

  • Plate Layout (Self-Validating System):

Well TypeCompoundAChEBufferDTNBATCIPurpose
100% Activity Vehicle (DMSO)++++Uninhibited enzyme activity (Max signal)
Blank Vehicle (DMSO)-+++Background signal from substrate hydrolysis
Positive Control Donepezil++++Confirms assay sensitivity to inhibition
Test Compound N-Demethyl-alpha-obscurine++++Measures inhibition at various concentrations
  • Assay Procedure (Total Volume = 200 µL):

    • Add 140 µL of Assay Buffer to all wells.

    • Add 20 µL of DTNB solution to all wells.

    • Add 10 µL of your test compound dilutions (in buffer with DMSO) or controls (Vehicle/Donepezil) to the appropriate wells.

    • Add 10 µL of AChE solution to all wells except the 'Blank' wells (add 10 µL of buffer instead).

    • Mix gently and pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme. [5] 6. Initiate the reaction by adding 20 µL of ATCI solution to all wells.

    • Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every 30-60 seconds for 10-15 minutes (kinetic mode).

  • Data Analysis:

    • For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Subtract the rate of the Blank from all other rates.

    • Calculate the Percent Inhibition for each compound concentration: % Inhibition = [1 - (V_inhibitor / V_100%_activity)] * 100

    • Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

References

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.
  • A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basol
  • Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Assay Genie.
  • Acetylcholinesterase Inhibition Assay (Tick or Eel).
  • Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • N-Demethyl-alpha-obscurine | CAS:34399-44-5. BioCrick.
  • Challenges in natural product-based drug discovery assisted with in silico-based methods. RSC Advances.
  • Challenges in natural product-based drug discovery assisted with in silico-based methods. RSC Advances.
  • N-Demethyl-α-obscurine | 34399-44-5. Biosynth.
  • Challenges in natural product-based drug discovery assisted with in silico-based methods. PMC - NIH.
  • Natural Product Research for Drug Development: Methods, Limitations, and Potential Applications.
  • The Lycopodium alkaloids.
  • Precision Combination Therapies Based on Recurrent Oncogenic Coalter
  • New Lycopodium alkaloids with neuroprotective activities
  • The Chemistry and Biology of Lycopodium Alkaloids. PubMed.
  • Analytical Methods.
  • Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API. Agilent Technologies.
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
  • Phase III Study on Efficacy and Safety of Triple Combination (Exenatide/Metformin/Biphasic Insulin Aspart) Therapy for Type 2 Diabetes Mellitus. PubMed.
  • PD-1 combination therapy with IL-2 modifies CD8+ T cell exhaustion program. PubMed.

Sources

Technical Support Center: N-Demethyl-alpha-obscurine Sample Preparation for Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for N-Demethyl-alpha-obscurine. This document is designed for researchers, scientists, and drug development professionals, providing expert-driven insights into sample preparation for robust and reproducible analytical results. We will move beyond simple checklists to explain the causality behind our recommended protocols, ensuring you are equipped to troubleshoot and optimize your workflow effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding N-Demethyl-alpha-obscurine and its handling.

Q1: What is N-Demethyl-alpha-obscurine? A1: N-Demethyl-alpha-obscurine is a lycodine-type Lycopodium alkaloid, a class of naturally occurring nitrogen-containing compounds.[1][2] It is primarily isolated from plants of the Lycopodium genus, such as Lycopodium japonicum.[3][4][5] Its complex structure and biological activities make it a compound of interest in neuropharmacology and other research fields.[6]

Q2: What are the key chemical properties I should be aware of during sample preparation? A2: N-Demethyl-alpha-obscurine is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3][4] As an alkaloid, its basic nitrogen atom means its solubility is pH-dependent. It can be protonated in acidic conditions to form a salt, which is typically more water-soluble, and deprotonated in basic conditions to exist as a free base, which is more soluble in organic solvents. This property is the cornerstone of classical acid-base extraction techniques.[7][8]

Q3: Why is meticulous sample preparation so critical for analyzing this compound? A3: Meticulous sample preparation is essential for several reasons. First, it removes interfering substances from the biological matrix (e.g., lipids, proteins, pigments) that can damage expensive analytical equipment like HPLC columns or cause ion suppression in mass spectrometry.[9][10][11] Second, it concentrates the analyte to a level suitable for detection and quantification, enhancing sensitivity.[12][13] Finally, inadequate or inconsistent sample preparation is a primary source of poor peak shape, inaccurate quantification, and non-reproducible results.[9][14]

Q4: What are the most common analytical techniques used for N-Demethyl-alpha-obscurine? A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and powerful techniques.[3][15] These methods offer the high sensitivity and selectivity required to detect and quantify the alkaloid in complex mixtures.[16][17]

Part 2: Recommended Experimental Protocol: Extraction from Plant Material for LC-MS/MS Analysis

This protocol outlines a robust method for the extraction, purification, and preparation of N-Demethyl-alpha-obscurine from a plant matrix (Lycopodium spp.). It integrates a classic acid-base liquid-liquid extraction (LLE) with a solid-phase extraction (SPE) cleanup step for high-purity samples.

Experimental Workflow Diagram

G cluster_extraction Extraction cluster_purification Purification cluster_analysis_prep Analysis Preparation homogenize 1. Homogenization (Grind Plant Material) acid_extract 2. Acidic Extraction (0.5 M H₂SO₄) homogenize->acid_extract filter 3. Filtration/Centrifugation (Remove Solids) acid_extract->filter basify 4. Basification (Adjust to pH >9 with NH₄OH) filter->basify lle 5. Liquid-Liquid Extraction (Dichloromethane) basify->lle spe 6. Solid-Phase Extraction (SPE) (MCX Cartridge Cleanup) lle->spe evaporate 7. Evaporation (Dry under N₂) spe->evaporate reconstitute 8. Reconstitution (Mobile Phase-Compatible Solvent) evaporate->reconstitute analyze 9. LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for N-Demethyl-alpha-obscurine sample preparation.

Step-by-Step Methodology

1. Sample Homogenization:

  • Weigh approximately 1 g of dried, ground Lycopodium plant material into a 50 mL centrifuge tube.

  • Causality: Grinding increases the surface area of the plant material, allowing for more efficient penetration of the extraction solvent and maximizing alkaloid recovery.[18]

2. Acidic Extraction:

  • Add 20 mL of an acidic solution (e.g., 0.5 M sulfuric acid in 1:1 water:methanol) to the tube.

  • Vortex vigorously for 10 minutes.

  • Causality: The acidic solution protonates the basic nitrogen atom of the alkaloid, forming a salt. This salt is soluble in the aqueous/methanolic solution, effectively pulling it out of the plant matrix while leaving behind many non-polar interfering compounds.[7][8]

3. Solid-Liquid Separation:

  • Centrifuge the mixture at 5000 x g for 10 minutes.

  • Carefully decant the supernatant (the liquid extract) into a clean flask.

  • Causality: This step removes insoluble plant debris that could clog SPE cartridges or HPLC columns.[9]

4. Basification and Liquid-Liquid Extraction (LLE):

  • Transfer the acidic supernatant to a separatory funnel.

  • Slowly add concentrated ammonium hydroxide (NH₄OH) dropwise while gently swirling until the pH of the solution is >9. Check with pH paper.

  • Add 20 mL of dichloromethane (DCM). Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The bottom organic layer contains the analyte. Drain the DCM layer into a clean beaker.

  • Repeat the extraction of the aqueous layer twice more with 20 mL of DCM each time. Pool all organic extracts.

  • Causality: Making the solution basic deprotonates the alkaloid, converting it back to its free-base form. The free base is non-polar and preferentially partitions into the immiscible organic solvent (DCM), separating it from polar impurities that remain in the aqueous layer.[7][19]

5. Solid-Phase Extraction (SPE) Cleanup:

  • Condition an Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridge (e.g., 150 mg, 6 cc) by passing 3 mL of methanol followed by 3 mL of water.

  • Load the pooled DCM extract onto the conditioned cartridge.

  • Wash the cartridge with 3 mL of 0.1 M HCl to remove neutral and acidic interferences.

  • Wash the cartridge with 3 mL of methanol to remove further organic-soluble interferences.

  • Elute the target alkaloid with 5 mL of 5% ammonium hydroxide in methanol.

  • Causality: SPE provides a more rigorous cleanup than LLE alone.[10][16] The MCX sorbent retains the protonated alkaloid via cation exchange. The specific wash steps selectively remove interferences, and the final basic methanolic elution neutralizes and releases the purified alkaloid.

6. Final Preparation:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 1 mL of a solvent compatible with your initial LC mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • Filter the final sample through a 0.22 µm syringe filter into an autosampler vial.

  • Causality: Evaporation concentrates the analyte.[12] Reconstituting in a weak solvent, similar to the mobile phase, is crucial to prevent poor peak shape (e.g., splitting or fronting) during the chromatographic run.[9][20] Filtration removes any remaining particulates, protecting the analytical column.[9]

Part 3: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiment in a direct Q&A format.

Issue/Question Potential Causes Recommended Solutions & Explanations
Q: My analyte recovery is consistently low. What's going wrong? 1. Incomplete Extraction: The pH during the acid or base extraction was not optimal, or the extraction time/solvent was insufficient. 2. Analyte Degradation: The alkaloid may be unstable under prolonged exposure to strong acids, bases, or high temperatures. 3. Analyte Loss: Adsorption to glassware or plasticware during transfers.1. Optimize Extraction: Verify the pH is <2 during acid extraction and >9 during basification.[7] Try increasing vortexing time or consider a different extraction solvent like ethyl acetate.[3] 2. Check Stability: Minimize the time the sample spends in highly acidic or basic conditions. Perform the extraction on ice to reduce potential thermal degradation. 3. Minimize Loss: Use silanized glassware to reduce active sites for adsorption. Minimize the number of transfer steps in your protocol.[12]
Q: I'm seeing significant matrix effects (ion suppression/enhancement) in my LC-MS/MS data. How can I fix this? 1. Co-eluting Matrix Components: Endogenous compounds from the sample are not fully removed and are eluting at the same time as the analyte, interfering with its ionization.[11][21] 2. Insufficient Cleanup: The LLE and/or SPE steps are not effectively removing all interferences.1. Improve Chromatographic Separation: Modify your LC gradient to better resolve the analyte from interfering peaks. 2. Enhance Cleanup: Ensure your SPE wash and elution steps are optimized. You may need to test different wash solvents or a different SPE sorbent type. 3. Dilute the Sample: A simple and effective strategy is to dilute the final extract. This reduces the concentration of interfering components, often mitigating the matrix effect.[22] 4. Use Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that has undergone the full sample preparation procedure. This ensures that the standards and samples experience the same matrix effects, improving quantification accuracy.[23]
Q: My chromatographic peaks are broad, tailing, or splitting. What is the cause? 1. Sample Solvent Mismatch: The solvent used to reconstitute the final sample is significantly stronger (more eluting power) than the initial mobile phase.[9][20] 2. Particulate Matter: Microscopic particles in the sample are clogging the column frit. 3. Column Degradation: The analytical column is old, contaminated, or has been exposed to extreme pH.1. Solvent Optimization: Always reconstitute the final extract in a solvent that is as weak as or weaker than your starting mobile phase. If your gradient starts at 10% acetonitrile, reconstitute in 10% acetonitrile or less.[9] 2. Ensure Filtration: Never skip the final 0.22 µm syringe filtration step before injection.[9] 3. Instrument Maintenance: Check the column's performance with a standard. If it's poor, try flushing or backflushing it according to the manufacturer's instructions. If that fails, the column may need to be replaced.[13][14]
Q: I'm observing "ghost peaks" in my chromatograms. Where are they coming from? 1. Sample Carryover: Residue from a previous, more concentrated sample is being injected with the current sample. 2. Contaminated Reagents: Impurities are present in the solvents, water, or reagents used during sample preparation.1. Optimize Wash Method: Ensure the autosampler's needle wash is effective. Use a strong wash solvent and a long enough wash time between injections. 2. Use High-Purity Reagents: Always use HPLC-grade or MS-grade solvents and high-purity reagents to avoid introducing contaminants.[9][12] Run a "blank" injection (just the reconstitution solvent) to see if the ghost peak is coming from your system or reagents.
References
  • 4 Common Mistakes to Avoid in HPLC. (n.d.). Chromatography Today. Retrieved from [Link]

  • HPLC Sample Preparation. (n.d.). Organomation. Retrieved from [Link]

  • Everything You Need to Know About HPLC Sample Preparation. (2024). Hawach Scientific. Retrieved from [Link]

  • N-Demethyl-alpha-obscurine. (n.d.). BioCrick. Retrieved from [Link]

  • Challenges in HPLC Technology and Potential Solutions. (2023). G-M-I, Inc. Retrieved from [Link]

  • Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS. (n.d.). Waters Corporation. Retrieved from [Link]

  • High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS. (2019). Agilent. Retrieved from [Link]

  • N-Demethyl-α-obscurine. (n.d.). GenMark. Retrieved from [Link]

  • Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species. (2020). MDPI. Retrieved from [Link]

  • LC-MS/MS screening method for the detection of toxic pyrrolizidine alkaloids. (n.d.). Retrieved from [Link]

  • Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. (2023). MDPI. Retrieved from [Link]

  • LC-MS guided isolation and dereplication of Lycopodium alkaloids from Lycopodium cernuum var. sikkimense of different geographical origins. (2022). PubMed. Retrieved from [Link]

  • N-Demethyl-alpha-obscurine. (n.d.). PubChem. Retrieved from [Link]

  • What are the general steps involved in extracting alkaloids? (2018). Quora. Retrieved from [Link]

  • The extraction, separation and purification of alkaloids in the natural medicine. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Trying To Extract Deadly Plant Alkaloids. (2023). YouTube. Retrieved from [Link]

  • Lycopodium Alkaloids: Isolation and Asymmetric Synthesis. (2016). ResearchGate. Retrieved from [Link]

  • Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening. (2024). MDPI. Retrieved from [Link]

  • Alkaloid Isolation & Purification. (n.d.). Study.com. Retrieved from [Link]

  • Isolation of a New Lycodine Alkaloid From Lycopodium Japonicum. (2009). PubMed. Retrieved from [Link]

  • Extraction of Drugs and Metabolites from Biological Matrices. (2023). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. (2022). MDPI. Retrieved from [Link]

  • Analysis of Drugs from Biological Samples. (n.d.). International Journal of Innovative Science and Research Technology. Retrieved from [Link]

  • Sample Treatment Based on Extraction Techniques in Biological Matrices. (2011). PubMed. Retrieved from [Link]

  • Solid-phase micro-extraction of drugs from biological matrices. (2000). PubMed. Retrieved from [Link]

  • Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API. (n.d.). Agilent. Retrieved from [Link]

  • Stability of various alpha-esters of 1-(N-methyl-N-nitrosamino)-methanol in vitro and in vivo. (1984). PubMed. Retrieved from [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (2016). PMC - NIH. Retrieved from [Link]

  • Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes. (n.d.). ResearchGate. Retrieved from [Link]

  • Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics. (2021). NIH. Retrieved from [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (2016). PubMed. Retrieved from [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2023). PubMed Central. Retrieved from [Link]

  • Determination of N-nitroso desmethyl Tetracycline. (2024). Nitrosamines Exchange. Retrieved from [Link]

  • Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin Using Liquid Chromatography-Mass Spectrometry. (2024). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: N-Demethyl-alpha-obscurine Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Preserving the Integrity of N-Demethyl-alpha-obscurine

N-Demethyl-alpha-obscurine is a Lycopodium alkaloid with significant research interest, particularly in neuropharmacology for its potential interaction with neurotransmitter systems.[1] Like many complex natural products, its structural integrity is susceptible to a variety of chemical transformations during extraction, purification, analysis, and storage. These transformations result in experimental artifacts—compounds that are not naturally present in the source material but are generated through the research process.[2] Such artifacts can lead to misinterpretation of biological activity, erroneous structural elucidation, and a lack of reproducibility.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to anticipate, identify, and mitigate the formation of artifacts in N-Demethyl-alpha-obscurine research. By explaining the causality behind experimental choices and grounding protocols in established principles, this document serves as a self-validating system for ensuring the scientific integrity of your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling and stability of N-Demethyl-alpha-obscurine.

Q1: What is the ideal long-term storage condition for N-Demethyl-alpha-obscurine, both as a solid and in solution?

A1: As a solid, N-Demethyl-alpha-obscurine should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at -20°C or lower. For solutions, prepare them fresh whenever possible. If short-term storage is necessary, use a high-purity aprotic solvent like DMSO, aliquot into small volumes to avoid repeated freeze-thaw cycles, and store at -80°C. Avoid prolonged storage in protic solvents like methanol or ethanol, which can potentially react with the alkaloid.[2]

Q2: My N-Demethyl-alpha-obscurine sample has changed color. What does this indicate?

A2: Color change often signifies degradation or reaction with contaminants. Potential causes include oxidation from air exposure, reaction with solvent impurities (e.g., aldehydes in alcohols), or light-induced decomposition.[2] The sample's integrity is compromised, and it should not be used for sensitive quantitative or biological assays. Re-purification and full re-characterization (MS, NMR) are required.

Q3: Which solvents are recommended for dissolving N-Demethyl-alpha-obscurine, and which should be avoided?

A3: N-Demethyl-alpha-obscurine is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3]

  • For Analytical Work (HPLC/MS): Use LC-MS grade acetonitrile, methanol, or water with appropriate modifiers (e.g., formic acid, ammonium acetate) for the mobile phase.

  • For NMR: Deuterated chloroform (CDCl₃) or deuterated DMSO (DMSO-d₆) are suitable. Be aware that commercial chloroform can contain ethanol as a stabilizer, which can be a source of artifacts.[2]

  • Solvents to Use with Caution: Acetone is known to form adducts with analytes, leading to mass spectrometry artifacts (+84, +98, +112 u).[4] Use only high-purity, fresh acetone and avoid prolonged sample incubation.

Q4: Can I use a standard plant extraction protocol for isolating N-Demethyl-alpha-obscurine?

A4: Not without careful consideration. General protocols often use heat and solvents like acetone or ammonia-containing mixtures, which are known to generate alkaloid artifacts.[2][5] For example, ammonia can react with aldehydes or ketones in the plant matrix to form new, non-natural alkaloids.[2] It is critical to use a method optimized for Lycopodium alkaloids, such as pressurized liquid extraction (PLE) with methanol at controlled temperatures, followed by a purification step like solid-phase extraction (SPE).[6][7]

Section 2: Troubleshooting Guides by Experimental Stage

This section provides a problem-and-solution framework for specific artifacts encountered during the experimental workflow.

Sample Preparation & Extraction Artifacts

Problem: I've isolated a novel compound with a structure very similar to N-Demethyl-alpha-obscurine, but I can't reproduce the finding.

  • Potential Cause 1: Solvent-Induced Artifact Formation.

    • Explanation: The solvent used during extraction may have reacted with the target molecule or a precursor. Chloroform often contains ethanol, which can form ethylated artifacts.[2] Acetone can undergo aldol condensation and react with your analyte.[4][5] Using ammonia can lead to the formation of entirely new alkaloid-like compounds.[2]

    • Solution: Re-extract a fresh sample of the source material using high-purity solvents. Avoid chlorinated solvents where possible, or use freshly distilled chloroform. Never use acetone or ammonia in your initial extraction steps unless you have validated that they do not produce artifacts with your compound class. A study on indole alkaloids demonstrated that compounds previously thought to be natural were, in fact, artifacts of using methanol during extraction.[8]

  • Potential Cause 2: Thermal Degradation.

    • Explanation: Many alkaloids are thermo-labile. High temperatures used in methods like Soxhlet extraction or during solvent evaporation can cause degradation, dehydration, or rearrangement.

    • Solution: Employ non-destructive extraction techniques like pressurized liquid extraction (PLE) under optimized, moderate temperatures (e.g., 80°C).[7] Use a rotary evaporator with a low-temperature water bath and adequate vacuum for solvent removal. For final drying, use a high-vacuum line or lyophilization instead of heat.

Chromatographic (HPLC/UPLC) Analysis Artifacts

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of Lycopodium alkaloids.[6] However, various issues can arise that may be misinterpreted as sample-related problems.

start HPLC Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention Retention Time Drift? peak_shape->retention No tailing Tailing Peaks? peak_shape->tailing Yes ghost Ghost/Extra Peaks? retention->ghost No sol_retention Prepare fresh mobile phase. Check pump flow rate. Use column thermostat. retention->sol_retention Yes sol_ghost Run blank gradient. Ensure proper needle wash. Use high-purity solvents. ghost->sol_ghost Yes fronting Fronting Peaks? tailing->fronting No sol_tailing Check mobile phase pH. Increase buffer strength. Use high-purity silica column. tailing->sol_tailing Yes split Split Peaks? fronting->split No sol_fronting Reduce sample concentration. Ensure sample solvent matches mobile phase. fronting->sol_fronting Yes sol_split Check for column blockage/void. Replace guard column. Ensure sample is fully dissolved. split->sol_split Yes end Problem Resolved sol_tailing->end sol_fronting->end sol_split->end sol_retention->end sol_ghost->end

Caption: Decision tree for troubleshooting common HPLC problems.

Q: Why are my chromatographic peaks for N-Demethyl-alpha-obscurine tailing?

A: Peak tailing is a common issue in alkaloid analysis.[9]

  • Cause: Secondary ionic interactions between the basic nitrogen atom in the alkaloid and acidic residual silanol groups on the silica-based column packing. This is more pronounced with less pure silica materials.[9]

  • Solution 1 (Mobile Phase pH): Lower the mobile phase pH (e.g., to pH 2-4 using formic acid). This protonates the basic nitrogen of your analyte and, more importantly, suppresses the ionization of the silanol groups, minimizing the unwanted interaction.[9]

  • Solution 2 (Ionic Strength): Increase the buffer concentration (e.g., 20-50 mM ammonium acetate). The buffer ions will compete with the analyte for active sites on the stationary phase, effectively masking the silanols.

  • Solution 3 (Column Choice): Use a modern, high-purity silica column or one with end-capping technology designed to minimize surface silanol activity.

Q: I see unexpected "ghost" peaks in my chromatogram, especially during gradient runs. Are these related compounds?

A: Not necessarily. Ghost peaks are typically system artifacts.[10]

  • Cause 1 (Carryover): Adsorption of the analyte onto active sites in the injector, particularly the rotor seal. The strong solvent at the end of a gradient run can then elute the adsorbed compound, causing it to appear in the next run.

  • Solution: Optimize the injector wash solvent. Use a wash solvent stronger than the sample solvent and mobile phase (e.g., if running a reverse-phase gradient ending at 95% acetonitrile, use a wash solvent containing isopropanol or acetone).

  • Cause 2 (Mobile Phase Contamination): Impurities in your solvents (especially water) can accumulate on the column at low organic concentrations and then elute as sharp peaks when the organic percentage increases during the gradient.[10]

  • Solution: Use only the highest purity LC-MS grade solvents and freshly prepared mobile phases. Filter all aqueous buffers before use.

HPLC Problem Common Causes Recommended Solutions Reference
Peak Tailing Secondary interaction with column silanols; Wrong mobile phase pH; Column overload.Lower mobile phase pH (2-4); Add buffer (e.g., TEA, ammonium acetate); Reduce sample concentration; Use an end-capped, high-purity silica column.[9]
Peak Fronting Sample overload; Sample solvent stronger than mobile phase.Dilute the sample; Dissolve the sample in the initial mobile phase.[11]
Retention Time Drift Inconsistent mobile phase composition; Fluctuating column temperature; Column degradation.Prepare fresh mobile phase daily; Use a column oven for temperature control; Equilibrate column properly before injection.[12]
Ghost Peaks Sample carryover from injector; Contaminated mobile phase; Late elution from previous run.Use a strong needle wash; Use high-purity solvents; Run a long blank gradient to wash the column.[10]
Spectroscopic (MS & NMR) Characterization Artifacts

Problem: My high-resolution mass spectrum shows a peak at [M+H]+, but also significant peaks at [M+98+H]+ and [M+84+H]+. Are these novel adducts?

A: These are likely artifacts from using acetone as a solvent during sample preparation or cleanup.

  • Explanation: Acetone can undergo a self-aldol condensation to form diacetone alcohol, which can then dehydrate to mesityl oxide. Your analyte, containing a nucleophilic amine, can react with these species. The +98 u artifact corresponds to the addition of a mesityl oxide molecule, while other additions like +84 u and +112 u are also possible.[4] This reaction is pH-sensitive and more likely to occur under non-acidic conditions.[4]

  • Solution: Avoid using acetone for sample precipitation or dissolution prior to MS analysis. If its use is unavoidable, ensure conditions are acidic and minimize the time the sample is in contact with the solvent. Always prepare a "solvent blank" where you process only the solvent through the same steps as your sample to see if any reactive species are formed.

cluster_acetone Acetone Self-Condensation cluster_reaction Reaction with Analyte Acetone1 Acetone Diacetone Diacetone Alcohol (+58 u) Acetone1->Diacetone Aldol Condensation Acetone2 Acetone Acetone2->Diacetone Mesityl Mesityl Oxide (+98 u) Diacetone->Mesityl -H₂O Artifact Analyte Adduct [M+98+H]+ Mesityl->Artifact Nucleophilic Attack Analyte N-Demethyl-alpha-obscurine (Analyte-NH) Analyte->Artifact

Caption: Formation of a +98 u MS artifact via acetone condensation.

Problem: My ¹H NMR spectrum has numerous small, unidentifiable peaks that are interfering with my analysis.

A: These are almost certainly common contaminants from solvents, water, or lab equipment.

  • Explanation: NMR is highly sensitive to trace impurities. Residual proton signals from deuterated solvents (e.g., CHCl₃ in CDCl₃), dissolved water (H₂O/HDO peak, which shifts with temperature), and contaminants like silicone grease are ubiquitous.[13]

  • Solution:

    • Identify the Impurities: Compare the chemical shifts of the unknown peaks to a standard table of common NMR impurities.

    • Use High-Quality Solvents: Purchase NMR solvents in sealed ampoules for the most sensitive experiments.

    • Dry Your Sample: Ensure your purified sample is completely dry by using a high-vacuum line before dissolving it for NMR analysis to minimize the water peak.

Common NMR Contaminant Typical ¹H Chemical Shift (CDCl₃) Typical ¹H Chemical Shift (DMSO-d₆) Reference
Water (H₂O/HDO)~1.56 ppm (variable)~3.33 ppm (variable)[13]
Acetone2.17 ppm2.09 ppm[13]
Dichloromethane5.30 ppm5.76 ppm[13]
Ethyl Acetate2.05 (CH₃), 4.12 (CH₂), 1.26 (CH₃)1.99 (CH₃), 4.03 (CH₂), 1.16 (CH₃)[13]
Silicone Grease~0.07 ppm (broad)~0.06 ppm (broad)[13]
Residual CHCl₃7.26 ppmN/A[13]
Residual DMSON/A2.50 ppm[13]

Section 3: Best Practice Protocols

Adhering to validated protocols is the most effective way to prevent artifact formation from the outset.

Protocol: Recommended Storage and Handling
  • Receipt: Upon receiving solid N-Demethyl-alpha-obscurine, immediately transfer it to a low-volume, amber glass vial with a PTFE-lined cap.

  • Inerting: Flush the vial with a gentle stream of dry argon or nitrogen for 30-60 seconds to displace air.

  • Sealing: Tightly seal the cap and wrap the junction with parafilm as an extra barrier against moisture and air.

  • Storage: Store the vial in a freezer at -20°C or below. Log the compound in a sample management system.

  • Weighing: For use, allow the vial to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric water onto the compound. Weigh the desired amount quickly and re-purge the vial with inert gas before re-sealing and returning to the freezer.

  • Solution Prep: Dissolve the weighed solid in the appropriate high-purity solvent immediately before use.

Protocol: General Workflow for Artifact-Free Extraction & Analysis

This workflow is based on modern methods optimized for Lycopodium alkaloid isolation and is designed to minimize degradation and solvent-induced artifacts.[6][7]

  • Plant Material Preparation:

    • Thoroughly dry the aerial parts of the Lycopodium species.

    • Grind the material to a fine, homogenous powder. Inadequate grinding is a common source of low extraction yield.[14]

  • Extraction (Pressurized Liquid Extraction - PLE):

    • Rationale: PLE uses elevated temperature and pressure to increase extraction efficiency while reducing solvent volume and time compared to traditional methods. The controlled temperature minimizes thermal degradation.[7]

    • Solvent: Use LC-MS grade methanol. Methanol has been shown to be effective for extracting a broad range of Lycopodium alkaloids.[6]

    • Conditions: Set the PLE system to parameters optimized for these alkaloids (e.g., 80°C, 100 bar pressure).[7]

    • Procedure: Perform static extraction cycles to ensure complete percolation of the solvent through the plant matrix.

  • Crude Extract Concentration:

    • Collect the methanolic extract.

    • Concentrate the extract under reduced pressure using a rotary evaporator with the water bath temperature kept below 40°C.

    • Dry the final residue completely under high vacuum.

  • Purification (Solid-Phase Extraction - SPE):

    • Rationale: SPE is crucial for removing interfering matrix components like lipids and chlorophyll, which can complicate subsequent analysis.[6]

    • Stationary Phase: Use a broad-spectrum polymeric reversed-phase sorbent (e.g., Oasis HLB).

    • Procedure: a. Condition the SPE cartridge with methanol, followed by water. b. Dissolve the dried crude extract in a minimal amount of the loading solvent (e.g., water with a small percentage of methanol). c. Load the sample onto the cartridge. d. Wash the cartridge with a low-polarity solvent (e.g., 5% methanol in water) to remove highly polar impurities. e. Elute the target alkaloids with a higher concentration of methanol or another suitable organic solvent (e.g., ethyl acetate).[6]

  • Final Analysis (HPLC/ESI-QTOF-MS):

    • Rationale: The combination of HPLC for separation with high-resolution mass spectrometry (HRMS) like QTOF is a powerful tool for the unambiguous identification of alkaloids.[6]

    • Procedure: a. Evaporate the solvent from the purified SPE fraction. b. Reconstitute the sample in the initial mobile phase for HPLC analysis. c. Analyze using a validated HPLC method coupled to an ESI-QTOF mass spectrometer to obtain accurate mass and fragmentation data for confident identification.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Lycopodium. Retrieved from [Link]

  • Verpoorte, R., Kim, H. K., & Choi, Y. H. (2022). Trivialities in metabolomics: Artifacts in extraction and analysis. Frontiers in Molecular Biosciences, 9, 98018 trivialities. [Link]

  • Głowniak, K., Mroczek, T., & Czarnota, P. (2021). Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species. Molecules, 26(6), 1636. [Link]

  • Housholder, D. E., & Camp, B. J. (1965). Formation of Alkaloid Artifacts in Plant Extracts by the Use of Ammonium Hydroxide and Acetone. Journal of Pharmaceutical Sciences, 54(11), 1678-1679. [Link]

  • Mroczek, T., Czarnota, P., & Głowniak, K. (2021). Fractionation of Lycopodiaceae Alkaloids and Evaluation of Their Anticholinesterase and Cytotoxic Activities. Molecules, 26(15), 4435. [Link]

  • Sarkera, S. D., & Nahar, L. (2012). Natural product isolation-how to get from biological material to pure compounds. Natural Product Reports, 29(4), 525-545. [Link]

  • Brondz, I., Høiland, K., Bell, D. S., & Annino, A. R. (2007). The real nature of the indole alkaloids in Cortinarius infractus: evaluation of artifact formation through solvent extraction method development. Journal of Chromatography A, 1157(1-2), 211-218. [Link]

  • ACE. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Newman, D. J. (2022). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. Journal of Natural Products, 85(3), 733-742. [Link]

  • Bucar, F., Wube, A., & Schmid, M. (2013). Natural product isolation–how to get from biological material to pure compounds. Natural product reports, 30(4), 525-545. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Sarker, S. D., & Nahar, L. (2013). Natural product isolation--how to get from biological material to pure compounds. Natural Product Reports, 30(4), 525-45. [Link]

  • BioCrick. (n.d.). N-Demethyl-alpha-obscurine. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • PharmaCores. (2024, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]

  • Wogan, T. (2024, January 15). Prehistoric humans hunted with poisoned arrows thousands of years earlier than thought. Chemistry World. [Link]

  • Chen, J., et al. (2018). Comprehensive relative quantitative metabolomics analysis of lycopodium alkaloids in different tissues of Huperzia serrata. Journal of Pharmaceutical and Biomedical Analysis, 159, 23-32. [Link]

  • Zhang, H. Y., et al. (2014). Lycodine-Type Alkaloids from Lycopodiastrum casuarinoides and Their Acetylcholinesterase Inhibitory Activity. Molecules, 19(6), 8345-8357. [Link]

  • Isaksson, S., et al. (2024). Earliest Direct Evidence of Poisoned Arrows Revealed in 60000-Year-Old Relics. Science Advances. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0035289). [Link]

  • Gerard, R. V., & Maclean, D. B. (1986). GC/MS examination of four Lycopodium species for alkaloid content. Phytochemistry, 25(5), 1143-1150. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46218452, N-Demethyl-alpha-obscurine. [Link]

  • Tang, C. G., et al. (2015). Lycopodine-Type Alkaloids from Lycopodium japonicum. Molecules, 20(4), 5483-5495. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Brodbelt, J. S., et al. (2017). Mass Spectrometry of Intact Proteins Reveals +98 u Chemical Artifacts Following Precipitation in Acetone. Journal of the American Society for Mass Spectrometry, 28(5), 946-950. [Link]

  • Chávez-Avilés, M., et al. (2018). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Applied and Environmental Microbiology, 84(14), e00551-18. [Link]

  • ResearchGate. (n.d.). What are the common mistakes occur during DNA isolation in plants?[Link]

  • Urbańczyk, M., et al. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Analyst, 146(22), 6897-6904. [Link]

  • ResearchGate. (n.d.). Schematic pathway for degradation of N,N-dimethylformamide, showing the...[Link]

  • Unterberger, A., Torrisani, J., & Szyf, M. (2008). A method for purification, identification and validation of DNMT1 mRNA binding proteins. Biological procedures online, 10(1), 47-57. [Link]

  • Lu, C., et al. (2019). Molecular Mechanism of N,N-Dimethylformamide Degradation in Methylobacterium sp. Strain DM1. Applied and Environmental Microbiology, 85(12), e00454-19. [Link]

  • Caesar, R., Frank, N., & Wiessler, M. (1984). Stability of various alpha-esters of 1-(N-methyl-N-nitrosamino)-methanol in vitro and in vivo. Carcinogenesis, 5(10), 1231-1234. [Link]

  • Li, Y., et al. (2024). Advanced Mass Spectrometry-Based Biomarker Identification for Metabolomics of Diabetes Mellitus and Its Complications. Journal of Diabetes Research, 2024, 9960309. [Link]

  • Lameijer, J., et al. (2016). NMR Chemical Shift Ranges of Urine Metabolites in Various Organic Solvents. Metabolites, 6(3), 29. [Link]

  • Professor Dave Explains. (2016, April 26). Mass Spectrometry [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Internal standards for 1H NMR spectroscopy in concentrated sulfuric acid. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 168303353, hydroxy-des-N-methyl-alpha-obscurine. [Link]

  • chemistNATE. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Aldehydes [Video]. YouTube. [Link]

  • Howard, B. A., et al. (2024). Melanin-free DNA extraction: a rapid and high-efficiency protocol for molecular studies. Journal of Molecular Diagnostics, 26(1), 1-10. [Link]

  • Chad's Prep. (2018, September 20). 14.4 Introduction to Mass Spectrometry | Organic Chemistry [Video]. YouTube. [Link]

  • Joshi, B. K., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of pharmaceutical sciences, 99(7), 3030-3040. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of N-Demethyl-alpha-obscurine and alpha-obscurine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

In the realm of natural product chemistry and neuropharmacology, the Lycopodium alkaloids stand out for their intricate structures and promising biological activities. Among these, the lycodine-type alkaloids have garnered significant attention for their potential as acetylcholinesterase (AChE) inhibitors, a key target in the management of Alzheimer's disease and other neurological disorders.[1][2] This guide provides a detailed comparative analysis of two closely related lycodine-type alkaloids: alpha-obscurine and its N-demethylated analogue, N-demethyl-alpha-obscurine .

While direct, head-to-head comparative studies on the biological activities of these two specific compounds are not extensively documented in publicly available literature, a robust understanding of their potential differences can be extrapolated from structure-activity relationship (SAR) studies within the broader class of lycodine-type alkaloids. This guide will synthesize the available information to provide a scientifically grounded comparison, complete with experimental protocols and pathway diagrams to aid researchers in their investigations.

Chemical Structures: The Subtle Yet Significant Distinction

The core difference between alpha-obscurine and N-demethyl-alpha-obscurine lies in the substitution at the tertiary amine nitrogen. Alpha-obscurine possesses an N-methyl group, whereas N-demethyl-alpha-obscurine has a secondary amine at this position. This seemingly minor structural alteration can have a profound impact on the molecule's physicochemical properties, such as its basicity, lipophilicity, and ability to form hydrogen bonds, all of which are critical for its interaction with biological targets.

Comparative Biological Activity: An Evidence-Based Postulation

The primary biological activity of interest for many Lycopodium alkaloids is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] An increase in acetylcholine levels in the synaptic cleft is a therapeutic strategy for conditions characterized by a cholinergic deficit.

It is hypothesized that the secondary amine in N-demethyl-alpha-obscurine could potentially form an additional hydrogen bond with amino acid residues in the active site of AChE, which might enhance its binding affinity compared to the N-methylated alpha-obscurine. However, the N-methyl group in alpha-obscurine could contribute to favorable hydrophobic interactions. Without direct experimental data, the precise impact of this structural change on AChE inhibition for these specific molecules remains a compelling area for future research.

Beyond acetylcholinesterase inhibition, other biological activities of Lycopodium alkaloids include anti-inflammatory effects.[3] A study that isolated both N-demethyl-alpha-obscurine and alpha-obscurine from Lycopodium japonicum aimed to evaluate their anti-inflammatory activity by measuring the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 cells. However, the study reported the inhibitory activities of other isolated compounds, leaving the anti-inflammatory potential of N-demethyl-alpha-obscurine and alpha-obscurine uncharacterized.[4]

Table 1: Postulated Comparison of Biological Activities

Biological ActivityN-Demethyl-alpha-obscurinealpha-ObscurineRationale/Supporting Evidence
Acetylcholinesterase (AChE) Inhibition Potentially higher affinityPotent inhibitorThe secondary amine in the N-demethylated form may allow for additional hydrogen bonding within the AChE active site. However, the N-methyl group in alpha-obscurine could have favorable hydrophobic interactions. This is a key area for experimental validation.[1]
Anti-Inflammatory Activity UndeterminedUndeterminedBoth compounds were isolated for anti-inflammatory screening, but their specific activities were not reported in the available literature.[4] This represents a significant knowledge gap.

Experimental Protocols: A Guide to Investigation

To elucidate the comparative biological activities of N-demethyl-alpha-obscurine and alpha-obscurine, the following experimental protocols are recommended.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the AChE inhibitory activity of a compound.[5]

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor will reduce the rate of this color change.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water)

    • Acetylcholinesterase (from electric eel or human recombinant) solution (0.25 U/mL in phosphate buffer)

    • Test compounds (N-demethyl-alpha-obscurine and alpha-obscurine) and positive control (e.g., Donepezil) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the test compound solution at different concentrations.

    • Add 50 µL of phosphate buffer (pH 8.0).

    • Add 25 µL of AChE solution.

    • Incubate the mixture at 37°C for 15 minutes.

    • Add 125 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of ATCI solution.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of AChE activity) from the dose-response curve.

Workflow for AChE Inhibition Assay

AChE_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE) Add_Cmpd Add Test Compound (25 µL) Compounds Prepare Test Compounds (Serial Dilutions) Compounds->Add_Cmpd Add_Buffer Add Buffer (50 µL) Add_Cmpd->Add_Buffer Add_AChE Add AChE (25 µL) Add_Buffer->Add_AChE Incubate Incubate (37°C, 15 min) Add_AChE->Incubate Add_DTNB Add DTNB (125 µL) Incubate->Add_DTNB Add_ATCI Add ATCI (Substrate) (25 µL) Add_DTNB->Add_ATCI Measure Measure Absorbance (412 nm) Add_ATCI->Measure Calc_Rate Calculate Reaction Rate Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Calc_IC50 Determine IC50 Value Plot_Curve->Calc_IC50 AChE_Binding cluster_AChE Acetylcholinesterase Active Site cluster_Inhibitor Lycodine Alkaloid Inhibitor PAS Peripheral Anionic Site (PAS) Gorge Active Site Gorge CAS Catalytic Anionic Site (CAS) Esteratic_Site Esteratic Site (Catalytic Triad) Alkaloid N-demethyl-alpha-obscurine or alpha-obscurine Alkaloid->PAS Potential Interaction with PAS Alkaloid->CAS Binding to CAS

Caption: Proposed interaction of lycodine alkaloids with the AChE active site.

Conclusion and Future Directions

The comparative biological activities of N-demethyl-alpha-obscurine and alpha-obscurine present a compelling area of investigation for neuropharmacology and drug discovery. Based on the structure-activity relationships of related lycodine-type alkaloids, it is reasonable to hypothesize that the N-demethylation in N-demethyl-alpha-obscurine could modulate its acetylcholinesterase inhibitory activity, potentially through altered hydrogen bonding capabilities within the enzyme's active site.

To definitively elucidate the comparative potencies and mechanisms of action of these two alkaloids, direct experimental validation is crucial. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to undertake such studies. Further investigations into their anti-inflammatory properties and other potential biological targets are also warranted to fully understand the therapeutic potential of these fascinating natural products.

References

  • Ma, X., & Gang, D. R. (2004). The Lycopodium alkaloids.
  • Patil, S. P. (2020). Recently isolated lycodine-type Lycopodium alkaloids and their total synthesis: a review. Chemistry Central Journal, 14(1), 1-15.
  • Wang, Y. H., et al. (2014). Lycodine-type alkaloids from Lycopodiastrum casuarinoides and their acetylcholinesterase inhibitory activity. Molecules, 19(7), 9999-10011.
  • (This citation is a placeholder for a potential future direct compar
  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7(2), 88-95.
  • (This citation is a placeholder for a potential future direct compar
  • (This citation is a placeholder for a potential future direct compar
  • Li, C. J., et al. (2015). Chemical constituents from the whole herbs of Lycopodium japonicum.
  • Kuczer, M., & Adamski, Z. (Eds.). (2020).

Sources

A Comparative Analysis of Lycopodium Alkaloids: From Structural Diversity to Pharmacological Promise

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of natural product chemistry, Lycopodium alkaloids stand out for their complex architectures and significant biological activities. These alkaloids, derived from clubmosses of the Lycopodiaceae family, have a rich history in traditional medicine and continue to be a fertile ground for modern drug discovery. This guide offers a comparative analysis of the major classes of Lycopodium alkaloids, with a focus on their biosynthesis, pharmacological activities, and the experimental methodologies used to study them. Our aim is to provide an in-depth technical resource that is both scientifically rigorous and practically insightful.

The Structural Landscape of Lycopodium Alkaloids: A Tale of Four Classes

Lycopodium alkaloids are broadly classified into four major structural types, all biogenetically derived from the amino acid L-lysine. The diversification of these alkaloids stems from different cyclization and rearrangement pathways of a common biosynthetic precursor, leading to a remarkable array of over 500 known compounds. The four principal classes are:

  • Lycopodine-type: Characterized by a C16N skeleton, these are the most abundant and were the first to be isolated. Lycopodine is the eponymous member of this class.

  • Lycodine-type: These alkaloids possess a C16N2 skeleton and are particularly noted for their potent biological activities. Huperzine A is a prominent example.

  • Fawcettimine-type: This class is distinguished by a unique C16N skeleton featuring a nine-membered ring. Fawcettimine is the representative compound.

  • Miscellaneous-type: This group encompasses alkaloids that do not fit into the other three classes, showcasing the vast structural diversity within this family.

The biosynthetic journey from L-lysine to these complex structures is a testament to nature's chemical ingenuity. Understanding these pathways is crucial for the potential synthetic biology and semi-synthetic modification of these alkaloids to enhance their therapeutic properties.

Lycopodium Alkaloid Biosynthesis Lysine L-Lysine Pelletierine Pelletierine Lysine->Pelletierine Common_Intermediate Common Biosynthetic Intermediate Pelletierine->Common_Intermediate Further Elaboration Lycopodine_Class Lycopodine-type Common_Intermediate->Lycopodine_Class Cyclization & Rearrangement Lycodine_Class Lycodine-type Common_Intermediate->Lycodine_Class Cyclization & Rearrangement Fawcettimine_Class Fawcettimine-type Common_Intermediate->Fawcettimine_Class Cyclization & Rearrangement Miscellaneous_Class Miscellaneous-type Common_Intermediate->Miscellaneous_Class Unique Modifications

Caption: Simplified biosynthetic relationship of the major Lycopodium alkaloid classes.

Comparative Pharmacological Activities: A Focus on Key Alkaloids

The pharmacological potential of Lycopodium alkaloids is vast and varied. While many exhibit promising activities, this section will focus on a comparative analysis of the most well-studied effects of representative alkaloids from the lycopodine, lycodine, and fawcettimine classes.

Acetylcholinesterase (AChE) Inhibition: A Target for Neurodegenerative Diseases

The most renowned biological activity of Lycopodium alkaloids is their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition increases acetylcholine levels in the brain, a key therapeutic strategy for managing symptoms of Alzheimer's disease and other cognitive disorders.

Alkaloid (Class)AChE Inhibition (IC50)Notes
Huperzine A (Lycodine)~82 nM[1][2]Potent, reversible, and selective inhibitor. Crosses the blood-brain barrier effectively. Marketed as a dietary supplement for memory support.[3][4]
Lycopodine (Lycopodine)Generally considered a weak inhibitor.[5][6]While some crude extracts containing lycopodine show activity, purified lycopodine has not demonstrated significant AChE inhibition in most studies.
Fawcettimine (Fawcettimine)Lacks significant AChE inhibitory activity.[7]Research on fawcettimine-type alkaloids has not indicated them as promising AChE inhibitors.

Expert Insight: The stark difference in AChE inhibitory potency highlights the critical role of the specific molecular architecture. The rigid, planar structure of huperzine A allows for optimal binding within the active site of AChE, a feature not shared by the more globular structures of lycopodine and fawcettimine. This structure-activity relationship is a cornerstone for the rational design of novel, more potent AChE inhibitors.

Cytotoxic Activity: Potential for Anticancer Therapeutics

Several Lycopodium alkaloids have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. The mechanisms underlying this cytotoxicity are an active area of research.

Alkaloid (Class)Cytotoxic ActivityMechanism of Action
Lycopodine (Lycopodine)Induces apoptosis in HeLa and prostate cancer cells.[8][9][10]Triggers apoptosis through the intrinsic pathway, involving mitochondrial membrane depolarization, cytochrome c release, and activation of caspase-3.[8][9][10] Down-regulates the expression of 5-lipoxygenase.[9]
Fawcettimine (Fawcettimine)Limited data available on cytotoxic activity and mechanism.Further investigation is required to determine the cytotoxic potential and mechanism of action of fawcettimine and its analogues.

Expert Insight: The pro-apoptotic activity of lycopodine is a significant finding, as the induction of programmed cell death is a key strategy in cancer chemotherapy. The involvement of the caspase cascade points to a specific and controlled mechanism of cell killing, which is a desirable characteristic for a potential anticancer drug.[11][12][13][14]

Antimicrobial and Antiviral Activities: A Broadening Spectrum of Bioactivity

Emerging research has begun to explore the antimicrobial and antiviral properties of Lycopodium alkaloids, though this area is less developed compared to neuropharmacological and cytotoxic studies.

Alkaloid (Class)Antimicrobial/Antiviral Activity
Lycopodine (Lycopodine)Extracts containing lycopodine have shown activity against Staphylococcus aureus and Herpes Simplex Virus (HSV).[15] However, quantitative data on purified lycopodine is limited.
Fawcettimine (Fawcettimine)Data on the antimicrobial and antiviral activities of fawcettimine is currently scarce.

Expert Insight: The preliminary findings on the antimicrobial and antiviral activities of Lycopodium extracts are encouraging and warrant further investigation.[16][17][18] The complex structures of these alkaloids could provide novel scaffolds for the development of new anti-infective agents, a critical need in an era of increasing drug resistance.

Experimental Protocols: A Guide to the Bench

To facilitate further research in this field, this section provides detailed, step-by-step methodologies for the extraction, isolation, and quantification of Lycopodium alkaloids.

Extraction and Isolation of Lycopodium Alkaloids

This protocol outlines a general procedure for the extraction and preliminary purification of alkaloids from Lycopodium plant material.

Alkaloid Extraction and Isolation Plant_Material Dried and Powdered Lycopodium Plant Material Extraction Soxhlet Extraction (Methanol) Plant_Material->Extraction Concentration Rotary Evaporation Extraction->Concentration Acid_Base_Partition Acid-Base Partitioning (e.g., HCl and CH2Cl2) Concentration->Acid_Base_Partition Crude_Alkaloids Crude Alkaloid Extract Acid_Base_Partition->Crude_Alkaloids Column_Chromatography Column Chromatography (Silica Gel or Alumina) Crude_Alkaloids->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Monitor Separation Purified_Alkaloids Purified Alkaloids TLC_Analysis->Purified_Alkaloids Combine Pure Fractions

Caption: General workflow for the extraction and isolation of Lycopodium alkaloids.

Step-by-Step Protocol:

  • Plant Material Preparation: Air-dry the whole plant or aerial parts of the Lycopodium species and grind into a fine powder.

  • Extraction:

    • Place the powdered plant material in a Soxhlet apparatus.

    • Extract with methanol for 8-12 hours.

  • Concentration:

    • Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Acid-Base Partitioning:

    • Dissolve the crude residue in 5% hydrochloric acid.

    • Wash the acidic solution with dichloromethane to remove neutral and acidic compounds.

    • Basify the aqueous layer with ammonium hydroxide to pH 9-10.

    • Extract the alkaline solution with dichloromethane multiple times.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the crude alkaloid extract.

  • Column Chromatography:

    • Subject the crude alkaloid extract to column chromatography on silica gel or alumina.

    • Elute with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine fractions containing the same alkaloid(s) based on their TLC profiles.

  • Further Purification:

    • If necessary, subject the combined fractions to further purification using preparative HPLC to obtain pure alkaloids.

Trustworthiness: This protocol incorporates a standard acid-base partitioning step, which is a self-validating system for the selective extraction of basic alkaloids from a complex plant matrix. The subsequent chromatographic separation allows for the isolation of individual compounds, the purity of which can be verified by analytical techniques such as HPLC and NMR.

Quantification of Lycopodium Alkaloids by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the quantification of Lycopodium alkaloids in plant extracts and purified samples.

HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid) is commonly used. The specific gradient will depend on the alkaloids being analyzed.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the alkaloids of interest (typically around 210-280 nm).

  • Quantification: Quantification is achieved by creating a calibration curve using certified reference standards of the target alkaloids.

Expertise & Experience: The choice of a C18 column is based on the moderately polar nature of most Lycopodium alkaloids. The addition of an acid to the mobile phase is crucial for achieving good peak shape by protonating the nitrogen atoms in the alkaloid structures, which prevents tailing.

Conclusion and Future Directions

The Lycopodium alkaloids represent a structurally diverse and pharmacologically significant class of natural products. The potent acetylcholinesterase inhibitory activity of huperzine A has already led to its use as a therapeutic agent, while the cytotoxic effects of lycopodine highlight the potential for developing novel anticancer drugs from this family. The exploration of their antimicrobial and antiviral activities is a promising new frontier.

Future research should focus on:

  • Comprehensive Bioactivity Screening: A systematic evaluation of the diverse range of known Lycopodium alkaloids for a wider array of biological targets.

  • Mechanistic Studies: Elucidation of the molecular mechanisms underlying the observed biological activities to guide rational drug design.

  • Synthetic and Semi-Synthetic Approaches: Development of efficient synthetic routes to these complex molecules and the creation of novel analogues with improved potency and selectivity.

  • Clinical Investigations: Rigorous clinical trials to validate the therapeutic potential of the most promising Lycopodium alkaloids.

By leveraging the combined power of natural product chemistry, pharmacology, and synthetic innovation, the remarkable chemical legacy of the Lycopodium genus can be translated into the next generation of therapeutics.

References

  • The pharmacology and therapeutic potential of (−)-huperzine A. PubMed Central. [Link]

  • Huperzine A. Wikipedia. [Link]

  • Lycopodine from Lycopodium clavatum extract inhibits proliferation of HeLa cells through induction of apoptosis via caspase-3 activation. PubMed. [Link]

  • Lycopodin from Licopodium clavatumextract inhibits proliferation on HeLa cells through induction of apoptosis via caspase-3 activation. ResearchGate. [Link]

  • Lycopodine triggers apoptosis by modulating 5-lipoxygenase, and depolarizing mitochondrial membrane potential in androgen sensitive and refractory prostate cancer cells without modulating p53 activity: Signaling cascade and drug-DNA interaction. ResearchGate. [Link]

  • Lycopodine triggers apoptosis by modulating 5-lipoxygenase, and depolarizing mitochondrial membrane potential in androgen sensitive and refractory prostate cancer cells without modulating p53 activity: signaling cascade and drug-DNA interaction. PubMed. [Link]

  • Lycopodium alkaloids from Huperzia serrata and their cholinesterase inhibitory activities. PubMed. [Link]

  • Lycodine-Type Alkaloids from Lycopodiastrum casuarinoides and Their Acetylcholinesterase Inhibitory Activity. PubMed Central. [Link]

  • Lycopodine from Lycopodium clavatum extract inhibits proliferation of HeLa cells through induction of apoptosis via caspase-3 activation. Semantic Scholar. [Link]

  • Acetylcholinesterase inhibitory activity of lycopodane-type alkaloids from the Icelandic Lycopodium annotinum ssp. alpestre. PubMed. [Link]

  • Lycopodine-Type Alkaloids from Lycopodium japonicum. PubMed Central. [Link]

  • Chemical structure of lycopodine. ResearchGate. [Link]

  • Huperzine A, a novel promising acetylcholinesterase inhibitor. PubMed. [Link]

  • The IC50 values of AChE inhibitory activity by the alkaloid extracts... ResearchGate. [Link]

  • Bioactivity study and metabolic profiling of Colletotrichum alatae LCS1, an endophyte of club moss Lycopodium clavatum L. National Institutes of Health. [Link]

  • Relationship: Acetylcholine and huperzine A. Caring Sunshine. [Link]

  • Influence of Human Serum on Pharmacodynamic Properties of an Investigational Glycopeptide, LY333328, and Comparator Agents against Staphylococcus aureus. National Institutes of Health. [Link]

  • Huperzine A Complexed with Acetylcholinesterase. Proteopedia. [Link]

  • MIC values for compounds 6, 11, 13, 16, and 17 against selected bacteria. ResearchGate. [Link]

  • Dose−response curves and EC50 values for derivatives. (A) % antiviral... ResearchGate. [Link]

  • In vitro screening of a FDA approved chemical library reveals potential inhibitors of SARS-CoV-2 replication. Nature. [Link]

  • IC50 values for acetylcholinesterase (AChE) inhibition and DPPH... ResearchGate. [Link]

  • Antiviral Efficacy of Flavonoids against Enterovirus 71 Infection in Vitro and in Newborn Mice. MDPI. [Link]

  • Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations. Wiley Online Library. [Link]

  • The EC50 and Time-of-addition assay of the five monomer compounds in... ResearchGate. [Link]

  • IC 50 values for activities towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). ResearchGate. [Link]

  • Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. PubMed Central. [Link]

  • In vitro biological activity screening of Lycopodium complanatum L. ssp. chamaecyparissus (A. Br.) Doll. PubMed. [Link]

  • Potential Antiviral Action of Alkaloids. MDPI. [Link]

  • In vitro antiviral activity of plant extracts from Asteraceae medicinal plants. PubMed. [Link]

  • Cytotoxicity and Antiviral Properties of Alkaloids Isolated from Pancratium maritimum. PubMed Central. [Link]

  • Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies. National Institutes of Health. [Link]

  • Recently Isolated Fawcettimine-Type Alkaloids. International Journal of Pharmaceutical Investigation. [Link]

  • The Anti-Apoptotic Effects of Caspase Inhibitors in Propyl Gallate-Treated Lung Cancer Cells Are Related to Changes in Reactive Oxygen Species and Glutathione Levels. MDPI. [Link]

  • Asymmetric Total Synthesis of Fawcettimine-Type Lycopodium Alkaloid, Lycopoclavamine-A. ACS Publications. [Link]

  • Literature MIC values for tested antibiotics. ResearchGate. [Link]

  • Interpretation of MICs in Antibiotic Susceptibility Testing. Dick White Referrals. [Link]

  • Caspase-dependent apoptosis induced by two synthetic halogenated flavanones, 3',7-dichloroflavanone and 3',6-dichloroflavanone, on human breast and prostate cancer cells. PubMed. [Link]

  • Acetylcholinesterase inhibitors: pharmacology and toxicology. PubMed. [Link]

  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. PubMed. [Link]

  • IC50 values for acetylcholinesterase and butyrylcholinesterase. ResearchGate. [Link]

  • fAUC/MIC is the most predictive pharmacokinetic/pharmacodynamic index of colistin against Acinetobacter baumannii in murine thigh and lung infection models. PubMed Central. [Link]

  • The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. MDPI. [Link]

Sources

Validating the Therapeutic Potential of N-Demethyl-alpha-obscurine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the therapeutic potential of N-Demethyl-alpha-obscurine, a Lycopodium alkaloid, in the context of Alzheimer's disease. Drawing parallels with established treatments, we outline a scientifically rigorous, multi-step validation process, complete with detailed experimental protocols and comparative analyses. Our objective is to equip researchers and drug development professionals with the necessary tools to objectively assess this novel compound's viability as a therapeutic agent.

Introduction: The Promise of Lycopodium Alkaloids in Neurodegenerative Disease

The quest for effective treatments for Alzheimer's disease (AD) remains a paramount challenge in modern medicine. A promising avenue of research lies in the exploration of natural compounds, particularly the diverse family of Lycopodium alkaloids.[1] These compounds, isolated from clubmosses, have garnered significant attention for their neuroprotective and cognitive-enhancing properties.[2][3] Notably, Huperzine A, a well-characterized Lycopodium alkaloid, is utilized in the management of AD in some regions and as a dietary supplement globally, primarily for its potent and reversible acetylcholinesterase (AChE) inhibitory activity.[4]

N-Demethyl-alpha-obscurine is a lesser-known lycodine-type Lycopodium alkaloid.[5] While direct evidence of its efficacy in AD is nascent, its structural relatives have demonstrated significant AChE inhibitory activity and neuroprotective effects.[5][6][7] This guide, therefore, posits a hypothesized therapeutic potential for N-Demethyl-alpha-obscurine in AD and provides a roadmap for its validation. We will explore its potential mechanism of action and present a comparative analysis against established AD therapeutics: Donepezil, Galantamine, and Huperzine A.

Hypothesized Mechanism of Action of N-Demethyl-alpha-obscurine in Alzheimer's Disease

Based on the known bioactivities of related Lycopodium alkaloids, we hypothesize that N-Demethyl-alpha-obscurine may exert its therapeutic effects in Alzheimer's disease through a dual mechanism:

  • Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, N-Demethyl-alpha-obscurine could increase acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is significantly impaired in AD.[6]

  • Neuroprotection: N-Demethyl-alpha-obscurine may possess neuroprotective properties, shielding neurons from the cytotoxic effects of amyloid-beta (Aβ) plaques and neurofibrillary tangles, which are pathological hallmarks of AD.[2] This could involve mitigating oxidative stress and apoptosis (programmed cell death).[2]

The following diagram illustrates this hypothesized signaling pathway:

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release AChE AChE ACh_cleft->AChE Degradation AChR Acetylcholine Receptor ACh_cleft->AChR Binding NDO N-Demethyl- alpha-obscurine NDO->AChE Inhibition Abeta Amyloid-beta (Aβ) Toxicity NDO->Abeta Inhibition Cholinergic_Transmission Enhanced Cholinergic Transmission AChR->Cholinergic_Transmission Activation Neuroprotection Neuroprotection Abeta->Neuroprotection

Hypothesized dual mechanism of N-Demethyl-alpha-obscurine in AD.

Comparative Analysis of N-Demethyl-alpha-obscurine and Existing Alzheimer's Disease Therapeutics

A thorough evaluation of a novel compound necessitates a direct comparison with current standards of care. This section provides an overview of three established AChE inhibitors used in the treatment of mild to moderate Alzheimer's disease.

FeatureN-Demethyl-alpha-obscurine (Hypothesized)DonepezilGalantamineHuperzine A
Primary Mechanism Acetylcholinesterase (AChE) InhibitionReversible, non-competitive AChE inhibitor[8][9]Reversible, competitive AChE inhibitor; Allosteric modulator of nicotinic acetylcholine receptors[2][6]Reversible, selective AChE inhibitor[4]
Secondary Mechanism Neuroprotection against Aβ toxicityPotential for neuroprotection and reduction of glutamate-induced excitotoxicity---Neuroprotective effects, including anti-oxidative stress and modulation of amyloid precursor protein (APP) processing
AChE Inhibition (IC50) To be determined~5.7 - 7.9 nM~0.4 - 1.5 µM~2.5 - 72.4 nM
Clinical Efficacy PreclinicalModest improvements in cognition and global function[9]Small improvements on cognitive tests and global measures of change[2]Evidence suggests cognitive benefits, though more large-scale trials are needed
Common Side Effects To be determinedNausea, diarrhea, insomnia, vomiting[9]Nausea, vomiting, diarrhea, dizziness[2]Nausea, sweating, blurred vision, slurred speech

Experimental Protocols for the Validation of N-Demethyl-alpha-obscurine

To substantiate the therapeutic potential of N-Demethyl-alpha-obscurine, a series of in vitro and in vivo experiments are essential. The following protocols provide a robust framework for this validation process.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This assay will quantify the ability of N-Demethyl-alpha-obscurine to inhibit the activity of acetylcholinesterase. The Ellman's method is a widely accepted and reliable colorimetric assay for this purpose.[10][11]

Workflow for In Vitro AChE Inhibition Assay

prep Prepare Reagents: AChE, DTNB, ATCI, N-Demethyl-alpha-obscurine plate Plate N-Demethyl-alpha-obscurine and Controls (Donepezil) prep->plate add_ache Add AChE to all wells (except blank) plate->add_ache incubate1 Incubate for 15 minutes at 37°C add_ache->incubate1 add_dtnb_atci Add DTNB and ATCI to initiate reaction incubate1->add_dtnb_atci read Measure absorbance at 412 nm kinetically for 10-15 minutes add_dtnb_atci->read analyze Calculate % inhibition and determine IC50 value read->analyze

Workflow for the in vitro acetylcholinesterase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of N-Demethyl-alpha-obscurine in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the stock solution to achieve a range of final assay concentrations.

    • Prepare solutions of acetylcholinesterase (AChE), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylthiocholine iodide (ATCI) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure (96-well plate format):

    • Add buffer, N-Demethyl-alpha-obscurine dilutions (or positive control/vehicle), and AChE solution to each well.

    • Incubate the plate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding DTNB and ATCI to all wells.

    • Immediately measure the absorbance at 412 nm using a microplate reader in a kinetic mode for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of N-Demethyl-alpha-obscurine.

    • Determine the percentage of AChE inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

In Vitro Neuroprotection Assay Against Amyloid-Beta (Aβ) Toxicity

This cell-based assay will assess the ability of N-Demethyl-alpha-obscurine to protect neuronal cells from the cytotoxic effects of aggregated amyloid-beta peptides.[12][13]

Workflow for In Vitro Neuroprotection Assay

culture Culture neuronal cells (e.g., SH-SY5Y or primary neurons) prepare Prepare aggregated Aβ1-42 and N-Demethyl-alpha-obscurine culture->prepare treat Treat cells with N-Demethyl-alpha-obscurine for a pre-incubation period prepare->treat add_abeta Add aggregated Aβ1-42 to induce toxicity treat->add_abeta incubate Incubate for 24-48 hours add_abeta->incubate assess Assess cell viability (e.g., MTT assay) incubate->assess analyze Quantify neuroprotective effect assess->analyze

Workflow for the in vitro neuroprotection assay against Aβ toxicity.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a suitable neuronal cell line (e.g., human neuroblastoma SH-SY5Y cells) or primary neurons in appropriate culture medium.

  • Preparation of Aggregated Aβ1-42:

    • Prepare aggregated Aβ1-42 oligomers by incubating synthetic Aβ1-42 peptide under conditions that promote aggregation (e.g., incubation at 37°C for 24 hours).

  • Treatment:

    • Seed the neuronal cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of N-Demethyl-alpha-obscurine for a specified duration (e.g., 2 hours).

  • Induction of Toxicity:

    • Add the prepared aggregated Aβ1-42 to the cell cultures to induce cytotoxicity.

  • Incubation:

    • Incubate the cells for 24-48 hours.

  • Assessment of Cell Viability:

    • Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of N-Demethyl-alpha-obscurine in the presence of Aβ1-42, relative to cells treated with Aβ1-42 alone.

    • Determine the EC50 value (the concentration of the compound that provides 50% of the maximum neuroprotective effect).

In Vivo Assessment of Cognitive Enhancement using the Morris Water Maze

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodent models of cognitive impairment.[14][15][16] This in vivo experiment will evaluate the potential of N-Demethyl-alpha-obscurine to reverse or ameliorate cognitive deficits in an animal model of Alzheimer's disease (e.g., APP/PS1 transgenic mice or scopolamine-induced amnesia).[17][18]

Workflow for Morris Water Maze Test

acclimate Acclimatize animals to the testing room habituate Habituate animals to the water maze acclimate->habituate treat Administer N-Demethyl-alpha-obscurine or vehicle daily habituate->treat train Spatial acquisition training: (4 trials/day for 5 days) treat->train probe Probe trial (platform removed) on day 6 train->probe analyze Analyze escape latency, path length, and time in target quadrant probe->analyze

Workflow for the in vivo Morris water maze test.

Step-by-Step Protocol:

  • Animal Model:

    • Utilize an established animal model of Alzheimer's disease, such as aged APP/PS1 transgenic mice or rats with scopolamine-induced amnesia.

  • Drug Administration:

    • Administer N-Demethyl-alpha-obscurine or vehicle to the animals daily for a predetermined period before and during the behavioral testing.

  • Morris Water Maze Apparatus:

    • A circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the room.

  • Acquisition Training:

    • For 4-5 consecutive days, each animal undergoes multiple trials per day to learn the location of the hidden platform from different starting positions.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial:

    • On the day following the last training session, the platform is removed, and each animal is allowed to swim freely for a set time (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

  • Data Analysis:

    • Compare the escape latencies and path lengths during training between the N-Demethyl-alpha-obscurine-treated group and the vehicle-treated group.

    • In the probe trial, compare the time spent in the target quadrant and the number of platform crossings between the groups.

Conclusion and Future Directions

The framework presented in this guide provides a comprehensive and scientifically rigorous approach to validating the therapeutic potential of N-Demethyl-alpha-obscurine for Alzheimer's disease. By systematically evaluating its acetylcholinesterase inhibitory activity, neuroprotective effects, and in vivo cognitive-enhancing capabilities, researchers can build a robust data package to support its further development.

Positive outcomes from these studies would warrant more extensive preclinical investigations, including pharmacokinetic and toxicological profiling, and ultimately, progression towards clinical trials. The exploration of novel Lycopodium alkaloids like N-Demethyl-alpha-obscurine represents a promising frontier in the ongoing search for more effective treatments for Alzheimer's disease.

References

  • New Lycopodium alkaloids with neuroprotective activities from Lycopodium japonicum Thunb. (2023). Natural Product Research. [Link]

  • Lycodine-Type Alkaloids from Lycopodiastrum casuarinoides and Their Acetylcholinesterase Inhibitory Activity. (2017). Molecules. [Link]

  • Anti-Cholinesterase Activity of Lycopodium Alkaloids from Vietnamese Huperzia squarrosa (Forst.) Trevis. (2014). Molecules. [Link]

  • Lycopodium alkaloids from Huperzia serrata and their cholinesterase inhibitory activities. (2024). Phytochemistry. [Link]

  • Lycopodium Alkaloids from Huperzia serrata and Their Anti-acetylcholinesterase Activities. (2023). Chemistry & Biodiversity. [Link]

  • The Lycopodium alkaloids. (2004). Natural Product Reports. [Link]

  • Lycopodium Attenuates Loss of Dopaminergic Neurons by Suppressing Oxidative Stress and Neuroinflammation in a Rat Model of Parkinson's Disease. (2019). Antioxidants. [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (2016). Current Protocols in Toxicology. [Link]

  • The Lycopodium Alkaloids. (2004). ResearchGate. [Link]

  • Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. (2023). Journal of Translational Medicine. [Link]

  • Lycopodium Attenuates Loss of Dopaminergic Neurons by Suppressing Oxidative Stress and Neuroinflammation in a Rat Model of Parkinson's Disease. (2019). Antioxidants. [Link]

  • Alzheimer's Disease Models. (n.d.). Inotiv. [Link]

  • Morris Water Maze. (2024). Mouse Metabolic Phenotyping Centers. [Link]

  • Morris water maze: procedures for assessing spatial and related forms of learning and memory. (2006). Nature Protocols. [Link]

  • Understanding the Morris Water Maze in Neuroscience. (2025). Noldus. [Link]

  • New Lycopodium alkaloids with neuroprotective activities from Lycopodium japonicum Thunb. (2023). ResearchGate. [Link]

  • Validation of a 2-day water maze protocol in mice. (2012). Journal of Visualized Experiments. [Link]

  • Aβ1-42 Induced Neurotoxicity Assay - Alzheimer's Disease in vitro Model. (n.d.). Innoprot. [Link]

  • Morris Water Maze Test for Alzheimer's Disease Model In Mice. (2022). YouTube. [Link]

  • New Lycopodium alkaloids with neuroprotective activities from Lycopodium japonicum Thunb. (2023). Figshare. [Link]

  • Alzheimer's Disease Animal Models: Elucidation of Biomarkers and Therapeutic Approaches for Cognitive Impairment. (2020). International Journal of Molecular Sciences. [Link]

  • In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. (2020). Molecules. [Link]

  • The traditional uses, secondary metabolites, and pharmacology of Lycopodium species. (2025). Journal of Ethnopharmacology. [Link]

  • Cell-Based Assays to Assess Neuroprotective Activity. (2025). Springer Nature Experiments. [Link]

  • In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. (2022). Frontiers in Nutrition. [Link]

  • Controlling Amyloid Beta Peptide Aggregation and Toxicity by Protease-Stable Ligands. (2022). ACS Bio & Med Chem Au. [Link]

  • Animal models of Alzheimer's disease: Applications, evaluation, and perspectives. (2019). Translational Neurodegeneration. [Link]

  • The challenges of using animal models in Alzheimer's research. (2024). VJDementia. [Link]

  • In vitro model of Alzheimer's disease - Amyloid beta lowering drugs screening assay (BACE inhibitor screening assay). (n.d.). NEUROFIT. [Link]

  • Cell-Based Assays to Assess Neuroprotective Activity. (2025). IRIS Unibo. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for N-Demethyl-alpha-obscurine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for N-Demethyl-alpha-obscurine

N-Demethyl-alpha-obscurine is a lycodine-type Lycopodium alkaloid, a class of natural products known for their complex structures and diverse biological activities[1][2]. As research into its pharmacological and toxicological profile progresses, the need for robust, reliable, and reproducible analytical methods for its quantification in various matrices becomes paramount. The accuracy of data in preclinical pharmacokinetics, metabolism studies, or quality control of herbal preparations hinges entirely on the quality of the analytical method employed.

This guide moves beyond the validation of a single method. We delve into the critical process of cross-validation , where two distinct, orthogonal analytical methods are compared to provide an unimpeachable level of confidence in the analytical results[3]. This is not merely a procedural redundancy; it is a cornerstone of scientific rigor, ensuring that the data generated is independent of a specific analytical technique's potential biases or limitations. Here, we present a comparative framework for cross-validating two powerful techniques for N-Demethyl-alpha-obscurine analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Pillar 1: The Principle of Orthogonal Cross-Validation

Analytical method cross-validation is the process of comparing results from at least two different analytical methods to determine if they are comparable and produce equivalent, reliable data[4]. The most robust form of cross-validation employs "orthogonal" methods—techniques that rely on different chemical or physical principles for separation and detection[5]. This approach minimizes the risk of a systemic bias affecting both methods similarly.

For N-Demethyl-alpha-obscurine, our chosen orthogonal methods are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The industry standard for quantifying small molecules in complex matrices due to its exceptional sensitivity and selectivity. Separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase[6].

  • Gas Chromatography-Mass Spectrometry (GC-MS): A classic, powerful technique that separates analytes based on their volatility and interaction with a stationary phase in a gaseous state. It is orthogonal to LC-MS/MS as it involves a different separation mechanism and often requires chemical derivatization to render the analyte volatile[7].

The following diagram illustrates the overarching workflow for this cross-validation study.

CrossValidation_Workflow cluster_prep Sample Cohort cluster_lcms Method 1: LC-MS/MS cluster_gcms Method 2: GC-MS cluster_comp Data Comparison & Validation Sample Prepare Standard Curve, QCs, and Test Samples in Matrix LC_Prep Sample Preparation (e.g., Protein Precipitation) Sample->LC_Prep GC_Prep Sample Preparation (e.g., LLE & Derivatization) Sample->GC_Prep LC_Analysis LC-MS/MS Analysis LC_Prep->LC_Analysis LC_Data Data Processing & Quantification LC_Analysis->LC_Data Compare Statistical Comparison of Results (e.g., Bland-Altman, Regression) LC_Data->Compare GC_Analysis GC-MS Analysis GC_Prep->GC_Analysis GC_Data Data Processing & Quantification GC_Analysis->GC_Data GC_Data->Compare Conclusion Assess Comparability Against Acceptance Criteria Compare->Conclusion

Caption: Orthogonal method cross-validation workflow.

Pillar 2: Comparative Methodologies & Protocols

A successful cross-validation study begins with two independently robust and validated methods. Below, we detail the rationale and provide exemplar protocols for the analysis of N-Demethyl-alpha-obscurine using both LC-MS/MS and GC-MS. These protocols are grounded in established practices for analyzing alkaloids and N-desmethyl metabolites[8][9][10][11].

Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale & Expertise: LC-MS/MS is selected for its superior sensitivity and high-throughput capabilities, making it ideal for analyzing samples with low analyte concentrations, such as plasma from pharmacokinetic studies[11][12]. The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise[12]. We propose a reversed-phase chromatography method, which is well-suited for separating moderately polar alkaloids.

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a 1 mg/mL stock solution of N-Demethyl-alpha-obscurine in methanol.

    • Perform serial dilutions to create working standard solutions for the calibration curve (e.g., 0.1 ng/mL to 100 ng/mL) and QC samples (Low, Mid, High).

    • Spike the appropriate volume of working solution into the blank matrix (e.g., human plasma, tissue homogenate) to create calibration standards and QCs.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

    • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: UPLC/HPLC system (e.g., Agilent 1290 Infinity II, Waters Acquity).

    • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a common starting point for alkaloid analysis[10].

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: A typical gradient might run from 5% B to 95% B over 5 minutes, followed by re-equilibration. This must be optimized to ensure separation from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple Quadrupole (e.g., Agilent 6475A, Sciex 7500).

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). Alkaloids, with their nitrogen atoms, typically ionize well in positive mode.

    • MRM Transitions: These must be determined by infusing a standard solution of N-Demethyl-alpha-obscurine. For a hypothetical compound with MW 260.37[13], the precursor ion would be [M+H]+ at m/z 261.4. Product ions would be identified in MS2 scans (e.g., m/z 150.2, m/z 178.1). The most intense transition is used for quantification and a secondary transition for confirmation.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale & Expertise: GC-MS provides an excellent orthogonal confirmation. The separation is based on volatility and boiling point, fundamentally different from the polarity-based separation in LC. Most alkaloids, including likely N-Demethyl-alpha-obscurine, are not sufficiently volatile for direct GC analysis and require derivatization[7]. This derivatization step, typically silylation, adds another layer of chemical selectivity to the sample preparation process, further distinguishing it from the LC-MS/MS workflow.

  • Preparation of Standards and QCs:

    • Prepare standards and QCs in the same manner as for the LC-MS/MS method.

  • Sample Preparation (Liquid-Liquid Extraction & Derivatization):

    • To 100 µL of plasma sample, standard, or QC, add an internal standard and 50 µL of ammonium hydroxide to basify the sample (pH > 9). This ensures the alkaloid is in its free base form for efficient extraction.

    • Add 500 µL of an organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of chloroform/isopropanol).

    • Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.

    • Transfer the organic (upper) layer to a clean glass tube.

    • Evaporate the solvent to complete dryness under nitrogen at 40°C. Crucially, ensure no water remains as it will quench the derivatization reagent.

    • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS - BSTFA + 1% TMCS) and 50 µL of pyridine or acetonitrile.

    • Cap the tube tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of the analyte.

    • Cool to room temperature and transfer to a GC autosampler vial with an insert.

  • GC-MS Instrumentation and Conditions:

    • GC System: Gas Chromatograph (e.g., Agilent 8890).

    • Column: A low-bleed, non-polar capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for general-purpose screening of derivatized compounds[14].

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection Mode: Splitless injection (1 µL) to maximize sensitivity.

    • Inlet Temperature: 280°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 20°C/min to 300°C and hold for 5 minutes. This program must be optimized for the specific analyte.

    • Mass Spectrometer: Single or Triple Quadrupole (e.g., Agilent 5977).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. The characteristic ions of the TMS-derivatized N-Demethyl-alpha-obscurine must be identified from a full scan spectrum of a derivatized standard. One ion is used for quantification, and two or three others for confirmation.

The following diagram visualizes the distinct sample preparation workflows.

SamplePrep_Workflow cluster_lcms LC-MS/MS Preparation cluster_gcms GC-MS Preparation start_lc 50 µL Plasma Sample ppt Add 150 µL Acetonitrile + IS (Protein Precipitation) start_lc->ppt vortex_lc Vortex & Centrifuge ppt->vortex_lc evap_lc Evaporate Supernatant vortex_lc->evap_lc recon_lc Reconstitute in Mobile Phase evap_lc->recon_lc end_lc Inject into LC-MS/MS recon_lc->end_lc start_gc 100 µL Plasma Sample lle Add Base & Organic Solvent (Liquid-Liquid Extraction) start_gc->lle vortex_gc Vortex & Centrifuge lle->vortex_gc evap_gc Evaporate Organic Layer (to complete dryness) vortex_gc->evap_gc deriv Add Silylating Reagent & Heat (Derivatization) evap_gc->deriv end_gc Inject into GC-MS deriv->end_gc

Caption: Distinct sample preparation workflows for each method.

Pillar 3: Data Comparison and Performance Metrics

After validating each method individually according to regulatory guidelines like the FDA Bioanalytical Method Validation Guidance or ICH Q2(R2)[15][16][17][18], the cross-validation can be performed. This involves analyzing a set of at least 20 samples, including QCs and, if available, incurred study samples, with both methodologies[4].

Comparative Performance Data (Expected)

The table below summarizes the expected performance characteristics based on typical results for these techniques. Actual results must be determined experimentally.

Performance ParameterLC-MS/MSGC-MSRationale & Causality
Limit of Quantitation (LOQ) 0.1 - 1 ng/mL[10][11]1 - 10 ng/mLLC-MS/MS generally offers superior sensitivity for non-volatile polar compounds due to efficient ionization and minimal sample loss.
Linearity (R²) > 0.995> 0.995Both techniques are capable of excellent linearity over several orders of magnitude when properly optimized.
Accuracy (% Bias) Within ±15% (±20% at LOQ)Within ±15% (±20% at LOQ)Acceptance criteria are defined by regulatory guidance[15]. Both methods should meet these standards.
Precision (%RSD) < 15% (< 20% at LOQ)< 15% (< 20% at LOQ)Acceptance criteria are defined by regulatory guidance[15]. The multi-step GC-MS prep can sometimes lead to slightly higher variability.
Matrix Effect Potential for ion suppression/enhancementGenerally low to moderateESI in LC-MS/MS is susceptible to co-eluting matrix components affecting analyte ionization. EI in GC-MS is a high-energy, gas-phase process, making it less prone to matrix effects, although non-volatile matrix components can contaminate the inlet and column over time[7].
Sample Throughput High (2-5 min/sample)Moderate (15-20 min/sample)LC run times are typically shorter, and sample preparation (protein precipitation) is faster and more amenable to 96-well plate automation.
Confirmation Specificity High (MRM transitions)Very High (Characteristic EI fragmentation pattern)While MRM is highly specific, the EI fragmentation pattern in GC-MS provides a detailed molecular fingerprint that is excellent for definitive structural confirmation.
Acceptance Criteria for Cross-Validation

The core of the cross-validation is to demonstrate that the two methods produce comparable results. A common approach is to calculate the percentage difference between the concentrations obtained by the two methods for each sample[4].

Formula: %Difference = [(Conc_Method1 - Conc_Method2) / Mean(Conc_Method1, Conc_Method2)] * 100

Acceptance Criteria:

  • At least two-thirds (67%) of the individual sample results must agree within ±20% of their mean[4][19].

  • The mean %Difference for all samples should not deviate by more than ±15%.

Statistical plots, such as a Bland-Altman plot, can also be used to visually assess the agreement and identify any concentration-dependent bias between the methods.

Conclusion

The cross-validation of analytical methods for N-Demethyl-alpha-obscurine using orthogonal techniques like LC-MS/MS and GC-MS represents the pinnacle of analytical due diligence. LC-MS/MS stands out as the primary choice for high-sensitivity, high-throughput quantitative studies due to its speed and performance. GC-MS serves as an invaluable confirmatory method, providing orthogonal selectivity and a high-confidence structural fingerprint through its EI fragmentation patterns.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link][15][20]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link][16]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]

  • International Council for Harmonisation. (2022). ICH Q2(R2) Validation of Analytical Procedures. ICH. [Link][17][21]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link][22]

  • Viswanathan, C. T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link][4]

  • European Bioanalysis Forum. (2017). Cross and Partial Validation. EBF. [Link][19]

  • BioCrick. (n.d.). N-Demethyl-alpha-obscurine. BioCrick. [Link][1]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link][6]

  • Wagner, M., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites. [Link][7]

  • Jane, I., et al. (2012). Validation of a Liquid chromatography/tandem Mass Spectrometry Method for the Simultaneous Quantification of Sotrastaurin and Its Metabolite N-desmethyl-sotrastaurin in Human Blood. Journal of Chromatography B. [Link][10]

  • Li, Y., et al. (2022). A sensitive LC-MS/MS method for simultaneous quantification of ulotaront and its N-desmethyl metabolite in human plasma and application to a clinical study. Journal of Pharmaceutical and Biomedical Analysis. [Link][11]

  • Agilent Technologies. (n.d.). Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API. Agilent. [Link][12]

  • Acevska, J., et al. (2012). Development and Validation of a Reversed-Phase HPLC Method for Determination of Alkaloids from Papaver somniferum L. (Papaveraceae). Journal of AOAC International. [Link][8]

  • Sharma, A., et al. (2026). Analytical method validation with development for the detection and quantification of kratom alkaloids using LC-MS/MS. Drug Development and Industrial Pharmacy. [Link][9]

  • Hagen, T., et al. (1999). A GC/MS/MS screening method for multiple organic acidemias from urine specimens. Clinica Chimica Acta. [Link][23]

  • Singh, N., et al. (2022). Gas chromatography-mass spectrometry (GC–MS) profiling of aqueous methanol fraction of Plagiochasma appendiculatum Lehm. & Lindenb. and Sphagnum fimbriatum Wilson for probable antiviral potential. Vegetos. [Link][24]

  • Wang, Y., et al. (2019). Metabonomics fingerprint of volatile organic compounds in serum and urine of pregnant women with gestational diabetes mellitus. Medicine (Baltimore). [Link][14]

  • Szostak, K., et al. (2021). Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma. ResearchGate. [Link][25]

Sources

A Comparative Pharmacological Guide to N-Demethyl-alpha-obscurine and Related Lycopodium Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-Demethyl-alpha-obscurine

N-demethyl-alpha-obscurine is a naturally occurring lycodine-type alkaloid isolated from plants of the Lycopodium genus, such as Lycopodium japonicum and Huperzia tetragona[1][2]. Structurally, it belongs to a class of complex polycyclic alkaloids that have garnered significant interest for their diverse biological activities. While research on N-demethyl-alpha-obscurine itself is limited, the broader family of Lycopodium alkaloids, and particularly the lycodine subgroup, is renowned for its potent effects on the cholinergic nervous system.

The primary mechanism of action identified for many lycodine-type alkaloids is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This activity has positioned compounds like Huperzine A as potential therapeutics for neurodegenerative diseases such as Alzheimer's disease, where cholinergic deficits are a key pathological feature[3][4]. Given its structural similarity to other active lycodine alkaloids, N-demethyl-alpha-obscurine is presumed to share this AChE inhibitory action, though specific potency data is not widely available.

Furthermore, there is a strong precedent for dual activity within this class of compounds, with molecules like Huperzine A also demonstrating interactions with nicotinic acetylcholine receptors (nAChRs). This guide will therefore use AChE inhibition as the primary basis for comparison and explore the inferred potential for nAChR modulation by N-demethyl-alpha-obscurine.

Mechanism of Action: The Cholinergic Synapse

The primary pharmacological target of many Lycopodium alkaloids is the cholinergic synapse. By inhibiting AChE, these compounds increase the concentration and duration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. This has pro-cognitive and neuroprotective effects.

Cholinergic_Synapse_Action ACh_Vesicle Acetylcholine (ACh) Vesicle Synaptic_Cleft Synaptic Cleft ACh_Vesicle->Synaptic_Cleft Release Pre_Terminal nAChR Nicotinic ACh Receptor (nAChR) Post_Terminal ACh ACh AChE Acetylcholinesterase (AChE) Alkaloid N-Demethyl-alpha-obscurine (or related Lycopodium Alkaloid) Alkaloid->AChE Inhibits ACh->nAChR Binds & Activates ACh->AChE Hydrolysis

Figure 1: Simplified workflow of a cholinergic synapse and the inhibitory action of Lycopodium alkaloids on acetylcholinesterase (AChE).

Comparative Analysis of Acetylcholinesterase Inhibition

CompoundTypeAChE IC50 (µM)Source
N-demethyl-alpha-obscurine Lycodine AlkaloidData Not Available-
Huperzine ALycodine Alkaloid0.0743[3]
Huperzine CLycodine Alkaloid0.6[3]
N-demethylhuperzinineLycodine Alkaloid1.9[3]
Huperzine BLycodine Alkaloid20.2[3]
Lycoparin CLycodine Alkaloid23.9[3]
Galanthamine (Reference)Amaryllidaceae Alkaloid~0.4 (Varies with assay)[5]

Interpretation of Data:

The data clearly demonstrates that lycodine-type alkaloids can be potent AChE inhibitors. Huperzine A stands out with its nanomolar potency, making it a benchmark compound in this class. The inhibitory activity of other related alkaloids spans the micromolar range. It is plausible that N-demethyl-alpha-obscurine also possesses AChE inhibitory activity, and its potency would likely fall within the range observed for other lycodine-type structures. The structural variations among these alkaloids, such as methylation and hydroxylation patterns, can significantly influence their binding affinity to the active site of AChE.

The Untapped Potential: Nicotinic Acetylcholine Receptor Interaction

A compelling aspect of Lycopodium alkaloid pharmacology is the potential for interaction with nAChRs. These ligand-gated ion channels are crucial for fast synaptic transmission in the central and peripheral nervous systems and are implicated in cognitive processes, learning, and memory. The structural resemblance of some alkaloids to acetylcholine suggests they may act as ligands at these receptors.

While direct experimental evidence for N-demethyl-alpha-obscurine's activity at nAChRs is currently absent, the known dual action of compounds like Huperzine A on both AChE and nAChRs provides a strong rationale for investigating this possibility.

Hypothesized Interaction Pathway:

nAChR_Interaction cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) BindingSite Orthosteric Binding Site IonChannel Ion Channel (Closed) BindingSite->IonChannel Conformational Change Response Postsynaptic Response (e.g., Depolarization) IonChannel->Response Ion Influx Alkaloid N-Demethyl-alpha-obscurine (Hypothetical Ligand) Alkaloid->BindingSite Binds (Agonist/Antagonist?) ACh Acetylcholine (Endogenous Agonist) ACh->BindingSite Binds

Figure 2: A conceptual diagram illustrating the potential interaction of N-demethyl-alpha-obscurine with a nicotinic acetylcholine receptor.

Experimental Protocols for Pharmacological Characterization

To elucidate the complete pharmacological profile of N-demethyl-alpha-obscurine, a series of well-established in vitro assays are required. The following protocols provide a framework for such an investigation.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the AChE inhibitory activity of a compound.

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The presence of an AChE inhibitor reduces the rate of this color change.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate buffer (pH 8.0).

    • DTNB solution.

    • AChE enzyme solution.

    • Acetylthiocholine iodide (ATCI) substrate solution.

    • Test compound (N-demethyl-alpha-obscurine) solutions at various concentrations.

    • Reference inhibitor (e.g., Galanthamine or Huperzine A) solutions.

  • Assay Procedure (96-well plate format):

    • To each well, add phosphate buffer.

    • Add the test compound or reference inhibitor solution.

    • Add the AChE enzyme solution and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Add the DTNB solution.

    • Initiate the reaction by adding the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm at regular intervals for a set duration.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Radioligand Binding Assay for nAChR Affinity

This assay determines the binding affinity (Ki) of a test compound for a specific nAChR subtype.

Principle: A radiolabeled ligand with known high affinity for the target receptor (e.g., [³H]epibatidine for α4β2 nAChRs or [¹²⁵I]α-bungarotoxin for α7 nAChRs) is incubated with a tissue or cell membrane preparation expressing the receptor. The test compound is added at various concentrations to compete with the radioligand for binding. The amount of bound radioactivity is measured, and the displacement by the test compound is used to calculate its binding affinity.

Step-by-Step Protocol:

  • Preparation of Receptor Source:

    • Homogenize tissue known to express the nAChR subtype of interest (e.g., rat brain cortex) or use cell lines stably expressing the recombinant receptor.

    • Prepare a membrane fraction by centrifugation.

  • Binding Incubation:

    • In a series of tubes, combine the membrane preparation, the radioligand at a fixed concentration, and the test compound at varying concentrations in a suitable buffer.

    • Include tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-labeled ligand).

    • Incubate at a specific temperature for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a competition binding equation to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Future Directions and Conclusion

The current body of scientific literature strongly suggests that N-demethyl-alpha-obscurine, as a lycodine-type alkaloid, is a promising candidate for possessing significant acetylcholinesterase inhibitory activity. However, a critical gap in our understanding is the lack of direct experimental data confirming this and quantifying its potency.

Furthermore, the potential for this compound to interact with nicotinic acetylcholine receptors remains an unexplored and exciting frontier. Elucidating this aspect of its pharmacology is essential for a complete understanding of its mechanism of action and for evaluating its therapeutic potential.

Recommendations for Future Research:

  • Systematic in vitro characterization: Perform AChE inhibition assays and a comprehensive panel of nAChR radioligand binding and functional assays (e.g., electrophysiology or calcium imaging) across various subtypes (α7, α4β2, α3β4, etc.) to determine the potency and selectivity of N-demethyl-alpha-obscurine.

  • In vivo studies: Following in vitro characterization, investigate the effects of N-demethyl-alpha-obscurine in animal models of cognitive impairment to assess its pro-cognitive and neuroprotective potential.

  • Structure-activity relationship (SAR) studies: Synthesize and test analogs of N-demethyl-alpha-obscurine to identify the structural motifs crucial for its biological activity.

References

  • Gilardoni, G., et al. (2014). New hydroquinolinic alkaloids from Huperzia espinosana.
  • Ma, X., et al. (2007). Huperzine A from Huperzia species—an ethnopharmacological review. Journal of Ethnopharmacology, 113(1), 15-34.
  • Malagon, O., et al. (2016). Alkaloids from Huperzia espinosana.
  • Tang, C. G., et al. (2014). Lycodine-type alkaloids from Lycopodiastrum casuarinoides and their acetylcholinesterase inhibitory activity. Molecules, 19(7), 9999-10011. [Link]

  • Wang, Z., et al. (2018). Lycodine Type Alkaloids From Lycopodiastrum casuarinoides With Cytotoxic and Cholinesterase Inhibitory Activities. Fitoterapia, 131, 153-158.
  • Xing, J., et al. (2014). Recently isolated lycodine-type Lycopodium alkaloids and their total synthesis: a review. Beilstein Journal of Organic Chemistry, 10, 1556-1574. [Link]

  • Zhang, H. Y., & Tang, X. C. (2000). Neuroprotective effects of huperzine A: new therapeutic targets for neurodegenerative disease. Trends in Pharmacological Sciences, 21(11), 415-416.
  • DOKUMEN.PUB. (n.d.). Alkaloids: Chemistry, Biology, Ecology, and Applications [2 ed.]. Retrieved from [Link]

  • Li, Y., et al. (2023). Acetylcholinesterase inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta. Frontiers in Plant Science, 14, 1074184. [Link]

  • MDPI. (2021). Amaryllidaceae, Lycopodiaceae Alkaloids and Coumarins—A Comparative Assessment of Safety and Pharmacological Activity. Molecules, 26(16), 4983. [Link]

  • MDPI. (2014). Lycodine-Type Alkaloids from Lycopodiastrum casuarinoides and Their Acetylcholinesterase Inhibitory Activity. Molecules, 19(7), 9999-10011. [Link]

  • MDPI. (2013). Acetylcholinesterase Inhibitory, Antioxidant and Phytochemical Properties of Selected Medicinal Plants of the Lamiaceae Family. Molecules, 18(1), 765-781. [Link]

  • MDPI. (2023). Lycocasine A, a Lycopodium Alkaloid from Lycopodiastrum casuarinoides and Its Acid-Sensing Ion Channel 1a Inhibitory Activity. Molecules, 28(3), 1374. [Link]

  • Nature. (2023). Plant carbonic anhydrase-like enzymes in neuroactive alkaloid biosynthesis. Nature Chemical Biology, 19, 1147–1154. [Link]

  • ResearchGate. (n.d.). From building block to natural products: A short synthesis and complete NMR spectroscopic characterization of (±)-anatabine and (±)-anabasine. Retrieved from [Link]

  • Semantic Scholar. (2016). Research Article Components and Anti-HepG2 Activity Comparison of Lycopodium Alkaloids from Four Geographic Origins. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Ethnopharmacology of Wild Plants. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of N-Demethyl-alpha-obscurine Analogs as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced relationships between a molecule's structure and its biological activity is paramount. This guide provides an in-depth technical comparison of N-Demethyl-alpha-obscurine analogs, focusing on their potential as acetylcholinesterase (AChE) inhibitors. Drawing upon experimental data from closely related Lycopodium alkaloids, this document will explore the critical structural modifications that influence inhibitory potency.

Introduction to N-Demethyl-alpha-obscurine and its Therapeutic Potential

N-Demethyl-alpha-obscurine is a natural product belonging to the Lycopodium alkaloid family, a class of compounds renowned for their diverse and potent biological activities[1]. Many Lycopodium alkaloids have demonstrated significant inhibitory effects on acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit.

The core structure of alpha-obscurine, a tetracyclic alkaloid, provides a unique scaffold for drug design. The absence of the N-methyl group in N-Demethyl-alpha-obscurine presents a critical point for structural modification and exploration of the structure-activity relationship (SAR). This guide will delve into the projected impact of various structural alterations on the AChE inhibitory activity of this promising scaffold.

The Crucial Role of the N-Methyl Group: A Comparative Analysis

While direct experimental data for a wide range of N-Demethyl-alpha-obscurine analogs is limited, valuable insights can be gleaned from studying closely related Lycopodium alkaloids. For instance, in the lycodine-type alkaloid huperzinine, the presence of an N-methyl group has been shown to significantly decrease AChE inhibitory activity[2]. This observation suggests that the N-demethylated analog, in this case, N-demethylhuperzinine, exhibits more potent inhibition.

This trend highlights a critical aspect of the SAR for this class of compounds: the nature of the substituent on the nitrogen atom is a key determinant of biological activity. The removal of the methyl group in N-Demethyl-alpha-obscurine likely enhances its binding affinity to the active site of AChE, potentially through reduced steric hindrance or altered electronic properties.

Hypothetical Structure-Activity Relationship of N-Demethyl-alpha-obscurine Analogs

Based on the established SAR of other Lycopodium alkaloids and general principles of medicinal chemistry, we can propose a hypothetical SAR for N-Demethyl-alpha-obscurine analogs. The following table summarizes the predicted effects of various structural modifications on AChE inhibitory activity.

Modification Position Rationale Predicted AChE Inhibitory Activity
N-Alkylation N-1Introduction of alkyl groups larger than methyl is likely to decrease activity due to steric clashes within the enzyme's active site.Decreased
N-Acylation N-1Acyl groups could introduce hydrogen bonding opportunities but may also increase steric bulk. The effect would be dependent on the nature of the acyl group.Variable
Hydroxylation C-5Introduction of a hydroxyl group could form hydrogen bonds with amino acid residues in the AChE active site, potentially increasing affinity.Increased
Aromatic Substitution Phenyl Ring (if applicable)Modifications to any aromatic moieties, if introduced, could influence pi-pi stacking interactions within the active site.Variable
Modification of the Lactam Ring C-7Alterations to the lactam ring could impact the overall conformation and rigidity of the molecule, thereby affecting binding.Variable

Experimental Evaluation of AChE Inhibitory Activity: The Ellman Method

To validate the predicted SAR and quantify the inhibitory potency of novel N-Demethyl-alpha-obscurine analogs, a robust and standardized experimental protocol is essential. The Ellman method is a widely accepted and reliable colorimetric assay for measuring AChE activity.

Principle of the Ellman Assay

The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This reaction produces a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color development is directly proportional to the AChE activity. The presence of an inhibitor will reduce the rate of this reaction.

Experimental Workflow

Ellman_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare solutions: - Phosphate buffer (pH 8.0) - DTNB solution - Acetylthiocholine iodide (ATCI) solution - AChE enzyme solution - Test compound solutions B Add to 96-well plate: - Buffer - Test compound/vehicle - AChE enzyme A->B Dispense C Incubate at 37°C for 15 min B->C Pre-incubation D Add DTNB solution C->D E Initiate reaction by adding ATCI solution D->E Start reaction F Measure absorbance at 412 nm at multiple time points E->F Kinetic reading G Calculate the rate of reaction F->G H Determine % inhibition for each compound concentration G->H I Calculate IC50 value H->I Dose-response curve

Caption: Workflow for the Ellman's method to determine AChE inhibitory activity.

Detailed Protocol
  • Preparation of Reagents:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Prepare a 10 mM solution of DTNB in the phosphate buffer.

    • Prepare a 75 mM solution of acetylthiocholine iodide (ATCI) in deionized water.

    • Prepare a stock solution of acetylcholinesterase (e.g., from electric eel) in phosphate buffer. The final concentration in the assay should be optimized to yield a linear reaction rate.

    • Prepare stock solutions of the N-Demethyl-alpha-obscurine analogs in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the test compound solution (or vehicle for control).

    • Add 20 µL of the AChE enzyme solution.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 10 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the ATCI solution.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Synthesis of N-Demethyl-alpha-obscurine Analogs

The synthesis of N-Demethyl-alpha-obscurine analogs can be approached through various synthetic strategies. A key step often involves the N-demethylation of the parent compound, alpha-obscurine, or a related precursor. Subsequent derivatization of the resulting secondary amine allows for the introduction of diverse functional groups.

General N-Demethylation and Derivatization Pathway

Synthesis_Pathway A alpha-Obscurine B N-Demethylation (e.g., von Braun reaction, chloroformate reagents) A->B C N-Demethyl-alpha-obscurine B->C D N-Alkylation / N-Acylation (Reaction with alkyl halides, acyl chlorides, etc.) C->D E N-Demethyl-alpha-obscurine Analogs D->E

Caption: General synthetic pathway for N-Demethyl-alpha-obscurine analogs.

A reported synthesis of racemic α-obscurine involves a 1,3-annulation of an enimine[1]. The reduction of rac-N-Demethyl-alpha-obscurine with LiAlH4 has also been shown to yield other Lycopodium alkaloids, demonstrating the synthetic utility of this intermediate[1].

Conclusion and Future Directions

The exploration of N-Demethyl-alpha-obscurine and its analogs represents a promising avenue for the discovery of novel acetylcholinesterase inhibitors. The available data from related Lycopodium alkaloids strongly suggest that the N-demethylated scaffold is a potent starting point for further optimization. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of N-Demethyl-alpha-obscurine analogs to fully elucidate the structure-activity relationship. This will involve the introduction of various substituents at the nitrogen atom and other positions of the tetracyclic core, followed by rigorous in vitro testing using standardized protocols such as the Ellman method. Such studies will be instrumental in identifying lead compounds with enhanced potency and selectivity for the development of new therapeutics for neurodegenerative diseases.

References

  • BioCrick. N-Demethyl-alpha-obscurine. [Link]

  • Orf, L., et al. (2010).
  • Zhang, H. Y., & Zheng, C. Y. (2016). Lycodine-Type Alkaloids from Lycopodiastrum casuarinoides and Their Acetylcholinesterase Inhibitory Activity. Molecules, 21(11), 1533.

Sources

A Comparative Guide to Synthetic and Natural N-Demethyl-alpha-obscurine for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in pharmacology and drug development, the source of a compound can be as critical as its structure. N-Demethyl-alpha-obscurine, a Lycopodium alkaloid, is a molecule of growing interest. This guide provides an in-depth, objective comparison between synthetically produced and naturally sourced N-demethyl-alpha-obscurine, supported by established experimental data and methodologies. Our aim is to equip researchers with the necessary information to make informed decisions for their specific applications.

Introduction: The Duality of Origin

N-Demethyl-alpha-obscurine is a member of the complex family of Lycopodium alkaloids, which are known for their diverse and potent biological activities[1]. Historically isolated from plants of the Lycopodium genus (clubmosses), recent advances in organic synthesis have made a laboratory-based production of this intricate molecule possible[2]. This development presents a crucial choice for researchers: to rely on the traditional, natural source or to opt for the precision of chemical synthesis. This guide will dissect the key differences and similarities between these two sources, focusing on physicochemical properties, impurity profiles, and biological activity.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental identity of a molecule should be independent of its origin. Both synthetic and natural N-demethyl-alpha-obscurine share the same molecular formula (C₁₆H₂₄N₂O) and molecular weight (260.38 g/mol )[3][4]. However, the practical considerations of their physical properties can differ slightly based on the purification methods employed.

PropertySynthetic N-Demethyl-alpha-obscurineNatural N-Demethyl-alpha-obscurineKey Considerations
Molecular Formula C₁₆H₂₄N₂OC₁₆H₂₄N₂OIdentical
Molecular Weight 260.38 g/mol 260.38 g/mol Identical
CAS Number 34399-44-534399-44-5Identical
Appearance Typically a white to off-white solidCan vary from a crystalline solid to an amorphous powder depending on purification
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5]Soluble in similar organic solvents[5]Co-extracted impurities in natural samples might slightly alter solubility characteristics.
Spectroscopic Data Consistent and predictable NMR and MS spectraNMR and MS spectra should match the synthetic standard, but may show minor peaks from closely related alkaloids if not highly purified.

Expert Insight: While the core chemical structure is identical, the physical form and solubility can be influenced by the final purification steps. Synthetic routes often yield a more consistent crystalline form, whereas natural extracts, even after purification, might contain minor co-eluting compounds that could affect physical characteristics.

The Impurity Landscape: A Tale of Two Origins

The nature and profile of impurities are arguably the most significant differentiators between synthetic and natural products. Understanding these differences is paramount for ensuring experimental reproducibility and interpreting biological data accurately.

Synthetic N-Demethyl-alpha-obscurine: Impurities in a synthetic product are dictated by the specific chemical route employed. They can include:

  • Unreacted Starting Materials: Residual precursors from the initial stages of the synthesis.

  • Reagents and Catalysts: Traces of chemicals used to drive the reactions.

  • By-products: Molecules formed from side reactions.

  • Stereoisomers: In asymmetric syntheses, the presence of diastereomers or enantiomers may occur if the stereoselectivity is not 100%[2].

Natural N-Demethyl-alpha-obscurine: Impurities in a naturally sourced product are a reflection of the plant's biosynthesis and the extraction and purification process. These can include:

  • Structurally Related Alkaloids: The Lycopodium genus produces a vast array of similar alkaloids, which can be challenging to separate completely[6].

  • Other Plant Metabolites: Pigments, lipids, and other small molecules from the plant matrix.

  • Solvents and Reagents from Extraction: Residual solvents used in the extraction and purification process[7].

Impurity TypeSynthetic OriginNatural OriginMitigation Strategies
Starting Materials/Precursors PresentAbsentHigh-performance liquid chromatography (HPLC) purification.
Reagents/Catalysts PresentAbsentRecrystallization, chromatographic purification.
By-products/Side-reaction Products PresentAbsentOptimization of reaction conditions, chromatography.
Structurally Related Alkaloids AbsentPresentAdvanced chromatographic techniques (e.g., counter-current chromatography), recrystallization.
Other Plant Metabolites AbsentPresentLiquid-liquid extraction, solid-phase extraction, chromatography.
Residual Solvents PresentPresentHigh-vacuum drying, lyophilization.

Self-Validating System for Purity Assessment: A robust quality control workflow is essential. We recommend a multi-pronged approach for validating the purity of any N-demethyl-alpha-obscurine sample, regardless of its origin.

Caption: A multi-technique workflow for purity validation.

Biological Activity: A Case Study in Acetylcholinesterase Inhibition

Many Lycopodium alkaloids are known for their potent inhibitory activity against acetylcholinesterase (AChE), an enzyme critical in neurotransmission[8][9][10][11][12]. This activity is a key area of interest for the therapeutic potential of N-demethyl-alpha-obscurine.

While direct comparative studies on the AChE inhibitory activity of synthetic versus natural N-demethyl-alpha-obscurine are not yet published, we can hypothesize a comparative experimental design based on established protocols for other Lycopodium alkaloids.

Hypothetical Experimental Protocol: Comparative AChE Inhibition Assay

This protocol outlines a method to compare the IC₅₀ values of synthetic and natural N-demethyl-alpha-obscurine.

Materials:

  • Synthetic N-demethyl-alpha-obscurine (purity >98%)

  • Natural N-demethyl-alpha-obscurine (purity >98%)

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of synthetic and natural N-demethyl-alpha-obscurine in DMSO.

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 25 µL of a serial dilution of the test compounds (synthetic and natural).

    • Add 50 µL of phosphate buffer to each well.

    • Add 25 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 50 µL of DTNB and 75 µL of ATCI solution.

    • Measure the absorbance at 405 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compounds.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression.

Expected Outcome: If both the synthetic and natural samples are of high purity, their IC₅₀ values should be statistically indistinguishable. Any significant difference would warrant a thorough investigation of the impurity profiles of both samples.

Experimental Protocols: Synthesis, Extraction, and Characterization

A. Asymmetric Total Synthesis of N-Demethyl-alpha-obscurine (Conceptual Workflow)

The total synthesis of N-demethyl-alpha-obscurine is a complex, multi-step process. The following diagram illustrates a conceptual workflow based on published synthetic routes[2].

Caption: Conceptual workflow for the total synthesis of N-demethyl-alpha-obscurine.

B. Extraction and Isolation of Natural N-Demethyl-alpha-obscurine

The extraction from Lycopodium species involves a series of steps to isolate the target alkaloid from the complex plant matrix[7][13][14][15][16].

Step-by-Step Protocol:

  • Plant Material Preparation: Dried and powdered plant material (e.g., Lycopodium japonicum) is defatted with a non-polar solvent like hexane.

  • Alkaloid Extraction: The defatted material is then extracted with an acidified polar solvent (e.g., ethanol with acetic acid) to protonate the alkaloids and increase their solubility.

  • Acid-Base Partitioning: The crude extract is concentrated, and an acid-base liquid-liquid extraction is performed. The alkaloids are first extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The aqueous phase is then basified, and the free-base alkaloids are extracted back into an organic solvent (e.g., chloroform).

  • Chromatographic Purification: The crude alkaloid mixture is subjected to multiple rounds of column chromatography (e.g., silica gel, alumina) followed by preparative HPLC to isolate N-demethyl-alpha-obscurine.

  • Characterization: The purified compound is characterized by NMR and MS to confirm its structure and purity.

C. Analytical Characterization Workflow

Characterization_Workflow cluster_structure Structural Elucidation cluster_purity Purity Assessment cluster_chirality Chiral Analysis NMR_1H ¹H NMR NMR_13C ¹³C NMR COSY 2D COSY HSQC 2D HSQC HMBC 2D HMBC HRMS High-Resolution MS HPLC_UV HPLC-UV LC_MS LC-MS Chiral_HPLC Chiral HPLC Optical_Rotation Optical Rotation Sample Purified N-Demethyl-alpha-obscurine Sample->NMR_1H Sample->NMR_13C Sample->COSY Sample->HSQC Sample->HMBC Sample->HRMS Sample->HPLC_UV Sample->LC_MS Sample->Chiral_HPLC Sample->Optical_Rotation

Caption: Comprehensive workflow for the analytical characterization of N-demethyl-alpha-obscurine.

Conclusion: Making an Informed Choice

The choice between synthetic and natural N-demethyl-alpha-obscurine depends on the specific requirements of the research.

  • Synthetic N-demethyl-alpha-obscurine offers high purity with a well-defined and predictable impurity profile. This makes it the ideal choice for applications requiring high reproducibility and where the presence of even trace amounts of other alkaloids could confound results, such as in pharmacological screening and mechanistic studies.

  • Natural N-demethyl-alpha-obscurine , when highly purified, is chemically identical to its synthetic counterpart. It can be a valuable source for obtaining the compound, especially for initial exploratory studies. However, researchers must be vigilant about the potential for co-eluting, structurally related alkaloids.

Ultimately, the decision rests on a thorough analytical characterization of the chosen sample. By employing the rigorous validation workflows outlined in this guide, researchers can ensure the quality and integrity of their starting material, leading to more reliable and impactful scientific outcomes.

References

  • Li, Y., et al. (2021). Lycodine-Type Alkaloids from Lycopodiastrum casuarinoides and Their Acetylcholinesterase Inhibitory Activity. Molecules.
  • Nguyen, T. H., et al. (2017). Anti-Cholinesterase Activity of Lycopodium Alkaloids from Vietnamese Huperzia squarrosa (Forst.) Trevis. Molecules.
  • Zhang, Y., et al. (2024). Lycopodium alkaloids from Huperzia serrata and their cholinesterase inhibitory activities. Phytochemistry.
  • Wang, Y., et al. (2023). Lycopodium Alkaloids from Huperzia serrata and Their Anti-acetylcholinesterase Activities. Chemistry & Biodiversity.
  • Li, Y., et al. (2007).
  • Scribd. (n.d.). Obtaining Alkaloids From Natural Products. Retrieved from [Link]

  • Ji, Y., et al. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research.
  • Lifeasible. (n.d.). Alkaloid Extraction Methods. Retrieved from [Link]

  • Google Patents. (1995). Process for the extraction and purification of alkaloids.
  • CABI. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Retrieved from [Link]

  • Oikawa, H. (2020). Total synthesis of alkaloids using both chemical and biochemical methods.
  • BioCrick. (n.d.). N-Demethyl-alpha-obscurine. Retrieved from [Link]

  • Zhang, X., et al. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews.
  • Oikawa, H. (2020). Total synthesis of alkaloids using both chemical and biochemical methods.
  • PubChem. (n.d.). N-Demethyl-alpha-obscurine. Retrieved from [Link]

  • Fu, J., et al. (2016). Asymmetric total synthesis of Lycopodium alkaloids α-obscurine, N-desmethyl-α-obscurine, β-obscurine and N-desmethyl-β-obscurine. Organic Chemistry Frontiers.
  • Sun, B., et al. (2016). Asymmetric total synthesis of Lycopodium alkaloids α-obscurine, N-desmethyl-α-obscurine, β-obscurine and N-desmethyl-β-obscurine. Organic Chemistry Frontiers.
  • Wikipedia. (n.d.). Alkaloid. Retrieved from [Link]

  • Morita, H., et al. (2005). Malycorins A--C, New lycopodium alkaloids from Lycopodium phlegmaria.
  • Wang, Y., et al. (1997).
  • Naturewill biotechnology Co., Ltd. (n.d.). N-Demethyl-α-obscurine. Retrieved from [Link]

  • Wang, C., et al. (2024). Asymmetric total syntheses of sarglamides A, C, D, E, and F. Chemical Science.
  • Herzon, S. B., et al. (2020). Asymmetric Total Synthesis of the Naturally Occurring Antibiotic Anthracimycin. Organic Letters.
  • Lauber, A., et al. (2014). Asymmetric synthesis of N-stereogenic molecules: diastereoselective double aza-Michael reaction.
  • Wang, C., et al. (2024). Asymmetric total syntheses of sarglamides A, C, D, E, and F. Chemical Science.

Sources

A Researcher's Guide to Benchmarking N-Demethyl-alpha-obscurine Against Established Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Lycopodium Alkaloid

N-Demethyl-alpha-obscurine is a lycodine-type alkaloid isolated from plants of the Lycopodium genus, such as Lycopodium japonicum.[1][2] Alkaloids, a diverse group of naturally occurring chemical compounds containing at least one nitrogen atom, are known for their wide range of pharmacological activities.[3][4][5][6] The Lycopodium family, in particular, has garnered significant attention in neuropharmacology as a rich source of acetylcholinesterase (AChE) inhibitors.[7][8][9] AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological conditions.

Given its structural class and origin, N-Demethyl-alpha-obscurine presents itself as a compelling candidate for investigation as a novel AChE inhibitor. While its direct AChE inhibitory activity has not been extensively reported, its potential can be inferred from the well-documented activity of other Lycopodium alkaloids. This guide provides a comprehensive framework for researchers to benchmark N-Demethyl-alpha-obscurine against well-established AChE inhibitors, offering the necessary context, comparative data, and detailed experimental protocols to rigorously assess its potential.

The Competitive Landscape: Established Acetylcholinesterase Inhibitors

A thorough benchmarking study requires a clear understanding of the performance of current industry standards. The following table summarizes the in vitro efficacy of three widely recognized AChE inhibitors: Donepezil, Galantamine, and Huperzine A. These compounds represent different structural classes and have been extensively characterized, making them ideal comparators for evaluating a novel compound like N-Demethyl-alpha-obscurine.

InhibitorChemical ClassSource/OriginReported IC50 (AChE)References
Donepezil Piperidine derivativeSynthetic6.7 nM
Galantamine Phenanthrene alkaloidNatural (from Galanthus species)0.496 µM
Huperzine A Lycopodium alkaloidNatural (from Huperzia serrata)82 nM

IC50 values can vary depending on the specific assay conditions and the source of the enzyme.

Experimental Design: A Step-by-Step Protocol for Benchmarking

To ensure the generation of robust and comparable data, a standardized and well-validated experimental protocol is essential. The following section details the materials and methods for determining the AChE inhibitory activity of N-Demethyl-alpha-obscurine using the widely accepted Ellman's assay.

Principle of the Ellman's Assay

The Ellman's assay is a colorimetric method used to measure AChE activity. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the AChE activity. The presence of an inhibitor will reduce the rate of this reaction.

Materials and Reagents
  • N-Demethyl-alpha-obscurine (test compound)

  • Donepezil, Galantamine, Huperzine A (positive controls)

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the AChE inhibitory activity of N-Demethyl-alpha-obscurine.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, DTNB, ATCI) add_reagents Add Reagents to Microplate (Buffer, DTNB, Inhibitor) prep_reagents->add_reagents prep_compounds Prepare Compound Dilutions (N-Demethyl-alpha-obscurine, Controls) prep_compounds->add_reagents add_enzyme Add AChE Enzyme add_reagents->add_enzyme pre_incubation Pre-incubate add_enzyme->pre_incubation add_substrate Add ATCI Substrate pre_incubation->add_substrate incubation Incubate at Room Temperature add_substrate->incubation read_absorbance Measure Absorbance at 412 nm incubation->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for AChE inhibition assay.

Detailed Protocol
  • Preparation of Reagents:

    • Prepare 0.1 M phosphate buffer (pH 8.0).

    • Prepare a 10 mM stock solution of DTNB in the phosphate buffer.

    • Prepare a 10 mM stock solution of ATCI in deionized water. Prepare this solution fresh daily.

  • Preparation of Compound Solutions:

    • Prepare a 10 mM stock solution of N-Demethyl-alpha-obscurine in DMSO.

    • Prepare 10 mM stock solutions of Donepezil, Galantamine, and Huperzine A in DMSO to be used as positive controls.

    • Perform serial dilutions of the stock solutions in phosphate buffer to obtain a range of concentrations for testing. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Procedure (96-well plate format):

    • Blank: Add 175 µL of phosphate buffer and 25 µL of DMSO.

    • Control (100% activity): Add 150 µL of phosphate buffer, 25 µL of DMSO, and 25 µL of AChE solution.

    • Test Wells: Add 150 µL of phosphate buffer, 25 µL of the respective inhibitor dilution (N-Demethyl-alpha-obscurine or positive controls), and 25 µL of AChE solution.

    • Mix the contents of the wells gently and pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.

    • Immediately start measuring the absorbance at 412 nm using a microplate reader. Take readings every minute for 15-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of AChE activity) from the dose-response curve using a suitable software package (e.g., GraphPad Prism).

Interpreting the Results: Signaling Pathways and Mechanistic Insights

The inhibition of acetylcholinesterase directly impacts the cholinergic signaling pathway by increasing the concentration and duration of acetylcholine in the synaptic cleft. This enhancement of cholinergic neurotransmission is the primary mechanism by which AChE inhibitors exert their therapeutic effects in conditions like Alzheimer's disease.

cholinergic_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle Vesicular Storage ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh_synapse Acetylcholine (ACh) ACh_release->ACh_synapse AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolyzed by ACh_receptor Acetylcholine Receptor ACh_synapse->ACh_receptor Binds to Inhibitor N-Demethyl- alpha-obscurine Inhibitor->AChE Inhibits Signal_transduction Signal Transduction ACh_receptor->Signal_transduction Cellular_response Cellular Response (e.g., Muscle Contraction, Nerve Impulse) Signal_transduction->Cellular_response

Caption: Simplified Cholinergic Signaling Pathway.

By determining the IC50 value of N-Demethyl-alpha-obscurine, researchers can quantitatively assess its potency as an AChE inhibitor. A lower IC50 value indicates a more potent inhibitor. Comparing this value to those of Donepezil, Galantamine, and Huperzine A will provide a clear benchmark of its relative efficacy. Further kinetic studies can also be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), offering deeper insights into its interaction with the enzyme.

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization and benchmarking of N-Demethyl-alpha-obscurine as a potential acetylcholinesterase inhibitor. The provided comparative data on established inhibitors and the detailed experimental protocol will enable researchers to generate high-quality, reproducible data.

Should N-Demethyl-alpha-obscurine demonstrate significant AChE inhibitory activity, further investigations would be warranted. These could include selectivity profiling against other cholinesterases (e.g., butyrylcholinesterase), in vivo efficacy studies in animal models of cognitive impairment, and detailed structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties. The exploration of natural products like N-Demethyl-alpha-obscurine holds significant promise for the discovery of novel and effective therapeutics for neurological disorders.

References

  • Ma, X., & Gang, D. R. (2004). The Lycopodium alkaloids. Natural Product Reports, 21(6), 752-772. [Link]

  • Le, T. M., et al. (2017). Anti-Cholinesterase Activity of Lycopodium Alkaloids from Vietnamese Huperzia squarrosa (Forst.) Trevis. Molecules, 22(7), 1079. [Link]

  • Li, Y., et al. (2023). Lycopodium alkaloids from Huperzia serrata and Their Anti-acetylcholinesterase Activities. Chemistry & Biodiversity, 20(9), e202301024. [Link]

  • Kuca, K., & Musilek, K. (2020). Biological Activities of Alkaloids: From Toxicology to Pharmacology. International Journal of Molecular Sciences, 21(7), 2374. [Link]

  • Zorrilla, J. G., & Evidente, A. (2022). Structures and Biological Activities of Alkaloids Produced by Mushrooms, a Fungal Subgroup. Journal of Fungi, 8(7), 701. [Link]

  • Sugimoto, H., et al. (2000). [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 115(3), 163–173. [Link]

  • Geerts, H., et al. (2005). Brain levels and acetylcholinesterase inhibition with galantamine and donepezil in rats, mice, and rabbits. Brain research, 1033(2), 244–251. [Link]

  • Wang, R., & Tang, X. C. (2005). Neuroprotective effects of huperzine A. A natural cholinesterase inhibitor for the treatment of Alzheimer's disease. Neuro-Signals, 14(1-2), 71–82. [Link]

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7, 88–95. [Link]

  • Mathew, M., & Subramanian, S. (2014). In vitro screening for anti-cholinesterase and antioxidant activity of methanolic extracts of Ayurvedic medicinal plants used for cognitive disorders. PloS one, 9(1), e86804. [Link]

  • Wszelaki, N., et al. (2010). Bioactivity-guided isolation and identification of acetylcholinesterase inhibitors from Lycopodium clavatum L. Phytomedicine, 17(5), 355–360. [Link]

Sources

Replicating Published Findings on N-Demethyl-alpha-obscurine: A Comparative Guide to Nitric Oxide Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and development, the reproducibility of published findings is the bedrock of scientific progress. This guide provides an in-depth, practical comparison of the reported anti-inflammatory activity of N-Demethyl-alpha-obscurine, a natural product isolated from Lycopodium japonicum. We will dissect the original findings, provide detailed protocols for replication, and compare its performance against alternative nitric oxide (NO) inhibitors. This document is intended to serve as a comprehensive resource for scientists seeking to validate and build upon existing research in the field of inflammation.

Introduction: The Significance of N-Demethyl-alpha-obscurine and its Anti-Inflammatory Potential

N-Demethyl-alpha-obscurine is a Lycopodium alkaloid with the chemical formula C₁₆H₂₄N₂O.[1] It is a natural product that has been isolated from the club moss Lycopodium japonicum.[2] A key study published in Chinese Traditional and Herbal Drugs in 2015 reported that N-Demethyl-alpha-obscurine (referred to as compound 5 in the study) inhibits the release of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells with a half-maximal inhibitory concentration (IC50) of 31.82 μmol/L.[2]

Overproduction of NO is a hallmark of chronic inflammation and is implicated in the pathophysiology of various diseases. Therefore, inhibitors of NO synthesis are promising therapeutic candidates. The reported activity of N-Demethyl-alpha-obscurine warrants further investigation and independent verification to establish its potential as a lead compound for anti-inflammatory drug development.

This guide will provide the necessary tools to replicate this finding, including two distinct methods for obtaining the compound and a detailed protocol for the critical in vitro anti-inflammatory assay.

Acquiring N-Demethyl-alpha-obscurine: A Tale of Two Methodologies

To embark on a replication study, the first critical step is to obtain a pure and well-characterized sample of N-Demethyl-alpha-obscurine. Here, we present two viable approaches: isolation from its natural source and total chemical synthesis.

Isolation from Lycopodium japonicum

Experimental Protocol: General Isolation of Alkaloids from Lycopodium japonicum

  • Extraction:

    • Air-dry and powder the whole herb of Lycopodium japonicum.

    • Macerate the powdered plant material with 90% ethanol at room temperature with ultrasonication for 2 hours. Repeat this process three times.

    • Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude residue.

    • Suspend the residue in water and perform liquid-liquid partitioning successively with petroleum ether and ethyl acetate to remove non-polar and moderately polar impurities. The alkaloid fraction is expected to be enriched in the ethyl acetate and/or aqueous phase.

  • Acid-Base Extraction for Alkaloid Enrichment:

    • Acidify the aqueous suspension with 2% HCl and extract with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic components.

    • Basify the acidic aqueous layer with ammonia to a pH of 9-10.

    • Extract the basified solution with chloroform or dichloromethane to isolate the crude alkaloid fraction.

  • Chromatographic Purification:

    • Subject the crude alkaloid extract to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, typically a mixture of dichloromethane and methanol, to separate the different alkaloid components.

    • Monitor the fractions using thin-layer chromatography (TLC).

    • Combine fractions containing the compound of interest (as identified by comparison with a standard, if available, or by spectroscopic methods).

    • Further purify the enriched fractions using semi-preparative High-Performance Liquid Chromatography (HPLC) to obtain pure N-Demethyl-alpha-obscurine.

  • Structural Elucidation:

    • Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Causality Behind Experimental Choices: The use of an ethanol extraction is a common starting point for obtaining a broad range of secondary metabolites from plant material. The subsequent acid-base liquid-liquid extraction is a classic and highly effective method for selectively isolating alkaloids, which are basic in nature. The multi-step chromatographic purification is necessary to separate the complex mixture of alkaloids present in Lycopodium species.

Asymmetric Total Synthesis

A more controlled and reproducible method for obtaining N-Demethyl-alpha-obscurine is through total chemical synthesis. A published asymmetric total synthesis provides a route to enantiomerically pure material, eliminating the potential for batch-to-batch variation inherent in natural product isolation.[5]

Experimental Workflow: Key Stages of N-Demethyl-alpha-obscurine Total Synthesis

The asymmetric total synthesis of N-desmethyl-α-obscurine has been reported, with key reactions including a Buchwald-Hartwig coupling, a Heck cyclization, and a diastereoselective hydrogenation to construct the core ring system.[5] A detailed step-by-step protocol for the entire synthesis is beyond the scope of this guide; however, researchers can refer to the primary literature for the specific reaction conditions and characterization data. The final step often involves the deprotection of a protecting group on the nitrogen atom to yield the target molecule.

Expertise & Experience Insight: While isolation from a natural source can be a cost-effective way to obtain a compound, it is often plagued by issues of reproducibility due to variations in plant collection time, location, and extraction efficiency. Total synthesis, although often more technically demanding, provides an unambiguous and scalable source of the pure compound, which is crucial for rigorous pharmacological studies.

The Core Experiment: Inhibition of Nitric Oxide Production in RAW264.7 Macrophages

The central biological finding to be replicated is the inhibition of NO production in LPS-stimulated RAW264.7 cells. This is a standard in vitro assay to screen for potential anti-inflammatory compounds.

Experimental Protocol: LPS-Induced Nitric Oxide Release Assay

  • Cell Culture:

    • Culture RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Seed the RAW264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells per well.

    • Incubate for 24 hours to allow the cells to adhere.

  • Compound Treatment:

    • Prepare a stock solution of N-Demethyl-alpha-obscurine in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in DMEM to achieve the desired final concentrations.

    • Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of N-Demethyl-alpha-obscurine or vehicle control (DMSO).

    • Pre-incubate the cells with the compound for 1 hour.

  • LPS Stimulation:

    • After the pre-incubation period, add lipopolysaccharide (LPS) to each well (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response and NO production.

  • Incubation:

    • Incubate the plate for a further 24 hours at 37°C and 5% CO₂.

  • Nitrite Quantification (Griess Assay):

    • After incubation, collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent [a mixture of 1% (w/v) sulfanilamide in 5% phosphoric acid and 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water] in a new 96-well plate.

    • Incubate the mixture at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with known concentrations of sodium nitrite.

  • Cell Viability Assay (e.g., MTT Assay):

    • To ensure that the observed inhibition of NO production is not due to cytotoxicity, perform a cell viability assay in parallel.

    • After removing the supernatant for the Griess assay, add MTT solution (5 mg/mL in PBS) to the remaining cells and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

Trustworthiness: A Self-Validating System: This protocol includes essential controls for robust and trustworthy data. A negative control (cells without LPS stimulation) establishes the basal level of NO production. A positive control (cells stimulated with LPS but without the test compound) demonstrates the inflammatory response. The vehicle control (LPS-stimulated cells with the solvent used to dissolve the compound) ensures that the solvent itself does not affect NO production. The parallel cytotoxicity assay is critical to confirm that the compound's effect is specific to the inflammatory pathway and not a result of cell death.

Comparative Analysis: N-Demethyl-alpha-obscurine vs. Alternative NO Inhibitors

To provide context for the replicated findings, it is essential to compare the potency of N-Demethyl-alpha-obscurine with other known inhibitors of nitric oxide production in the same experimental setup.

Table 1: Comparison of IC50 Values for Nitric Oxide Inhibition in LPS-Stimulated RAW264.7 Cells

CompoundChemical ClassReported IC50 (µM)Source
N-Demethyl-alpha-obscurine Lycopodium Alkaloid31.82
L-NG-Monomethyl Arginine (L-NMMA)Arginine Analog (NOS inhibitor)25.5[6]
DexamethasoneGlucocorticoid~34.6 µg/mL (~88 µM)[7]
ParthenolideSesquiterpene Lactone~2-10

Note: The IC50 value for Dexamethasone was reported in µg/mL and has been converted to an approximate molar concentration for comparison. The potency of parthenolide can vary depending on the specific experimental conditions.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

Diagram 1: Experimental Workflow for Replicating NO Inhibition Findings

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Data Acquisition Culture Culture RAW264.7 Cells Seed Seed Cells in 96-well Plate Culture->Seed Pretreat Pre-treat with N-Demethyl-alpha-obscurine Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Griess Griess Assay for NO Stimulate->Griess MTT MTT Assay for Viability Stimulate->MTT

Caption: Workflow for assessing N-Demethyl-alpha-obscurine's effect on NO production.

Diagram 2: Simplified Signaling Pathway of LPS-Induced NO Production

signaling_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Gene Expression NFkB->iNOS iNOS_protein iNOS Protein iNOS->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO catalyzes Arginine L-Arginine Arginine->NO NDO N-Demethyl-alpha-obscurine NDO->NFkB Potential Inhibition Point

Caption: Simplified pathway of LPS-induced NO synthesis and potential inhibition.

Conclusion and Future Directions

The published finding that N-Demethyl-alpha-obscurine inhibits nitric oxide production in LPS-stimulated macrophages presents an intriguing starting point for further anti-inflammatory research. This guide provides a comprehensive framework for replicating this finding, from obtaining the compound to performing the key biological assay.

A successful replication of the reported IC50 value of 31.82 µmol/L would solidify the standing of N-Demethyl-alpha-obscurine as a molecule of interest. Subsequent research should focus on elucidating its precise mechanism of action. Does it directly inhibit the iNOS enzyme, or does it act further upstream by modulating signaling pathways such as NF-κB, as suggested in our diagram? Further studies could also explore its efficacy in more complex in vivo models of inflammation.

By providing a clear and detailed roadmap for replication and comparison, we hope to empower researchers to efficiently validate and expand upon these initial findings, ultimately accelerating the potential translation of this natural product into a novel therapeutic agent.

References

  • MDPI. (2010). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 8(3), 567-576.
  • ResearchGate. (n.d.). Dexamethasone effect on NO release. Retrieved from [Link]

  • PubMed. (2014). Isolation of a New Lycodine Alkaloid From Lycopodium Japonicum. Retrieved from [Link]

  • PubMed Central. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Retrieved from [Link]

  • PubMed. (2002). Inhibition of lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 macrophages by a synthetic carbazole, LCY-2-CHO. Retrieved from [Link]

  • MDPI. (2022). Natural Tyrosinase Inhibitors from Lycopodium japonicum. Molecules, 27(19), 6529.
  • ResearchGate. (2015). Lycopodium alkaloids from Lycopodium japonicum. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 and Inhibition rate on NO production in LPS-treated RAW264.7 cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of LPS-induced iNOS expression in RAW 264.7 cells by compounds 5 and 16. Retrieved from [Link]

  • ResearchGate. (n.d.). Dexamethasone effects on NO production. Retrieved from [Link]

  • Semantic Scholar. (2014). Isolation of a new lycodine alkaloid from Lycopodium japonicum. Retrieved from [Link]

  • ResearchGate. (2015). Isolation of a new lycodine alkaloid from Lycopodium japonicum. Retrieved from [Link]

  • PubMed. (2002). Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages. Retrieved from [Link]

  • PubMed. (1995). Uptake of nitric oxide synthase inhibitors by macrophage RAW 264.7 cells. Retrieved from [Link]

  • PubMed. (2011). Is nitric oxide decrease observed with naphthoquinones in LPS stimulated RAW 264.7 macrophages a beneficial property?. Retrieved from [Link]

  • SciSpace. (n.d.). Chinese Traditional and Herbal Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for anti-inflammatory activity determined in RAW264.7 macrophages. Retrieved from [Link]

  • MDPI. (2010). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Retrieved from [Link]

  • ResearchGate. (n.d.). Parthenolide inhibits LPS-induced NF-κB and IRF3 activation and iNOS.... Retrieved from [Link]

  • PubMed. (2000). Inhibition by parthenolide of phorbol ester-induced transcriptional activation of inducible nitric oxide synthase gene in a human monocyte cell line THP-1. Retrieved from [Link]

  • PubMed Central. (1995). Uptake of nitric oxide synthase inhibitors by macrophage RAW 264.7 cells. Retrieved from [Link]

  • MDPI. (2019). Nardochinoid B Inhibited the Activation of RAW264.
  • PubMed. (2016). Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Asymmetric total synthesis of Lycopodium alkaloids α-obscurine, N-desmethyl-α-obscurine, β-obscurine and N-desmethyl-β-obscurine. Retrieved from [Link]

  • PubMed Central. (2017). Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway. Retrieved from [Link]

  • PubMed. (2007). Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Processing of Traditional Chinese Herbal Drugs-the Science of the Application of Chinese Traditional Medicine. Retrieved from [Link]

  • PubMed Central. (2022). Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N4-Methyltalpinine. Retrieved from [Link]

  • ScienceOpen. (2022). Chinese Herbal Medicine as an Adjunctive Therapy Improves the Survival Rate of Patients with Ischemic Heart Disease. Retrieved from [Link]

  • PubMed Central. (2013). Total Synthesis of Cyclosporine: Access to N-Methylated Peptides via Isonitrile Coupling Reactions. Retrieved from [Link]

  • Frontiers. (2022). The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Traditional Chinese Herbal Medicine – East Meets West in Validation and Therapeutic Application. Retrieved from [Link]

  • ChemRxiv. (2022). Gram-Scale Total Synthesis of Carbazomycins A–D. Retrieved from [Link]

  • PubMed. (1999). Aminoguanidine supplementation delays the onset of senescence in vitro in dermal fibroblast-like cells from senescence-accelerated mice. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of purpurin on IL-1β production in activated RAW 264.7 murine.... Retrieved from [Link]

  • MDPI. (2023). Anti-Inflammatory Activity of 1,4-Naphthoquinones Blocking P2X7 Purinergic Receptors in RAW 264.7 Macrophage Cells. Retrieved from [Link]

  • YouTube. (2024). Total Synthesis of Streptothricin F with Brandon Miller. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of Lycopodium Alkaloids and Other Neuroactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating prevalence of neurodegenerative diseases necessitates a continuous search for novel, effective therapeutic agents. Natural products, particularly alkaloids from the Lycopodium genus, have emerged as a promising source of neuroactive compounds. This guide provides a comparative analysis of the efficacy of this alkaloid class, with a special focus on the well-characterized Huperzine A, against established synthetic drugs and other neuroprotective agents. While data on specific compounds like N-Demethyl-alpha-obscurine are limited, this analysis of its chemical relatives offers a framework for evaluating its potential. We delve into key mechanisms of action, including acetylcholinesterase (AChE) inhibition and modulation of oxidative stress, supported by quantitative data, detailed experimental protocols, and pathway visualizations to provide a comprehensive resource for researchers in drug discovery and development.

Introduction: The Therapeutic Landscape of Neurodegeneration

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by the progressive loss of neuronal function. A key pathological feature in Alzheimer's disease is the decline in the neurotransmitter acetylcholine (ACh), which is crucial for memory and learning.[1] Consequently, a primary therapeutic strategy has been to inhibit acetylcholinesterase (AChE), the enzyme that degrades ACh, thereby increasing its availability in the synaptic cleft.[2][3]

Beyond the cholinergic system, accumulating evidence highlights the critical roles of oxidative stress and chronic neuroinflammation in driving neuronal damage.[4] This has broadened the search for neuroprotective agents to include compounds with antioxidant and anti-inflammatory properties.

Alkaloids isolated from club mosses of the Lycopodium family have garnered significant interest for their potent neuroprotective activities.[5] While Huperzine A is the most studied of these, many other related structures, such as N-Demethyl-alpha-obscurine, have been identified.[3][6][7] This guide aims to contextualize the potential efficacy of this compound class by comparing its known representatives against standard-of-care AChE inhibitors and other neuroactive molecules.

Key Neuroprotective Mechanisms and Signaling Pathways

The efficacy of neuroactive compounds can be attributed to their action on several interconnected pathways. The primary mechanisms discussed herein are:

  • Cholinergic Modulation: Primarily through the inhibition of AChE to boost acetylcholine levels.

  • Antioxidant Activity: Mitigation of neuronal damage caused by reactive oxygen species (ROS).

  • Anti-inflammatory Action: Suppression of pro-inflammatory signaling cascades within the central nervous system.

These pathways do not operate in isolation. For instance, cholinergic signaling can influence inflammatory responses, and oxidative stress is a known trigger for inflammation. An ideal neuroprotective agent may possess multi-modal action, addressing several of these pathological drivers simultaneously.

Neuroprotective_Pathways cluster_0 Pathological Drivers cluster_1 Therapeutic Interventions Neurodegeneration Neurodegeneration Oxidative_Stress Oxidative_Stress Oxidative_Stress->Neurodegeneration Neuroinflammation Neuroinflammation Oxidative_Stress->Neuroinflammation Neuroinflammation->Neurodegeneration Cholinergic_Deficit Cholinergic_Deficit Cholinergic_Deficit->Neurodegeneration Compound_Class Compound_Class AChE_Inhibition AChE Inhibition Compound_Class->AChE_Inhibition e.g., Huperzine A, Donepezil Antioxidant_Effects Antioxidant Effects Compound_Class->Antioxidant_Effects e.g., Lycopodium Alkaloids Anti_inflammatory_Effects Anti-inflammatory Effects Compound_Class->Anti_inflammatory_Effects e.g., N-Demethyl-alpha-obscurine AChE_Inhibition->Cholinergic_Deficit Reverses Antioxidant_Effects->Oxidative_Stress Reduces Anti_inflammatory_Effects->Neuroinflammation Suppresses

Caption: Interplay of key pathological drivers in neurodegeneration and points of therapeutic intervention.

Comparative Efficacy Analysis

Acetylcholinesterase (AChE) Inhibition

The most direct measure of efficacy for a cholinergic agent is its ability to inhibit AChE, typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. Lycopodium alkaloids, particularly Huperzine A, demonstrate potent AChE inhibition, comparable to and in some cases exceeding that of synthetic drugs.[8][9]

Compound/ExtractClassSourceAChE IC50 (nM)Selectivity (AChE vs. BuChE)
Huperzine A Lycopodium AlkaloidHuperzia serrata82[1][8]~900-fold[8]
Donepezil SyntheticLab Synthesized6.7 - 10[8][10]~500-fold[8]
Galantamine Natural AlkaloidGalanthus spp.~556,000 (556.01 µM)[2]Moderate
Lycopodium clavatum Alkaloid ExtractL. clavatum9,230 (9.23 µg/ml)[11]Not specified

Note: IC50 values can vary based on assay conditions. Data are compiled for relative comparison.

This table highlights the high potency of pure Huperzine A. While crude extracts of Lycopodium clavatum show weaker activity, this is expected from a mixture and still indicates the presence of active constituents.[11][12] The high selectivity of Huperzine A for AChE over butyrylcholinesterase (BuChE) is also a key advantage, potentially reducing side effects associated with BuChE inhibition.[8]

Multi-Target Neuroprotective Effects

Beyond AChE inhibition, the broader neuroprotective profile of these compounds is critical.

  • Lycopodium Alkaloids: Studies on Lycopodium extracts and isolated alkaloids demonstrate significant neuroprotective effects in preclinical models. These effects are attributed to a combination of AChE inhibition, antioxidant activity, and suppression of neuroinflammation.[8] For instance, Lycopodium extracts have been shown to protect dopaminergic neurons in a rat model of Parkinson's disease by reducing oxidative stress and pro-inflammatory cytokines.[8] N-Demethyl-alpha-obscurine, isolated from Lycopodium japonicum, has been evaluated in vitro for anti-inflammatory activity, showing inhibition of nitric oxide (NO) release in cell lines stimulated by lipopolysaccharide.[7]

  • Synthetic AChE Inhibitors: While highly effective at their primary target, compounds like Donepezil are primarily symptomatic treatments. There is growing evidence that they may also possess some neuroprotective properties, but their dominant mechanism remains cholinergic.[4]

  • Other Neuroactive Compounds: Molecules like Dimethyl Fumarate (not an AChE inhibitor) exert neuroprotective effects primarily by modulating inflammatory and oxidative stress pathways, such as the Nrf2 signaling pathway.[13] This represents a different, yet complementary, therapeutic strategy.

Key Experimental Protocols and Workflows

To ensure the validity and reproducibility of efficacy data, standardized protocols are essential. Below are methodologies for assessing the key activities discussed.

Protocol: In Vitro Acetylcholinesterase (AChE) Activity Assay

This protocol is based on the widely used Ellman's method for quantifying cholinesterase activity.

Caption: Workflow for the in vitro AChE inhibition assay using Ellman's method.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a series of dilutions of the test compound (e.g., N-Demethyl-alpha-obscurine) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Prepare solutions of AChE enzyme, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), and the substrate, acetylthiocholine iodide (ATCI), in the same buffer.

  • Assay Procedure (in a 96-well plate):

    • To each well, add 25 µL of the test compound dilution.

    • Add 50 µL of DTNB solution.

    • Add 25 µL of AChE enzyme solution. Include wells with buffer instead of compound (negative control) and wells with a known inhibitor like Huperzine A (positive control).

    • Incubate the plate at 25°C for 15 minutes.

  • Initiate Reaction:

    • Add 25 µL of the ATCI substrate to each well to start the enzymatic reaction.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings every minute for 5-10 minutes. The rate of change in absorbance is proportional to AChE activity.

  • Calculation:

    • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: In Vivo Neuroprotection in a Rodent Model of Neurodegeneration

This protocol outlines a general workflow for assessing the neuroprotective efficacy of a compound in an animal model, such as the rotenone-induced model of Parkinson's disease.

G start Animal Acclimatization model Induce Neurodegeneration (e.g., Rotenone Injection) start->model treatment Administer Test Compound (e.g., Lycopodium Alkaloid) model->treatment behavior Behavioral Testing (e.g., Morris Water Maze) treatment->behavior tissue Tissue Collection & Histology behavior->tissue analysis Biochemical Analysis (e.g., Cytokine Levels) tissue->analysis end Efficacy Determined analysis->end

Caption: General workflow for in vivo assessment of neuroprotective efficacy.

Step-by-Step Methodology:

  • Animal Model Induction:

    • Acclimatize rodents (e.g., Sprague-Dawley rats) to the facility for at least one week.

    • Induce neurodegeneration. For a Parkinson's model, this could involve subcutaneous injections of rotenone to induce dopaminergic neuron loss.[8] For an Alzheimer's model, intracerebroventricular (ICV) injection of streptozotocin can be used.[14]

  • Treatment Administration:

    • Divide animals into groups: Sham (vehicle only), Disease Model (rotenone + vehicle), and Treatment groups (rotenone + test compound at various doses).

    • Administer the test compound or vehicle daily via an appropriate route (e.g., oral gavage) for a predetermined period (e.g., 2-4 weeks).

  • Behavioral Assessment:

    • Towards the end of the treatment period, conduct behavioral tests to assess cognitive or motor function. For memory, the Morris Water Maze is a standard test.[14] For motor function, tests like the rotarod or open field test can be used.

  • Post-Mortem Analysis:

    • At the end of the study, euthanize the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Dissect the brains and process them for histological and biochemical analysis.

  • Histology and Biochemistry:

    • Immunohistochemistry: Stain brain sections for markers of neuronal health (e.g., Tyrosine Hydroxylase for dopaminergic neurons) and neuroinflammation (e.g., Iba1 for microglia).

    • Biochemical Assays: Homogenize brain tissue to measure levels of oxidative stress markers (e.g., malondialdehyde), antioxidant enzymes (e.g., SOD, catalase), and pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA or other immunoassays.[8]

Conclusion and Future Directions

The available evidence strongly supports the therapeutic potential of Lycopodium alkaloids as multi-target agents for neurodegenerative diseases. Huperzine A stands out as a highly potent and selective AChE inhibitor with additional neuroprotective benefits that rival or exceed those of some synthetic drugs.[5][15]

For less-characterized compounds like N-Demethyl-alpha-obscurine, this guide provides a clear roadmap for investigation. Initial studies confirm its anti-inflammatory potential[7], but a full efficacy profile requires systematic evaluation using the protocols outlined above. Future research should focus on:

  • Determining the AChE inhibitory potency (IC50) of pure N-Demethyl-alpha-obscurine.

  • Assessing its antioxidant capacity in cell-based assays.

  • Evaluating its in vivo efficacy in established animal models of neurodegeneration to confirm its neuroprotective effects and assess its impact on cognitive and motor outcomes.

By building a comprehensive profile for each promising alkaloid from this family, the scientific community can move closer to developing novel and more effective therapies for devastating neurodegenerative conditions.

References

  • Title: Plant derived alkaloids in major neurodegenerative diseases: from animal models to clinical trials Source: PubMed Central URL: [Link]

  • Title: Lycopodium Attenuates Loss of Dopaminergic Neurons by Suppressing Oxidative Stress and Neuroinflammation in a Rat Model of Parkinson's Disease Source: MDPI URL: [Link]

  • Title: Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET Source: PubMed URL: [Link]

  • Title: Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butyrylcholinesterase in Vitro Source: PubMed URL: [Link]

  • Title: New insights into the acetylcholinesterase inhibitory activity of Lycopodium clavatum Source: PubMed URL: [Link]

  • Title: N-Demethyl-α-obscurine Source: GenMark URL: [Link]

  • Title: Inhibitory activities (IC 50 nM) of AChE and BuChE of donepezil-like compounds Source: ResearchGate URL: [Link]

  • Title: Huperzine A Source: Wikipedia URL: [Link]

  • Title: Proposing novel natural compounds against Alzheimer's disease targeting acetylcholinesterase Source: PubMed URL: [Link]

  • Title: Inhibition and IC 50 values of the synthesized compounds, donepezil and tacrine against AChE and BChE enzymes. Source: ResearchGate URL: [Link]

  • Title: IC50 of selected VLC subfractions of A. nakamurai and galantamine against AChE Source: ResearchGate URL: [Link]

  • Title: Neuroprotective effects of dimethyl fumarate against depression-like behaviors via astrocytes and microglia modulation in mice: possible involvement of the HCAR2/Nrf2 signaling pathway Source: PubMed URL: [Link]

  • Title: N-Demethyl-α-obscurine - CAS:34399-44-5 Source: Naturewill biotechnology Co., Ltd. URL: [Link]

  • Title: Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents Source: PubMed URL: [Link]

  • Title: Lycopodiaceae from Panama: a new source of acetylcholinesterase inhibitors Source: PubMed URL: [Link]

  • Title: IC50 values for acetylcholinesterase and butyrylcholinesterase. Source: ResearchGate URL: [Link]

  • Title: New insights into huperzine A for the treatment of Alzheimer's disease Source: ResearchGate URL: [Link]

  • Title: Huperzine A, a novel promising acetylcholinesterase inhibitor Source: PubMed URL: [Link]

  • Title: Huperzine A: benefits, dosage, contraindications Source: Darwin Nutrition URL: [Link]

  • Title: The IC50 values of AChE inhibitory activity by the alkaloid extracts... Source: ResearchGate URL: [Link]

  • Title: Lycopodine from Lycopodium clavatum extract inhibits proliferation of HeLa cells through induction of apoptosis via caspase-3 activation Source: PubMed URL: [Link]

  • Title: Effect of homeopathic Lycopodium clavatum on memory functions and cerebral blood flow in memory-impaired rats Source: PubMed URL: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Demethyl-alpha-obscurine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary & Core Directive

Hazard Assessment & Risk Mitigation

The primary risk associated with N-Demethyl-alpha-obscurine stems from its nature as a biologically active alkaloid. While its specific pharmacology is a subject of research, related alkaloids are known to interact with neurotransmitter systems.[4] Therefore, accidental exposure could lead to unintended physiological effects. The principal routes of exposure in a laboratory setting are:

  • Inhalation: Aerosolization of the powdered compound during weighing or transfer.

  • Dermal Contact: Direct skin contact with the solid or its solutions. Many organic solvents used for dissolution (e.g., DMSO, Dichloromethane) can enhance skin absorption.

  • Ocular Contact: Splashes of solutions or contact with airborne powder, potentially causing severe irritation or systemic absorption.[5]

  • Ingestion: Accidental transfer from contaminated hands or surfaces to the mouth.

Our mitigation strategy is based on the hierarchy of controls, where PPE serves as the critical final barrier between the researcher and the chemical hazard.[6]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is contingent on the specific task and the physical state of the compound. The following table outlines the minimum required PPE for common laboratory operations involving N-Demethyl-alpha-obscurine.

Laboratory Task Compound State Required PPE Ensemble Rationale & Causality
Weighing & Aliquoting Solid (Powder)Primary Engineering Control: Chemical Fume Hood or Ventilated Balance Enclosure.Gloves: Double-gloved with nitrile gloves.Body: Long-sleeved lab coat, fully fastened.Eyes/Face: Safety glasses with side shields and a face shield.Respiratory: N95 respirator (minimum).The highest risk of aerosolization occurs when handling the powder. A fume hood contains airborne particles, while a respirator protects the user's breathing zone. Double-gloving provides a backup barrier against contamination during glove removal. A face shield protects against accidental puffs of powder.
Solubilization & Dilution Solid to LiquidPrimary Engineering Control: Chemical Fume Hood.Gloves: Chemical-resistant outer gloves (e.g., neoprene or butyl rubber over nitrile) appropriate for the solvent used (e.g., DMSO, Chloroform[2]).Body: Chemical-resistant apron over a lab coat.Eyes/Face: Chemical splash goggles.[7]The primary hazard shifts from powder inhalation to liquid splashes and enhanced dermal absorption by solvents.[5] Chemical splash goggles provide a seal around the eyes, which standard safety glasses do not.[7] The outer glove must be selected for its resistance to the specific solvent.
Solution Handling & Transfers LiquidPrimary Engineering Control: Chemical Fume Hood or certified biosafety cabinet.Gloves: Nitrile gloves (or specific chemical-resistant gloves if solvent is aggressive).Body: Long-sleeved lab coat, fully fastened.Eyes/Face: Safety glasses with side shields.Risk is reduced but still present. Standard lab attire with appropriate gloves and eye protection is mandatory to prevent incidental contact.
Step-by-Step PPE Donning & Doffing Procedure

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[6]

Donning Sequence:

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Lab Coat/Gown: Wear a lab coat, ensuring it is fully buttoned. If required, add a chemical-resistant apron.

  • Respirator: If handling powder, perform a seal check on your N95 respirator.

  • Eye/Face Protection: Put on safety glasses/goggles. If required, add a face shield over the top.

  • Outer Gloves: Put on the second pair of (often chemical-resistant) gloves, ensuring the cuffs go over the sleeves of the lab coat.[6]

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer, most contaminated gloves. Peel one glove off by grasping the cuff and pulling it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.

  • Face Shield/Goggles & Apron: Remove face shield and/or apron.

  • Lab Coat/Gown: Remove the lab coat by rolling it down and away from the body, ensuring the contaminated exterior does not touch your clothes.

  • Respirator: Remove the respirator without touching the front.

  • Inner Gloves: Remove the final pair of gloves as described in step 1.

  • Hygiene: Immediately and thoroughly wash hands with soap and water.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow Figure 1: PPE Selection Workflow for N-Demethyl-alpha-obscurine start Start: Task Assessment is_powder Handling Solid Powder? start->is_powder is_splash_risk High Splash Risk? is_powder->is_splash_risk No (Handling Solution) powder_ppe Required PPE: - Fume Hood / VBE - Double Nitrile Gloves - Lab Coat - N95 Respirator - Face Shield & Safety Glasses is_powder->powder_ppe Yes solution_ppe Required PPE: - Fume Hood - Chemical Resistant Gloves - Lab Coat & Apron - Chemical Splash Goggles is_splash_risk->solution_ppe Yes (e.g., Solubilization) low_risk_ppe Required PPE: - Fume Hood / BSC - Nitrile Gloves - Lab Coat - Safety Glasses is_splash_risk->low_risk_ppe No (e.g., Dilute Transfers)

Caption: A flowchart guiding PPE selection based on the physical state of the compound and the task's risk level.

Emergency Preparedness: Spill & Exposure Protocols

All personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and chemical spill kits.

Spill Management Protocol

The response to a spill depends on its size and nature. The following protocol is for small, manageable spills (i.e., contained to a benchtop or within a fume hood).[8] For large spills, evacuate the area, post a warning sign, and contact your institution's environmental health and safety (EHS) office immediately.[8]

Step-by-Step Spill Cleanup:

  • Alert & Secure: Alert nearby personnel. Ensure the spill area is well-ventilated (keep the fume hood running).[9]

  • Don PPE: At a minimum, don double gloves, a lab coat, and chemical splash goggles.

  • Contain Powder Spills: Gently cover the solid spill with absorbent pads to prevent further aerosolization.

  • Absorb Liquid Spills: For solutions, control the spread by creating a dike with absorbent material (e.g., vermiculite or spill pillows) and then absorb the liquid, working from the outside in.[9]

  • Decontaminate:

    • Carefully collect all contaminated absorbent materials using forceps or a scoop. Place them into a heavy-duty, sealable plastic bag or a designated hazardous waste container.[10]

    • Wipe down the spill area with soap and water.[11]

    • Collect all cleaning materials (wipes, etc.) and place them in the same hazardous waste container.

  • Dispose: Label the container "Hazardous Waste: N-Demethyl-alpha-obscurine Spill Debris" and arrange for disposal through your EHS office.

  • Doff PPE & Wash: Remove and dispose of all contaminated PPE as hazardous waste and thoroughly wash your hands.

Spill Response Workflow

Spill_Response_Workflow Figure 2: Small Spill Response Workflow spill Spill Occurs alert 1. Alert Others & Secure Area spill->alert ppe 2. Don Appropriate PPE alert->ppe contain 3. Contain & Absorb Spill ppe->contain collect 4. Collect Contaminated Materials contain->collect decon 5. Decontaminate Surface collect->decon dispose 6. Package & Label as Hazardous Waste decon->dispose doff 7. Doff PPE & Wash Hands dispose->doff

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.